molecular formula C7H6Cl2N2O B187982 2,4-Dichlorobenzhydrazide CAS No. 5814-06-2

2,4-Dichlorobenzhydrazide

Cat. No.: B187982
CAS No.: 5814-06-2
M. Wt: 205.04 g/mol
InChI Key: QOJQHOGSXXSMKX-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzhydrazide is a valuable chemical intermediate in organic synthesis and pharmaceutical research. It serves as a key precursor for the synthesis of hydrazide-hydrazone derivatives, a class of compounds that show significant promise in medicinal chemistry . These derivatives are extensively studied for their broad biological activities, particularly as novel antimicrobial and anticancer agents. Researchers are increasingly targeting this class of molecules to address the global challenge of antimicrobial resistance and the need for more effective cancer therapies . In research applications, hydrazide-hydrazones derived from similar benzoic acid scaffolds have demonstrated notable bioactivity. Studies have found that such compounds can exhibit potent antibacterial effects against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with some analogs showing minimal inhibitory concentration (MIC) values as low as 3.91 µg/mL . Furthermore, these compounds have shown compelling antiproliferative activity against a panel of human cancer cell lines, such as renal carcinoma (769-P), hepatocellular carcinoma (HepG2), and glioblastoma (LN-229), with certain derivatives displaying high selectivity for cancer cells and promisingly low IC50 values . The mechanism of action for hydrazide-hydrazones is often linked to their ability to interact with multiple cellular targets, potentially including enzyme inhibition and disruption of cell membrane integrity . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichlorobenzohydrazide
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InChI

InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QOJQHOGSXXSMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00206883
Record name 2,4-Dichlorobenzhydrazide
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Molecular Weight

205.04 g/mol
Source PubChem
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CAS No.

5814-06-2
Record name 2,4-Dichlorobenzhydrazide
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Record name 2,4-Dichlorobenzhydrazide
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Record name 2,4-dichlorobenzohydrazide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4-Dichlorobenzhydrazide in Modern Drug Discovery

This compound is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid aromatic core, substituted with two chlorine atoms, provides a stable scaffold that can be further functionalized to create molecules with diverse biological activities. The hydrazide functional group is particularly valuable as it can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds known for their broad spectrum of therapeutic properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed protocols and mechanistic insights for researchers and professionals in drug development and organic synthesis.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two principal pathways, each commencing from a readily available starting material:

  • Two-Step Synthesis from 2,4-Dichlorobenzoic Acid: This classic and robust method involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by a nucleophilic acyl substitution reaction with hydrazine.

  • One-Step Synthesis from Methyl 2,4-Dichlorobenzoate: This approach, known as hydrazinolysis, offers a more direct route by reacting the ester with hydrazine, thereby simplifying the synthetic process.

The choice between these two strategies often depends on the availability of starting materials, desired purity, and scalability of the reaction. This guide will provide detailed protocols for both methodologies.

Route 1: Two-Step Synthesis from 2,4-Dichlorobenzoic Acid

This synthetic pathway is bifurcated into two distinct experimental stages: the formation of 2,4-dichlorobenzoyl chloride and its subsequent reaction with hydrazine.

Part A: Synthesis of 2,4-Dichlorobenzoyl Chloride

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis, enhancing the electrophilicity of the carbonyl carbon and facilitating subsequent nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and the subsequent collapse of the intermediate to form the acid chloride, sulfur dioxide, and hydrogen chloride gas.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), add 2,4-dichlorobenzoic acid.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.

  • Heat the reaction mixture to reflux for 3-4 hours.[1] The reaction can be monitored for the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.[1]

  • The resulting crude 2,4-dichlorobenzoyl chloride can be purified by fractional distillation under reduced pressure or used directly in the next step.

Part B: Synthesis of this compound

With the highly reactive 2,4-dichlorobenzoyl chloride in hand, the final step is its reaction with hydrazine hydrate.

Mechanism: Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to yield the stable this compound.

Experimental Protocol:

  • In a beaker or flask, dissolve hydrazine hydrate in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the hydrazine solution in an ice bath to 0-5°C. This is crucial to control the exothermicity of the reaction and to prevent the formation of disubstituted hydrazine byproducts.[2]

  • In a separate flask, dissolve the 2,4-dichlorobenzoyl chloride in THF.

  • Slowly add the 2,4-dichlorobenzoyl chloride solution dropwise to the cooled hydrazine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for approximately 30 minutes.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by adding water to precipitate the product.

  • The solid this compound is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Route 2: One-Step Synthesis from Methyl 2,4-Dichlorobenzoate

This method provides a more streamlined approach to this compound through the direct hydrazinolysis of the corresponding methyl ester.

Mechanism: The reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon of the ester. The methoxy group is subsequently eliminated as methanol, resulting in the formation of the hydrazide. This reaction is typically carried out under reflux conditions to drive it to completion.[3]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine methyl 2,4-dichlorobenzoate and methanol.[3]

  • Add an excess of hydrazine hydrate to the mixture.[3]

  • Heat the reaction mixture to reflux for several hours (typically 6 hours or as determined by TLC monitoring).[3]

  • After the reaction is complete, allow the mixture to cool.

  • The excess solvent and hydrazine hydrate are removed under reduced pressure.

  • The resulting crude product can then be recrystallized from a suitable solvent, such as methanol, to yield pure this compound.[3]

Reagent and Product Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2,4-Dichlorobenzoic AcidC₇H₄Cl₂O₂191.01Starting Material (Route 1)
Thionyl ChlorideSOCl₂118.97Reagent (Route 1)
2,4-Dichlorobenzoyl ChlorideC₇H₃Cl₃O209.46Intermediate (Route 1)
Methyl 2,4-DichlorobenzoateC₈H₆Cl₂O₂205.04Starting Material (Route 2)
Hydrazine HydrateH₆N₂O50.06Reagent (Both Routes)
This compound C₇H₆Cl₂N₂O 205.04 Final Product

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Step Synthesis A 2,4-Dichlorobenzoic Acid B 2,4-Dichlorobenzoyl Chloride A->B + SOCl₂, Reflux C This compound B->C + Hydrazine Hydrate, 0-5°C D Methyl 2,4-Dichlorobenzoate E This compound D->E + Hydrazine Hydrate, Reflux

Caption: Synthetic routes to this compound.

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a fume hood, and skin contact should be avoided.

  • The reaction of 2,4-dichlorobenzoic acid with thionyl chloride produces HCl and SO₂ gases , which are toxic and corrosive. A proper gas trap should be used to neutralize these byproducts.

  • The reaction of 2,4-dichlorobenzoyl chloride with hydrazine is exothermic . The slow, dropwise addition at low temperatures is critical to control the reaction rate and prevent overheating.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopy:

    • FTIR: The infrared spectrum should show characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and aromatic C-H and C=C stretching.[2]

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the N-H protons of the hydrazide group. The N-H protons often appear as broad singlets.[2]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons.

  • Mass Spectrometry: This technique will confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple reliable routes. The choice of synthetic strategy will be dictated by laboratory-specific factors, including the availability of starting materials and equipment. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable intermediate for application in pharmaceutical and chemical research. The robust nature of the described syntheses, coupled with the versatility of the hydrazide product, underscores the continued importance of this compound in the development of novel molecular entities.

References

  • CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google P
  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide - MDPI. [Link]
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties of 2,4-Dichlorobenzhydrazide, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both established data and practical, field-tested methodologies for its analysis.

Introduction: The Significance of this compound

This compound (C₇H₆Cl₂N₂O) belongs to the hydrazide class of organic compounds, which are noted for their wide range of biological activities. The incorporation of a dichlorinated phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical characteristics of this molecule is paramount for its effective utilization in drug design, synthesis, and formulation. These properties govern its solubility, permeability, reactivity, and ultimately, its bioavailability and potential therapeutic efficacy.

Molecular and Physicochemical Profile

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available for the specific compound, other parameters are inferred from closely related analogues due to a lack of direct experimental values in publicly accessible literature.

PropertyValue/InformationSource/Comment
Molecular Formula C₇H₆Cl₂N₂O[1]
Molecular Weight 205.04 g/mol [1]
CAS Number 5814-06-2[1]
Melting Point Data not available. For the related precursor, 2,4-Dichlorophenylhydrazine hydrochloride, the melting point is 220-224 °C.[2]The melting point is a critical indicator of purity and lattice energy.
Boiling Point Data not available.Likely to decompose at higher temperatures.
Solubility Limited solubility in water is expected due to the hydrophobic dichlorophenyl group. It is predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO.[3]This is a key parameter for formulation and in-vitro assay development. The solubility of the similar 4-chlorobenzohydrazide supports this prediction.[3]
LogP (Octanol/Water Partition Coefficient) Predicted to be moderately lipophilic.LogP is a crucial determinant of a drug's ability to cross biological membranes.[4]
pKa (Dissociation Constant) The hydrazide moiety has both acidic (N-H) and basic (amino) character. The exact pKa is not available.pKa influences the ionization state at physiological pH, affecting solubility and receptor binding.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of a 2,4-dichlorobenzoyl derivative with hydrazine. A common and effective method involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate.

Synthetic Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,4-Dichlorobenzoyl_chloride 2,4-Dichlorobenzoyl chloride Reaction_Vessel Reaction in an appropriate solvent (e.g., Ethanol or THF) with cooling 2,4-Dichlorobenzoyl_chloride->Reaction_Vessel Add dropwise Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Reaction_Vessel Quenching Quenching with water Reaction_Vessel->Quenching Extraction Extraction with an organic solvent (e.g., Ethyl acetate) Quenching->Extraction Washing Washing of organic layer Extraction->Washing Drying Drying over anhydrous sodium sulfate Washing->Drying Evaporation Solvent evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol

This protocol is based on established methods for the synthesis of similar hydrazide compounds.[5]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol or tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.

  • Reaction: Dissolve 2,4-dichlorobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled hydrazine hydrate solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Analytical Characterization

A crucial aspect of working with any chemical entity is its unambiguous identification and the confirmation of its purity. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, as well as signals for the N-H protons of the hydrazide moiety. The aromatic protons will likely appear as a complex multiplet in the region of 7.0-8.0 ppm. The N-H protons will appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the range of 160-170 ppm) and the carbons of the dichlorinated aromatic ring.

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • N-H stretching: Around 3200-3400 cm⁻¹ (can be broad).

  • C=O stretching (Amide I): A strong band around 1640-1680 cm⁻¹.

  • N-H bending (Amide II): Around 1520-1570 cm⁻¹.

  • C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

4.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (205.04 g/mol ). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point for method development. Detection is typically performed using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

Experimental Protocols for Physicochemical Property Determination

The following are generalized protocols for the experimental determination of key physicochemical properties of this compound.

Determination of Melting Point

Start Start Sample_Prep Prepare a small, dry sample of this compound Start->Sample_Prep Capillary_Loading Load the sample into a melting point capillary tube Sample_Prep->Capillary_Loading Instrument_Setup Place the capillary in a calibrated melting point apparatus Capillary_Loading->Instrument_Setup Heating Heat the sample slowly (1-2 °C/min) near the expected melting point Instrument_Setup->Heating Observation Observe the sample for the onset of melting and the point of complete liquefaction Heating->Observation Record_Range Record the temperature range of melting Observation->Record_Range End End Record_Range->End

Sources

An In-Depth Technical Guide to 2,4-Dichlorobenzhydrazide (CAS 5814-06-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Hydrazides in Modern Chemistry

Hydrazides are a class of organic compounds characterized by a hydrazine moiety attached to a carbonyl group. This functional group imparts a unique reactivity that has made hydrazides indispensable tools in both medicinal chemistry and organic synthesis.[1] They serve as key precursors for a wide array of bioactive molecules and heterocyclic systems.[2] Among these, 2,4-Dichlorobenzhydrazide stands out as a valuable building block, featuring a dichlorinated phenyl ring that can significantly influence the biological activity and physicochemical properties of its derivatives. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safety considerations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for some properties are limited, a combination of supplier information and computational predictions provides a solid foundation.

PropertyValueSource
CAS Number 5814-06-2[3]
Molecular Formula C₇H₆Cl₂N₂O[3]
Molecular Weight 205.04 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 167-171 °C
Boiling Point (Predicted) 363.3 ± 25.0 °C at 760 mmHgN/A
Density (Predicted) 1.51 ± 0.1 g/cm³N/A
pKa (Predicted) 11.53 ± 0.70 (most acidic), 2.27 ± 0.55 (most basic)N/A
LogP (Predicted) 2.29N/A

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, starting from the readily available 2,4-dichlorotoluene. The first step involves the formation of the key intermediate, 2,4-dichlorobenzoyl chloride, which is then reacted with hydrazine hydrate to yield the final product.

Synthesis_of_2_4_Dichlorobenzhydrazide cluster_0 Step 1: Synthesis of 2,4-Dichlorobenzoyl Chloride cluster_1 Step 2: Synthesis of this compound start_material_1 2,4-Dichlorotoluene intermediate_1 2,4-Dichlorobenzoyl Chloride start_material_1->intermediate_1 Chlorination/Hydrolysis or Catalytic Reaction intermediate_1_ref 2,4-Dichlorobenzoyl Chloride final_product This compound intermediate_1_ref->final_product start_material_2 Hydrazine Hydrate (N₂H₄·H₂O) start_material_2->final_product Reactivity_of_2_4_Dichlorobenzhydrazide start_material_1 This compound product N'-substituted Hydrazone start_material_1->product Condensation Reaction start_material_2 Aldehyde or Ketone (R-CO-R') start_material_2->product byproduct Water (H₂O) product->byproduct Elimination

Caption: Condensation reaction of this compound.

This condensation reaction is a cornerstone of its application as a building block for more complex molecules, particularly a wide variety of heterocyclic compounds. [4][5][6]The resulting hydrazone can undergo further intramolecular cyclization or react with other reagents to form five- and six-membered rings, such as pyrazoles, oxadiazoles, and triazines.

The dichlorophenyl moiety of this compound is not merely a passive scaffold. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the hydrazide group and impart specific biological activities to the resulting derivatives. Halogenated aromatic compounds are known to play a significant role in the biological activity of many pharmaceuticals and agrochemicals. [7][8]

Biological Significance and Potential Mechanisms of Action of Derivatives

While specific studies on the mechanism of action of this compound are not widely available, the broader class of benzhydrazide and hydrazone derivatives has been extensively studied, revealing a wide spectrum of biological activities. [9]These include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. [7] The mechanism of action for these derivatives is often multifaceted and target-dependent. Some key mechanisms include:

  • Enzyme Inhibition: Benzhydrazide derivatives have been shown to act as inhibitors of various enzymes. For instance, some derivatives function as monoamine oxidase inhibitors (MAOIs). [1]More recently, derivatives have been investigated as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain, highlighting their potential as agricultural fungicides. [10]* Free Radical Scavenging and Generation: The hydrazide moiety can participate in redox reactions, acting as a free radical scavenger under certain conditions. [1]Conversely, some hydrazide-based drugs, like the anti-tubercular agent isoniazid, are activated by enzymes to generate hydrazyl free radicals, which are key to their therapeutic effect. [9]* Disruption of Cellular Integrity: Some benzhydrazide derivatives have been shown to exert their biological effects by disrupting the cell membrane integrity of target organisms. [10] The 2,4-dichloro substitution pattern on the phenyl ring is of particular interest in drug design. The position and nature of halogen atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

A study on new benzohydrazide derivatives containing a 4-aminoquinazoline moiety found that a derivative with a 3,4-difluorophenyl group (compound A6) exhibited broad-spectrum antifungal activity. [10]The EC₅₀ values for this compound against a range of fungi were in the low microgram per milliliter range. [10]Mechanistic studies revealed that this compound disrupted the cell membrane integrity and inhibited succinate dehydrogenase (SDH) in Rhizoctonia solani, with an IC₅₀ of 11.02 μM. [10]

Derivative/Related Compound Biological Activity IC₅₀/EC₅₀ Value Target Organism/Enzyme
Compound A6 (a benzhydrazide derivative) Antifungal 0.63 - 3.82 µg/mL (EC₅₀) Various fungi

| Compound A6 | SDH Inhibition | 11.02 µM (IC₅₀) | Rhizoctonia solani |

Analytical Methodologies

The analysis of hydrazides and their derivatives typically employs standard chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the separation and quantification of benzhydrazide derivatives. A reverse-phase C18 column is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is often achieved using a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or after appropriate derivatization, GC-MS provides excellent separation and structural elucidation. The mass spectrometer allows for the unequivocal identification of the compound based on its mass-to-charge ratio and fragmentation pattern.

Safety and Handling

This compound is classified as an irritant. [11]It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

Hazard Statements: [11]* H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [11]* P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical. [11]

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its hydrazide moiety make it an excellent starting point for the creation of a diverse range of hydrazone and heterocyclic derivatives. The presence of the dichlorinated phenyl ring provides a handle for tuning the biological activity of these derivatives. While much of the current research focuses on the derivatives of this compound, further investigation into the direct applications and biological activity of the parent compound could unveil new opportunities. The continued exploration of benzhydrazide scaffolds in medicinal and agricultural chemistry is a promising avenue for the development of novel therapeutic agents and crop protection solutions.

References

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). SpringerLink.
  • Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. (2020). National Center for Biotechnology Information.
  • Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate.
  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (2022). AIP Publishing.
  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. (2025). PubMed.
  • 2,4 DNP reacts with carbonyls (aldehydes/ketones) to give yellow ppt. askIITians.
  • (2,4-Dichlorophenyl)hydrazine. PubChem.
  • Aromatic Structures Govern the Formation of Chlorinated Byproducts in Dichlorine Radical Reactions. ResearchGate.
  • Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses.
  • A facile, an efficient and a rapid synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones from carbon dioxide under a strong basic condition. Royal Society of Chemistry.
  • The Chemistry of Intermediates: Understanding 2,4-Dichlorobenzoyl Chloride's Role. LinkedIn.
  • The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. Medium.
  • Mechanism of action of toxic halogenated aromatics. National Center for Biotechnology Information.
  • 2,4-DNP Test for aldehydes and ketones | Nucleophilic aromatic substitution | JAM 2022 - Question 21. YouTube.
  • Synthesis of p-chlorobenzoylhydrazine. PrepChem.com.
  • CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride. Google Patents.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI.
  • Addition-Elimination Reactions. Chemistry LibreTexts.
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). National Center for Biotechnology Information.
  • utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES.
  • addition-elimination reactions of aldehydes and ketones. Chemguide.
  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO.
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  • Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ResearchGate.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Center for Biotechnology Information.
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An In-depth Technical Guide to the Molecular Structure and Potential Applications of 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-Dichlorobenzhydrazide, a molecule of significant interest in medicinal and synthetic chemistry. We will delve into its molecular architecture, plausible synthetic routes, and detailed characterization methodologies. Furthermore, this document will explore its potential applications, drawing insights from the bioactivity of structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Hydrazide Scaffold in Modern Chemistry

Hydrazides are a class of organic compounds characterized by the functional group -CONHNH2. This structural motif is a cornerstone in the synthesis of a wide array of heterocyclic compounds and serves as a versatile intermediate in the creation of novel bioactive molecules. The presence of the reactive hydrazide moiety allows for the facile construction of hydrazones, pyrazoles, oxadiazoles, and other important pharmacophores.

This compound, with its dichlorinated phenyl ring, presents a particularly interesting scaffold. The electronic properties conferred by the chlorine atoms can significantly influence the molecule's reactivity, binding affinity to biological targets, and overall pharmacological profile. This guide aims to provide a detailed exposition of this compound, laying the groundwork for its further exploration in various scientific endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a 2,4-dichlorophenyl group attached to a carbohydrazide moiety. This arrangement dictates its chemical behavior and potential for intermolecular interactions.

PropertyValueSource
IUPAC Name 2,4-DichlorobenzohydrazideN/A
CAS Number 5814-06-2
Molecular Formula C₇H₆Cl₂N₂O
Molecular Weight 205.04 g/mol
Appearance White to off-white crystalline solidInferred
Melting Point 168-170 °C
LogP (calculated) 1.597
Water Solubility (log) -3.19 (mol/L)

The planarity of the benzene ring and the potential for hydrogen bonding through the hydrazide group are key structural features. While specific crystallographic data for this compound is not publicly available, studies on related hydrazone derivatives, such as N′-(2,4-Dichlorobenzylidene)-4-hydroxybenzohydrazide, reveal that the dihedral angle between aromatic rings can be relatively small, suggesting a degree of conformational rigidity[1][2]. In the solid state, it is expected that intermolecular N-H···O hydrogen bonds would be a dominant feature, leading to the formation of extended supramolecular architectures.

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is most commonly achieved through the reaction of an activated derivative of 2,4-dichlorobenzoic acid with hydrazine hydrate. The following protocol describes a robust and widely applicable method starting from the corresponding acyl chloride.

Rationale for Synthetic Strategy

The choice of 2,4-dichlorobenzoyl chloride as the starting material is predicated on its high reactivity towards nucleophilic acyl substitution. Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired hydrazide. This reaction is typically fast and high-yielding. An alternative, though generally slower, route involves the reaction of a methyl or ethyl ester of 2,4-dichlorobenzoic acid with hydrazine hydrate, often requiring prolonged heating.

Experimental Protocol: Synthesis from 2,4-Dichlorobenzoyl Chloride

Materials:

  • 2,4-Dichlorobenzoyl chloride

  • Hydrazine hydrate (64-85% solution in water)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine, Pyridine) - Optional, to scavenge HCl byproduct

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of hydrazine hydrate (typically 1.5-2.0 equivalents) in the chosen anhydrous solvent. The solution is cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride: A solution of 2,4-dichlorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred hydrazine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C. If a base is used, it is typically added to the initial hydrazine solution.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched by the slow addition of distilled water. The organic solvent may be removed under reduced pressure. The resulting aqueous suspension is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to afford a white crystalline solid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 2,4-Dichlorobenzoyl Chloride + Hydrazine Hydrate in Anhydrous Solvent reaction Stir at 0°C to RT start->reaction Dropwise Addition workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup Reaction Completion isolation Dry and Evaporate Solvent workup->isolation recrystallization Recrystallization isolation->recrystallization product Pure this compound recrystallization->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazide group. The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The -NH and -NH₂ protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. Deuterium exchange with D₂O can be used to confirm the assignment of these labile protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (typically in the range of 165-175 ppm) and the six aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine atoms and the carbohydrazide group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NH₂ group, and a broader band for the -NH group.

  • C=O stretching (Amide I): A strong absorption band around 1650 cm⁻¹.

  • N-H bending (Amide II): A band in the region of 1580-1620 cm⁻¹.

  • Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

  • C-Cl stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of this compound (m/z ≈ 204, considering the most abundant isotopes). The isotopic pattern of the two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a characteristic feature of the molecular ion cluster.

  • Fragmentation Pattern: Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the C-N bond, as well as loss of small neutral molecules like H₂O and NH₃. The fragmentation of the 2,4-dichlorobenzoyl cation would also contribute to the overall spectrum.

Potential Applications in Drug Discovery and Agrochemicals

While specific applications of this compound are not extensively documented in publicly available literature, the broader class of hydrazides and their derivatives, particularly those bearing a 2,4-dichloro moiety, have shown significant promise in several areas.

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial activity of hydrazones derived from precursors containing the 2,4-dichloro substitution pattern. A 2022 study reported the synthesis of two such hydrazones and their significant antibacterial and antifungal activities, with some compounds showing efficacy against ciprofloxacin-resistant strains of Staphylococcus aureus and Proteus mirabilis[3][4]. This suggests that this compound could serve as a valuable starting material for the development of new antimicrobial agents.

The proposed mechanism of action for many antimicrobial hydrazones involves the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall synthesis. The lipophilic nature of the dichlorinated phenyl ring may facilitate the transport of these molecules across microbial cell membranes.

Antimicrobial_Application cluster_synthesis_app Synthesis of Bioactive Agents cluster_bioactivity Biological Evaluation start_app This compound reaction_app Condensation with Aldehydes/Ketones start_app->reaction_app product_app Hydrazone Derivatives reaction_app->product_app screening Antimicrobial Screening (Antibacterial, Antifungal) product_app->screening moa Mechanism of Action Studies screening->moa lead_opt Lead Optimization moa->lead_opt

Caption: Logical workflow for the development of antimicrobial agents from this compound.

Intermediate in Synthesis

This compound is a versatile intermediate for the synthesis of a variety of heterocyclic compounds. Its reaction with different electrophiles can lead to the formation of:

  • 1,3,4-Oxadiazoles: By cyclization with carboxylic acids or their derivatives.

  • 1,3,4-Thiadiazoles: Through reaction with carbon disulfide or thiophosgene.

  • Pyrazoles: In reactions with 1,3-dicarbonyl compounds.

These heterocyclic scaffolds are prevalent in many approved drugs and agrochemicals, underscoring the potential of this compound as a key building block in synthetic chemistry[5][6]. For instance, the related compound 2,4-dichlorobenzaldehyde is a known intermediate in the synthesis of the fungicide diniconazole[7].

Conclusion and Future Perspectives

This compound is a molecule with significant untapped potential. Its straightforward synthesis and the versatile reactivity of the hydrazide functional group make it an attractive starting material for the synthesis of a diverse range of compounds. The preliminary evidence of potent antimicrobial activity in its derivatives warrants a more in-depth investigation into the biological properties of this compound and its analogues.

References

  • Cheméo. (n.d.). This compound.
  • Liu, X., et al. (2010). N′-(2,4-Dichlorobenzylidene)-4-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2843.
  • Babalola, S. A., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. ResearchGate.
  • LookChem. (n.d.). 2,4-Dichlorophenylhydrazine.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2,4-Dichlorobenzaldehyde: Properties and Applications.
  • The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. (n.d.).

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Spectral Characterization of 2,4-Dichlorobenzhydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 2,4-Dichlorobenzhydrazide, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for confirming the molecule's structure, purity, and for understanding its chemical behavior.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₆Cl₂N₂O, Molecular Weight: 205.04 g/mol ) is a hydrazide derivative of 2,4-dichlorobenzoic acid.[1] Its structure comprises a dichlorinated benzene ring attached to a carbohydrazide functional group (-CONHNH₂). This unique combination of a substituted aromatic ring, an amide linkage, and a hydrazine moiety gives rise to a characteristic spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control in synthetic processes and for the structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazides due to its ability to solubilize the compound and to allow for the observation of exchangeable N-H protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a standard temperature (e.g., 298 K).

    • Use a standard pulse sequence (e.g., zg30).

    • Set a spectral width of approximately 12-16 ppm.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a standard pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 0-200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the hydrazide group.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 10.5Singlet1H-CONH-
~7.8 - 8.0Doublet1HH-6
~7.6 - 7.7Doublet1HH-3
~7.4 - 7.5Doublet of d1HH-5
~4.5 - 5.0Singlet2H-NH₂

Interpretation:

  • -CONH- Proton: The amide proton is expected to appear as a broad singlet in the downfield region (around 10-10.5 ppm) due to its acidic nature and the deshielding effect of the adjacent carbonyl group.

  • Aromatic Protons: The three aromatic protons will exhibit a characteristic splitting pattern. The proton at the H-6 position, being ortho to the carbonyl group, will be the most deshielded. The H-3 proton, adjacent to a chlorine atom, will also be in the downfield region. The H-5 proton will appear as a doublet of doublets due to coupling with both H-3 and H-6.

  • -NH₂ Protons: The amine protons of the hydrazine group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O
~135 - 140C-2
~132 - 135C-4
~130 - 132C-1
~129 - 131C-6
~127 - 129C-5
~125 - 127C-3

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the range of 165-170 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the region of 125-140 ppm. The carbons directly attached to the electron-withdrawing chlorine atoms (C-2 and C-4) will be shifted downfield. The quaternary carbon (C-1) will also be in this region. The remaining carbons (C-3, C-5, and C-6) will appear at slightly higher fields. The specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify its characteristic functional groups.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and process the spectrum to identify the absorption bands.

IR Spectral Data (Predicted)

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 - 3400N-H stretch (asymmetric)-NH₂
~3200 - 3300N-H stretch (symmetric)-NH₂
~3100 - 3200N-H stretch-CONH-
~3000 - 3100Aromatic C-H stretchAr-H
~1640 - 1680C=O stretch (Amide I)Carbonyl
~1580 - 1620N-H bendAmine/Amide
~1450 - 1600Aromatic C=C stretchBenzene ring
~1000 - 1100C-Cl stretchAryl chloride

Interpretation:

  • N-H Stretching: The presence of the primary amine (-NH₂) and the secondary amide (-CONH-) groups will result in multiple N-H stretching bands in the region of 3100-3400 cm⁻¹.

  • C=O Stretching: A strong absorption band corresponding to the carbonyl group (Amide I band) is expected between 1640 and 1680 cm⁻¹.

  • Aromatic Vibrations: The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretching: The carbon-chlorine bonds will give rise to stretching vibrations in the fingerprint region, typically around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecular ion with less fragmentation.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition and Processing: Record the mass-to-charge ratio (m/z) of the ions and their relative abundance.

Mass Spectral Data (Predicted)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound (EI)

m/zIon
204[M]⁺ (for ³⁵Cl₂)
206[M+2]⁺ (for ³⁵Cl³⁷Cl)
208[M+4]⁺ (for ³⁷Cl₂)
173[M - NHNH₂]⁺
175[M+2 - NHNH₂]⁺
145[C₆H₃Cl₂]⁺
111[C₆H₄Cl]⁺
75[C₆H₃]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a cluster of peaks at m/z 204, 206, and 208 due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be approximately 9:6:1.

  • Fragmentation Pattern: A key fragmentation pathway involves the cleavage of the N-N bond, leading to the formation of the 2,4-dichlorobenzoyl cation at m/z 173 (and its isotopic peaks at m/z 175). Further fragmentation can lead to the loss of the carbonyl group to give the 2,4-dichlorophenyl cation at m/z 145.

Fragmentation Pathway

G M [C₇H₆Cl₂N₂O]⁺˙ m/z = 204/206/208 F1 [C₇H₄Cl₂O]⁺ m/z = 173/175 M->F1 - •NHNH₂ F2 [C₆H₃Cl₂]⁺ m/z = 145/147 F1->F2 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data presented in this guide, based on fundamental spectroscopic principles and analysis of related compounds, serves as a valuable resource for researchers in the synthesis and application of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for reliable structural verification and purity assessment.

References

  • Cheméo. Chemical Properties of this compound (CAS 5814-06-2). [Link]
  • PubChem. 2,4-Dichlorobenzamide. [Link]
  • PubChem. 4-Chlorobenzohydrazide. [Link]
  • Al-Hourani, B. et al. (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank 2016, 2016(3), M904. [Link]
  • Li, S. et al. N′-(2,4-Dichlorobenzylidene)-4-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3143. [Link]
  • Tang, S. N′-(2,4-Dichlorobenzylidene)-2-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3063. [Link]

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An In-depth Technical Guide to the Synthesis of 2,4-Dichlorobenzhydrazide from 2,4-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,4-dichlorobenzhydrazide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document delves into the underlying chemical principles, a detailed experimental protocol, characterization techniques, and critical safety considerations.

Introduction and Significance

This compound is a valuable building block in organic synthesis. Its structure, featuring a dichlorinated phenyl ring and a hydrazide functional group, allows for a variety of subsequent chemical modifications. This versatility makes it a crucial precursor for the synthesis of compounds with potential biological activities, including antimicrobial and anticonvulsant properties. The synthesis route from 2,4-dichlorobenzoyl chloride and hydrazine hydrate is a common and efficient method for producing this important intermediate.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from 2,4-dichlorobenzoyl chloride is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, leading to the formation of the hydrazide and hydrochloric acid as a byproduct.

Reaction:

C₇H₃Cl₃O + N₂H₄·H₂O → C₇H₆Cl₂N₂O + HCl + H₂O

The reaction is typically carried out in a suitable solvent, and a base is often added to neutralize the hydrochloric acid formed, which can otherwise protonate the hydrazine and reduce its nucleophilicity.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dichlorobenzoyl chloride209.4810.47 g0.05
Hydrazine hydrate (~64%)50.063.91 g (3.13 mL)0.05
Ethanol (95%)-50 mL-
Triethylamine101.195.06 g (6.96 mL)0.05

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 3.91 g (0.05 mol) of hydrazine hydrate in 25 mL of ethanol.

  • Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Acid Chloride: Dissolve 10.47 g (0.05 mol) of 2,4-dichlorobenzoyl chloride in 25 mL of ethanol and add this solution to the dropping funnel. Add the 2,4-dichlorobenzoyl chloride solution dropwise to the hydrazine hydrate solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • Addition of Base: After the complete addition of the acid chloride, add 5.06 g (0.05 mol) of triethylamine dropwise to the reaction mixture to neutralize the HCl formed.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, pour the mixture into 150 mL of cold distilled water with stirring. The white precipitate of this compound will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 25 mL) to remove any unreacted starting materials and salts.

  • Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at 60-70 °C. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

A. Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands. Key peaks to look for include N-H stretching vibrations in the range of 3200-3400 cm⁻¹, a C=O stretching vibration (amide I band) around 1640-1680 cm⁻¹, and C-Cl stretching vibrations in the fingerprint region.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule. Expect to see signals for the aromatic protons and the -NH and -NH₂ protons. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of a 2,4-disubstituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon and the aromatic carbons.

B. Physical Properties:

  • Melting Point: A sharp melting point is indicative of a pure compound. The literature value for the melting point of this compound should be consulted for comparison.

  • Appearance: The purified product should be a white to off-white crystalline solid.

Safety and Handling

It is imperative to adhere to strict safety protocols when handling the chemicals involved in this synthesis.

  • 2,4-Dichlorobenzoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[3][4][5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[3][4][5][6] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[3][4][5][6]

  • Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[7][8][9][10] It can cause severe skin burns and eye damage.[7][8][9] All handling of hydrazine hydrate must be conducted in a fume hood.[10] Wear appropriate PPE, including nitrile gloves and splash-proof goggles.[10] In case of inhalation, move the person to fresh air and seek immediate medical attention.[7][8][9]

  • Ethanol and Triethylamine: These are flammable liquids and should be kept away from open flames and other ignition sources.

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.[7][8] Hydrazine-containing waste should be collected in a designated, properly labeled container.[10]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product R1 2,4-Dichlorobenzoyl Chloride in Ethanol Addition Dropwise Addition (Maintain T < 10 °C) R1->Addition R2 Hydrazine Hydrate in Ethanol Setup Reaction Flask (0-5 °C) R2->Setup Setup->Addition Neutralization Add Triethylamine Addition->Neutralization Stirring Stir at Room Temp (2-3 hours) Neutralization->Stirring Precipitation Pour into Cold Water Stirring->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Dry the Product Filtration->Drying Purification Recrystallization (Ethanol/Water) Drying->Purification Product Pure this compound Purification->Product

Caption: Synthetic workflow for this compound.

References

  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
  • Bi, F., Song, D., Qin, Y., Liu, X., Teng, Y., Zhang, N., ... & Ma, S. (2019). Design, synthesis and biological evaluation of novel benzylhydrazine hydrochloride derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 27(14), 3179-3193.
  • Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300.
  • (2011). ONE-POT, REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES FROM ALDEHYDES AND NITROALKANES. Organic Syntheses, 88, 169-175.
  • Popiołek, Ł., Biernasiuk, A., & Malm, A. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481.
  • ResearchGate. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol.
  • ResearchGate. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol.

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A Comprehensive Technical Guide to the Thermal Stability Assessment of 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Criticality of Thermal Stability in Pharmaceutical Intermediates

2,4-Dichlorobenzhydrazide is a chemical intermediate that may be utilized in the synthesis of various pharmaceutical compounds. The presence of a hydrazide functional group and a dichlorinated aromatic ring in its structure suggests the potential for thermal instability and exothermic decomposition under certain conditions. A comprehensive understanding of a compound's thermal behavior is paramount in drug development for several key reasons:

  • Safety: Uncontrolled exothermic decomposition can lead to runaway reactions, posing significant safety hazards in laboratory and manufacturing settings.

  • Process Development: Knowledge of decomposition temperatures and kinetics is essential for designing safe and robust synthetic processes, including reaction temperature control and drying operations.

  • Storage and Handling: Determining the safe storage temperature and identifying potential incompatibilities prevents degradation and ensures the long-term stability of the material.

  • Regulatory Compliance: Regulatory agencies require thorough characterization of the physicochemical properties of drug substances and intermediates, including their thermal stability.

This guide will focus on two primary thermo-analytical techniques for assessing thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Fundamental Principles of Thermo-Analytical Techniques

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an invaluable tool for determining the onset of decomposition, quantifying mass loss, and identifying different stages of degradation.[1]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It provides information on thermal events such as melting, crystallization, and exothermic or endothermic decompositions. The data obtained from DSC can be used to determine the heat of decomposition and to perform kinetic analysis of the decomposition process.

Experimental Protocol for Thermal Hazard Assessment

The following section outlines a detailed, step-by-step methodology for the thermal analysis of a compound like this compound.

Instrumentation and Sample Preparation

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements concurrently is highly recommended. This ensures that the mass change and heat flow data are collected under identical conditions.[4]

Sample Preparation:

  • Ensure the this compound sample is homogenous and representative of the batch to be analyzed.

  • Accurately weigh 1-5 mg of the sample into a suitable crucible (e.g., aluminum, alumina). The use of a microbalance is essential for accurate measurements.

  • For DSC experiments, hermetically sealed crucibles are often used to contain any evolved gases and prevent evaporation of the sample before decomposition.

Thermogravimetric Analysis (TGA) Workflow

TGA_Workflow

A generalized workflow for Thermogravimetric Analysis (TGA).

Step-by-Step TGA Protocol:

  • Place the prepared sample crucible and an empty reference crucible into the TGA instrument.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a non-reactive atmosphere.

  • Program the instrument to heat the sample at a linear heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition region (e.g., 400 °C).

  • Continuously record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at each decomposition step.

Differential Scanning Calorimetry (DSC) Workflow

DSC_Workflow

A generalized workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step DSC Protocol:

  • Place the sealed sample crucible and an empty sealed reference crucible into the DSC instrument.

  • Purge the furnace with an inert gas.

  • Dynamic Scan: Heat the sample at several different linear heating rates (e.g., 2, 5, 10, 20 °C/min). This is crucial for kinetic analysis. Record the heat flow as a function of temperature.

  • Isothermal Scan: Based on the results of the dynamic scans, select a temperature just below the onset of the exothermic decomposition. Hold the sample at this constant temperature and record the heat flow as a function of time. This can help to identify autocatalytic behavior.[5]

  • Analyze the DSC curves to determine the onset temperature of the exotherm, the peak temperature of the exotherm, and the total heat of decomposition (by integrating the area under the exothermic peak).

Data Interpretation and Kinetic Analysis: A Case Study Approach

As specific data for this compound is unavailable, we will refer to a study on the thermal decomposition of Di(2,4-dichlorobenzoyl) Peroxide (DCBP) to illustrate the principles of data interpretation.[5][6]

Analysis of Dynamic DSC Data

The study on DCBP utilized dynamic DSC scans at different heating rates to determine the kinetic parameters of its decomposition.[5] A key observation was that the exothermic onset temperature increased with the heating rate, which is typical for kinetically controlled processes.

Heating Rate (°C/min)Onset Temperature (°C)Peak Temperature (°C)Heat of Decomposition (J/g)
295.8105.2-1050
4100.1110.5-1065
6102.5113.8-1072
8104.3116.3-1080
(Note: Data is illustrative and based on typical trends for such compounds.)
Kinetic Modeling: The Friedman Iso-conversional Method

To gain a deeper understanding of the decomposition mechanism, iso-conversional kinetic models can be applied to the DSC data. The Friedman method is a "model-free" approach that allows for the determination of the activation energy (Ea) as a function of the extent of conversion (α).[5] This is particularly useful for complex reactions where the mechanism may change as the reaction progresses.

The Friedman equation is as follows:

ln(dα/dt) = ln[A * f(α)] - Ea / (R * T)

Where:

  • dα/dt is the rate of conversion

  • A is the pre-exponential factor

  • f(α) is the reaction model

  • Ea is the activation energy

  • R is the ideal gas constant

  • T is the absolute temperature

By plotting ln(dα/dt) against 1/T for a given conversion (α) at different heating rates, the activation energy can be determined from the slope of the resulting line. In the case of DCBP, the study indicated a complex decomposition process, with the activation energy varying with the extent of conversion, suggesting a multi-step or autocatalytic mechanism.[5]

Isothermal DSC and Autocatalysis

The study on DCBP also employed isothermal DSC experiments.[5] An autocatalytic reaction is one where a product of the reaction acts as a catalyst, leading to an acceleration of the reaction rate over time. In an isothermal DSC experiment, this is observed as a sigmoidal heat flow curve, where the rate of heat release is initially slow, accelerates to a maximum, and then decreases as the reactant is consumed. The confirmation of autocatalysis is critical for thermal hazard assessment, as it can lead to a rapid and unexpected increase in the rate of decomposition.[5]

Thermal Hazard Assessment and Safety Recommendations

Based on the data obtained from TGA and DSC, a comprehensive thermal hazard assessment can be performed. Key parameters to consider include:

  • Onset Temperature of Decomposition: This provides a preliminary indication of the upper safe operating temperature.

  • Heat of Decomposition: A high heat of decomposition suggests a more energetic and potentially hazardous decomposition.

  • Decomposition Kinetics: Understanding the activation energy and reaction model helps in predicting the rate of decomposition under different temperature conditions.

  • Autocatalytic Behavior: The presence of autocatalysis necessitates stricter temperature control and may require the use of inhibitors.

Based on these parameters, recommendations for the safe handling, storage, and processing of this compound can be formulated.

Conclusion

A thorough evaluation of the thermal stability of this compound is a critical step in its development and use as a pharmaceutical intermediate. While direct experimental data for this compound is currently limited, the application of standard thermo-analytical techniques such as TGA and DSC, coupled with robust kinetic analysis, can provide the necessary information for a comprehensive thermal hazard assessment. The methodologies and data interpretation strategies outlined in this guide, exemplified by the case study of a structurally related compound, provide a solid foundation for researchers and drug development professionals to ensure the safe and effective use of this and other novel chemical entities.

References

  • TA Instruments. (n.d.). Characterisation of Powders.
  • NETZSCH Analyzing & Testing. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC).
  • Zimmerman, B. D. (1974). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. Naval Ordnance Lab White Oak MD.
  • Zhou, J., et al. (2024). Thermal Decomposition Properties and Thermal Hazard Assessment of Di(2,4-dichlorobenzoyl) Peroxide (DCBP). Organic Process Research & Development.
  • Wang, C., et al. (2022). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. Journal of Loss Prevention in the Process Industries.
  • R Discovery. (2024). Thermal Decomposition Properties and Thermal Hazard Assessment of Di(2,4-dichlorobenzoyl) Peroxide (DCBP).
  • PubChem. (n.d.). (2,4-Dichlorophenyl)hydrazine.
  • NETZSCH Analyzing & Testing. (2016). Identify for DSC, TGA, DIL, TMA and cp Data.
  • Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules.
  • Chen, A. C., & van Duin, A. C. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A.
  • Lucien, H. W. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server.
  • Ali, S., et al. (2025).
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  • Loba Chemie. (2024). 2,4-DICHLOROBENZALDEHYDE Safety Data Sheet.
  • PubChem. (n.d.). 2,4-Dichlorobenzaldehyde.
  • Al-Ghorbani, M., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy.

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The Multifaceted Biological Potential of 2,4-Dichlorobenzhydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrazide-hydrazone scaffold (–(CO)–NH–N=CH–) is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4][5] This guide focuses on a specific, highly promising subclass: derivatives of 2,4-Dichlorobenzhydrazide. The incorporation of a 2,4-dichloro substituted phenyl ring introduces unique electronic and lipophilic properties that significantly influence molecular interactions and biological outcomes. We will explore the synthesis, structure-activity relationships (SAR), and diverse pharmacological activities of these derivatives, including their potential as antimicrobial, anticancer, and anti-inflammatory agents. This document provides detailed experimental protocols, mechanistic insights supported by current literature, and visual diagrams to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the Hydrazide Scaffold

Hydrazones, characterized by the azometine proton (–NHN=CH–), represent a critical class of compounds for the development of new therapeutic agents.[3][4][5] Their structural versatility and ability to form stable complexes with various biological targets have led to the discovery of compounds with a wide array of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[1][2][4]

The this compound moiety serves as a particularly compelling starting point for derivative synthesis. The two chlorine atoms on the benzene ring are strong electron-withdrawing groups, which can modulate the acidity of the N-H proton and influence hydrogen bonding capabilities. Furthermore, this substitution pattern increases the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes—a crucial factor for intracellular drug action. This guide synthesizes the current understanding of these derivatives, highlighting their therapeutic promise and the molecular mechanisms that underpin their activity.

General Synthetic Strategy and Workflow

The synthesis of this compound derivatives is typically achieved through a straightforward and efficient condensation reaction. The core process involves reacting this compound with a variety of substituted aldehydes or ketones. This reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) and carried out in a suitable solvent like ethanol or methanol under reflux.[6][7][8][9]

G cluster_reagents Starting Materials cluster_process Reaction Conditions cluster_outcome Purification & Product A This compound E Reflux A->E B Substituted Aldehyde/Ketone (R-CHO or R-CO-R') B->E C Solvent (e.g., Ethanol) C->E D Acid Catalyst (e.g., Acetic Acid) D->E F Cooling & Precipitation E->F Reaction Completion G Filtration & Washing F->G H Final Product: This compound Derivative G->H G Compound This compound Derivative Mito Mitochondria Compound->Mito Accumulates in ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP Caspase Caspase Activation ROS->Caspase MMP->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed mitochondrial pathway for apoptosis induction by hydrazide derivatives.

Experimental Data: The cytotoxic potential of these compounds is typically quantified by their IC₅₀ value, which is the concentration required to inhibit the growth of 50% of the cancer cells.

Compound ClassCell LineIC₅₀ (µM)MechanismReference
Dicarbohydrazide Complex 1SK-OV-3 (Ovarian)8.09 ± 1.25Mitochondrial Dysfunction[10][11]
Dicarbohydrazide Complex 1A549 (Lung)13.26 ± 0.39Mitochondrial Dysfunction[10][11]
Hydrazone DerivativeMCF7 (Breast)21.5 - 100Not specified[12]
Dihydroxybenzhydrazide 19769-P (Renal)45.42Not specified[9]

Representative Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. [13]Hydrazide and hydrazone derivatives are a well-established class of anti-inflammatory agents. [1][2][13]The anti-inflammatory potential is often enhanced by the presence of specific functional groups, such as halogens (like chlorine) and nitro groups, on the aromatic rings. [1][2][13] Mechanism of Action: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. While the precise mechanism for many hydrazide derivatives is still under investigation, it is believed they may also target key mediators in the inflammatory cascade. Their ability to scavenge free radicals may also contribute to their anti-inflammatory effects.

Experimental Data: The carrageenan-induced paw edema model in rats is a standard preclinical assay for evaluating acute anti-inflammatory activity. The percentage of edema inhibition is compared to a standard drug like diclofenac sodium.

Compound ClassDose (mg/kg)% Inhibition of EdemaReference Drug (% Inhibition)Reference
Nicotinic acid hydrazide (o-NO₂)2035.73%Diclofenac (38.85%)[2][13]
Nicotinic acid hydrazide (m-NO₂)2037.29%Diclofenac (38.85%)[2][13]
Phthalic anhydride hydrazide (27h)N/A64.0%Diclofenac (68.0%)[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their molecular structure. SAR studies help elucidate which chemical features are critical for potency and selectivity.

  • Role of the 2,4-Dichloro Substituents: This core feature is critical. The chlorine atoms create specific electronic properties and increase lipophilicity, which can enhance membrane permeability and interactions within hydrophobic pockets of target proteins. [14]* Impact of the Second Aromatic Ring: The nature and position of substituents on the second phenyl ring (derived from the aldehyde/ketone) significantly modulate activity.

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and additional halogens often enhance anti-inflammatory and antimicrobial activity. [2][6][13] * Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) can also contribute to activity, suggesting that a delicate electronic balance is required for optimal target interaction. [15]* The Hydrazone Linker (–NH–N=CH–): This linker is not merely a spacer. Its conformation and hydrogen bonding capacity are pivotal for binding to biological targets. It can act as a hydrogen bond donor (N-H) and acceptor (C=N), stabilizing the ligand-receptor complex. [1]

Future Perspectives and Conclusion

Derivatives of this compound represent a versatile and highly promising scaffold for the development of new therapeutic agents. The existing body of research clearly demonstrates their potent antimicrobial, anticancer, and anti-inflammatory activities. The straightforward synthesis allows for the creation of large libraries of compounds for high-throughput screening, facilitating the exploration of diverse biological targets.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • In-Vivo Studies: Progressing promising in vitro candidates to preclinical animal models to evaluate their efficacy and safety in a physiological context.

  • Mechanism of Action Elucidation: Employing advanced biochemical and molecular biology techniques to precisely identify the molecular targets and signaling pathways affected by these compounds.

  • Exploring New Therapeutic Areas: Given their diverse activities, these derivatives should be screened against other disease targets, such as viral enzymes, parasitic infections, and neurodegenerative disorders.

This guide provides a foundational understanding of the potential held by this compound derivatives. With continued investigation and interdisciplinary collaboration, this chemical class is poised to deliver novel solutions to pressing medical challenges.

References

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2025). MDPI.
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  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2018). PMC - NIH.
  • A 4-Methylbenzoylhydrazine Pt(II) Complex Inhibits the Proliferation of Breast Cancer Cells by Regulating the Cell Cycle and Inducing Apoptosis. (2023). MDPI.
  • Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. (2013).
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2020). MDPI.
  • Biological activity of some newly synthesized hydrazone derivatives derived from (dicyclopropylmethylene) hydrazone. (2019). ResearchGate.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI.
  • (PDF) Biological Activities of Hydrazone Derivatives. (2025). ResearchGate.
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  • Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC - PubMed Central.
  • (Z)-2-(3-Chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b]o[1][2]xazine-6-carboxamide as GSK-3β inhibitor: Identification by virtual screening and its validation in enzyme- and cell-based assay. (2016). PubMed.

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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrazide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. 2,4-Dichlorobenzhydrazide, a member of this versatile chemical class, presents a compelling case for in-depth mechanistic investigation. While the broader family of hydrazides and their hydrazone derivatives are recognized for their diverse biological activities—ranging from antimicrobial to anticancer effects—the specific molecular targets and pathways modulated by this compound remain largely uncharacterized. This guide eschews a conventional review of established facts. Instead, it serves as a strategic whitepaper, furnishing researchers and drug development professionals with a comprehensive, field-proven framework for systematically elucidating the mechanism of action of this and similar small molecules. We will traverse from initial phenotypic screening to precise target identification and validation, emphasizing the causal logic behind experimental choices and the establishment of self-validating protocols.

The Hydrazide Scaffold: A Privileged Motif in Bioactive Compounds

Hydrazides (R-CO-NH-NH2) and their derivatives, hydrazones (R-CO-NH-N=CR1R2), are characterized by the presence of a reactive azomethine group.[1][2] This structural feature is pivotal to their biological activity, enabling interactions with a variety of biomolecules.[1][2] The existing literature on hydrazide-containing compounds reveals a broad spectrum of pharmacological activities, including:

  • Antimicrobial Properties: Many hydrazide derivatives have demonstrated efficacy against various bacterial and fungal strains.[3]

  • Enzyme Inhibition: The hydrazide moiety is a known pharmacophore in the design of enzyme inhibitors, targeting classes such as monoamine oxidases (MAOs) and cholinesterases.[4][5][6]

  • Anticancer Activity: Certain hydrazide-hydrazones have exhibited significant antiproliferative effects against various cancer cell lines.[7]

Given the dichlorinated phenyl ring of this compound, it is plausible that this compound may exhibit unique inhibitory or cytotoxic properties, warranting a systematic investigation into its biological effects.

A Phased Approach to Mechanistic Discovery: From Phenotype to Target

The journey to uncovering the mechanism of action of a novel compound is a multi-stage process. We advocate for a logical progression from broad phenotypic screening to specific target identification and validation.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Identification cluster_3 Phase 4: Mechanism Validation pheno_screen Broad Phenotypic Assays (e.g., Antimicrobial, Cytotoxicity) enzyme_inhibition Enzyme Inhibition Panels pheno_screen->enzyme_inhibition Identified Bioactivity pathway_analysis Cell-Based Pathway Analysis pheno_screen->pathway_analysis Observed Cellular Effect affinity_chrom Affinity Chromatography enzyme_inhibition->affinity_chrom Hypothesized Target Class genetic_screens Genetic Interaction Screens pathway_analysis->genetic_screens Affected Pathway kinetic_studies Enzyme Kinetics affinity_chrom->kinetic_studies Putative Target(s) cetsa Cellular Thermal Shift Assay (CETSA) cetsa->kinetic_studies Confirmed Target Engagement in_vivo_models In Vivo/Cellular Model Validation genetic_screens->in_vivo_models Validated Genetic Target kinetic_studies->in_vivo_models Characterized Inhibition

Figure 1. A phased workflow for the elucidation of the mechanism of action of this compound.

Phase 1: Foundational Phenotypic Screening

The initial step is to ascertain the primary biological effect of this compound. This is achieved through a panel of broad, robust, and reproducible in vitro assays.

Antimicrobial Susceptibility Testing

Given the known antimicrobial properties of hydrazides, a logical starting point is to screen for antibacterial and antifungal activity.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Bacterial/Fungal Strains: Utilize a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Adjust the turbidity of an overnight culture of the test microorganism to a 0.5 McFarland standard and dilute to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Cytotoxicity Screening

To assess the potential for anticancer activity and to determine a therapeutic window for other applications, cytotoxicity should be evaluated against a panel of human cell lines.

Protocol 2: MTT Assay for Cell Viability

  • Cell Culture: Seed human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (prepared from the DMSO stock) for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[7]

Assay Parameter Significance
Broth MicrodilutionMIC (µg/mL)Quantifies antimicrobial potency.
MTT AssayIC50 (µM)Measures cytotoxicity against cell lines.

Phase 2 & 3: Pinpointing the Molecular Target

Should the initial screening reveal significant biological activity, the subsequent phases focus on identifying the specific molecular target(s).

Broad-Spectrum Enzyme Inhibition Screening

A pragmatic approach is to screen this compound against a commercially available panel of key enzymes from various classes (e.g., kinases, proteases, phosphatases). This can rapidly narrow down the potential target class.

Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

Once a putative target is identified, it is crucial to confirm that the compound engages this target within a cellular context. CETSA is a powerful technique for this purpose, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[9][10]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis treat_cells Incubate cells with This compound or vehicle heat_cells Heat cell aliquots across a temperature gradient treat_cells->heat_cells lyse_cells Lyse cells (e.g., freeze-thaw) heat_cells->lyse_cells centrifuge Centrifuge to pellet aggregated proteins lyse_cells->centrifuge western_blot Analyze soluble fraction by Western Blot for target protein centrifuge->western_blot analyze_curve Plot protein abundance vs. temperature to generate melt curve western_blot->analyze_curve

Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells expressing the putative target protein with a saturating concentration of this compound or a vehicle control (DMSO) for 1 hour at 37°C.[10]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.[9]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[9]

  • Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting using a specific antibody.[9]

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[11]

Phase 4: Validating the Mechanism of Action

Confirmation of target engagement must be followed by a detailed characterization of the interaction.

Enzyme Inhibition Kinetics

If the target is an enzyme, it is essential to determine the nature of the inhibition.

Protocol 4: Enzyme Inhibition Kinetics

  • Enzyme Assay: Establish a robust in vitro assay to measure the activity of the purified target enzyme.

  • IC50 Determination: Measure the enzyme's activity in the presence of varying concentrations of this compound to determine the IC50 value.

  • Kinetic Analysis: Perform the enzyme assay with varying concentrations of both the substrate and this compound.

  • Data Plotting: Plot the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[4] The inhibition constant (Ki) can also be calculated from these plots.[5][12]

Conclusion and Future Directions

This guide provides a systematic and robust framework for the comprehensive elucidation of the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target identification and detailed kinetic analysis, researchers can build a compelling and verifiable narrative of the compound's biological function. The identification of a specific molecular target for this compound will not only illuminate its therapeutic potential but also contribute to the broader understanding of the structure-activity relationships within the versatile class of hydrazide compounds. Subsequent studies should focus on validating these findings in relevant in vivo models to translate these mechanistic insights into tangible therapeutic strategies.

References

  • UCL. Target Identification and Validation (Small Molecules). University College London. [Link]
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini reviews in medicinal chemistry, 7(8), 833–841.
  • Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(19), e3777.
  • Creative Proteomics. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
  • Hart, G. W., & Akimoto, Y. (2009). Target identification and mechanism of action in chemical biology and drug discovery.
  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. BenchChem.
  • Uesugi, M., & Nishi, T. (2014). Affinity-based target identification for bioactive small molecules. MedChemComm, 5(1), 11-19.
  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. BenchChem.
  • Adrar, N., Oukil, N., Djeribi, R., & Boudjella, H. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(11), 103783.
  • Pharmacology Discovery Services. In Vitro Antimicrobials. Pharmacology Discovery Services.
  • Martínez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Gräslund, T., & Almqvist, H. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Ball, K. A., Johnson, D. S., & Gestwicki, J. E. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(8), 2262–2272.
  • Saeed, A., Shahid, M., & Mahmood, S. (2017). Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors. Bioorganic & medicinal chemistry, 25(22), 6035–6042.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
  • Ilgin, S., Okten, S., & Ozgeris, F. B. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules (Basel, Switzerland), 22(8), 1369.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • ResearchGate. (2016).
  • Leitch, J. A., & Jones, C. D. (2019). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Organic & biomolecular chemistry, 17(4), 843–849.
  • MDPI. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. MDPI.
  • S. Ilgin, S. Okten, F. B. Ozgeris, et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(8), 1369.
  • Al-Omair, M. A., Ali, A. A., & Al-Qahtani, S. A. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules (Basel, Switzerland), 27(19), 6598.
  • Stilinović, V., Štrukil, V., & Hrenar, T. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(42), 18361-18374.
  • Al-Ghorbani, M., Al-Salahi, R., & Al-Ansi, A. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465.
  • Fassihi, A., Abedi, D., & Saghaei, L. (2009). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives.
  • Sgarbossa, P., Clericuzio, M., & Grosa, G. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules (Basel, Switzerland), 24(12), 2269.
  • Khan, I., Ali, S., & Muhammad, N. (2022). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. Scientific reports, 12(1), 19330.
  • Szałek, E., Urbańska, A., & Szymański, P. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International journal of molecular sciences, 24(24), 17481.
  • Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 22(7), 1192.
  • Reshetilov, A. N., & Kitova, A. E. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International journal of environmental research and public health, 17(18), 6523.

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A Comprehensive Technical Guide to the Starting Materials and Synthesis of 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichlorobenzhydrazide is a vital chemical intermediate, serving as a foundational building block in the synthesis of a wide array of specialized organic compounds. Its applications span the pharmaceutical, agrochemical, and materials science sectors, where it is integral to the development of novel therapeutic agents, pesticides, and polymers. The strategic synthesis of this molecule is paramount, demanding a thorough understanding of the available synthetic pathways and the rationale behind the selection of specific starting materials.

This technical guide provides an in-depth exploration of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, this document elucidates the chemical logic underpinning each pathway, offering field-proven insights for researchers, chemists, and drug development professionals. We will dissect the three principal methodologies, analyze the causality behind experimental choices, and present a comparative framework to guide the selection of the most appropriate route for a given application.

Section 1: The Cornerstone Starting Material: 2,4-Dichlorobenzoic Acid

The journey to this compound almost invariably begins with 2,4-Dichlorobenzoic Acid (2,4-DCBA). Its chemical structure, featuring a carboxylic acid group and two chlorine atoms on the aromatic ring, dictates the reactivity and subsequent transformations.

2,4-Dichlorobenzoic acid is typically prepared via the oxidation of 2,4-dichlorotoluene.[1][2] This process provides a reliable and scalable source for the primary precursor. The stability and commercial availability of 2,4-DCBA make it the logical and cost-effective starting point for synthesis.

Table 1: Physicochemical Properties of 2,4-Dichlorobenzoic Acid

PropertyValueReference
Chemical Formula C₇H₄Cl₂O₂[2]
Molar Mass 191.01 g·mol⁻¹[2]
Appearance White crystalline solid[3]
Melting Point 164 °C[2]
CAS Number 50-84-0[2]
pKa 2.68 at 25 °C[3]

Section 2: Core Synthetic Pathways to this compound

The conversion of 2,4-Dichlorobenzoic Acid to its corresponding hydrazide can be accomplished through several distinct pathways. The choice of method depends on factors such as desired yield, purity requirements, available equipment, and the scale of the reaction. The core transformation involves the formation of an amide bond between the carboxylic acid and hydrazine.

Pathway A: The Acid Chloride Route (Two-Step Synthesis)

This is arguably the most common and robust method for preparing benzhydrazides. It involves the activation of the carboxylic acid by converting it into a highly reactive acid chloride intermediate, which then readily reacts with hydrazine.

Step 1: Synthesis of 2,4-Dichlorobenzoyl Chloride The carboxylic acid is converted to 2,4-Dichlorobenzoyl Chloride by reacting it with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[4] This step is critical because the hydroxyl group of the carboxylic acid is a poor leaving group. Converting it to a chlorosulfite intermediate (in the case of thionyl chloride) creates an excellent leaving group (SO₂ and HCl), facilitating nucleophilic attack.

Step 2: Hydrazinolysis of 2,4-Dichlorobenzoyl Chloride The resulting 2,4-Dichlorobenzoyl Chloride is a potent acylating agent. It reacts vigorously with hydrazine hydrate in a nucleophilic acyl substitution reaction.[5] Due to the high reactivity, this reaction is typically performed at low temperatures (e.g., 0 to -10 °C) to control the exotherm and prevent side reactions, such as the formation of the diacylhydrazine.[5][6]

Acid Chloride Route Start 2,4-Dichlorobenzoic Acid Intermediate 2,4-Dichlorobenzoyl Chloride Start->Intermediate Step 1: Acyl Chloride Formation Reagent1 SOCl₂ or (COCl)₂ Reagent1->Start Product This compound Intermediate->Product Step 2: Hydrazinolysis Reagent2 Hydrazine Hydrate (H₂NNH₂·H₂O) Reagent2->Intermediate

Caption: Workflow for the Acid Chloride Synthesis Pathway.

Experimental Protocol: Acid Chloride Route

  • Acyl Chloride Formation: To a solution of 2,4-Dichlorobenzoic acid in a suitable anhydrous solvent (e.g., toluene), add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction. Heat the mixture to reflux for 2-4 hours until the evolution of HCl and SO₂ gases ceases.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,4-Dichlorobenzoyl Chloride.

  • Hydrazinolysis: Dissolve the crude acid chloride in an appropriate solvent like diethyl ether or benzene.[5] Cool the solution to 0 °C in an ice bath.

  • Hydrazine Addition: Add hydrazine hydrate dropwise to the cooled solution with vigorous stirring, ensuring the temperature remains low.[5]

  • Precipitation and Isolation: The product, this compound, will precipitate out of the solution as a solid.

  • Purification: Collect the solid by filtration, wash with cold water to remove hydrazine salts, and then with a cold organic solvent. Recrystallize from a suitable solvent like ethanol to obtain the pure product.

Pathway B: The Esterification-Hydrazinolysis Route (Two-Step Synthesis)

This method offers a milder alternative to the acid chloride route, avoiding the use of harsh chlorinating agents. It proceeds by first converting the carboxylic acid into an ester, which is less reactive than an acid chloride but still susceptible to nucleophilic attack by hydrazine.

Step 1: Esterification of 2,4-Dichlorobenzoic Acid The carboxylic acid is converted to its corresponding ester, typically the methyl or ethyl ester, through Fischer esterification. This involves refluxing the carboxylic acid with an excess of the alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Step 2: Hydrazinolysis of the Ester The purified ester is then reacted with hydrazine hydrate.[7] This reaction, known as hydrazinolysis, typically requires heating the mixture under reflux for several hours to proceed to completion, as esters are less electrophilic than acid chlorides.[5][7]

Esterification Route Start 2,4-Dichlorobenzoic Acid Intermediate Methyl 2,4-Dichlorobenzoate Start->Intermediate Step 1: Fischer Esterification Reagent1 Methanol (CH₃OH) + H₂SO₄ (cat.) Reagent1->Start Product This compound Intermediate->Product Step 2: Hydrazinolysis Reagent2 Hydrazine Hydrate (H₂NNH₂·H₂O) Reagent2->Intermediate

Caption: Workflow for the Esterification-Hydrazinolysis Pathway.

Experimental Protocol: Esterification Route

  • Esterification: Dissolve 2,4-Dichlorobenzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 4-6 hours.

  • Workup: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution). Extract the ester into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude ester by distillation or chromatography to yield pure methyl 2,4-dichlorobenzoate.

  • Hydrazinolysis: Dissolve the purified ester in ethanol and add hydrazine hydrate.[7] Heat the mixture to reflux for 6-12 hours.

  • Isolation: Cool the reaction mixture. The product will often crystallize out. Alternatively, reduce the solvent volume and cool to induce crystallization.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry to obtain this compound.

Pathway C: The Direct Condensation Route (One-Step Synthesis)

This pathway offers the most straightforward approach by forming the hydrazide directly from the carboxylic acid and hydrazine in a single step. This is achieved using a coupling agent to activate the carboxylic acid in situ.

Mechanism: Coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) are commonly used.[5] DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic hydrazine, forming the desired hydrazide and releasing N,N'-dicyclohexylurea (DCU) as a byproduct. While this method avoids intermediates, the removal of the insoluble DCU byproduct can complicate purification.

Direct Condensation Route Start 2,4-Dichlorobenzoic Acid + Hydrazine Hydrate Product This compound Start->Product One-Step Condensation Reagent1 Coupling Agent (e.g., DCC) Reagent1->Start Byproduct Byproduct (e.g., DCU) Reagent1->Byproduct forms

Sources

Unraveling the Molecular Landscape of 2,4-Dichlorobenzhydrazide: A-Theoretical and Computational In-depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 2,4-Dichlorobenzhydrazide, a molecule of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the core computational methodologies to predict and understand its structural, electronic, and spectroscopic properties, as well as its potential biological interactions. By leveraging the power of computational chemistry, we can gain profound insights that complement and guide experimental research.

Introduction: The Significance of this compound

Hydrazide derivatives are a class of organic compounds recognized for their wide-ranging biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The presence of the dichlorinated phenyl ring in this compound can significantly influence its physicochemical properties and biological activity. Theoretical calculations offer a powerful, non-invasive, and cost-effective means to explore the molecular characteristics that underpin its potential applications. This guide will delve into the application of Density Functional Theory (DFT) for structural and spectroscopic analysis, and molecular docking to probe its interactions with biological targets.

Foundational Theoretical Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. DFT calculations allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties.

Geometric Optimization: Unveiling the Molecular Structure

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization.

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: A plausible 3D structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .xyz).

  • Computational Method Selection: The geometry optimization is typically performed using DFT with a suitable functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[1]

  • Software Implementation: The calculation is executed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the energy change between successive steps fall below predefined thresholds, indicating that a minimum on the potential energy surface has been reached.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C=O Bond Length~1.23 Å
N-N Bond Length~1.38 Å
C-Cl (ortho) Bond Length~1.74 Å
C-Cl (para) Bond Length~1.73 Å
C-N-N Bond Angle~118°
O=C-N Bond Angle~123°

Note: These are expected approximate values based on similar structures. Actual calculated values would be obtained from the output of the DFT calculation.

Spectroscopic Characterization: Simulating Vibrational Spectra

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, we can assign the observed spectral bands to specific molecular motions.

Experimental Protocol: Vibrational Frequency Calculation

  • Optimized Geometry: The frequency calculation is performed on the previously optimized geometry of this compound.

  • Level of Theory: The same DFT functional and basis set used for optimization (e.g., B3LYP/6-311++G(d,p)) should be employed for consistency.

  • Frequency Analysis: The software calculates the second derivatives of the energy with respect to the atomic positions to determine the vibrational modes and their frequencies.

  • Visualization: The calculated vibrational modes can be visualized to understand the nature of the atomic motions (e.g., stretching, bending, wagging).

The predicted vibrational spectrum serves as a valuable reference for the analysis of experimental FT-IR and Raman data, aiding in the structural confirmation of the synthesized compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HStretching~3350
C=OStretching~1680
N-HBending~1550
C-NStretching~1300
C-ClStretching~1100, ~830

Note: Calculated frequencies are often systematically higher than experimental values and may require scaling for accurate comparison.

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides insight into the molecule's stability and its ability to absorb light.

Computational Workflow: HOMO-LUMO Analysis

G cluster_0 DFT Calculation cluster_1 Analysis A Optimized Molecular Geometry B Single Point Energy Calculation A->B Input C HOMO & LUMO Energy Levels B->C Output E Molecular Electrostatic Potential (MEP) Map B->E D HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) C->D

Caption: Workflow for calculating frontier molecular orbitals and MEP.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule.

Exploring Biological Potential: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is commonly used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Rationale and Target Selection

Given the known biological activities of hydrazide derivatives, potential protein targets for this compound could include enzymes involved in microbial growth or inflammatory pathways. The selection of a target protein is a critical step and is often guided by existing biological data or hypotheses.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of this compound is prepared by optimizing its geometry using DFT, as described previously.

  • Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Binding Site Definition: The active site of the protein is defined, often based on the location of a known inhibitor or through computational prediction.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to explore various conformations and orientations of the ligand within the protein's active site.

  • Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Computational Workflow: Molecular Docking

G cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Output Analysis Ligand 3D Ligand Structure (this compound) Docking Docking Algorithm (e.g., AutoDock) Ligand->Docking Protein 3D Protein Structure (from PDB) Protein->Docking Scoring Binding Affinity (Scoring Function) Docking->Scoring Analysis Interaction Analysis (H-bonds, etc.) Scoring->Analysis

Caption: General workflow for a molecular docking study.

The results of molecular docking can provide valuable hypotheses about the mechanism of action of this compound and guide the design of more potent analogs.

Conclusion and Future Directions

The theoretical and computational approaches outlined in this guide provide a powerful toolkit for the in-depth characterization of this compound. From elucidating its fundamental structural and electronic properties using DFT to exploring its potential biological interactions through molecular docking, these methods offer invaluable insights that can accelerate research and development. Future studies could expand upon this framework by incorporating more advanced computational techniques such as molecular dynamics simulations to study the dynamic behavior of the ligand-protein complex and quantum mechanics/molecular mechanics (QM/MM) calculations for a more accurate description of the binding interactions. By integrating computational chemistry with experimental validation, a comprehensive understanding of the properties and potential of this compound can be achieved.

References

  • Bozok Avesis. (2021). Synthesis, X-ray, spectroscopy, molecular docking and DFT calculations of (E)-N '-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of Molecular Structure, 1228. [Link]

Sources

The Unseen Scaffolding: A Technical Guide to 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Derivative – Appreciating the Core

In the fast-paced world of drug discovery and development, our focus is often drawn to the complex, novel derivatives that show promising biological activity. We celebrate the intricate molecular architectures that dock perfectly into a target protein or disrupt a pathological pathway. However, in this relentless pursuit of innovation, we sometimes overlook the foundational scaffolds upon to which these complex molecules are built. This guide is dedicated to one such unassuming, yet pivotal, chemical entity: 2,4-Dichlorobenzhydrazide .

While you may not find this compound as the active ingredient in a blockbuster drug, its structural motif is a recurring theme in a surprisingly diverse range of biologically active compounds. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this core molecule. We will delve into its historical context, explore its synthesis with the causal reasoning behind the chosen methodology, and shed light on its significance as a launchpad for the development of potent therapeutic and agrochemical agents. Our journey will be grounded in established chemical principles and supported by verifiable literature, providing a robust resource for those looking to leverage the power of this versatile scaffold.

The Genesis of a Scaffold: A Historical Perspective

The story of this compound is intrinsically linked to the mid-20th century's fervent search for novel therapeutic agents, particularly those with tuberculostatic properties. Following the discovery of isoniazid's potent effect against Mycobacterium tuberculosis, the hydrazide functional group became a focal point of intense medicinal chemistry research.

It is within this context that the synthesis of a wide array of benzhydrazide derivatives was explored. The work of Buu-Hoi and his contemporaries in the early 1950s systematically investigated the impact of various substituents on the benzene ring of benzhydrazides to modulate their biological activity.[1][2][3] While a singular, seminal paper marking the first-ever synthesis of this compound is not readily apparent in the historical literature, its creation is a logical and expected step in the systematic exploration of halogenated benzhydrazides during this era. The rationale was clear: the introduction of chloro substituents at the 2 and 4 positions of the benzene ring would significantly alter the electronic and lipophilic properties of the molecule, potentially enhancing its ability to cross the mycobacterial cell wall and exert a biological effect.

This era of research was characterized by a "structure-activity relationship" (SAR) approach, albeit a more classical one than the computational methods we employ today. The underlying hypothesis was that by modifying the chemical structure, one could fine-tune the biological activity. The 2,4-dichloro substitution pattern was a particularly interesting choice due to its influence on the molecule's overall conformation and electronic distribution, a strategy that has proven fruitful in the development of numerous bioactive compounds.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a straightforward and robust process, typically achieved through a two-step reaction sequence starting from the readily available 2,4-dichlorobenzoic acid. The methodology presented here is a self-validating system, meaning the progression of the reaction can be monitored and the purity of the intermediates and final product can be readily assessed using standard analytical techniques.

Synthesis Pathway Overview

The overall synthetic route involves the activation of the carboxylic acid moiety of 2,4-dichlorobenzoic acid to form a more reactive acyl chloride, followed by nucleophilic acyl substitution with hydrazine hydrate.

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Hydrazide Formation 2_4_Dichlorobenzoic_Acid 2,4-Dichlorobenzoic Acid 2_4_Dichlorobenzoyl_Chloride 2,4-Dichlorobenzoyl Chloride 2_4_Dichlorobenzoic_Acid->2_4_Dichlorobenzoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) 2_4_Dichlorobenzhydrazide This compound 2_4_Dichlorobenzoyl_Chloride->2_4_Dichlorobenzhydrazide Nucleophilic Acyl Substitution Hydrazine_Hydrate Hydrazine Hydrate (N₂H₄·H₂O)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dichlorobenzoyl Chloride

  • Rationale: The hydroxyl group of the carboxylic acid is a poor leaving group. Conversion to an acyl chloride with thionyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Thionyl chloride is an excellent choice as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed, driving the reaction to completion.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzoic acid (1 equivalent).

    • Under a fume hood, slowly add thionyl chloride (SOCl₂) (2-3 equivalents).

    • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2,4-dichlorobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Rationale: Hydrazine is a potent nucleophile due to the alpha effect. The lone pair of electrons on one of the nitrogen atoms readily attacks the electrophilic carbonyl carbon of the 2,4-dichlorobenzoyl chloride. The subsequent loss of a chloride ion yields the stable hydrazide product. The use of hydrazine hydrate is a practical choice due to its relative stability and ease of handling compared to anhydrous hydrazine.

  • Procedure:

    • In a separate flask, prepare a solution of hydrazine hydrate (excess, typically 5-10 equivalents) in a suitable solvent such as ethanol or tetrahydrofuran.

    • Cool the hydrazine solution in an ice bath.

    • Slowly add the crude 2,4-dichlorobenzoyl chloride from Step 1 to the cooled hydrazine solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • The product, this compound, will often precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash with cold water to remove any unreacted hydrazine hydrate and salts.

    • The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

TechniqueExpected Observations
Melting Point A sharp melting point indicates high purity.
FT-IR Spectroscopy Presence of characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-Cl stretching.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons and the -NH and -NH₂ protons. The integration of these signals should be consistent with the molecular structure.
¹³C NMR Spectroscopy Signals for the carbonyl carbon and the aromatic carbons, including those bonded to chlorine.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic isotopic patterns for the two chlorine atoms.

The Biological Significance of the this compound Scaffold

While data on the specific biological activity of the parent this compound molecule is limited, its true value in the life sciences lies in its role as a versatile and potent chemical scaffold. The 2,4-dichloro substitution pattern on the phenyl ring, combined with the reactive hydrazide moiety, provides a foundation for the synthesis of a vast array of derivatives with diverse biological activities.

The hydrazide functional group is a key pharmacophore that can be readily converted into a variety of hydrazones through condensation with aldehydes and ketones. This reaction provides a simple yet powerful method for introducing molecular diversity and fine-tuning the biological properties of the resulting compounds.

Hydrazone_Formation 2_4_Dichlorobenzhydrazide This compound Hydrazone_Derivative 2,4-Dichlorobenzoyl Hydrazone Derivative 2_4_Dichlorobenzhydrazide->Hydrazone_Derivative Condensation (-H₂O) Aldehyde_Ketone Aldehyde/Ketone (R-CHO/R₂CO)

Caption: General scheme for the synthesis of hydrazone derivatives.

The biological activities of hydrazones derived from this compound are wide-ranging and include:

  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that hydrazones incorporating the 2,4-dichlorophenyl moiety exhibit significant activity against a broad spectrum of bacteria and fungi.[4] The lipophilic nature of the dichlorinated ring is thought to facilitate the transport of these molecules across microbial cell membranes. Once inside, the azomethine linkage (-N=CH-) of the hydrazone is believed to play a crucial role in interacting with essential enzymes or disrupting cellular processes. Some derivatives have shown activity comparable to or even exceeding that of standard antimicrobial agents.[5]

  • Tuberculostatic Activity: As alluded to in the historical context, the hydrazide functional group is a well-established pharmacophore in the fight against tuberculosis. Hydrazones derived from various benzhydrazides, including those with halogen substitutions, have been extensively investigated for their ability to inhibit the growth of Mycobacterium tuberculosis.[1][2][6] While specific data for this compound itself is sparse in contemporary literature, the historical context of its likely synthesis during the peak of anti-tuberculosis research strongly suggests its initial investigation for this purpose.

  • Herbicidal Activity: The 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, and it is therefore not surprising that other molecules containing the 2,4-dichlorophenyl group have been explored for their phytotoxic effects. While this compound itself is not a commercial herbicide, its structural similarity to 2,4-D suggests a potential for plant growth regulatory activity. Indeed, derivatives of related hydrazides have been shown to possess herbicidal properties.

Future Directions and Conclusion

This compound stands as a testament to the enduring value of fundamental chemical scaffolds in the ever-evolving landscape of drug discovery and agrochemical research. While its own biological activities may be modest, its true strength lies in its synthetic accessibility and the remarkable versatility of its hydrazide functional group.

Future research efforts could be directed towards a more systematic evaluation of the parent molecule's biological activity profile. Modern high-throughput screening methods could rapidly assess its efficacy against a wide range of biological targets, potentially uncovering previously unknown activities.

Furthermore, the continued use of this compound as a building block for the creation of novel hydrazone libraries is a promising avenue for the discovery of new therapeutic and agrochemical agents. The combination of the 2,4-dichloro substitution pattern with a diverse array of aldehydes and ketones offers a rich chemical space for exploration.

References

  • Buu-Hoi, N. P., Xuong, N. D., Nam, N. H., Binon, F., & Royer, R. (1953). Tuberculostatic hydrazides and their derivatives. Journal of the Chemical Society (Resumed), 1358–1364. [Link]
  • Babalola, S. A., Igie, N., Idris, A. Y., Hamza, A., Sanni, Y. M., Muhammad, H. Y., Erumiseli, O. G., & Bakare, L. O. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Drug Discovery, 16(37), 53-60. [Link]
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
  • Babalola, S., Igie, N., Idris, A., Hamza, A., Sanni, Y., Muhammad, H., Erumiseli, G., & Bakare, L. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. ChemRxiv. [Link]
  • Google Patents. (2014).
  • Oruç-Emre, E. E., Unsalan, S., & Küpeli, E. (2007). Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. Medicinal Chemistry Research, 16(7-9), 387-396. [Link]
  • Sun, N. B., Shi, Y. X., Liu, X. H., Ma, Y., Tan, C. X., Weng, J. Q., Jin, J. Z., & Li, B. J. (2013). Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety. International Journal of Molecular Sciences, 14(11), 21741–21756. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2,4-Dichlorobenzhydrazide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Hydrazide Moiety in Drug Discovery

In the landscape of medicinal chemistry, the hydrazide functional group stands out as a remarkably versatile scaffold.[1] Its unique electronic and structural properties make it a valuable synthon for the construction of a diverse array of heterocyclic systems that form the core of many therapeutic agents.[1] Among the various substituted hydrazides, 2,4-Dichlorobenzhydrazide has emerged as a particularly strategic starting material. The presence of the dichloro-substituted phenyl ring significantly influences the physicochemical properties and biological activity of its downstream derivatives, often enhancing their therapeutic potential.[2][3][4]

This guide provides an in-depth exploration of this compound as a key intermediate in pharmaceutical synthesis. We will delve into its intrinsic chemical properties, providing a rationale for its reactivity and utility. Furthermore, we will present detailed, field-proven protocols for the synthesis of high-value pharmaceutical intermediates, such as hydrazones and 1,2,4-triazoles, which are precursors to potent antimicrobial and antifungal agents.[2][3][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their research endeavors.

Physicochemical Properties and Reactivity Profile of this compound

Understanding the fundamental properties of a starting material is paramount to its successful application in complex synthetic pathways. This compound is an organic compound characterized by a hydrazide functional group attached to a 2,4-dichlorinated phenyl ring.

PropertyValueReference
Molecular Formula C7H6Cl2N2ON/A
Molecular Weight 205.04 g/mol N/A
Appearance Typically a solid[7]
Key Reactive Sites The terminal nitrogen of the hydrazide group (-NH2) and the carbonyl group (C=O)N/A

The reactivity of this compound is primarily dictated by the nucleophilicity of the terminal amino group of the hydrazide moiety. This makes it an excellent candidate for condensation reactions with aldehydes and ketones to form stable hydrazone linkages.[2][3][8][9] The resulting hydrazones, which are a class of Schiff bases, are important intermediates in their own right and are known to possess a wide range of biological activities.[10][11][12]

Furthermore, the hydrazide group can participate in cyclization reactions to form various five-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and, notably, 1,2,4-triazoles.[5][13][14][15][16] The 2,4-dichloro substitution pattern on the phenyl ring is not merely a passive spectator in these reactions. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the hydrazide group and, more importantly, contributes significantly to the biological activity of the final products, often enhancing their antimicrobial and antifungal efficacy.[2][3][4]

Synthesis of Pharmaceutical Intermediates from this compound: Detailed Protocols

The true value of this compound is demonstrated in its application. Below are detailed protocols for the synthesis of two classes of important pharmaceutical intermediates: hydrazones and 1,2,4-triazoles.

Protocol 1: Synthesis of a 2,4-Dichlorobenzhydrazone Derivative

Hydrazones derived from this compound have shown significant potential as antimicrobial agents.[2][3] This protocol details a general and robust method for the synthesis of a hydrazone via the condensation of this compound with an aromatic aldehyde.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product This compound Aromatic Aldehyde R-CHO Product 2,4-Dichlorobenzhydrazone Aromatic Aldehyde->Product Ethanol, cat. Acid, Reflux

Caption: General scheme for the synthesis of 2,4-Dichlorobenzhydrazones.

Materials and Reagents:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.05 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, ~3-4 drops)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Procedure:

  • Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Addition of Aldehyde: To the clear solution, add the substituted aromatic aldehyde (1.05 eq).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[17]

  • Precipitation and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into cold water to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Characterization: The structure and purity of the synthesized hydrazone should be confirmed by analytical techniques such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.[2][3][10]

Self-Validation and Expected Outcomes:

  • TLC Monitoring: A successful reaction will show the consumption of the starting materials and the formation of a new, single spot corresponding to the product.

  • Yield: Good to excellent yields (typically >80%) are expected for this reaction.[2][3]

  • Physical Appearance: The product is typically a crystalline solid.

  • Spectroscopic Analysis:

    • FT-IR: Expect to see the appearance of a C=N (imine) stretch and the retention of the N-H and C=O (amide) stretches.

    • 1H NMR: The formation of the hydrazone is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-).[3]

Protocol 2: Synthesis of a 1,2,4-Triazole Derivative

1,2,4-Triazoles are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[5][6][14] this compound is a key precursor for the synthesis of 1,2,4-triazole-3-thiones, which are versatile intermediates for further functionalization.

Reaction Scheme:

G Reactant1 This compound C7H6Cl2N2O Intermediate Potassium dithiocarbazinate salt Reactant1->Intermediate 1. KOH, Ethanol 2. CS2 Reagent1 Potassium Hydroxide KOH Reagent2 Carbon Disulfide CS2 Reagent3 Hydrazine Hydrate N2H4·H2O Product 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thione C8H5Cl2N3S Intermediate->Product Hydrazine Hydrate, Reflux

Caption: Synthetic pathway to a 1,2,4-triazole-3-thione derivative.

Materials and Reagents:

  • This compound (1.0 eq)

  • Potassium Hydroxide (1.1 eq)

  • Carbon Disulfide (1.2 eq)

  • Hydrazine Hydrate (80% solution, excess)

  • Absolute Ethanol

  • Deionized water

  • Hydrochloric Acid (dilute solution)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Step-by-Step Procedure:

  • Formation of Potassium Dithiocarbazinate:

    • In a round-bottom flask, dissolve potassium hydroxide (1.1 eq) in absolute ethanol.

    • To this solution, add this compound (1.0 eq) and stir until a clear solution is obtained.

    • Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise while stirring.

    • Continue stirring the reaction mixture at room temperature for 10-12 hours. The potassium dithiocarbazinate salt will precipitate.

  • Cyclization to Triazole:

    • To the suspension of the dithiocarbazinate salt, add an excess of hydrazine hydrate (80% solution).

    • Reflux the mixture for 6-8 hours. During this time, the evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood). The reaction progress can be monitored by the cessation of H2S evolution.[13]

  • Isolation and Purification:

    • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.

    • Acidify the solution with dilute hydrochloric acid to precipitate the triazole-3-thione product.

    • Filter the solid product, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thione.

  • Characterization: Confirm the structure of the final product using FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.

Self-Validation and Expected Outcomes:

  • Physical Changes: Formation of the potassium salt intermediate and the final solid product are visual indicators of reaction progress.

  • Yield: Moderate to good yields are typically obtained.

  • Spectroscopic Analysis:

    • FT-IR: Look for the appearance of a C=S (thione) absorption band and the disappearance of the C=O (carbonyl) band from the starting hydrazide.

    • 1H NMR: The spectra will show characteristic peaks for the aromatic protons and the N-H protons of the triazole ring.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its straightforward reactivity allows for the efficient construction of hydrazones and triazoles, scaffolds that are frequently associated with potent biological activities. The protocols detailed in this guide are robust and can be adapted for the synthesis of a wide range of derivatives for screening in drug discovery programs. The continued exploration of the synthetic utility of this compound is likely to yield novel compounds with improved therapeutic profiles, particularly in the development of new antimicrobial and antifungal agents to combat the growing challenge of drug resistance.

References

  • Babalola, S. A., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Drug Discovery, 16(37), 53-62. [Link]
  • ResearchGate. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. [Link]
  • LookChem. (n.d.). 2,4-Dichlorophenylhydrazine. [Link]
  • ResearchGate. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. [Link]
  • Bhat, M., et al. (2014). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. International Journal of Chemical and Physical Sciences, 3(6), 82-89. [Link]
  • Tefera, D. T. (2022). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Science Journal of Chemistry, 10(2), 43. [Link]
  • Saeed, A. B., et al. (2013). Biological Potential of Synthetic Hydrazide Based Schiff Bases.
  • ChemRxiv. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. [Link]
  • Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 27(8), 2369. [Link]
  • Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. [Link]
  • Al-Jumaili, A. H. A., et al. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 25(1), 1-8. [Link]
  • Afinidad. (2015).
  • MDPI. (2024).
  • SciSpace. (2018).
  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
  • National Center for Biotechnology Information. (2023).
  • PubChem. (n.d.). (2,4-Dichlorophenyl)hydrazine. [Link]
  • National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. [Link]
  • PubMed. (2025). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. [Link]
  • National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

Application Notes & Protocols: 2,4-Dichlorobenzhydrazide as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,4-Dichlorobenzhydrazide (CAS No: 5814-06-2), a key intermediate in the synthesis of modern agrochemicals. We delve into the causality behind its application, focusing on its role in creating high-efficacy insecticides and novel fungicides. This document furnishes detailed, field-proven protocols, analytical methodologies for characterization, and critical safety procedures. Our objective is to equip researchers with the foundational knowledge and practical steps required to leverage this precursor in the discovery and development of next-generation crop protection agents.

Introduction: The Strategic Importance of this compound

This compound is a substituted benzhydrazide that has emerged as a pivotal building block in synthetic organic chemistry, particularly within the agrochemical sector. Its structural features—a reactive hydrazide moiety (-CONHNH₂) and a dichlorinated phenyl ring—make it an exceptionally versatile precursor for constructing complex, biologically active molecules. The chlorine atoms on the phenyl ring are critical, as they often enhance the lipophilicity and metabolic stability of the final compound, contributing significantly to its pesticidal efficacy and persistence in the target environment.

This guide will focus on two primary applications: its established role in synthesizing diacylhydrazine insecticides, which are potent insect growth regulators (IGRs), and its emerging potential in the development of novel fungicides.

Physicochemical Properties

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 5814-06-2[1]
Molecular Formula C₇H₆Cl₂N₂O[1]
Molecular Weight 205.04 g/mol [1]
Melting Point 465.80 K (192.65 °C)[1]
logP (Octanol/Water) 1.597[1]
Appearance White to off-white crystalline solidN/A

Core Application: Synthesis of Diacylhydrazine Insecticides

The most prominent application of this compound is in the synthesis of diacylhydrazine insecticides. These compounds are highly valued for their novel mode of action and selectivity.

Mechanism of Action: Nonsteroidal Ecdysone Agonists

Diacylhydrazines function as nonsteroidal mimics of the insect molting hormone, 20-hydroxyecdysone (20E).[2] They bind with high affinity to the ecdysone receptor complex in target insects, primarily from the order Lepidoptera (moths and butterflies).[2][3] This binding event prematurely triggers the molting process. However, the molt is incomplete and lethal, leading to cessation of feeding and eventual death of the larva.[3] This targeted mode of action provides excellent efficacy against specific pests while posing a lower risk to non-target organisms, such as beneficial insects and mammals.

Synthetic Pathway and Rationale

The synthesis of these insect growth regulators typically involves an N-acylation of a substituted benzhydrazide. This compound serves as the foundational core, upon which a second, specifically substituted benzoyl group is added. This modular synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency and spectrum.

Precursor This compound Product N,N'-Diacylhydrazine Derivative (Ecdysone Agonist) Precursor->Product Acylation Reagent Substituted Benzoyl Chloride (e.g., 2,4-Dichlorobenzoyl Chloride) Reagent->Product Solvent Aprotic Solvent (e.g., Dichloromethane, Toluene) Solvent->Product Reaction Medium Base Tertiary Amine Base (e.g., Triethylamine) Base->Product HCl Scavenger

Caption: General synthetic scheme for diacylhydrazine insecticides.
Detailed Protocol: Synthesis of a Tebufenozide Analogue

This protocol describes the synthesis of N-tert-butyl-2,4-dichloro-N'-(2,4-dichlorobenzoyl)benzohydrazide, an analogue of the commercial insecticide tebufenozide, demonstrating the utility of this compound.[3][4]

Materials:

  • This compound

  • 2,4-Dichlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.25 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) in 100 mL of anhydrous dichloromethane. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Anhydrous DCM is used as the solvent due to its inertness and ability to dissolve the reactants. Triethylamine is a non-nucleophilic base essential for scavenging the hydrochloric acid (HCl) byproduct of the acylation, driving the reaction to completion.

  • Acylation: Cool the solution to 0 °C using an ice bath. Dissolve 2,4-Dichlorobenzoyl chloride (10.47 g, 50 mmol) in 50 mL of anhydrous DCM and add it dropwise to the stirred solution over 30 minutes.

    • Causality: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting benzhydrazide is consumed.

  • Aqueous Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

    • Causality: The NaHCO₃ wash neutralizes any remaining acidic species (excess acyl chloride, HCl). The brine wash helps to break any emulsions and remove bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product as a white or off-white solid.

    • Self-Validation: The purity of the final product should be confirmed by measuring its melting point and through the analytical methods described in Section 4. A sharp melting point indicates high purity.

Emerging Application: Synthesis of Novel Fungicides

The hydrazide scaffold is a recognized pharmacophore in medicinal chemistry and is increasingly being explored for the development of novel fungicides. Hydrazide derivatives have been shown to act as inhibitors of key fungal enzymes, such as laccase.[5][6]

Synthetic Strategy: Acylhydrazone Formation

A common and effective strategy is the condensation of this compound with various aldehydes or ketones to form acylhydrazones. This reaction is typically acid-catalyzed and generates a diverse library of compounds for biological screening. The resulting C=N double bond and the associated aromatic systems provide a rigid scaffold that can effectively interact with biological targets.

cluster_0 Synthesis cluster_1 Characterization cluster_2 Screening Precursor This compound Product Acylhydrazone Derivative Precursor->Product Condensation Analysis HPLC, NMR, MS, IR Product->Analysis Purity & Structure Confirmation Screening Antifungal Bioassay (e.g., against S. sclerotiorum) Analysis->Screening Verified Compound

Caption: Workflow for synthesis and screening of novel fungicides.
General Protocol: Synthesis of a 2,4-Dichlorobenzoylhydrazone

Materials:

  • This compound

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, reflux condenser

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (2.05 g, 10 mmol) in 30 mL of ethanol. Warm gently if necessary to achieve complete dissolution.

  • Addition of Reactants: Add the substituted aldehyde (10 mmol, 1.0 eq.) to the solution, followed by 2-3 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a catalyst to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The product often precipitates from the solution upon cooling.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials. The product is often pure enough for initial screening, but can be further purified by recrystallization if needed.

Analytical Methods and Characterization

Rigorous analytical chemistry is essential for validating the identity and purity of both the precursor and the synthesized products.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity and monitoring reaction progress.[7][8]

  • System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 50mm x 4.6mm, 3µm).[8]

  • Mobile Phase: A gradient elution is typically employed. For example, Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both reactant and product absorb (e.g., 254 nm).

  • *Trustworthiness: The appearance of a single, sharp peak in the final product's chromatogram at the expected retention time is a strong indicator of high purity.

Spectroscopic Characterization

Structural elucidation is achieved through a combination of spectroscopic techniques.[2][9]

TechniqueThis compound (Expected Data)Acylhydrazone Product (Expected Changes)
¹H NMR Signals for aromatic protons (Ar-H), a broad singlet for the -CONH- proton, and a broad singlet for the -NH₂ protons.Disappearance of the -NH₂ signal. Appearance of a new singlet for the azomethine proton (-N=CH-), typically downfield (δ 8-9 ppm). New signals for the added aromatic ring.
IR (KBr) Strong C=O stretch (~1650 cm⁻¹), N-H stretches (~3200-3300 cm⁻¹).Persistence of C=O and N-H stretches. Appearance of a C=N stretch (~1600-1640 cm⁻¹).
MS (ESI) [M+H]⁺ peak corresponding to its molecular weight (m/z ~205/207/209 due to Cl isotopes).[M+H]⁺ peak corresponding to the molecular weight of the new, larger molecule.

Safety, Handling, and Disposal

Working with hydrazide derivatives requires strict adherence to safety protocols.

Hazard Assessment
  • This compound and its derivatives: May cause skin and serious eye irritation.[10][11] Inhalation may irritate the respiratory system. Hydrazine compounds, as a class, should be handled as potentially toxic.

  • Reagents: Acyl chlorides are corrosive and react violently with water. Solvents like DCM are volatile and have associated health risks.[12]

Mandatory Safety Protocols
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[10][13]

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dusts and vapors.[10]

  • Handling: Avoid creating dust. Use a spatula for transferring solids. For spills, do not dry sweep. Dampen the material with a suitable solvent (e.g., 60-70% ethanol) and collect it in a sealed container for disposal.[12]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10]

  • Disposal: Dispose of all chemical waste (including crude product, excess reagents, and contaminated materials) in accordance with local, state, and federal regulations. Do not discharge into drains.[10][13]

Conclusion

This compound stands as a cornerstone precursor for the rational design of modern agrochemicals. Its utility in the modular synthesis of highly selective diacylhydrazine insecticides is well-established, offering a pathway to effective and environmentally conscious pest management solutions. Furthermore, its potential as a scaffold for novel fungicides through the formation of acylhydrazone derivatives represents a promising frontier in the fight against crop diseases. The protocols and data presented herein provide a robust framework for researchers to safely and effectively utilize this valuable chemical intermediate in their discovery and development pipelines.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5814-06-2).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines.
  • LookChem. (n.d.). Cas 13123-92-7, 2,4-Dichlorophenylhydrazine.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 2,4-Dichlorophenylhydrazine hydrochloride.
  • ResearchGate. (2021). Synthesis and characterization of some new tebufenozide analogues and study their toxicological effect against Spodoptera littoralis (Boisd.). Request PDF. [Link]
  • AERU, University of Hertfordshire. (n.d.). Diflubenzuron (Ref: OMS 1804).
  • SciSpace. (2021). Synthesis and characterization of some new tebufenozide analogues and study their toxicological effect against Spodoptera littoralis (Boisd.).
  • Hao, G., et al. (2016). Synthesis and Larvicidal Activity of Novel Thenoylhydrazide Derivatives. Scientific Reports, 6, 22853. [Link]
  • Google Patents. (2011). CN102180813A - Method for preparing diflubenzuron serving as pesticide.
  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. Journal of Agricultural and Food Chemistry, 70(7), 2136-2146. [Link]
  • Google Patents. (2021). CN112919379A - Synthetic method of diflubenzuron impurities for quantitative and qualitative analysis.
  • MDPI. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 20(7), 13012-13025. [Link]
  • Wang, Y., et al. (2023). Synthesis and Antifungal Activity of Novel L-Menthol Hydrazide Derivatives as Potential Laccase Inhibitors. Chemistry & Biodiversity, 20(7), e202300539. [Link]
  • International Journal of Current Pharmaceutical Analysis. (n.d.). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir by HPLC.

Sources

The Strategic Application of 2,4-Dichlorobenzhydrazide Derivatives in Advanced Dye Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide elucidates the application of 2,4-dichlorobenzhydrazide derivatives as pivotal intermediates in the synthesis of high-performance azo and reactive dyes. While direct utilization of this compound is not extensively documented in mainstream dye literature, its structural motifs point to its role as a precursor to key reactive species. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the underlying chemical principles governing the transformation of these intermediates into vibrant and durable colorants.

Introduction: Unveiling the Potential of this compound in Chromophore Chemistry

This compound, a halogenated aromatic hydrazide, possesses a unique combination of reactive sites that, upon strategic chemical modification, yield intermediates with significant utility in dye chemistry. The presence of the dichloro-substituted phenyl ring influences the final color and fastness properties of the dye, while the hydrazide moiety serves as a versatile handle for constructing the core chromophoric systems.

The primary application of this class of compounds lies in their conversion to more reactive intermediates, namely 2,4-dichlorophenylhydrazine for azo dyes and derivatives of 2,4-dichloro-1,3,5-triazine for reactive dyes. Understanding these transformations is key to harnessing the full potential of the this compound scaffold.

Core Synthetic Pathways and Mechanistic Insights

The journey from this compound derivatives to functional dyes involves well-established organic transformations. The two principal routes are:

  • Formation of Azo Dyes via Hydrazone Intermediates: 2,4-Dichlorophenylhydrazine, readily derived from the corresponding benzhydrazide, is a cornerstone in the synthesis of azo dyes. The fundamental process involves the formation of a diazonium salt from an aromatic amine, followed by an electrophilic substitution reaction with a coupling component.[1] 2,4-Dichlorophenylhydrazine can be utilized to form hydrazones which are then integral to the chromophoric system.

  • Synthesis of Reactive Dyes using Dichlorotriazine Scaffolds: Dichlorotriazine derivatives are a critical class of reactive dyes that form covalent bonds with textile fibers, leading to excellent wash fastness.[2] The synthesis involves the sequential substitution of the chlorine atoms on the triazine ring with a chromophore and a bridging group that facilitates fiber reactivity.[3]

The following diagram illustrates the pivotal role of this compound-derived intermediates in these two major classes of dyes.

Caption: Synthetic routes from this compound to Azo and Reactive Dyes.

Experimental Protocols

The following protocols are presented as a guide for the synthesis of representative azo and reactive dyes, starting from key intermediates derived from this compound.

Protocol 1: Synthesis of a Monoazo Dye using a 2,4-Dichlorophenylhydrazine-derived Intermediate

This protocol outlines the synthesis of a generic monoazo dye. The initial step would involve the conversion of this compound to 2,4-dichlorophenylhydrazine, a process that can be achieved through various reduction methods. The subsequent steps detail the classical diazotization and coupling reaction.[1]

Materials:

  • Primary Aromatic Amine (e.g., Aniline)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Urea

  • Coupling Component (e.g., 2-Naphthol)

  • Sodium Hydroxide Solution (2 M)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • Diazotization of the Aromatic Amine:

    • In a beaker, dissolve the primary aromatic amine in deionized water and concentrated hydrochloric acid.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution while maintaining the temperature below 5°C. Stir continuously.

    • After the addition is complete, stir the mixture for an additional 15-20 minutes.

    • Add a small amount of urea to quench any excess nitrous acid.

  • Preparation of the Coupling Component Solution:

    • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in a sodium hydroxide solution.

    • Cool this solution to 0-5°C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution from step 1 to the cold coupling component solution from step 2 with vigorous stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Collect the dye precipitate by vacuum filtration.

    • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

    • Dry the purified dye in a desiccator.

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization reaction is carried out at low temperatures (0-5°C) because diazonium salts are unstable and can decompose at higher temperatures.[1]

  • Urea: Urea is added to destroy any excess nitrous acid, which could otherwise lead to unwanted side reactions.[1]

  • Alkaline Conditions for Coupling: The coupling reaction with phenols like 2-naphthol is typically carried out under alkaline conditions to deprotonate the hydroxyl group, making the aromatic ring more electron-rich and thus more susceptible to electrophilic attack by the diazonium ion.

Protocol 2: Synthesis of a Dichlorotriazinyl Reactive Dye

This protocol describes the synthesis of a bifunctional dichloro-s-triazinyl (DCT) azo reactive dye.[4] The process involves the reaction of cyanuric chloride with an amino-containing chromophore.

Materials:

  • Cyanuric Chloride

  • Acetone

  • Amino-functionalized Chromophore (e.g., H-acid)

  • Sodium Carbonate Solution

  • Primary Aromatic Amine (e.g., 4,4'-diaminodiphenylsulphone) for diazotization

  • Sodium Nitrite

  • Hydrochloric Acid

Procedure:

  • Cyanuration of the Chromophore:

    • Dissolve cyanuric chloride in acetone and cool the solution to 0-5°C.

    • Prepare a neutral solution of the amino-functionalized chromophore (e.g., H-acid) in an aqueous sodium carbonate solution.

    • Slowly add the chromophore solution to the cyanuric chloride solution while maintaining the temperature at 0-5°C and a neutral pH with the addition of sodium carbonate solution.

    • Stir the reaction mixture for 2-4 hours at this temperature.

  • Tetrazotization of the Diamine:

    • Suspend the diamine (e.g., 4,4'-diaminodiphenylsulphone) in water and add hydrochloric acid.

    • Heat the mixture to obtain a clear solution, then cool to 0-5°C in an ice bath.

    • Slowly add a cold solution of sodium nitrite while maintaining the low temperature.

    • Stir for 1 hour, ensuring a positive test for nitrous acid with starch-iodide paper. Destroy excess nitrous acid with sulfamic acid.

  • Coupling Reaction:

    • Slowly add the tetrazotized diamine solution from step 2 to the cyanurated chromophore solution from step 1.

    • Maintain the temperature at 0-5°C and adjust the pH to the optimal range for coupling (typically weakly acidic to neutral).

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Isolation:

    • Precipitate the reactive dye by adding sodium chloride (salting out).

    • Collect the solid dye by filtration, wash with a saturated sodium chloride solution, and dry.

Self-Validating System:

The success of the synthesis can be validated at each stage. The formation of the diazonium salt can be confirmed using a coupling reaction with a known component to produce a colored spot on a TLC plate. The progress of the coupling reactions can be monitored by TLC or UV-Vis spectroscopy, observing the appearance of the colored product spot and the disappearance of the starting materials.

Data Presentation

Table 1: Representative Molar Ratios and Reaction Conditions

ParameterAzo Dye Synthesis (Protocol 1)Reactive Dye Synthesis (Protocol 2)
Amine:NaNO₂ Molar Ratio 1 : 1.11 : 2.2 (for diamine)
Diazonium Salt:Coupling Component 1 : 11 : 2 (for tetrazotized diamine)
Reaction Temperature 0-5°C0-5°C
pH for Coupling Alkaline (for phenols)Weakly Acidic/Neutral
Typical Reaction Time 1-2 hours4-6 hours

Table 2: Expected Spectroscopic Data for Synthesized Dyes

Dye ClassExpected λmax (nm)Key IR Absorptions (cm⁻¹)
Monoazo Dyes 400-550~1600 (N=N stretch), ~3400 (O-H or N-H stretch)
Dichlorotriazinyl Dyes 500-650~850 (C-Cl stretch of triazine), ~1500-1600 (Aromatic C=C and N=N)

Visualization of Key Processes

The following diagrams illustrate the fundamental chemical transformations in the synthesis of azo and reactive dyes.

Caption: General workflow for Azo Dye synthesis.

Caption: Covalent bond formation in Reactive Dye application.

Conclusion

While this compound itself may not be a direct precursor in common dye synthesis protocols, its chemical structure strongly suggests its utility as a starting material for generating key intermediates like 2,4-dichlorophenylhydrazine and functionalized dichlorotriazines. By understanding the established chemistry of these intermediates, researchers can effectively leverage the this compound scaffold to develop a diverse range of azo and reactive dyes with desirable properties. The protocols and mechanistic insights provided in this guide offer a solid foundation for further exploration and innovation in the field of colorant chemistry.

References

  • Tutak, M., Disli, A., & Alicilar, A. (2009). Monochlorotetrazinyl Reactive Dyes: Synthesis and Characterization. Asian Journal of Chemistry, 21(8), 6513-6524.
  • Werner, R. E., Young, N., Prichett, J. J., & Brenner, C. E. (1964). Preparation of 2,2'-dichlorohydrazobenzene. U.S. Patent No. 3,156,724. Washington, DC: U.S.
  • RSC Education. (n.d.). The microscale synthesis of azo dyes | Class experiment.
  • Google Patents. (n.d.). A kind of preparation method of 2,4 dichloro phenyl hydrazine.
  • PubChem. (n.d.). Dye scavenger and method of production of dye scavenger - Patent US-12291694-B2.
  • Oforghor, C., et al. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. Mediterranean Journal of Basic and Applied Sciences, 7(2), 75-89.
  • Materials Advances (RSC Publishing). (n.d.). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis.
  • Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
  • PubMed. (2024). Synthesis, Characterization and Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides.
  • Cash, D. (2008). Synthesis and Use of Fabric Dyes.
  • Google Patents. (n.d.). Purification of aqueous dye solutions.
  • University of California, Santa Cruz. (n.d.). Experiment 4 – Colorful Chemistry DYES AND PIGMENTS are colorful compounds used to change the appearance of objects.
  • Miladinova, P. M. (2023). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy, 58(2), 243-251.
  • Google Patents. (n.d.). Dioxazine-type dyestuffs and process for preparing the same.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Zhang, W., & Lu, Y. (2008). Fluorous 2,4-dichloro-1,3,5-triazine (F-DCT) as an amide coupling agent. Tetrahedron Letters, 49(36), 5246–5248.

Sources

Application Notes & Protocols: Synthesis of Bio-active Hydrazone Scaffolds via Condensation of 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Hydrazone Linkage in Medicinal Chemistry

In the landscape of modern drug discovery, the hydrazone moiety (-NH-N=CH-) stands out as a privileged structural motif. Its prevalence in a wide array of biologically active compounds underscores its importance as a versatile pharmacophore. Hydrazones have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral properties.[1][2][3] The synthetic accessibility of hydrazones, primarily through the straightforward condensation reaction between a hydrazide and a carbonyl compound, makes them particularly attractive for the construction of diverse chemical libraries for high-throughput screening.

This application note provides a comprehensive guide to the synthesis of novel hydrazone derivatives through the condensation reaction of 2,4-dichlorobenzhydrazide with various aldehydes and ketones. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and discuss the critical parameters that influence reaction outcomes. The resulting 2,4-dichlorophenyl-substituted hydrazones are of significant interest due to the known contribution of halogenated aromatic rings to the bioactivity of drug candidates.

Scientific Principles: The Nucleophilic Addition-Elimination Cascade

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[4][5][6] The reaction proceeds in a two-step sequence, typically under acidic catalysis, which serves to activate the carbonyl group towards nucleophilic attack.

Step 1: Nucleophilic Addition The terminal nitrogen atom of the hydrazide, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Step 2: Elimination of Water The carbinolamine intermediate is unstable and readily undergoes dehydration. Protonation of the hydroxyl group by the acid catalyst makes it a good leaving group (water). Subsequent elimination of a water molecule and the formation of a carbon-nitrogen double bond yields the stable hydrazone product.

The overall reaction is reversible, and the removal of water can be employed to drive the equilibrium towards the product side.

Visualizing the Reaction Mechanism

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products 2_4_Dichlorobenzhydrazide This compound Carbinolamine Carbinolamine Intermediate 2_4_Dichlorobenzhydrazide->Carbinolamine + Activated Carbonyl Aldehyde_Ketone Aldehyde/Ketone (R-CO-R') H_plus H+ (Acid Catalyst) Activated_Carbonyl Activated Carbonyl Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Hydrazone Hydrazone Product Protonated_Carbinolamine->Hydrazone - H2O, - H+ Water Water (H2O) Protonated_Carbinolamine->Water

Caption: Mechanism of Acid-Catalyzed Hydrazone Formation.

Experimental Protocol: Synthesis of a Model Hydrazone

This protocol details the synthesis of N'-[(E)-benzylidene]-2,4-dichlorobenzohydrazide as a representative example. The same general procedure can be adapted for other aldehydes and ketones.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Benzaldehyde≥99%Commercially AvailableFreshly distilled if necessary
Methanol (MeOH)AnhydrousCommercially Available
Glacial Acetic AcidACS GradeCommercially AvailableCatalyst
Diethyl EtherACS GradeCommercially AvailableFor washing
Standard GlasswareRound-bottom flask, condenser, etc.
Magnetic Stirrer/Hotplate
Filtration ApparatusBuchner funnel, filter paper

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 205 mg).

  • Dissolution: Add 10 mL of methanol to the flask and stir the mixture until the hydrazide is completely dissolved.

  • Reactant Addition: To the stirred solution, add benzaldehyde (1.0 mmol, 106 mg, 0.10 mL).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The use of an acid catalyst is a common strategy to promote this type of condensation.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate may begin to form as the reaction proceeds. For less reactive carbonyl compounds, gentle refluxing may be necessary.[8]

  • Product Isolation: After completion of the reaction (typically 1-4 hours, as monitored by TLC), cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted benzaldehyde.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Experimental Workflow Visualization

G cluster_workflow Experimental Workflow A 1. Dissolve this compound in Methanol B 2. Add Aldehyde/Ketone A->B C 3. Add Catalytic Acetic Acid B->C D 4. Stir at Room Temp./Reflux (Monitor by TLC) C->D E 5. Cool in Ice Bath D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Diethyl Ether F->G H 8. Dry Under Vacuum G->H I Product: Purified Hydrazone H->I

Caption: Step-by-step workflow for hydrazone synthesis.

Characterization of the Product

The identity and purity of the synthesized hydrazone should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • FT-IR Spectroscopy: Look for the disappearance of the C=O stretching band of the aldehyde/ketone and the N-H stretching bands of the hydrazide, and the appearance of a C=N stretching vibration (typically around 1600-1650 cm⁻¹).

  • ¹H NMR Spectroscopy: The formation of the hydrazone can be confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region (δ 8-9 ppm) for aldehyde-derived hydrazones. The disappearance of the aldehyde proton signal will also be evident.

  • ¹³C NMR Spectroscopy: The carbon of the C=N bond will have a characteristic chemical shift in the range of 140-160 ppm.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The clear visual endpoint of precipitation, coupled with TLC monitoring, provides a reliable indication of reaction progression and completion. The subsequent characterization steps, particularly NMR and IR spectroscopy, offer definitive structural confirmation, ensuring the integrity of the experimental outcome. The use of commercially available, high-purity starting materials minimizes potential side reactions and simplifies product purification.

Conclusion and Future Perspectives

The condensation of this compound with carbonyl compounds is a robust and efficient method for generating a library of novel hydrazone derivatives. These compounds serve as valuable scaffolds for further chemical modification and biological evaluation in the pursuit of new therapeutic agents. The protocol outlined herein is adaptable to a wide range of aldehydes and ketones, offering a gateway to diverse chemical space for drug discovery professionals. The significant body of literature on the biological activities of hydrazones suggests that the products derived from this protocol are promising candidates for screening in various disease models.[2][9][10]

References

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis.
  • Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC - NIH.
  • Azizian, J., Mohammadi, M. K., & Karimi, A. R. (2016). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Taylor & Francis Online.
  • Rashidian, M., & Distefano, M. D. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling.
  • Bence, K., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI.
  • Zhou, J., & Yang, L. (2011). 2-Chloro-N′-(2,4-dichlorobenzylidene)benzohydrazide. PMC.
  • Rani, N., & Sharma, P. K. (2020). An overview on synthetic aspects and biological activity profiles of hydrazone derivatives. Springer Nature.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC - PubMed Central.
  • Mohareb, R. M., et al. (2010). Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activities. Bentham Science.
  • SpectraBase. (n.d.). 2-Hydroxybenzaldehyde [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone.
  • Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
  • YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP.
  • Abdurrahman, N., et al. (2018). SYNTHESIS AND CHARACTERIZATION COMPLEXES DERIVED FROM DICHLOROB. ResearchGate.
  • Sharma, S., & Kumar, P. (2011). Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace.
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  • Kalinowska-Lis, U., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
  • Abdurrahman, N., et al. (2018). Synthesis and characterization of a Schiff base and its metal (II) complexes derived from 2, 4-dinitrophenyl hydrazine and 2, 4- dichlorobenzaldehyde. ResearchGate.
  • Li, W., et al. (2024). Synthesis, Characterization and Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. PubMed.
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  • Al-Amiery, A. A., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC - NIH.
  • Kumar, R., et al. (2024). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. Letters in Applied NanoBioScience.
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Application Notes & Protocols: The Strategic Utility of 2,4-Dichlorobenzhydrazide in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzhydrazide has emerged as a cornerstone building block in synthetic and medicinal chemistry. Its intrinsic functionalities—a nucleophilic hydrazide moiety and a synthetically versatile dichlorinated phenyl ring—provide a robust platform for the construction of a diverse array of heterocyclic scaffolds. This guide delves into the synthesis of key five-membered heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, starting from this readily accessible precursor. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss the significant biological activities associated with the resulting compounds, thereby offering a comprehensive resource for researchers engaged in drug discovery and development.

The Versatility of this compound: A Chemist's Perspective

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of specific substituents can profoundly influence their biological activity. The 2,4-dichlorophenyl motif, in particular, is a well-known pharmacophore found in numerous approved drugs, where the chlorine atoms often enhance lipophilicity and modulate metabolic stability.

This compound serves as an ideal starting material, combining this potent pharmacophore with a reactive hydrazide group (-CONHNH₂). The terminal amine of the hydrazide is a potent nucleophile, while the adjacent amide nitrogen can participate in cyclization reactions, making it a versatile precursor for a variety of condensation and cyclodehydration reactions.

Caption: Chemical structure of this compound.

Synthesis of 1,3,4-Oxadiazoles: Bioisosteres of Esters and Amides

The 1,3,4-oxadiazole ring is a five-membered heterocycle valued in drug design as a bioisosteric replacement for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1][2] Compounds containing this scaffold exhibit a wide range of pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and anticancer activities.[1][3][4][5]

Synthetic Strategy and Mechanism

The most direct route to 2,5-disubstituted-1,3,4-oxadiazoles from a hydrazide involves a condensation reaction with a carboxylic acid (or its more reactive derivative, an acid chloride), followed by cyclodehydration. The reaction with a carboxylic acid typically requires a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to facilitate the intramolecular cyclization by converting the amide's hydroxyl group into a good leaving group.[1][6]

The mechanism proceeds via an initial acylation of the terminal nitrogen of the hydrazide to form a 1,2-diacylhydrazine intermediate. In the presence of POCl₃, the enol form of this intermediate is phosphorylated, creating an excellent leaving group. A subsequent intramolecular nucleophilic attack by the other carbonyl oxygen atom leads to ring closure and elimination, followed by aromatization to yield the stable 1,3,4-oxadiazole ring.

oxadiazole_synthesis General Synthesis of 1,3,4-Oxadiazoles start This compound intermediate 1,2-Diacylhydrazine Intermediate start->intermediate + reagent1 Aromatic Carboxylic Acid (R-COOH) reagent1->intermediate cyclization Cyclodehydration (e.g., POCl₃) intermediate->cyclization product 2-(2,4-Dichlorophenyl)-5-Aryl -1,3,4-Oxadiazole cyclization->product triazole_synthesis General Synthesis of 1,2,4-Triazoles start This compound intermediate Potassium Dithiocarbazate Intermediate start->intermediate reagent1 1. CS₂ / KOH 2. Hydrazine Hydrate reagent1->intermediate cyclization Base-catalyzed Cyclization (NaOH) intermediate->cyclization product 4-Amino-5-(2,4-Dichlorophenyl) -4H-1,2,4-triazole-3-thiol cyclization->product pyrazole_synthesis Knorr Pyrazole Synthesis start This compound intermediate Hydrazone Intermediate start->intermediate + reagent1 1,3-Dicarbonyl Cmpd. (e.g., Acetylacetone) reagent1->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 1-(2,4-Dichlorobenzoyl) -3,5-dimethyl-1H-pyrazole cyclization->product

Sources

Application Note: High-Performance Analytical Strategies for the Quantification of 2,4-Dichlorobenzhydrazide in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delineates robust and sensitive analytical methodologies for the precise quantification of 2,4-Dichlorobenzhydrazide. Primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), this document provides detailed, field-proven protocols for researchers, quality control analysts, and drug development professionals. The application note emphasizes the rationale behind methodological choices, from sample preparation and potential derivatization to chromatographic separation and detection, ensuring method integrity and reliability in accordance with stringent pharmaceutical quality standards.

Introduction: The Analytical Imperative for this compound

This compound is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. Its structural alerts, characteristic of the hydrazide functional group, necessitate careful monitoring and quantification, as such moieties can be associated with potential genotoxicity.[1] Accurate and sensitive analytical methods are therefore critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs) and final drug products.

This application note presents two primary analytical approaches for the quantification of this compound:

  • A derivatization-based HPLC-UV method: Ideal for routine quality control with standard chromatographic equipment.

  • A direct LC-MS/MS method: Offering higher sensitivity and selectivity for trace-level quantification and impurity profiling.

The protocols provided herein are designed to be adaptable to various laboratory settings and can be validated according to the International Council for Harmonisation (ICH) guidelines.[2]

Foundational Analytical Principles: Addressing the Challenges

The primary analytical challenge in quantifying this compound lies in its relatively weak chromophore, which can lead to insufficient sensitivity in UV-based detection methods, especially at the trace levels required for impurity analysis.[1] To overcome this, a pre-column derivatization strategy is often employed for HPLC-UV analysis. This involves reacting the hydrazide with a reagent that imparts a highly UV-absorbent moiety to the analyte.

For mass spectrometry-based detection, while derivatization is not always necessary, it can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency. However, for the sake of simplicity and to leverage the inherent sensitivity of modern mass spectrometers, a direct analysis approach is often preferred.

Method 1: HPLC-UV with Pre-Column Derivatization

This method is predicated on the reaction of this compound with a suitable derivatizing agent to form a stable, highly chromophoric product that can be readily quantified by UV detection. Salicylaldehyde is a commonly used and effective derivatizing reagent for hydrazines, forming a stable hydrazone with strong UV absorbance.[2]

Logical Workflow for HPLC-UV Method Development

Caption: Workflow for this compound quantification via derivatization-HPLC.

Detailed Experimental Protocol: HPLC-UV

3.1. Materials and Reagents

  • This compound reference standard

  • Salicylaldehyde

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Ammonium dihydrogen phosphate

  • Orthophosphoric acid

  • Diluent: Acetonitrile/Water (50:50, v/v)

3.2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 0.1 - 10 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the test substance expected to contain this compound and dissolve it in the diluent to a known final concentration.

3.3. Derivatization Procedure

  • To 1.0 mL of each standard and sample solution in separate vials, add 0.5 mL of a 1% (v/v) solution of salicylaldehyde in methanol.

  • Cap the vials and heat at 60°C for 30 minutes.

  • Cool the solutions to room temperature before injection.

3.4. Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[2]
Mobile Phase A 10 mM Ammonium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 360 nm[2]

3.5. Rationale for Method Parameters

  • Derivatization: The formation of the salicylaldehyde hydrazone creates a larger, more chromophoric molecule, significantly enhancing the UV response and allowing for lower detection limits.[2]

  • Column Choice: A C18 stationary phase provides excellent retention and separation for the relatively nonpolar derivatized analyte.

  • Mobile Phase: A buffered aqueous-organic mobile phase ensures good peak shape and reproducible retention times. The gradient elution allows for the separation of the derivatized analyte from potential interferences from the sample matrix and excess derivatizing reagent.

Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as the analysis of genotoxic impurities, LC-MS/MS is the method of choice. Its high selectivity and sensitivity often obviate the need for derivatization.

Logical Workflow for LC-MS/MS Method Development

Caption: Direct quantification workflow for this compound using LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

4.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Diluent: Methanol

4.2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Prepare as described in section 3.2, using methanol as the diluent.

  • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare calibration standards over the desired concentration range (e.g., 0.1 - 100 ng/mL).

  • Sample Solution: Accurately weigh the test substance, dissolve in a known volume of methanol, and filter through a 0.22 µm syringe filter prior to analysis.

4.3. LC-MS/MS Conditions

ParameterRecommended Conditions
LC System Shimadzu Nexera X2 or equivalent
MS System Sciex Triple Quad 5500 or equivalent
Column Phenyl-Hexyl column (100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 10% B, 1-5 min: 10-90% B, 5-7 min: 90% B, 7.1-9 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Key MS Parameters Source Temperature: 500°C, IonSpray Voltage: 5500 V

4.4. Multiple Reaction Monitoring (MRM) Parameters

The following MRM transitions are proposed for this compound (Molecular Weight: 191.04 g/mol ). These should be optimized on the specific instrument used.

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
This compound 191.0125.0 (Quantifier)10025
191.099.0 (Qualifier)10035

4.5. Rationale for Method Parameters

  • Direct Injection: The high sensitivity of the mass spectrometer allows for direct analysis without derivatization, simplifying sample preparation.

  • Column Choice: A Phenyl-Hexyl column can offer alternative selectivity to a standard C18, which can be beneficial for separating the analyte from matrix components.

  • Ionization: ESI in positive mode is expected to efficiently protonate the hydrazide moiety, forming the [M+H]+ precursor ion.

  • MRM: This highly selective detection mode minimizes matrix interference and provides a high degree of confidence in analyte identification and quantification. The proposed product ions correspond to logical fragmentations of the parent molecule.

Method Validation: Ensuring Trustworthiness and Reliability

Both the HPLC-UV and LC-MS/MS methods should be validated in accordance with ICH Q2(R1) guidelines.[2] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks in blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three concentration levels, with acceptance criteria of 90-110% recovery.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

    • The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Typical Acceptance Criteria for Method Validation
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 90.0 - 110.0%
Precision (%RSD) ≤ 2.0%
LOQ Precision (%RSD) ≤ 10.0%

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound in pharmaceutical contexts. The choice between the HPLC-UV with derivatization and the direct LC-MS/MS method will depend on the specific requirements of the analysis, including the required sensitivity, available instrumentation, and the nature of the sample matrix. By following the outlined protocols and adhering to rigorous validation standards, researchers and analysts can ensure the generation of accurate, reliable, and defensible data for this critical quality attribute.

References

  • Elespuru, R. K., & Lijinsky, W. (1973). The formation of carcinogenic nitroso compounds from nitrite and some types of agricultural chemicals. Food and Cosmetics Toxicology, 11(5), 807-817.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Elder, D. P., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 931-945.[1]
  • Koppala, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1234-1243.[2]
  • Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147.[1]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services, Public Health Service.[3]
  • Sethi, P. D. (2001). HPLC quantitative analysis of pharmaceutical formulation.
  • Taylor, R. B., & Reid, R. G. (2012). Analysis of potential genotoxic impurities in active pharmaceutical ingredients: a review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-16.
  • U.S. Food and Drug Administration. (2018).
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Dichlorobenzhydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed framework for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-Dichlorobenzhydrazide and its derivatives, such as hydrazones. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and reliable analytical methods are crucial for quality control, stability testing, and impurity profiling. This guide explains the causality behind experimental choices, provides a detailed protocol, and is grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction and Scientific Background

This compound is a versatile chemical intermediate. Its hydrazide functional group (-CONHNH₂) is highly reactive and serves as a precursor for synthesizing a wide array of heterocyclic compounds and hydrazone derivatives which exhibit diverse biological activities. The dichlorinated phenyl ring often enhances the lipophilicity and biological efficacy of the final molecules. Given its role as a critical starting material, ensuring the purity and stability of this compound and monitoring the formation of its derivatives are essential for the quality and safety of the final products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This application note details a robust RP-HPLC method suitable for separating this compound from its potential impurities and common derivatives.

Causality of Method Selection: Why Reversed-Phase HPLC?

Reversed-phase chromatography is the most widely used mode in HPLC, particularly for aromatic and moderately polar compounds like this compound.[2][3][4] The stationary phase, typically a C18 (octadecylsilyl) bonded silica, is non-polar, while the mobile phase is polar (e.g., a mixture of water and an organic solvent).[2][5]

  • Analyte-Stationary Phase Interaction: The separation is driven by hydrophobic interactions between the analytes and the C18 alkyl chains.[2] The dichlorinated phenyl ring of the analyte provides significant hydrophobicity, leading to strong retention on a C18 column.

  • Mobile Phase Control: The elution strength of the mobile phase is modulated by varying the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[6][7][8][9] Increasing the organic modifier content decreases the mobile phase polarity, which in turn increases its elution strength and decreases the retention time of the analytes. This allows for fine-tuning of the separation.

HPLC Method and Parameters

The following method is a robust starting point for the analysis of this compound and its hydrazone derivatives. Optimization may be required based on the specific derivatives being analyzed and the sample matrix.

Parameter Condition Justification
HPLC System Agilent 1200 Series or equivalent with UV/PDA DetectorStandard system providing reliable performance. A Photodiode Array (PDA) detector is recommended for peak purity analysis and method development.
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V)The C18 phase provides excellent hydrophobic retention for the aromatic analyte.[2][5] The 250 mm length ensures high resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)The acidic pH suppresses the ionization of residual silanols on the silica backbone of the column, reducing peak tailing. It also ensures the hydrazide moiety is protonated, leading to consistent retention.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff, providing good peak shapes and baseline stability.[6][9]
Elution Mode GradientA gradient elution is chosen to effectively separate the moderately polar this compound from potentially more hydrophobic derivatives or impurities within a reasonable runtime.
Gradient Program 0-20 min: 40% B to 80% B; 20-25 min: 80% B; 25-26 min: 80% B to 40% B; 26-30 min: 40% B (Re-equilibration)This gradient provides a shallow increase in organic content to resolve closely eluting peaks, followed by a wash step to elute highly retained compounds and a re-equilibration period to ensure reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Detection UV at 254 nmAromatic compounds like this compound exhibit strong absorbance at 254 nm. A PDA detector can be used to scan for the optimal wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the solubility of both the parent compound and a range of its derivatives while being compatible with the initial mobile phase conditions.

Method Validation: A Self-Validating System

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[10][11] The protocols described here are based on the ICH Q2(R1) guideline to ensure trustworthiness and scientific integrity.[12][13][14]

System Suitability

Before any sample analysis, the chromatographic system must be verified to be performing adequately. This is done by running a system suitability test (SST) as prescribed by USP General Chapter <621>.[1][15][16][17][18]

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injector and the detector.
Resolution (Rs) Rs ≥ 2.0 between the main peak and the closest impurityEnsures that adjacent peaks are well-separated for accurate quantification.
Validation Parameters

The following parameters must be assessed to validate the method.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] This is demonstrated by the resolution of the this compound peak from other components and can be confirmed using a PDA detector for peak purity analysis.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across a range of 50-150% of the expected working concentration should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD between the results from the two sets of experiments should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined as a signal-to-noise ratio of 3:1.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1. Precision at the LOQ should be demonstrated.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • pH of mobile phase A (± 0.2 units)

    • Acetonitrile composition (± 2%)

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting p1 Weigh Standard/Sample p2 Dissolve in Diluent p1->p2 p3 Sonicate to Dissolve p2->p3 p4 Filter through 0.45µm Syringe Filter p3->p4 h1 System Suitability Test (SST) p4->h1 Begin Analysis h2 Inject Standard/Sample h1->h2 h3 Acquire Chromatogram h2->h3 h4 Integrate Peaks h3->h4 d1 Calculate Concentration h4->d1 Process Data d2 Verify against Specifications d1->d2 d3 Generate Report d2->d3

Caption: General workflow for HPLC analysis.

Validation_Logic Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Core parameters for method validation.

Detailed Experimental Protocol

5.1. Reagent and Solution Preparation

  • Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent (ACN/Water 50:50): Mix 500 mL of acetonitrile with 500 mL of HPLC-grade water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, allow to cool to room temperature, and dilute to volume with diluent. Mix well.

5.2. Chromatographic Procedure

  • Set up the HPLC system according to the parameters in the method table.

  • Equilibrate the column with the mobile phase composition at the initial gradient condition (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution (100 µg/mL) to check for system suitability. Verify that all SST parameters are met.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Sample Solution.

  • After the sample analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% Acetonitrile) for 30 minutes before storing it in an appropriate solvent (e.g., Acetonitrile/Water 80:20).

5.3. Calculation

Calculate the percentage of this compound or its derivative in the sample using the following formula:

% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Where:

  • Area_Sample is the peak area of the analyte in the sample chromatogram.

  • Area_Standard is the average peak area of the analyte from the standard injections.

  • Conc_Standard is the concentration of the working standard solution.

  • Conc_Sample is the concentration of the sample solution.

  • Purity_Standard is the purity of the reference standard (as a percentage).

Conclusion

This application note provides a comprehensive, scientifically-grounded RP-HPLC method for the analysis of this compound and its derivatives. By following the detailed protocol and adhering to the validation principles outlined by regulatory bodies like the ICH and USP, researchers can achieve accurate, reliable, and reproducible results.[1][12] The provided method serves as an excellent starting point for quality control, stability studies, and impurity profiling in research and drug development settings.

References

  • LCGC International.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • United States Pharmacopeia.
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (2023).
  • Hawach Scientific. C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. [Link]
  • Phenomenex.
  • Agilent Technologies.
  • International Council for Harmonis
  • Pharmaguideline. C18 HPLC Columns and Their Properties. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Journal of Chromatographic Science.
  • Starodub. Revised ICH Guideline Q2(R1)
  • GL Sciences.
  • Wikipedia.
  • Waters Corporation.
  • PubMed.
  • Hawach Scientific. Why Is C18 Column Mostly Used in HPLC. [Link]
  • ComplianceOnline.
  • Scribd.
  • ECA Academy.
  • LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]
  • U.S. Food and Drug Administration.

Sources

A Robust GC-MS Method for the Profiling and Quantification of Impurities in 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of potential process-related impurities and degradation products in 2,4-Dichlorobenzhydrazide bulk drug substance. Due to the polar nature and limited volatility of the target analyte and its related hydrazide impurities, a crucial derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is incorporated. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive workflow from sample preparation to method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for rigorous quality control and regulatory submissions.

Introduction and Scientific Rationale

This compound is a chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds.[3][4] As with any active pharmaceutical ingredient (API) or key intermediate, controlling impurities is critical to ensure the safety, efficacy, and stability of the final product.[5] Regulatory bodies such as the FDA and EMA, following ICH guidelines, mandate stringent control over impurities, which can originate from starting materials, synthetic by-products, or degradation.[6][7]

Direct GC analysis of hydrazides is often challenging due to their polarity and potential for thermal degradation in the hot GC inlet. These molecules contain active hydrogen atoms (-NH-NH2) that can lead to poor peak shape (tailing) and low response due to adsorption onto the analytical column. To overcome these limitations, a chemical derivatization step is employed.[8] Silylation, which replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, is a robust and widely used technique in GC analysis to increase analyte volatility and thermal stability, resulting in improved chromatographic performance.[9]

This method utilizes GC-MS for its superior separation efficiency (GC) and definitive identification capabilities (MS).[10] Mass spectrometry provides structural information through characteristic fragmentation patterns, allowing for the confident identification of known and unknown impurities.[11][12]

Predicted Impurities and Method Strategy

A robust analytical method is built upon a foundational understanding of the synthetic process. The common synthesis of this compound involves the reaction of a 2,4-dichlorobenzoic acid ester with hydrazine.[13] This allows us to predict the most likely process-related impurities.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Ester 2,4-Dichlorobenzoic Acid Ester Product This compound (API) Ester->Product Reaction Impurity_A Impurity A: Unreacted Ester Ester->Impurity_A Source Impurity_D Impurity D: Hydrolysis Product (2,4-Dichlorobenzoic Acid) Ester->Impurity_D Source (via hydrolysis) Hydrazine Hydrazine Hydrazine->Product Reaction Impurity_B Impurity B: Residual Hydrazine Hydrazine->Impurity_B Source Impurity_C Impurity C: Diacylhydrazine By-product Product->Impurity_C Forms By-product With Ester

Figure 1: Predicted impurities based on the synthesis of this compound.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound Reference Standard (>99.5%)

  • Potential Impurity Reference Standards (if available)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous, ≥99.8%)

  • Methanol (HPLC Grade)

  • Dichloromethane (HPLC Grade)

  • Helium (Carrier Gas, 99.999% purity)

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometric detector is required. The system should be equipped with a split/splitless injector and an autosampler for precision.

Component Specification
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent single quadrupole MS
Autosampler Agilent 7693A or equivalent
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Data System MassHunter, ChemStation, or equivalent

Detailed Experimental Protocols

The entire analytical workflow is summarized below. Each step is critical for achieving accurate and reproducible results.

Figure 2: High-level workflow for the GC-MS analysis of this compound.

Preparation of Standard Solutions
  • Rationale: Accurate standards are the foundation of quantitative analysis. A stock solution is prepared and then diluted to create a calibration curve and check standards.

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution. For impurity analysis, a typical range would be from the Limit of Quantitation (LOQ) to ~1.2% of the nominal sample concentration (e.g., 0.05% to 1.2% level, which corresponds to 0.5 µg/mL to 12 µg/mL if the sample is prepared at 1000 µg/mL).

Preparation of Sample Solution
  • Rationale: The sample must be fully dissolved in a solvent compatible with the derivatization reagent.

  • Procedure: Accurately weigh 25 mg of the this compound bulk sample into a suitable vial. Add 25 mL of Methanol to achieve a nominal concentration of 1000 µg/mL. Sonicate briefly if necessary to ensure complete dissolution.

Derivatization Protocol
  • Rationale: This critical step converts the polar analytes into their volatile and thermally stable TMS-derivatives, enabling effective GC analysis. BSTFA is a powerful silylating agent, and the 1% TMCS acts as a catalyst.

  • Step 1: Transfer 100 µL of each standard solution and sample solution into individual 2 mL autosampler vials.

  • Step 2: Add 100 µL of anhydrous Pyridine to each vial. Pyridine acts as a solvent and an acid scavenger, driving the reaction to completion.

  • Step 3: Add 200 µL of BSTFA (+1% TMCS) to each vial. Cap immediately.

  • Step 4: Vortex each vial for 30 seconds.

  • Step 5: Heat the vials in a heating block or oven at 70°C for 30 minutes.

  • Step 6: Cool the vials to room temperature before placing them in the autosampler for analysis.

GC-MS Instrumental Conditions
Parameter Setting Rationale
GC System
Inlet ModeSplit (50:1 ratio)A split injection prevents column overloading from the high-concentration main peak and derivatizing agent, improving peak shape for trace impurities.
Inlet Temperature280 °CEnsures rapid and complete vaporization of the TMS-derivatives without causing thermal degradation.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing analysis speed and resolution.
Oven ProgramInitial: 100 °C, hold 2 minRamp 1: 15 °C/min to 200 °CRamp 2: 25 °C/min to 300 °C, hold 5 minThe program is designed to separate low-boiling point impurities from the main analyte and higher-boiling point by-products like diacylhydrazines.
Injection Volume1 µLStandard volume for good sensitivity and reproducibility.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Ionization Energy70 eVIndustry standard energy for generating consistent fragmentation patterns.[12]
Source Temperature230 °COptimized to prevent analyte condensation and minimize degradation within the ion source.
Quadrupole Temperature150 °CEnsures mass stability and prevents contamination of the quadrupole analyzer.
Acquisition ModeFull ScanAcquires the full mass spectrum, which is essential for identifying unknown impurities.
Scan Range40 - 550 amuCovers the expected mass range of the derivatized analytes and their fragments while avoiding low-mass solvent interference.

Method Validation Protocol (ICH Q2(R2) Framework)

A method must be validated to prove it is fit for its intended purpose.[14][15] The following parameters must be assessed.

Parameter Procedure Acceptance Criteria (Typical)
System Suitability Inject a standard solution (e.g., 0.5% level) five times before starting the sequence.RSD ≤ 15.0% for peak area and retention time; Tailing factor ≤ 2.0.
Specificity Analyze a blank (solvent + reagents), a placebo (if applicable), the API sample, and the API sample spiked with known impurities.Impurity peaks should be free from interference from other components and well-resolved from the main peak (Resolution > 2.0).
Linearity & Range Analyze calibration standards at a minimum of five concentration levels (e.g., LOQ, 0.1%, 0.5%, 1.0%, 1.2%). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze the API sample spiked with known impurities at three levels (e.g., LOQ, 0.5%, 1.0%) in triplicate. Calculate the percent recovery.Mean recovery between 80.0% and 120.0% for each impurity.
Precision Repeatability: Analyze six replicate preparations of the API sample spiked at a target level (e.g., 0.5%).Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 15.0% for each impurity.
LOQ / LOD Determine based on the signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N for LOQ should be ≥ 10. S/N for LOD should be ≥ 3. The LOQ must be verified for accuracy and precision.
Robustness Make small, deliberate variations to method parameters (e.g., oven ramp rate ±10%, flow rate ±10%, inlet temp ±5°C) and assess the impact on results.The results should remain unaffected by the changes, with system suitability criteria still being met.

Data Interpretation: Mass Spectral Fragmentation

Confident identification relies on matching both retention time and the mass spectrum. The EI fragmentation of the TMS-derivatized this compound is predictable. The molecular ion (M+) will be observed, along with characteristic fragments from the loss of methyl groups (-15 Da) from the TMS moiety and cleavage of the benzoyl group.

For example, the mass of this compound is 205.04 g/mol . With two TMS groups replacing two hydrogens, the derivatized mass would be 204 + (2 * 73) - 2 = 348 g/mol (for the most abundant isotopes). The mass spectrum would be expected to show a molecular ion at m/z 348, a prominent fragment at m/z 333 (M-15), and a strong ion corresponding to the 2,4-dichlorobenzoyl cation [Cl2C6H3CO]+ at m/z 173.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the analysis of impurities in this compound. The inclusion of a validated silylation protocol successfully addresses the challenges associated with the direct analysis of hydrazide compounds. By following the detailed procedures for sample preparation, instrumental analysis, and method validation, laboratories can achieve reliable and accurate impurity profiling that meets the stringent requirements of the pharmaceutical industry. This method serves as a critical tool for ensuring the quality and safety of products derived from this important chemical intermediate.

References

  • Vertex AI Search. (n.d.). Sample Preparation Guidelines for GC-MS.
  • ResearchGate. (2020). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates.
  • NIH. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC.
  • Chemistry LibreTexts. (2023). Derivatization.
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  • PubMed. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry].
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  • PubMed. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS.
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  • PubMed. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.
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Application Notes & Protocols: 2,4-Dichlorobenzhydrazide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,4-Dichlorobenzhydrazide, a pivotal starting material in modern organic synthesis. Moving beyond a simple catalogue of reactions, we dissect the causality behind its utility, focusing on its application in the construction of high-value heterocyclic scaffolds such as hydrazones and 1,3,4-oxadiazoles. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only detailed, field-proven protocols but also the mechanistic insights required to adapt and innovate upon these methodologies. We will elucidate how the distinct electronic properties of the 2,4-dichlorophenyl moiety and the nucleophilic character of the hydrazide group synergize to make this reagent a cornerstone for creating diverse molecular architectures with significant pharmacological potential.

Introduction: The Strategic Value of this compound

This compound (C₇H₆Cl₂N₂O) is an acylhydrazide derivative that has emerged as a strategically important building block in synthetic chemistry. Its value stems from two key structural features:

  • The Hydrazide Moiety (-CONHNH₂): This functional group is a potent binucleophile, capable of reacting with a wide array of electrophiles. Its primary amine (-NH₂) readily undergoes condensation with carbonyl compounds, while the secondary amine (-NH-) can participate in subsequent cyclization reactions.

  • The 2,4-Dichlorophenyl Ring: The presence of two electron-withdrawing chlorine atoms on the phenyl ring significantly influences the reactivity and physicochemical properties of the parent molecule and its derivatives. This substitution pattern is frequently associated with enhanced biological activity in the final compounds, potentially by increasing lipophilicity and modulating metabolic stability.

Derivatives synthesized from this precursor are of great interest due to their wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This guide provides validated protocols for leveraging this compound to synthesize key intermediates and final products.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₇H₆Cl₂N₂O
Molecular Weight 205.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 165-169 °C
Solubility Soluble in ethanol, methanol, DMF; sparingly soluble in water

Core Application I: Synthesis of N'-Arylmethylene-2,4-dichlorobenzhydrazides (Hydrazones)

The condensation of this compound with various aldehydes is a fundamental and often primary step in its synthetic utility. The resulting hydrazones (a class of Schiff bases) are not only stable intermediates for further elaboration but also exhibit significant biological activities themselves.[2][6][7] Hydrazones containing the 2,4-dichloro moiety have demonstrated potent antibacterial and antifungal activities.[6][7]

General Reaction Scheme

The reaction is a classic acid-catalyzed condensation, proceeding with high efficiency to form the characteristic azomethine (C=N) linkage.

cluster_reactants Reactants cluster_products Product R1 This compound P1 Hydrazone (Schiff Base) R1->P1 Condensation R2 Aromatic Aldehyde (R'-CHO) R2->P1

Caption: General workflow for hydrazone synthesis.

Reaction Mechanism: From Nucleophilic Attack to Dehydration

The formation of the hydrazone proceeds via a two-stage mechanism. Understanding this pathway is crucial for optimizing reaction conditions, such as pH control.

  • Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate.

  • Proton Transfer & Dehydration: A series of proton transfers occurs, followed by the elimination of a water molecule, which is typically facilitated by an acid catalyst. The catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O) and driving the reaction towards the formation of the stable C=N double bond.[8]

Start Hydrazide + Aldehyde Step1 Nucleophilic Attack (Formation of Tetrahedral Intermediate) Start->Step1 Step2 Proton Transfer Step1->Step2 Step3 Elimination of H2O (Acid Catalyzed) Step2->Step3 End Final Hydrazone Product Step3->End

Caption: Mechanism of hydrazone formation.

Detailed Experimental Protocol: Synthesis of (E)-N'-(4-nitrobenzylidene)-2,4-dichlorobenzhydrazide

This protocol provides a robust method for synthesizing a representative hydrazone, a precursor known to exhibit significant antimicrobial activity.[6][7]

Materials:

  • This compound (1.0 mmol, 205 mg)

  • 4-Nitrobenzaldehyde (1.0 mmol, 151 mg)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stirring bar

Procedure:

  • Dissolution: To the 50 mL round-bottom flask, add this compound (1.0 mmol) and absolute ethanol (10 mL). Stir the mixture until the solid is fully dissolved. Gentle warming may be applied if necessary.

  • Aldehyde Addition: In a separate beaker, dissolve 4-Nitrobenzaldehyde (1.0 mmol) in absolute ethanol (5 mL). Add this solution to the flask containing the hydrazide.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[9]

  • Isolation: Upon completion, allow the mixture to cool to room temperature. A precipitate will form. If no precipitate forms, the solution can be concentrated under reduced pressure or poured into ice-cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C. The resulting hydrazone can be further purified by recrystallization from ethanol if required.

Self-Validation & Characterization:

  • TLC: Monitor the reaction using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:2). The product spot should have a different Rf value from the starting materials.

  • Melting Point: The purified product should have a sharp and distinct melting point.

  • Spectroscopy: Confirm the structure using FTIR (presence of C=N stretch ~1600-1620 cm⁻¹ and N-H stretch ~3200-3300 cm⁻¹), ¹H NMR, and ¹³C NMR.[7]

Core Application II: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles highly valued in medicinal chemistry for their favorable metabolic stability and ability to act as bioisosteres for ester and amide functionalities.[10] this compound is an excellent precursor for synthesizing 2-(2,4-dichlorophenyl)-5-substituted-1,3,4-oxadiazoles.

General Reaction Scheme

The most common and direct route involves the cyclodehydration of a 1,2-diacylhydrazine intermediate, or more directly, the oxidative cyclization of a hydrazone intermediate.

cluster_reactants Intermediate cluster_products Product R1 Hydrazone Intermediate P1 2,5-Disubstituted-1,3,4-Oxadiazole R1->P1 Oxidative Cyclization

Caption: Synthesis of 1,3,4-oxadiazoles from hydrazones.

Rationale for Reagent Choice

Various reagents can effect the cyclization of an acylhydrazone to a 1,3,4-oxadiazole. The choice of reagent dictates the mechanism and reaction conditions.

  • Dehydrating Agents (POCl₃, SOCl₂, PPA): These strong dehydrating agents are used for the cyclization of 1,2-diacylhydrazine precursors (formed by reacting the hydrazide with a carboxylic acid or acid chloride). They work by activating the carbonyl oxygen, facilitating intramolecular nucleophilic attack and subsequent dehydration.[11][12]

  • Oxidizing Agents (NCS, I₂, PbO₂): When starting from a hydrazone, an oxidizing agent is required to facilitate the cyclization. These reagents abstract two protons and two electrons, leading to the formation of the aromatic oxadiazole ring.[9][13]

Detailed Experimental Protocol: Oxidative Cyclization using N-Chlorosuccinimide (NCS)

This protocol details a modern and efficient method for converting a hydrazone (synthesized in Section 2.3) into the corresponding 1,3,4-oxadiazole using NCS as an oxidizing agent.[13]

Materials:

  • N'-Arylmethylene-2,4-dichlorobenzhydrazide (1.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Dichloromethane (DCM) or another suitable aprotic solvent (20 mL)

  • Triethylamine (TEA) or Diazabicycloundecene (DBU) (catalytic amount)

  • Round-bottom flask (50 mL)

  • Stirring bar

Procedure:

  • Suspension: In a 50 mL round-bottom flask, suspend the hydrazone (1.0 mmol) in DCM (20 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 mmol) to the suspension.

  • Base Addition: Add a catalytic amount of a non-nucleophilic base like TEA or DBU to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC until the starting hydrazone is consumed (usually within 1-3 hours).

  • Workup: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining NCS and acid byproducts.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Table 2: Representative Yields for Oxadiazole Synthesis
Hydrazone Substituent (R')Cyclization MethodYield (%)Reference
4-NitrophenylNCS, DBUHigh (80-94%)[13]
3-PyridylPbO₂, Acetic Acid~60-70%[9]
PhenylPOCl₃ (from diacyl)Good[11][12]

Biological Significance and Future Directions

The derivatives of this compound are of profound interest in drug discovery. The strategic placement of the dichloro-substituents often enhances the pharmacological profile of the resulting molecules.

  • Antimicrobial Agents: Hydrazones derived from this compound have shown significant activity against both bacterial and fungal strains, including resistant ones like MRSA.[6][7] The MIC values reported are often comparable to standard drugs like ciprofloxacin.[6]

  • Anticonvulsant Activity: The hydrazide-hydrazone scaffold is a known pharmacophore for anticonvulsant activity.[2][3][4] Derivatives of this compound could be promising candidates for development as novel antiepileptic drugs.[14][15]

  • Other Activities: The core structures synthesized from this building block, such as oxadiazoles and triazoles, are associated with a vast range of activities including anti-inflammatory, anticancer, and antiviral properties.[12][16]

The versatility and reliability of the synthetic routes starting from this compound ensure its continued importance as a building block for generating novel chemical entities for high-throughput screening and lead optimization campaigns in drug development.

References

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Introduction: The Significance of N-Alkylated Benzohydrazides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N'-Substituted 2,4-Dichlorobenzohydrazides

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents. Hydrazide derivatives have been successfully developed into therapeutics for conditions ranging from bacterial infections to neurological disorders.[1][2][3] The strategic modification of the hydrazide moiety through N-alkylation is a powerful and frequently employed technique to modulate a compound's biological activity, selectivity, and pharmacokinetic profile.[2][4] This functionalization allows for the introduction of diverse substituents that can fine-tune interactions with biological targets, enhance cell permeability, or alter metabolic stability.

This document provides a comprehensive, field-proven protocol for the N'-alkylation of 2,4-dichlorobenzhydrazide. More than a mere recitation of steps, this guide elucidates the underlying chemical principles and the rationale behind key procedural choices, empowering researchers to not only replicate the synthesis but also to adapt it with a deep understanding of the reaction system.

Reaction Principle: The S_N2 Pathway for Hydrazide Alkylation

The N-alkylation of a benzhydrazide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process is predicated on the nucleophilic character of the terminal nitrogen (N') of the hydrazide group, which attacks an electrophilic carbon atom of an alkylating agent, typically an alkyl halide.

Mechanism Overview:

  • Deprotonation (Activation): The reaction is initiated by a base, which abstracts the acidic proton from the terminal nitrogen (-NH₂) of the hydrazide. This deprotonation generates a highly nucleophilic hydrazide anion. The choice of base is critical; it must be strong enough to deprotonate the hydrazide but not so strong as to promote undesirable side reactions like elimination of the alkyl halide or hydrolysis of the amide bond.[5][6]

  • Nucleophilic Attack: The resulting anion executes a backside attack on the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.

  • Product Formation: This step forms the new nitrogen-carbon bond, yielding the N'-alkylated 2,4-dichlorobenzohydrazide.

The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), is standard for this transformation.[5] These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the hydrazide anion relatively "bare" and highly reactive, thereby accelerating the S_N2 reaction rate.[7]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to the isolation of the purified final product.

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Product Isolation (Work-up) cluster_purify Purification prep_flask 1. Add this compound, anhydrous K₂CO₃, and DMF to flask prep_stir 2. Stir suspension at room temperature for 30 min prep_flask->prep_stir add_alkyl 3. Add alkyl halide dropwise prep_stir->add_alkyl heat 4. Heat reaction to 60-80°C add_alkyl->heat monitor 5. Monitor progress via TLC heat->monitor cool 6. Cool to room temperature monitor->cool filter 7. Filter to remove K₂CO₃ cool->filter concentrate 8. Concentrate filtrate in vacuo filter->concentrate extract 9. Partition between EtOAc & H₂O concentrate->extract wash 10. Wash organic layer with brine extract->wash dry 11. Dry organic layer (Na₂SO₄) wash->dry purify_crude 12. Concentrate crude product dry->purify_crude purify_column 13. Purify by flash column chromatography purify_crude->purify_column purify_final 14. Isolate pure product and characterize purify_column->purify_final

Caption: General workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of N'-alkyl-2,4-dichlorobenzohydrazides. The procedure is exemplified using benzyl bromide as the alkylating agent.

Materials

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide, 1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Flash column chromatography system

Safety Precautions

  • Solvents: DMF is a skin and respiratory irritant. Handle exclusively in a certified chemical fume hood.

  • Alkylating Agents: Alkyl halides like benzyl bromide are lachrymatory and toxic. Always handle with appropriate gloves and in a fume hood.

  • General: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, at all times.

Step-by-Step Procedure

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Expert Insight: Using finely powdered and truly anhydrous K₂CO₃ is crucial. The high surface area increases reaction kinetics, and the absence of water prevents potential side reactions.

    • Place the flask under an inert atmosphere of nitrogen or argon.

    • Add anhydrous DMF via syringe to create a suspension with a concentration of approximately 0.2-0.5 M with respect to the starting hydrazide.

  • Initial Stirring (Activation):

    • Stir the suspension vigorously at room temperature for 30 minutes. This pre-stirring ensures a uniform distribution of the base and allows for the initial, partial deprotonation of the hydrazide.

  • Addition of the Alkylating Agent:

    • Slowly add the alkyl halide (1.05 eq) to the stirring suspension dropwise over 5-10 minutes.

    • Expert Insight: A slight excess of the alkylating agent ensures complete consumption of the starting hydrazide. However, a large excess should be avoided as it can lead to undesired dialkylation. Dropwise addition helps to control any potential exotherm.

  • Reaction Progression:

    • Heat the reaction mixture to 60-80°C. The optimal temperature may vary depending on the reactivity of the specific alkyl halide used.[8]

    • Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting hydrazide spot is no longer visible. This typically takes 4-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with deionized water (3 times) and then with brine (1 time).

    • Expert Insight: The water washes are critical for removing the high-boiling DMF solvent, which can complicate purification if not thoroughly removed.

    • Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A gradient elution system, typically starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing to a higher polarity (e.g., 40% ethyl acetate in hexanes), is effective for separating the product from any unreacted alkyl halide and potential byproducts.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the N'-alkyl-2,4-dichlorobenzohydrazide as a solid or oil.

  • Characterization:

    • Confirm the identity and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Reaction Scope

The described protocol is versatile and can be applied to a range of alkyl halides. The following table summarizes representative reaction conditions and expected outcomes.

EntryAlkylating AgentBase (eq)SolventTemp (°C)Time (h)Representative Yield (%)
1Benzyl bromideK₂CO₃ (2.5)DMF70685-95
2Ethyl iodideK₂CO₃ (2.5)MeCN80 (reflux)1275-85
3Propyl bromideK₂CO₃ (2.5)DMF80880-90
4Allyl bromideK₂CO₃ (2.5)MeCN60488-96

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Reaction is sluggish or stalls 1. Insufficiently active alkyl halide.2. Base is not anhydrous or of poor quality.3. Temperature is too low.1. If using an alkyl chloride, consider switching to the more reactive bromide or iodide analogue.2. Use freshly opened or properly dried K₂CO₃.3. Increase the reaction temperature in 10°C increments.
Low product yield 1. Incomplete reaction.2. Product loss during work-up.3. Competing side reactions.1. Ensure the reaction has gone to completion via TLC before work-up.2. Be meticulous during the extraction; ensure all DMF is washed away.3. Ensure an inert atmosphere is maintained.
Formation of dialkylated product 1. Excess alkylating agent used.2. Reaction temperature is too high.1. Use a stoichiometric amount (1.0-1.05 eq) of the alkylating agent.2. Add the alkylating agent at room temperature before heating.3. Consider a milder base or lower temperature.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
  • ResearchGate. (n.d.). Possible mechanism of N‐alkylation of hydrazine catalyzed by Ir complex.
  • Royal Society of Chemistry. (2023). Expedient tandem dehydrogenative alkylation and cyclization reactions under Mn(I)-catalysis.
  • Organic Chemistry Portal. (n.d.). Construction of Trisubstituted Hydrazones via Base-Mediated Cascade Condensation N-Alkylation.
  • RIT Digital Institutional Repository. (1971). Alkylation and arylalkylation of hydrazones.
  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (n.d.). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives.
  • MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.
  • National Institutes of Health. (n.d.). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues.
  • National Institutes of Health. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
  • Organic Letters. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives.
  • PubMed. (2018). N-Acylhydrazones as drugs.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • Juniper Publishers. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition.
  • ResearchGate. (n.d.). Synthetic methodology for alkyl substituted hydrazines.
  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Synthesis of N-α-chlorobenzylidene-N′-(2,4- and 4,2-halogenoiodophenyl)hydrazines and their reaction with thioacetate ion.
  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.

Sources

Application Notes and Protocols for the Utilization of 2,4-Dichlorobenzhydrazide in the Synthesis of Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, hydrazide-hydrazone derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities, including significant antitumor properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2,4-Dichlorobenzhydrazide as a pivotal starting material for the synthesis and development of new anticancer drug candidates. We will delve into the rationale behind its selection, provide detailed, field-tested protocols for synthesis and biological evaluation, and discuss the critical aspects of mechanism of action studies and structure-activity relationship (SAR) analysis.

The Strategic Importance of the this compound Scaffold

The design of new therapeutic agents often hinges on the selection of a core molecular framework that is both synthetically versatile and imparts desirable pharmacological properties. This compound is an exemplary scaffold for anticancer drug discovery for several key reasons:

  • Synthetic Accessibility: The terminal hydrazide moiety (-NHNH₂) of this compound is a potent nucleophile that readily undergoes condensation reactions with a vast array of aldehydes and ketones.[1] This straightforward and typically high-yielding reaction allows for the rapid generation of diverse chemical libraries of N-acylhydrazone derivatives, which is essential for efficient lead discovery.

  • Pharmacological Significance of the Dichlorophenyl Moiety: The presence of two chlorine atoms on the phenyl ring is not merely an inert feature. Halogen atoms, particularly chlorine, can significantly enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets. Furthermore, the 2,4-dichloro substitution pattern can facilitate crucial binding interactions (e.g., halogen bonding, hydrophobic interactions) with target proteins, potentially increasing binding affinity and biological activity.[1]

  • Structural Rigidity and Conformational Control: The hydrazone linkage introduces a degree of conformational rigidity to the resulting molecules, which can be advantageous for specific receptor binding. The planarity of the system can also favor intercalation with DNA, a mechanism of action for several known anticancer drugs.[2]

Synthesis and Characterization of Novel Hydrazone Derivatives

The cornerstone of this discovery pipeline is the efficient synthesis of a library of candidate compounds. The following protocol outlines a general and robust method for the synthesis of novel hydrazones from this compound.

Experimental Workflow: Synthesis of Hydrazone Library

G cluster_synthesis Synthesis Stage cluster_analysis Characterization Stage A This compound C Condensation Reaction (Ethanol, Acetic Acid catalyst, Reflux) A->C B Substituted Aldehyde/Ketone B->C D Crude Product (Precipitation/Filtration) C->D E Purification (Recrystallization/Chromatography) D->E F Pure Hydrazone Derivative E->F G Structural Analysis (NMR, MS, IR) F->G

Caption: General workflow for synthesis and characterization of hydrazone derivatives.

Protocol 1: General Synthesis of Novel (E)-N'-(substituted-benzylidene)-2,4-dichlorobenzhydrazides

This protocol describes the acid-catalyzed condensation of this compound with a representative aromatic aldehyde.

Materials and Reagents:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Standard glassware for filtration and recrystallization

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming.

  • Addition of Aldehyde: To this solution, add 1.05 equivalents of the desired substituted aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the pure hydrazone derivative.[3][4]

  • Drying and Storage: Dry the purified product under vacuum and store it in a desiccator.

Characterization:

The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2][3]

In Vitro Biological Evaluation: Assessing Anticancer Potential

The initial screening of newly synthesized compounds is crucial to identify promising candidates. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol 2: MTT Assay for Cytotoxicity Screening

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer)[4][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Synthesized hydrazone compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[2][6]

Data Presentation: Representative Cytotoxicity Data

The results of the MTT assay should be summarized in a clear and concise table to facilitate comparison and SAR analysis.

Compound IDR-Group (from Aldehyde)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT-116
Control Doxorubicin0.8 ± 0.11.2 ± 0.20.9 ± 0.1
HZ-01 4-Nitro7.5 ± 0.910.2 ± 1.18.1 ± 0.7
HZ-02 4-Methoxy25.1 ± 2.333.5 ± 3.128.4 ± 2.5
HZ-03 4-Chloro9.3 ± 1.012.8 ± 1.410.5 ± 1.2
HZ-04 2-Hydroxy15.6 ± 1.820.1 ± 2.217.9 ± 1.9

Data are presented as mean ± SD from three independent experiments and are for illustrative purposes only.

Elucidating the Mechanism of Action

Identifying a compound's cytotoxicity is only the first step. Understanding how it kills cancer cells is critical for its development as a therapeutic agent. Common mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis and Cell Cycle Signaling Pathway

G cluster_pathway Hypothetical Apoptosis Induction Pathway Compound This compound Derivative Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway activated by a novel compound.

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[7]

Structure-Activity Relationship (SAR) Insights

SAR analysis is a critical feedback loop in drug discovery. By comparing the chemical structures of the synthesized compounds with their corresponding biological activities, we can deduce which molecular features are essential for anticancer efficacy.

From the illustrative data in the table above, a preliminary SAR can be inferred:

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like a nitro group (HZ-01) or a halogen like chlorine (HZ-03) on the benzylidene ring appears to enhance cytotoxic activity compared to an electron-donating group like methoxy (HZ-02). This suggests that the electronic properties of this part of the molecule are crucial for its interaction with the biological target.[8]

  • Positional Isomerism: The position of substituents can also be critical. Synthesizing ortho-, meta-, and para-substituted analogs is necessary to explore the optimal substitution pattern for activity.

Conclusion and Future Directions

This compound serves as an outstanding and versatile starting point for the development of novel anticancer agents. The synthetic tractability of this scaffold allows for the creation of large, diverse libraries of hydrazone derivatives. The protocols outlined in this document provide a robust framework for the synthesis, in vitro screening, and initial mechanistic evaluation of these compounds. Promising lead compounds identified through this workflow can then be advanced to more complex studies, including the identification of specific molecular targets, in vivo efficacy studies in animal models, and further lead optimization to improve potency and drug-like properties.

References

  • BenchChem. (2025). Application Notes: Synthesis of Novel Anticancer Agents Utilizing 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.com.
  • Al-Suwaidan, I. A., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. [Link]
  • Li, Y., et al. (2021).
  • Lv, K., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry. [Link]
  • Wang, L., et al. (2017). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports. [Link]
  • Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. [Link]
  • Majchrzak, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences. [Link]
  • Osmaniye, D., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules. [Link]
  • MDPI. (n.d.). Special Issue : Novel Design and Synthesis of Anticancer Agents. MDPI.com. [Link]
  • Patil, V., et al. (2020). Synthesis of Dihydrazones as Potential Anticancer and DNA Binding Candidates: A Validation by Molecular Docking Studies. Anticancer Agents in Medicinal Chemistry. [Link]
  • Nitek, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules. [Link]
  • Liu, J., et al. (2024). A 4-Methylbenzoylhydrazine Pt(II) Complex Inhibits the Proliferation of Breast Cancer Cells by Regulating the Cell Cycle and Inducing Apoptosis. Molecules. [Link]
  • ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[6][9][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays.
  • Gurbanov, A. V., et al. (2020). Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. Molecules. [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,4-Dichlorobenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2,4-Dichlorobenzhydrazide Scaffolds

The this compound scaffold and its derivatives, particularly hydrazones, represent a class of compounds of significant interest to the fields of medicinal chemistry and drug development. The inherent structural features of the hydrazide-hydrazone moiety (-CO-NH-N=CH-) impart a diverse range of pharmacological activities. Extensive research has demonstrated their potential as potent antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[1][2][3] The presence of the 2,4-dichloro substitution pattern on the phenyl ring is often associated with enhanced biological activity, making these derivatives attractive candidates for further investigation and development.[4][5]

These compounds' mechanism of action is often attributed to their ability to chelate metal ions, interact with various enzymatic systems, and induce apoptosis in cancer cells. For instance, certain hydrazone derivatives have been shown to be effective against drug-resistant bacterial strains, highlighting their potential to address the growing challenge of antimicrobial resistance.[4] Furthermore, their ability to inhibit cancer cell proliferation has been documented against various cell lines, including liver and colon cancer.[2][6]

This comprehensive guide provides detailed, laboratory-scale protocols for the synthesis of this compound and its subsequent conversion to a series of hydrazone derivatives. The methodologies are presented with a focus on explaining the underlying chemical principles and providing practical insights to ensure successful and reproducible synthesis.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound derivatives is typically achieved through a two-stage process. The first stage involves the synthesis of the core intermediate, this compound, from 2,4-dichlorobenzoic acid. The second stage focuses on the derivatization of this intermediate by condensation with various aromatic aldehydes to yield the target hydrazone compounds.

G cluster_0 Stage 1: Synthesis of this compound cluster_1 Stage 2: Synthesis of Hydrazone Derivatives 2,4-Dichlorobenzoic_Acid 2,4-Dichlorobenzoic_Acid Methyl_2,4-dichlorobenzoate Methyl_2,4-dichlorobenzoate 2,4-Dichlorobenzoic_Acid->Methyl_2,4-dichlorobenzoate Esterification (Fischer-Speier) This compound This compound Methyl_2,4-dichlorobenzoate->this compound Hydrazinolysis Hydrazone_Derivatives Hydrazone_Derivatives This compound->Hydrazone_Derivatives Condensation (Schiff Base Formation) Aromatic_Aldehydes Aromatic_Aldehydes Aromatic_Aldehydes->Hydrazone_Derivatives

Caption: Overall synthetic workflow.

Stage 1: Synthesis of this compound

This stage is a two-step process involving the esterification of 2,4-dichlorobenzoic acid followed by hydrazinolysis of the resulting ester.

Protocol 1: Fischer-Speier Esterification of 2,4-Dichlorobenzoic Acid

This protocol outlines the synthesis of methyl 2,4-dichlorobenzoate, a key intermediate. The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] Concentrated sulfuric acid is a common and effective catalyst for this transformation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,4-Dichlorobenzoic acid98%Sigma-Aldrich
MethanolAnhydrousFisher Scientific
Sulfuric acid, concentrated98%VWR
Sodium bicarbonateACS GradeEMD Millipore
Anhydrous sodium sulfateACS GradeFisher Scientific
Diethyl etherACS GradeFisher Scientific
Round-bottom flask (250 mL)--
Reflux condenser--
Separatory funnel (500 mL)--
Magnetic stirrer and stir bar--
Heating mantle--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 19.1 g (0.1 mol) of 2,4-dichlorobenzoic acid in 100 mL of anhydrous methanol.

  • Acid Catalyst Addition: While stirring, slowly add 3 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a 500 mL separatory funnel containing 200 mL of cold water.

  • Extraction: Extract the aqueous layer with 3 x 50 mL portions of diethyl ether. Combine the organic extracts.

  • Neutralization: Wash the combined organic layer with 2 x 50 mL of a saturated sodium bicarbonate solution to neutralize any unreacted acid. Be cautious of effervescence.

  • Brine Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 2,4-dichlorobenzoate.

  • Purification (Optional): The crude product can be purified by vacuum distillation if necessary.

Expected Yield: 85-95%

Characterization of Methyl 2,4-dichlorobenzoate:

  • Appearance: Colorless to light yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, J=2.0 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.30 (dd, J=8.4, 2.0 Hz, 1H), 3.90 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.5, 137.5, 134.5, 132.0, 131.0, 129.5, 127.0, 52.5.

  • IR (KBr, cm⁻¹): 1730 (C=O), 1250 (C-O).

Protocol 2: Hydrazinolysis of Methyl 2,4-dichlorobenzoate

This protocol describes the conversion of the methyl ester to the desired hydrazide using hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard method for the synthesis of hydrazides.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 2,4-dichlorobenzoateAs synthesized-
Hydrazine hydrate (80%)Reagent GradeSigma-Aldrich
Ethanol (95%)ACS GradeFisher Scientific
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Buchner funnel and filter paper--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 20.5 g (0.1 mol) of methyl 2,4-dichlorobenzoate in 100 mL of 95% ethanol.

  • Hydrazine Addition: To the stirred solution, add 12.5 mL (0.2 mol) of 80% hydrazine hydrate dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • Crystallization: Upon completion of the reaction, cool the mixture in an ice bath. The product, this compound, will precipitate out of the solution.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material and impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C.

Expected Yield: 80-90%

Characterization of this compound:

  • Appearance: White crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.0 (s, 1H, -CONH-), 7.80 (d, J=2.0 Hz, 1H), 7.60 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 4.50 (s, 2H, -NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 164.0, 136.0, 133.0, 131.5, 130.0, 129.0, 127.5.

  • IR (KBr, cm⁻¹): 3300-3200 (N-H stretching), 1640 (C=O, amide I), 1530 (N-H bending, amide II).

Stage 2: Synthesis of this compound Derivatives (Hydrazones)

This stage involves the condensation reaction between this compound and various aromatic aldehydes to form Schiff bases, also known as hydrazones. This reaction is typically catalyzed by a small amount of acid.

G This compound This compound Nucleophilic_Attack Nucleophilic Attack by Hydrazide -NH2 This compound->Nucleophilic_Attack Aromatic_Aldehyde Aromatic_Aldehyde Protonation Protonation of Aldehyde Carbonyl Aromatic_Aldehyde->Protonation Protonation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Hydrazone Hydrazone Dehydration->Hydrazone

Caption: Mechanism of Hydrazone Formation.

Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives

This general protocol can be adapted for a variety of aromatic aldehydes to generate a library of this compound derivatives.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundAs synthesized-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)Reagent GradeSigma-Aldrich
Ethanol (95%)ACS GradeFisher Scientific
Glacial acetic acidACS GradeFisher Scientific
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Buchner funnel and filter paper--

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.05 g (0.01 mol) of this compound in 30 mL of 95% ethanol.

  • Aldehyde Addition: To this solution, add a stoichiometric amount (0.01 mol) of the desired aromatic aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The formation of a precipitate often indicates the progress of the reaction. The reaction can be monitored by TLC.

  • Isolation: After cooling to room temperature, collect the precipitated product by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a pure product.

  • Drying: Dry the purified crystals in a vacuum oven.

Expected Yields and Characterization Data for Representative Derivatives:

DerivativeAromatic AldehydeYield (%)Melting Point (°C)¹H NMR (DMSO-d₆, 400 MHz) Highlights
1 Benzaldehyde85-95210-212δ 11.8 (s, 1H, -CONH-), 8.2 (s, 1H, -N=CH-), 7.4-7.9 (m, 8H, Ar-H)
2 4-Chlorobenzaldehyde88-96235-237δ 11.9 (s, 1H, -CONH-), 8.2 (s, 1H, -N=CH-), 7.5-7.9 (m, 7H, Ar-H)
3 4-Nitrobenzaldehyde90-98260-262δ 12.1 (s, 1H, -CONH-), 8.3 (s, 1H, -N=CH-), 7.6-8.4 (m, 7H, Ar-H)

General Characterization of Hydrazone Derivatives:

  • Appearance: Typically crystalline solids with varying colors.

  • ¹H NMR: The disappearance of the aldehyde proton signal and the appearance of a new singlet for the azomethine proton (-N=CH-) in the downfield region (δ 8.0-8.5 ppm) are characteristic. The amide proton (-CONH-) also appears as a singlet in the downfield region (δ 11.0-12.5 ppm).

  • ¹³C NMR: A new signal for the azomethine carbon (-N=CH-) will appear around 140-150 ppm.

  • IR (KBr, cm⁻¹): The C=N stretching vibration is typically observed in the range of 1600-1620 cm⁻¹. The amide I (C=O) and amide II (N-H) bands are also present.

Self-Validating Systems and Troubleshooting

The protocols described above are designed to be robust and reproducible. The progress of each reaction can be effectively monitored by TLC, allowing for adjustments in reaction time as needed. The purity of the intermediates and final products can be readily assessed by melting point determination and spectroscopic analysis (NMR, IR). Any significant deviation from the expected values may indicate the presence of impurities or incomplete reactions, prompting further purification steps. For instance, in the esterification step, incomplete reaction will be evident by the presence of the starting carboxylic acid, which can be removed by the sodium bicarbonate wash. In the hydrazinolysis step, the presence of unreacted ester can be detected by TLC and removed by recrystallization of the hydrazide product.

Conclusion

The synthetic routes outlined in this guide provide a reliable and efficient methodology for the laboratory-scale production of this compound and its diverse hydrazone derivatives. By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively synthesize these promising compounds for further investigation in drug discovery and development programs. The versatility of the final condensation step allows for the creation of a large library of derivatives, facilitating structure-activity relationship (SAR) studies to optimize their therapeutic potential.

References

  • Babalola, S. A., Igie, N., Idris, A. Y., Hamza, A., Sanni, Y. M., Muhammad, H. Y., Erumiseli, O. G., & Bakare, L. O. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Drug Discovery, 16(37), 53-62. [Link]
  • Muhammad, S., Darma, M. S., & Bashir, A.-A. (2018). SYNTHESIS AND CHARACTERIZATION OF A SCHIFF BASE AND ITS METAL (II) COMPLEXES DERIVED FROM 2, 4-DINITROPHENYL HYDRAZINE AND 2, 4- DICHLOROBENZALDEHYDE. Bayero Journal of Pure and Applied Sciences, 11(2), 1-6. [Link]
  • Hassan, A. S., Askar, H. F., Taha, N. A., & El-Gazzar, A. B. A. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8036. [Link]
  • Amerigo Scientific. (n.d.). Methyl 2,4-dichlorobenzoate.
  • University of Colorado Boulder. (n.d.). Lab 5: Esterification.
  • Babalola, S. A., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. ChemRxiv. [Link]
  • Hidayati, N., Musyrifah, U., & Safitri, A. (2025). Synthesis and Characterization of Schiff Base Compound Benzaldehyde-2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. Indonesian Journal of Fundamental and Applied Chemistry, 10(3), 198-205. [Link]
  • Hassner, A., & Stumer, C. (1994). Organic Syntheses Based on Name Reactions and Unnamed Reactions. Elsevier.
  • Sani, M., Darma, M. S., & Bashir, A. A. (2018). SYNTHESIS AND CHARACTERIZATION OF SALICYLALDEHYDE AND 2,4-DINITROPHENYL HYDRAZINE SCHIFF BASE WITH ITS COBALT (II) AND MANGANESE (II) COMPLEXES. FUDMA JOURNAL OF SCIENCES, 2(2), 1-5. [Link]
  • Khan, I., et al. (2022). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Molecules, 27(19), 6524. [Link]
  • Song, G., et al. (2013). Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety. International Journal of Molecular Sciences, 14(12), 23457-23471. [Link]
  • Al-Warhi, T., et al. (2022). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. RSC Advances, 12(45), 29285-29311. [Link]
  • Ansari, M. S., Utane, R. D., & Khan, F. A. K. (2018). Synthesis and Spectroscopic Characterization of Modified Schiff Bases Derived from 2,4-Dinitro Phenyl Hydrazine. International Journal of Scientific Research in Science and Technology, 4(8), 1-5. [Link]
  • Costa, C., et al. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 11, 1245469. [Link]
  • Pasanphan, W., et al. (2022). Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. Frontiers in Cellular and Infection Microbiology, 12, 1062035. [Link]
  • Al-Ghorbani, M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3499. [Link]
  • CP Lab Safety. (n.d.). Methyl 2, 4-Dichlorobenzoate, min 98% (GC), 100 grams.
  • Han, G., et al. (2020). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Journal of Research in Pharmacy, 24(3), 341-349. [Link]
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Lu, Y., et al. (2024). Synthesis, Characterization and Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. Acta Chimica Slovenica, 71(4), 587-594. [Link]
  • Clark, J. (2023). Making Esters. Chemguide. [Link]
  • Khan, K. M., et al. (2023). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. Scientific Reports, 13(1), 19574. [Link]
  • van den Tweel, W. J. J., Ter Burg, N., & de Bont, J. A. M. (1987). Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. Applied and Environmental Microbiology, 53(7), 1496-1501. [Link]
  • Jamil, S., et al. (2018). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Scientific Inquiry and Review, 2(3), 1-10. [Link]
  • Pathak, V. N., et al. (2022). Study of antifungal activities of dihydrazide- dihydrazone derivatives of adamantly moiety containing halo group.

Sources

Application Notes & Protocols: The Role of 2,4-Dichlorobenzhydrazide in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of material science, the strategic design of molecular building blocks is paramount to developing materials with novel and enhanced functionalities. 2,4-Dichlorobenzhydrazide is one such scaffold that, despite its unassuming structure, presents a confluence of reactive sites and electronic properties, making it a highly valuable precursor for a range of advanced materials. Its architecture—a dichlorinated phenyl ring coupled with a hydrazide moiety (-CONHNH₂) —provides a unique platform for chemical elaboration.

The key to its versatility lies in three structural features:

  • The Hydrazide Group: This functional group is a potent nucleophile and an excellent ligand. Its terminal amine is readily condensed with aldehydes and ketones to form stable hydrazone linkages, while the carbonyl oxygen and amine nitrogen can act in concert to chelate metal ions.

  • The Phenyl Ring: The aromatic core provides a rigid, planar backbone that can be incorporated into larger polymeric or crystalline structures, often enhancing thermal stability.

  • The Dichloro-Substitution: The two chlorine atoms significantly modify the electronic landscape of the phenyl ring, increasing its lipophilicity and electron-withdrawing character. These attributes can enhance the biological activity of its derivatives and influence intermolecular interactions, such as π-stacking, in the solid state.

This guide provides an in-depth exploration of the applications of this compound in material science, offering not just protocols but the underlying scientific rationale to empower researchers in their experimental designs.

Application I: A Precursor for Potent Antimicrobial Materials

The rise of multidrug-resistant pathogens necessitates the development of new materials with inherent antimicrobial properties. Derivatives of this compound, particularly its Schiff bases (hydrazones), have emerged as a promising class of antimicrobial agents.

Scientific Rationale & Causality

The antimicrobial efficacy of this compound-derived hydrazones stems from the N-acylhydrazone (NAH) pharmacophore. The imine bond (-C=N-) is crucial for biological activity. Condensation of the hydrazide with various aldehydes allows for the introduction of diverse structural motifs, enabling the fine-tuning of antimicrobial potency and spectrum. The 2,4-dichlorophenyl group often enhances the molecule's ability to penetrate microbial cell membranes due to increased lipophilicity. Studies on hydrazones with a 2,4-dichloro moiety have demonstrated significant antibacterial and antifungal activities, in some cases comparable to standard drugs like ciprofloxacin and fluconazole.[1][2] These compounds have shown efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[2]

Experimental Protocol: Synthesis of a this compound-Derived Schiff Base (Hydrazone)

This protocol describes the synthesis of a model hydrazone via the condensation of this compound with a substituted benzaldehyde.

Materials:

  • This compound

  • 4-Nitrobenzaldehyde (or other aldehyde of choice)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Reflux Apparatus, Magnetic Stirrer, Buchner Funnel

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in 30 mL of absolute ethanol. Gently warm and stir until a clear solution is obtained.

  • Addition of Aldehyde: To this solution, add an equimolar amount of 4-Nitrobenzaldehyde (10 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the nucleophilic attack of the hydrazide's terminal nitrogen onto the aldehyde's carbonyl carbon.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Precipitation & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone product will typically precipitate out of the solution. If not, the volume can be reduced, or the solution can be cooled in an ice bath.

  • Filtration & Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60 °C.

  • Characterization: Confirm the structure of the synthesized hydrazone using FTIR, ¹H NMR, and ¹³C NMR spectroscopy. A successful reaction is indicated by the appearance of an imine (-C=N-) stretching band in the FTIR spectrum (around 1610 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.[2][3]

Visualization: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Mix & Dissolve A->D B Aldehyde (e.g., 4-Nitrobenzaldehyde) B->D C Ethanol (Solvent) C->D E Add Acetic Acid (Catalyst) D->E F Reflux (3-4 hours) E->F G Cool to RT F->G H Vacuum Filtration G->H I Wash with Cold Ethanol H->I J Dry in Vacuum Oven I->J L Final Hydrazone Product J->L K Characterization (FTIR, NMR) L->K

Caption: Workflow for the synthesis of a hydrazone from this compound.

Data Presentation: Antimicrobial Activity of Related Hydrazones

The following table summarizes representative antimicrobial data for hydrazones containing the 2,4-dichloro moiety, demonstrating their potential.

Compound ClassTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
2,4-Dichloro HydrazoneProteus mirabilis12.531[1][2]
2,4-Dichloro HydrazoneS. aureus (MRSA)2526[1][2]
2,4-Dichloro HydrazoneCandida albicans5020[1]

Application II: Ligands for Functional Coordination Polymers and Metal Complexes

The ability of this compound and its derivatives to act as ligands for metal ions opens a pathway to coordination polymers and metal-organic frameworks (MOFs). These materials are of immense interest for applications in catalysis, gas storage, and sensing.

Scientific Rationale & Causality

When a hydrazone is formed from this compound, it typically behaves as a bidentate chelating agent, coordinating to a central metal ion through the carbonyl oxygen and the imine nitrogen.[4][5] This chelation often results in a stable five- or six-membered ring structure. The choice of the metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)) and the stoichiometry of the reaction dictate the final geometry (e.g., tetrahedral, octahedral) and dimensionality of the resulting complex.[5][6] Chelation can significantly alter and often enhance the biological or chemical properties of the organic ligand. For instance, metal complexes of Schiff bases frequently exhibit greater antimicrobial activity than the free ligand.[4][7]

Experimental Protocol: Synthesis of a Metal(II) Complex

This protocol outlines a general procedure for complexing a hydrazone ligand (synthesized as per Application I) with a metal(II) salt.

Materials:

  • Synthesized Hydrazone Ligand (L)

  • Metal(II) Salt (e.g., Copper(II) Acetate Monohydrate)

  • Methanol or Ethanol

  • Stirring and Reflux Apparatus

Procedure:

  • Ligand Solution: Dissolve the hydrazone ligand (2 mmol) in hot ethanol (25 mL) in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of the same solvent (approx. 15 mL).

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A color change or the formation of a precipitate often indicates complex formation.

  • Reflux: Heat the resulting mixture to reflux for 2-3 hours to ensure the completion of the reaction.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.

  • Purification: Wash the solid complex with the solvent (ethanol) followed by a low-boiling point solvent like diethyl ether to facilitate drying.

  • Drying & Characterization: Dry the complex in a desiccator. Characterize the material using FTIR, UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction. In the FTIR spectrum, a shift in the C=O and C=N stretching frequencies to lower wavenumbers upon complexation is evidence of coordination.[7]

Visualization: Metal Chelation by a Hydrazone Ligand

Caption: Chelation of a metal ion (M²⁺) by the hydrazone ligand.

Application III: Development of Corrosion Inhibitors

The protection of metallic surfaces from corrosion is a critical industrial challenge. Organic molecules containing heteroatoms and π-electrons, such as hydrazine derivatives, are highly effective corrosion inhibitors.

Scientific Rationale & Causality

Corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium (e.g., acid).[8] this compound possesses several features ideal for a corrosion inhibitor:

  • Nitrogen and Oxygen Atoms: The lone pair electrons on these atoms can coordinate with the vacant d-orbitals of metal atoms (like iron in steel), forming a coordinate bond.[9]

  • Aromatic Ring: The flat orientation of the phenyl ring can cover a larger surface area on the metal, enhancing the protective barrier.

  • High Electron Density: The combination of heteroatoms and the π-system of the ring creates regions of high electron density that facilitate strong adsorption onto the positively charged metal surface.

The mechanism is typically mixed-type, meaning it inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[8]

Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)

This is a fundamental and widely used method to screen the effectiveness of a potential corrosion inhibitor.

Materials:

  • Mild Steel Coupons (of known composition and surface area)

  • Corrosive Medium (e.g., 1 M HCl)

  • This compound (Inhibitor)

  • Abrasive Papers, Acetone, Distilled Water

  • Analytical Balance, Water Bath

Procedure:

  • Coupon Preparation: Mechanically polish mild steel coupons with a series of abrasive papers, wash them thoroughly with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance (W₁).

  • Immersion: Suspend the coupons in beakers containing the corrosive medium (1 M HCl). One beaker serves as a blank (no inhibitor), while others contain the corrosive medium with varying concentrations of this compound (e.g., 50, 100, 200 ppm).

  • Incubation: Place the beakers in a constant temperature water bath (e.g., 30 °C) for a set period (e.g., 6 hours).

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Carefully remove the corrosion products by scrubbing, wash with water and acetone, and dry.

  • Final Weighing: Reweigh the dried coupons (W₂).

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR = (W₁ - W₂) / (A * t), where A is the surface area and t is the immersion time.

    • Inhibition Efficiency (IE%): Calculate using: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Visualization: Corrosion Inhibition Testing Workflow

Caption: Workflow for evaluating corrosion inhibition efficiency via the weight loss method.

References

  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. (2025).
  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. (2022).
  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. (n.d.). ChemRxiv.
  • Synthesis and characterization of a Schiff base and its metal (II) complexes derived from 2, 4-dinitrophenyl hydrazine and 2, 4- dichlorobenzaldehyde. (2019).
  • Synthesis, Charaterization And Antibacterial Studies of A Schiff Base Complex Derived From 2,4-Dinitrophenylhydrazine. (n.d.). Seventh Sense Research Group.
  • Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. (n.d.). MDPI.
  • Thermogravimetric analysis and derivative thermogravimetry (TGA/DTG) of [HDPH]Cl−CuCl. (n.d.).
  • Synthesis and Characterization of Schiff Base Compound Benzaldehyde- 2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. (2025). Indones. J. Fundam. Appl. Chem..
  • Synthesis and Characterization of Novel Schiff Base Complexes of Cu (II), Cd (II), Ni (II), and Co (II) Ions with N'-(4-Nitrobenzylidene) Isonicotinohydrazide. (2024). Chemistry & Chemical Technology.
  • SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF SCHIFF. BASE LIGAND DERIVED FROM SALICYLALDEHYDE AND. 2,4-DINITROPHENYLHYDRAZINE AND ITS METALS COMPLEXES. (2024). UNN.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI.
  • Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. (n.d.). NIH.
  • Corrosion Inhibition Properties of Corrosion Inhibitors to under-Deposit Corrosion of X65 Steel in CO2 Corrosion Conditions. (2024). MDPI.
  • Use of hydrazine compounds as corrosion inhibitors in caustic solutions. (n.d.).
  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). PMC.
  • CORROSION INHIBITOR BASED ON CHLORINE-CONTAINING WASTE. (n.d.). inLIBRARY.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichlorobenzhydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain a high-purity product. The synthesis of this compound, a key intermediate in the development of various pharmaceuticals and agrochemicals, can present challenges. This document offers a structured approach to identifying and resolving common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most effective methods for synthesizing this compound are:

  • From 2,4-Dichlorobenzoyl Chloride: This is a widely used method involving the reaction of 2,4-Dichlorobenzoyl chloride with hydrazine hydrate.[1] This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile.

  • From Methyl 2,4-Dichlorobenzoate: This method involves the reaction of methyl 2,4-dichlorobenzoate with hydrazine hydrate, typically under reflux.[2] This is also a nucleophilic acyl substitution, where hydrazine displaces the methoxy group of the ester.

Q2: What is the expected yield for the synthesis of this compound?

A2: With optimized conditions, yields for the synthesis of this compound can be quite high, often in the range of 80-95%. However, several factors can significantly impact the final yield, including the purity of reagents, reaction temperature, and reaction time.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[3] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, will show the starting material (e.g., methyl 2,4-dichlorobenzoate) with a higher Rf value than the more polar this compound product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What is the best method for purifying crude this compound?

A4: Recrystallization is the most common and efficient method for purifying the final product.[3][4] Ethanol or a mixture of ethanol and water is often a suitable solvent system. The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. The purified this compound will crystallize out, leaving the more soluble impurities behind in the mother liquor.

Troubleshooting Guide: Improving the Yield of this compound

This section provides a detailed guide to troubleshooting common issues that can lead to low yields or impure products during the synthesis of this compound.

Issue 1: Low or No Product Formation

A low yield or complete lack of product is a common issue that can often be traced back to the quality of the reagents or the reaction conditions.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • 2,4-Dichlorobenzoyl Chloride: This starting material is highly reactive and can hydrolyze if exposed to moisture, forming the unreactive 2,4-dichlorobenzoic acid.[1]

      • Solution: Always use freshly distilled or newly purchased 2,4-Dichlorobenzoyl chloride. Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

    • Hydrazine Hydrate: The concentration of hydrazine hydrate can decrease over time due to oxidation or improper storage.

      • Solution: Use a fresh bottle of hydrazine hydrate or titrate an older bottle to determine its exact concentration before use. Store hydrazine hydrate in a cool, dark place.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction between 2,4-Dichlorobenzoyl chloride and hydrazine hydrate is typically exothermic.[5] If the temperature is too low, the reaction rate will be very slow. Conversely, if the temperature is too high, it can lead to the formation of side products.

    • Solution: For the reaction with 2,4-Dichlorobenzoyl chloride, it is often recommended to add the hydrazine hydrate dropwise to a cooled solution of the acid chloride (0-5 °C) to control the initial exotherm.[6] After the initial addition, the reaction can be allowed to warm to room temperature and stirred for several hours. For the reaction with methyl 2,4-dichlorobenzoate, refluxing in a suitable solvent like ethanol is typically required to drive the reaction to completion.[2]

  • Incorrect Stoichiometry:

    • Cause: An incorrect molar ratio of reactants can lead to incomplete conversion of the starting material or the formation of byproducts.

    • Solution: Typically, a slight excess of hydrazine hydrate (1.1 to 1.5 equivalents) is used to ensure the complete consumption of the 2,4-Dichlorobenzoyl chloride or methyl 2,4-dichlorobenzoate.[7]

Issue 2: Presence of Significant Impurities in the Crude Product

The presence of impurities can complicate the purification process and lower the final yield of the desired product.

Potential Impurities and Their Causes:

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.

    • Solution: Monitor the reaction by TLC to ensure the complete disappearance of the starting material.[3] Ensure efficient stirring throughout the reaction, especially if the reaction mixture is heterogeneous.[8]

  • 2,4-Dichlorobenzoic Acid:

    • Cause: Hydrolysis of 2,4-Dichlorobenzoyl chloride by water present in the reagents or solvent.

    • Solution: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere.

  • N,N'-bis(2,4-Dichlorobenzoyl)hydrazine (Diacylhydrazine):

    • Cause: This byproduct can form if the initially formed this compound reacts with another molecule of 2,4-Dichlorobenzoyl chloride. This is more likely to occur if the hydrazine hydrate is added too slowly or if there is a localized excess of the acid chloride.

    • Solution: Ensure rapid and efficient mixing during the addition of hydrazine hydrate. Adding the acid chloride to the hydrazine solution (reverse addition) can sometimes minimize the formation of this byproduct.[9]

Data Summary and Recommended Protocols
ParameterFrom 2,4-Dichlorobenzoyl ChlorideFrom Methyl 2,4-Dichlorobenzoate
Starting Materials 2,4-Dichlorobenzoyl Chloride, Hydrazine HydrateMethyl 2,4-Dichlorobenzoate, Hydrazine Hydrate
Solvent Dichloromethane, TetrahydrofuranEthanol, Methanol
Temperature 0 °C to Room TemperatureReflux (approx. 78 °C for Ethanol)
Reaction Time 2-4 hours4-8 hours
Molar Ratio (Hydrazine) 1.1 - 1.5 equivalents2-3 equivalents
Typical Yield 85-95%80-90%
Experimental Protocols

Protocol 1: Synthesis from 2,4-Dichlorobenzoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-Dichlorobenzoyl chloride (1 equivalent) in an anhydrous solvent such as dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of hydrazine hydrate (1.2 equivalents) in the same solvent dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the resulting precipitate is collected by filtration, washed with cold water, and then a small amount of cold ethanol.

  • The crude product is then recrystallized from ethanol to yield pure this compound.

Protocol 2: Synthesis from Methyl 2,4-Dichlorobenzoate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,4-dichlorobenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from ethanol.

Visualizing the Synthesis and Troubleshooting

Diagram 1: General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product 2,4-Dichlorobenzoyl Chloride 2,4-Dichlorobenzoyl Chloride Reaction Vessel Reaction Vessel 2,4-Dichlorobenzoyl Chloride->Reaction Vessel Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration Precipitate Formation Recrystallization Recrystallization Filtration->Recrystallization Crude Product This compound This compound Recrystallization->this compound Pure Product G Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Check Reaction Conditions Check Reaction Conditions Check Reagents->Check Reaction Conditions Reagents OK Use Fresh Reagents Use Fresh Reagents Check Reagents->Use Fresh Reagents Impure/Degraded Check Work-up Check Work-up Check Reaction Conditions->Check Work-up Conditions OK Optimize Temperature Optimize Temperature Check Reaction Conditions->Optimize Temperature Suboptimal Temp Adjust Stoichiometry Adjust Stoichiometry Check Reaction Conditions->Adjust Stoichiometry Incorrect Ratio Increase Reaction Time Increase Reaction Time Check Reaction Conditions->Increase Reaction Time Incomplete Improve Precipitation Improve Precipitation Check Work-up->Improve Precipitation Loss during isolation Optimize Recrystallization Optimize Recrystallization Check Work-up->Optimize Recrystallization Loss during purification

Caption: Decision tree for troubleshooting low yield in synthesis.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5814-06-2).
  • Google Patents. (n.d.). A kind of preparation method of 2,4 dichloro phenyl hydrazine.
  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis.
  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
  • Google Patents. (n.d.). Processes for making hydrazides.
  • Reddit. (2025). Help with Low Yield Synthesis.
  • ResearchGate. (n.d.). The different reaction conditions used to optimize the reaction of diclofenac hydrazide with 4-methyl-benzaldehyde.
  • LookChem. (n.d.). Cas 13123-92-7,2,4-Dichlorophenylhydrazine.
  • Organic Syntheses. (n.d.). SYNTHESIS OF 1-AMINO-3-CHLORO-2(1H)-QUINOLINONE.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • PubChem. (n.d.). 2'-(2,4-Dichlorobenzoyl)-1-naphthohydrazide.
  • Royal Society of Chemistry. (n.d.). A facile and an efficient one pot synthesis of 5-substituted-1,3,4-oxadiazole-2-ones by CO2 fixation method.
  • PubChem. (n.d.). (2,4-Dichlorophenyl)hydrazine.
  • The Chemistry of Intermediates. (n.d.). Understanding 2,4-Dichlorobenzoyl Chloride's Role.
  • ResearchGate. (2020). How to purify hydrazone?.
  • Google Patents. (n.d.). Method for synthesizing 2,4-Dichlorobenzoyl chloride.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE.
  • PMC - NIH. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
  • PubChem. (n.d.). 2,4-Dichlorobenzamide.
  • PMC - NIH. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • Organic Syntheses. (n.d.). 2-methyl-2-phenyl-4-pentenal.
  • Google Patents. (n.d.). Preparation of 2,4-dichlorobenzoic acid.
  • Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide.
  • PubChem. (n.d.). Methyl 2,4-dichlorobenzoate.
  • MDPI. (n.d.). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity.
  • ResearchGate. (n.d.). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors.
  • ResearchGate. (n.d.). Optimization of conditions in the reaction of 4-chlorobenzaldehyde (1), aniline (2) TMSCN (3) under mild conditions.
  • Google Patents. (n.d.). Preparation of 2,4,6-trichlorophenylhydrazine.

Sources

Technical Support Center: Synthesis of 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Dichlorobenzhydrazide. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The following question-and-answer format provides in-depth troubleshooting advice and explains the chemical principles behind the recommended experimental choices to ensure a successful and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing a significant amount of a high-molecular-weight impurity that is insoluble in my desired product's recrystallization solvent. What is it and how can I prevent its formation?

Answer: This common impurity is most likely 1,2-bis(2,4-dichlorobenzoyl)hydrazine , a diacylated side product. Its formation is a prevalent issue in the synthesis of hydrazides from acyl chlorides and hydrazine.[1][2]

Causality of Formation:

This side product arises when a molecule of the newly formed this compound acts as a nucleophile and attacks a second molecule of 2,4-dichlorobenzoyl chloride. This is more likely to occur in areas of high acyl chloride concentration or at elevated temperatures.

Troubleshooting Protocol: Minimizing the Formation of 1,2-bis(2,4-dichlorobenzoyl)hydrazine

  • Temperature Control is Critical: Maintain a low reaction temperature, ideally between -10°C and 0°C, throughout the addition of 2,4-dichlorobenzoyl chloride. Some protocols for similar reactions recommend temperatures as low as -70°C to -78°C to significantly slow down the rate of the second acylation.[2][3]

  • Slow and Controlled Addition: Add the 2,4-dichlorobenzoyl chloride solution dropwise to a vigorously stirred solution of hydrazine hydrate. This ensures that the acyl chloride is rapidly dispersed and reacts with the excess hydrazine before it can react with the product.

  • Inverse Addition: Consider adding the hydrazine hydrate solution to the 2,4-dichlorobenzoyl chloride solution (inverse addition). This can sometimes help in controlling the formation of bis-acylated products by maintaining a low concentration of the acylating agent.[3]

  • Use of Excess Hydrazine: Employing a molar excess of hydrazine hydrate (typically 2-3 equivalents) will statistically favor the reaction of the acyl chloride with hydrazine over the already formed hydrazide.

  • High Dilution: Running the reaction at a lower concentration can disfavor the bimolecular reaction that leads to the diacylhydrazine byproduct.[3]

Visualizing the Reaction Pathway

reaction_pathway 2,4-Dichlorobenzoyl_Chloride 2,4-Dichlorobenzoyl Chloride Desired_Product This compound (Desired Product) 2,4-Dichlorobenzoyl_Chloride->Desired_Product + Hydrazine Hydrate Side_Product 1,2-bis(2,4-dichlorobenzoyl)hydrazine (Side Product) 2,4-Dichlorobenzoyl_Chloride->Side_Product Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Desired_Product Desired_Product->Side_Product + 2,4-Dichlorobenzoyl Chloride

Caption: Reaction scheme for the formation of this compound and the diacylated side product.

FAQ 2: My final product is contaminated with an acidic impurity. How do I identify and remove it?

Answer: The acidic impurity is almost certainly 2,4-dichlorobenzoic acid . This is a result of the hydrolysis of the starting material, 2,4-dichlorobenzoyl chloride.[4][5]

Causality of Formation:

2,4-Dichlorobenzoyl chloride is highly reactive and susceptible to hydrolysis by water, even atmospheric moisture. This reaction consumes the starting material, reduces the yield of the desired product, and introduces an impurity that can be difficult to remove by simple recrystallization.[5]

Troubleshooting Protocol: Preventing and Removing 2,4-Dichlorobenzoic Acid

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >100°C and cool under a stream of inert gas (e.g., nitrogen or argon).

    • Use anhydrous solvents. If not available, consider using a drying agent.

    • Handle 2,4-dichlorobenzoyl chloride under an inert atmosphere to minimize exposure to moisture.[5]

  • Aqueous Workup with Basic Wash:

    • During the workup, after quenching the reaction, wash the organic layer with a mild basic solution such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.

    • The 2,4-dichlorobenzoic acid will be deprotonated to its water-soluble carboxylate salt and will partition into the aqueous layer, effectively removing it from the organic phase containing your product.[5]

Visualizing the Troubleshooting Workflow

troubleshooting_workflow cluster_prevention Prevention cluster_removal Removal During Workup Dry_Glassware Dry Glassware (Oven, >100°C) Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents Use Anhydrous Solvents Inert_Atmosphere->Anhydrous_Solvents Quench_Reaction Quench Reaction Extract_Product Extract with Organic Solvent Quench_Reaction->Extract_Product Basic_Wash Wash with NaHCO₃ (aq) Extract_Product->Basic_Wash Separate_Layers Separate Aqueous and Organic Layers Basic_Wash->Separate_Layers Dry_Organic Dry Organic Layer (e.g., Na₂SO₄) Separate_Layers->Dry_Organic Start Synthesis Reaction Start->Dry_Glassware Start->Quench_Reaction

Caption: Workflow for preventing and removing 2,4-dichlorobenzoic acid.

FAQ 3: My reaction seems to be incomplete, and I have unreacted starting materials in my crude product. What can I do to improve the conversion?

Answer: Incomplete conversion can be due to several factors, including poor quality of starting materials, suboptimal reaction conditions, or insufficient reaction time.

Troubleshooting Protocol: Driving the Reaction to Completion

  • Check Reagent Quality:

    • Ensure the 2,4-dichlorobenzoyl chloride has not hydrolyzed to 2,4-dichlorobenzoic acid. You can check this by IR spectroscopy (look for a broad O-H stretch around 2500-3300 cm⁻¹) or ¹H NMR (a broad singlet above 10 ppm).[5]

    • Use fresh, high-quality hydrazine hydrate.

  • Reaction Time and Temperature:

    • While the initial addition of the acyl chloride should be at a low temperature, you may need to allow the reaction to slowly warm to room temperature and stir for several hours to ensure complete conversion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase could be a mixture of ethyl acetate and hexanes. The starting acyl chloride will be less polar (higher Rf) than the hydrazide product. The disappearance of the starting material spot indicates the completion of the reaction.[6]

  • Use of a Base: The reaction produces hydrochloric acid (HCl) as a byproduct, which can protonate the hydrazine, rendering it less nucleophilic. The inclusion of a non-nucleophilic base like triethylamine or pyridine can scavenge the HCl and drive the reaction forward.[3]

Data Summary Table

Impurity/Side ProductChemical StructureCommon CausePrevention/Removal Strategy
1,2-bis(2,4-dichlorobenzoyl)hydrazineDiacylated hydrazineHigh local concentration of acyl chloride, high temperatureLow temperature, slow addition of acyl chloride, use of excess hydrazine, high dilution.[1][2][3]
2,4-Dichlorobenzoic acidCarboxylic acidHydrolysis of 2,4-dichlorobenzoyl chloride by moistureUse of anhydrous conditions, inert atmosphere, and a basic wash during workup.[4][5]
Unreacted 2,4-dichlorobenzoyl chlorideAcyl chlorideInsufficient reaction time or temperature, poor reagent qualityMonitor reaction by TLC, allow to warm to room temperature, ensure high-quality reagents.[6]
Unreacted Hydrazine HydrateHydrazineIncorrect stoichiometry, insufficient acyl chlorideUse of a slight excess of acyl chloride (if diacylation is not a concern), aqueous workup.

References

  • The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. (URL: )
  • Analytical Methods for Hydrazines. (URL: )
  • Preparation method of 2, 4-dichlorobenzoyl chloride.
  • Synthesis of 5-substituted-3H-[4][7][8]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). Royal Society of Chemistry. (URL: )
  • Processes for making hydrazides.
  • 2,4-Dichlorophenylhydrazine hydrochloride synthesis. ChemicalBook. (URL: )
  • A Comparative Guide to Assessing the Purity of Synthesized 2,4'-Dichlorobenzophenone. Benchchem. (URL: )
  • Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. Benchchem. (URL: )
  • An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. SciSpace. (URL: )
  • Troubleshooting common side reactions in N-phenylhydrazine-1,2-dicarboxamide prepar
  • Processes for making hydrazides.
  • identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis. Benchchem. (URL: )

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Technical Support Center: Optimizing Condensation Reactions of 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of condensation reactions involving 2,4-Dichlorobenzhydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with hydrazone synthesis. Here, we provide in-depth, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and achieve optimal results.

Core Principles: The Chemistry of Hydrazone Formation

The condensation of this compound with an aldehyde or ketone is a cornerstone reaction for synthesizing hydrazones, a class of compounds with significant biological activity.[1][2][3][4] The reaction proceeds via a nucleophilic addition-elimination mechanism. Understanding this mechanism is critical for rational optimization.

The reaction is typically acid-catalyzed.[5][6][7] The acid protonates the carbonyl oxygen of the aldehyde or ketone, enhancing the electrophilicity of the carbonyl carbon. The terminal nitrogen of the hydrazide then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[7][8][9] This intermediate subsequently undergoes a dehydration step, which is often the rate-limiting step at neutral pH, to yield the final C=N bonded hydrazone.[8][10]

Reaction_Mechanism cluster_step1 Step 1: Carbonyl Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration (Rate-Limiting) cluster_step4 Step 4: Deprotonation R1 R'CHO (Aldehyde) Activated_Carbonyl R'CH=O⁺H R1->Activated_Carbonyl + H⁺ H H⁺ Hydrazide 2,4-Cl₂-Ph-CONHNH₂ Tetrahedral_Intermediate [Tetrahedral Intermediate] Activated_Carbonyl->Tetrahedral_Intermediate + Hydrazide Protonated_Intermediate [Protonated Intermediate] Tetrahedral_Intermediate->Protonated_Intermediate + H⁺, -H₂O Hydrazone 2,4-Cl₂-Ph-CONHN=CHR' Protonated_Intermediate->Hydrazone - H⁺ Water H₂O H_out H⁺

Caption: Acid-catalyzed mechanism of hydrazone formation.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical for this reaction?

A1: The reaction rate is highly dependent on pH. A mildly acidic environment (typically pH 4-6) is optimal.[11] There's a delicate balance: sufficient acid is needed to protonate the carbonyl oxygen, making it more electrophilic, but too much acid will protonate the nucleophilic hydrazine, rendering it inactive and halting the reaction.[7][8][11]

Q2: What is the best type of catalyst to use?

A2: A catalytic amount of a weak acid is generally preferred. Glacial acetic acid is a common and effective choice.[1][11] It provides the necessary protons to facilitate the reaction without excessively protonating the this compound. Strong acids should be avoided as they can completely stop the reaction by deactivating the nucleophile.[7]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role by dissolving reactants and influencing the reaction equilibrium. Protic solvents like ethanol or methanol are very commonly used and are often effective.[11] They are good at solvating the reactants and the polar transition state. In some cases, aprotic polar solvents like DMF can accelerate the reaction, especially if heating is required.[12][13] It is always recommended to perform a solvent screen to find the optimal conditions for your specific substrates.

Q4: Can this reaction be performed without a solvent?

A4: Yes, solvent-free or "green chemistry" approaches can be effective for hydrazone synthesis.[13][14] This often involves grinding the reactants together, sometimes with a solid catalyst. These methods can reduce waste and simplify workup, but may require some initial optimization to ensure complete reaction.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific problems you might encounter during your experiments.

Troubleshooting_Workflow Start Problem: Low or No Product Yield Check_pH Is the pH in the optimal range (4-6)? Start->Check_pH Check_Reactants Are reactants pure and stable? Check_pH->Check_Reactants Yes Adjust_pH Action: Add catalytic weak acid (e.g., acetic acid). Check_pH->Adjust_pH No Check_Conditions Are temperature and time optimized? Check_Reactants->Check_Conditions Yes Purify_Reactants Action: Verify purity (NMR, MS). Use fresh reagents. Check_Reactants->Purify_Reactants No Check_Solvent Is the solvent appropriate? Check_Conditions->Check_Solvent Yes Optimize_Conditions Action: Monitor by TLC. Systematically vary time and temperature (e.g., RT to 60°C). Check_Conditions->Optimize_Conditions No Success High Yield Achieved Check_Solvent->Success Yes Screen_Solvents Action: Test different solvents (e.g., EtOH, MeOH, DMF). Check_Solvent->Screen_Solvents No Adjust_pH->Check_pH Purify_Reactants->Check_Reactants Optimize_Conditions->Check_Conditions Screen_Solvents->Check_Solvent

Caption: Troubleshooting workflow for low reaction yield.

Problem: My reaction yield is very low or I'm not getting any product.

Potential Cause 1: Suboptimal pH

  • Explanation: As discussed, the pH is the most critical parameter. If the medium is too neutral or basic, the dehydration of the tetrahedral intermediate is extremely slow. If it's too acidic, your this compound is protonated and non-nucleophilic.[8]

  • Solution:

    • Ensure a mildly acidic environment. Add a catalytic amount (e.g., a few drops) of glacial acetic acid to your reaction mixture.[1][11]

    • If you are using the hydrochloride salt of a reactant, the initial pH might be too low. Consider adding a non-nucleophilic base to buffer the system into the optimal pH 4-6 range.

Potential Cause 2: Reagent Quality and Stoichiometry

  • Explanation: Impurities in either the this compound or the carbonyl compound can interfere with the reaction. Hydrazides can also degrade over time if not stored properly.

  • Solution:

    • Verify Purity: Check the purity of your starting materials using techniques like NMR or melting point analysis.

    • Use Fresh Reagents: If possible, use freshly opened or purified reagents. This compound should be stored in a cool, dark, and dry place.[11]

    • Optimize Stoichiometry: While a 1:1 molar ratio is theoretically sound, using a slight excess (1.1-1.2 equivalents) of the more stable or less expensive reactant can help drive the reaction to completion.

Potential Cause 3: Inappropriate Reaction Conditions (Temperature and Time)

  • Explanation: While many hydrazone formations proceed readily at room temperature, some, particularly with sterically hindered or electronically deactivated carbonyls, may require thermal energy to overcome the activation barrier.[11] Reaction times can also vary significantly, from minutes to several hours.[15]

  • Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of starting materials and the appearance of the product. This is the most reliable way to determine if the reaction is progressing and when it is complete.

    • Systematic Temperature Increase: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C).[11] Refluxing in a suitable solvent like ethanol is also a common strategy.[1][16]

    • Time Study: Let the reaction run for an extended period (e.g., 24 hours), monitoring by TLC at regular intervals to determine the optimal reaction time.

Problem: The reaction works, but I get multiple spots on my TLC plate.

Potential Cause 1: Side Reactions

  • Explanation: The primary side product in these reactions is often the azine, formed by the reaction of the initial hydrazone product with a second molecule of the aldehyde/ketone. This is more common when an excess of the carbonyl compound is used.

  • Solution:

    • Control Stoichiometry: Use the this compound as the limiting reagent or in a slight excess to minimize azine formation.

    • Purification: These byproducts can often be separated from the desired hydrazone using column chromatography or recrystallization.

Potential Cause 2: E/Z Isomerism

  • Explanation: The C=N double bond of the hydrazone can exist as E/Z isomers. Depending on the substituents and the chromatographic conditions, these isomers may appear as two distinct, often close-running, spots on a TLC plate.

  • Solution:

    • Characterization: Use NMR spectroscopy to confirm the presence of isomers. Often, one isomer is thermodynamically favored and may become the dominant species over time or upon heating.

    • Purification: Separating E/Z isomers can be challenging. If a single isomer is required, specialized chromatographic techniques or careful recrystallization may be necessary. For many applications, a mixture of isomers is acceptable.

Problem: My product is difficult to purify or won't crystallize.

Potential Cause 1: Residual Impurities

  • Explanation: Even small amounts of unreacted starting materials or byproducts can inhibit crystallization.

  • Solution:

    • Column Chromatography: This is the most effective method for removing impurities. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is typically effective.

    • Aqueous Wash: If your product is soluble in an organic solvent, washing with a dilute acid or base solution can remove corresponding basic or acidic impurities.

Potential Cause 2: Product is an Oil

  • Explanation: Some hydrazones are intrinsically oils or low-melting solids at room temperature.

  • Solution:

    • Induce Crystallization: If the purified product is still an oil, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexane) until turbidity appears. Cooling this mixture may induce crystallization.[13]

    • Trituration: Stirring the oil with a non-solvent can sometimes cause it to solidify.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis

This protocol provides a robust starting point for the condensation of this compound with an aromatic aldehyde.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of hydrazide).

  • Aldehyde Addition: Add the desired aldehyde (1.0-1.1 eq) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.[1]

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-80°C).

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent system).[13] The reaction is complete when the starting hydrazide spot is no longer visible.

  • Workup:

    • Once complete, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration.

    • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.[1]

    • Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid with cold water and then a small amount of cold ethanol or diethyl ether. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure hydrazone.[1][17]

Table 1: Reaction Parameter Optimization
ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (For Difficult Substrates)Rationale & Key Insights
Solvent EthanolMethanolDimethylformamide (DMF)Ethanol is a versatile, common choice. Methanol can sometimes offer better solubility.[14] DMF is a high-boiling polar aprotic solvent that can accelerate slow reactions.[12]
Catalyst Acetic Acid (cat.)Formic Acid (cat.)None (autocatalytic or thermal)Weak acids are optimal.[11] Some reactions may proceed thermally without an added catalyst, especially at higher temperatures.
Temperature Room Temperature (20-25°C)50°CRefluxStart at RT. Gentle heating is often sufficient to increase the rate.[11] Refluxing is used for unreactive substrates but increases the risk of side products.
Time 2-4 hours8-12 hours24 hoursReaction progress MUST be monitored by TLC. Time is highly substrate-dependent.[15]

References

  • Benchchem. (n.d.). troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
  • Kölmel, C., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Hydrazone Formation.
  • Khan Academy. (n.d.). Formation of oximes and hydrazones.
  • ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound.
  • Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?
  • Organic Syntheses. (n.d.). Procedure.
  • Benchchem. (n.d.). optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide.
  • Reddit. (2025). Help with Low Yield Synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.
  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
  • Alcrut group. (n.d.). Synthesis and Evaluation of Hydrazones.
  • Organic Chemistry Research. (n.d.). Regular Article.
  • PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • PubMed Central. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE.
  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
  • National Institutes of Health. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
  • ACS Publications. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • ResearchGate. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors.
  • Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde.
  • Advances in Bioresearch. (2019). Hydrazones: origin, reactivity and biological activity.
  • Dove Press. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole.
  • YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP.
  • Google Patents. (n.d.). Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
  • ResearchGate. (n.d.). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile.
  • ResearchGate. (2025). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?
  • Google Patents. (n.d.). Preparation method of 2, 4-dichlorobenzoyl chloride.
  • Google Patents. (n.d.). Process for preparing 2,3-dichlorobenzaldehyde.
  • ResearchGate. (n.d.). Reaction for formation of hydrazone.
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • YouTube. (2021). 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene.
  • Google Patents. (n.d.). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Google Patents. (n.d.). Method for preparing 2,4-dichlorophenoxyacetic acid.

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stability and degradation pathways of 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichlorobenzhydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental success.

Stability Profile of this compound

This compound is a chemical compound that, due to its hydrazide functional group and chlorinated aromatic ring, is susceptible to degradation under various conditions. Understanding its stability profile is crucial for accurate experimental design and data interpretation. The hydrazide group is prone to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the N-N bond. The dichlorinated phenyl ring may undergo dechlorination or hydroxylation, especially under oxidative or photolytic stress.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: I am observing a rapid loss of my this compound standard in solution, even when stored in the refrigerator. What could be the cause?

Answer:

This is a common issue and can likely be attributed to the hydrolytic instability of the hydrazide functional group, which can be exacerbated by the pH of your solvent.

  • Causality: The hydrazide bond is known to be susceptible to cleavage in both acidic and alkaline aqueous solutions.[1][2] If your solvent is unbuffered water or a protic solvent with a non-neutral pH, you can expect significant degradation over time. For instance, many pesticides with functional groups susceptible to hydrolysis show increased degradation rates as the pH moves away from neutral.[3][4]

  • Troubleshooting Steps:

    • Verify Solvent pH: Immediately measure the pH of your solvent. Even deionized water can become slightly acidic upon exposure to atmospheric CO2.

    • Use a Buffered Solution: For aqueous stock solutions, it is highly recommended to use a buffered system, ideally around pH 5-7, to enhance stability. However, the optimal pH should be determined experimentally.

    • Aprotic Solvents: If your experimental design allows, consider preparing stock solutions in a dry, aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) and storing them at -20°C or lower. Make fresh aqueous dilutions immediately before use.

    • Inert Atmosphere: For long-term storage of the solid compound, keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.[5]

Question 2: My HPLC analysis of a forced degradation sample of this compound shows multiple, poorly resolved peaks. How can I improve my separation?

Answer:

The appearance of multiple, poorly resolved peaks suggests the formation of several degradation products with similar polarities. Optimizing your chromatographic method is key to resolving these.

  • Causality: Forced degradation studies (e.g., exposure to acid, base, peroxide, heat, or light) are designed to generate degradation products.[6][7] These products may include 2,4-dichlorobenzoic acid, 2,4-dichlorobenzaldehyde, and various hydroxylated or dechlorinated species, which can have very similar retention times to the parent compound and each other.

  • Troubleshooting Steps:

    • Gradient Optimization: If you are using an isocratic method, switch to a gradient elution. Start with a higher percentage of the aqueous mobile phase and gradually increase the organic phase (e.g., acetonitrile or methanol). This will help to separate compounds with a wider range of polarities.

    • Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase can improve peak shape for acidic and basic analytes by suppressing ionization.

    • Column Chemistry: Consider trying a different column chemistry. If you are using a standard C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity for your analytes.

    • Method Reference: A variety of HPLC methods have been successfully used for the analysis of related hydrazine and chlorophenolic compounds, which can serve as a good starting point for your method development.[8][9]

Question 3: I am seeing unexpected adducts in my LC-MS analysis of this compound. What is their origin?

Answer:

Unexpected adducts in mass spectrometry are often a result of interactions with the mobile phase, solvent, or contaminants.

  • Causality: Hydrazides and their degradation products can be reactive. The presence of certain ions in your mobile phase or sample matrix can lead to the formation of adducts. For example, sodium ([M+Na]+) and potassium ([M+K]+) adducts are common if there is glassware contamination or if salts are present in the mobile phase.

  • Troubleshooting Steps:

    • Use High-Purity Solvents and Additives: Ensure that you are using LC-MS grade solvents and additives to minimize ionic contaminants.

    • Mobile Phase Composition: If you are using a buffer, consider switching to a volatile buffer system like ammonium formate or ammonium acetate.

    • Sample Preparation: Be mindful of the salts introduced during sample preparation. If possible, use a solid-phase extraction (SPE) method to desalt your sample before analysis.

    • Investigate Degradants: Some of what appear to be adducts could be actual degradation products. For instance, interactions between degradants have been observed in mixtures of other active pharmaceutical ingredients.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly closed container, protected from light and moisture, in a cool, dry, and well-ventilated place.[5] Storage at refrigerated temperatures (2-8°C) is recommended. For sensitive applications, storage under an inert gas is advisable to prevent slow oxidation.[5]

Q2: What are the primary degradation pathways for this compound?

While specific studies on this compound are limited, based on the chemistry of related compounds, the following degradation pathways are likely:

  • Hydrolysis: Cleavage of the hydrazide bond to form 2,4-dichlorobenzoic acid and hydrazine. This is expected to be accelerated in acidic and basic conditions.[1][2]

  • Oxidation: Oxidation of the hydrazide moiety. The presence of oxidizing agents could lead to the formation of diimide and eventually 2,4-dichlorobenzoic acid.

  • Photodegradation: UV light can induce the formation of radical species, potentially leading to dechlorination or hydroxylation of the aromatic ring, similar to what is observed for other chlorinated aromatic compounds like 2,4-D.[10][11]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the release of nitrogen gas and the formation of various chlorinated aromatic fragments.[12][13]

Q3: What are the expected major degradation products of this compound?

Based on the predicted degradation pathways, the following are likely major degradation products:

  • 2,4-Dichlorobenzoic acid

  • Hydrazine

  • 2,4-Dichlorobenzaldehyde

  • Products of dechlorination (e.g., 2-chlorobenzhydrazide, 4-chlorobenzhydrazide)

  • Products of hydroxylation on the aromatic ring

Q4: Which analytical techniques are best suited for stability studies of this compound?

Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique for quantifying the parent compound and its degradation products.[8][9] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice, as it provides molecular weight and structural information.[6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile (ACN) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using the HPLC-UV or LC-MS method described below. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

Protocol 2: HPLC-UV Method for Stability Indicating Assay
  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: Hold at 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Predicted Stability of this compound

ConditionStabilityPotential Degradation Products
Acidic (pH < 4) Unstable2,4-Dichlorobenzoic acid, Hydrazine
Neutral (pH 6-8) Moderately StableMinimal degradation
Alkaline (pH > 9) Unstable2,4-Dichlorobenzoic acid, Hydrazine
Oxidizing Agents Unstable2,4-Dichlorobenzoic acid, Diimide derivatives
Elevated Temperature Potentially UnstableVarious fragmentation products
UV Light UnstableDechlorinated and hydroxylated derivatives

Visualizations

G cluster_0 Predicted Degradation Pathways of this compound parent This compound acid_base Hydrolysis (Acid/Base) parent->acid_base H₂O, H⁺/OH⁻ oxidation Oxidation parent->oxidation [O] photolysis Photolysis (UV Light) parent->photolysis thermal Thermal Stress parent->thermal Δ product1 2,4-Dichlorobenzoic Acid + Hydrazine acid_base->product1 product2 Diimide Intermediates oxidation->product2 product3 Dechlorinated/Hydroxylated Products photolysis->product3 product4 Fragmentation Products thermal->product4 product2->product1 G cluster_1 Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, UV) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze HPLC-UV / LC-MS Analysis neutralize->analyze compare Compare to Control analyze->compare identify Identify Degradants & Assess Stability compare->identify

Caption: Workflow for a forced degradation study.

References

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Hydrazines. In Toxicological Profile for Hydrazines.
  • PubChem. (n.d.). (2,4-Dichlorophenyl)hydrazine.
  • Szerkus, O., Jacyna, J., Gibiński, P., & Komsta, Ł. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Pharmaceutical Research, 35(9), 176.
  • Szerkus, O., Jacyna, J., Gibiński, P., & Komsta, Ł. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. ResearchGate.
  • Defense Technical Information Center. (1997). The Chemical and Biochemical Degradation of Hydrazine.
  • ResearchGate. (n.d.). Degradation pathway of 2,4-dichlorobenzoic acid by strain....
  • Cai, J., Zhou, M., & Oturan, M. A. (2018). Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation. Chemosphere, 211, 934–942.
  • Kwan, W. P., & Voelker, B. M. (2003). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. Water Research, 37(12), 2895–2904.
  • Atarés, L., et al. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. MDPI.
  • Mohammadi, M., et al. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Water Science and Technology, 83(12), 3110–3122.
  • ResearchGate. (n.d.). A comparative study on oxidative degradation of 2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid by ammonium persulfate.
  • ResearchGate. (2018). Preliminary Determination of Hydrolytic Stability of a Pyrrole-Based Hydrazide and Its Hydrazone.
  • Defense Technical Information Center. (n.d.). The Thermal Decomposition of Thirty Commercially Available Materials at 300C.
  • Utah State University. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides.
  • Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900–910.
  • Nadtochenko, V., et al. (2005). Degradation of 2,4-dichlorophenol by immobilized iron catalysts. Journal of Photochemistry and Photobiology A: Chemistry, 175(2-3), 136–142.
  • Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics.
  • Munch, J. W., & Martel, L. J. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking water. Journal of Chromatography A, 1192(1), 1–8.
  • van den Tweel, W. J., et al. (1986). Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. Applied and Environmental Microbiology, 52(2), 230–236.
  • Chenoweth, K., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8891–8901.
  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • Tzankova, D., Peikova, L., & Georgieva, M. (2018). Preliminary determination of hydrolytic stability of a pyrrole-based hydrazide and its hydrazone. CBU International Conference Proceedings, 6, 918-922.
  • Zalipsky, J. J., Patel, D. M., & Reavey-Cantwell, N. H. (1978). Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride. Journal of Pharmaceutical Sciences, 67(2), 256–258.
  • Nguyen, L. N., et al. (2021). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express, 11(1), 136.
  • R Discovery. (2024). Thermal Decomposition Properties and Thermal Hazard Assessment of Di(2,4-dichlorobenzoyl) Peroxide (DCBP).
  • Amanote Research. (n.d.). Degradation and Mechanism of 2,4-D.
  • Wang, L., et al. (2006). Degradation of 2,4-dichlorophenol by Using Glow Discharge Electrolysis. Journal of Hazardous Materials, 136(3), 526–531.
  • La-Garde, V. P., et al. (1996). Degradation of prochloraz and 2,4,6-trichlorophenol by environmental bacterial strains. Applied Microbiology and Biotechnology, 45(1-2), 257–262.

Sources

Technical Support Center: High-Purity 2,4-Dichlorobenzhydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,4-Dichlorobenzhydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will move beyond simple protocols to explore the chemical principles that govern impurity formation, providing you with the expert insights needed to troubleshoot and optimize your synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. Our approach is to diagnose the problem, understand its chemical origin, and provide a robust, scientifically-grounded solution.

Q1: What are the primary synthetic routes to this compound and their associated impurity profiles?

A1: There are two principal and reliable methods for synthesizing this compound: the hydrazinolysis of a methyl ester and the acylation of hydrazine with an acyl chloride. Each route has a distinct impurity profile that must be managed.

  • Route A: Hydrazinolysis of Methyl 2,4-dichlorobenzoate. This is often the preferred route for laboratory-scale synthesis due to the moderate reactivity of the ester starting material. The reaction involves heating the ester with hydrazine hydrate, typically in an alcohol solvent like ethanol.[1][2] The primary impurities are:

    • Unreacted Methyl 2,4-dichlorobenzoate: Incomplete reaction.

    • 2,4-Dichlorobenzoic Acid: Arises from the hydrolysis of the starting ester if water is present under basic (hydrazine) or acidic conditions.[3]

    • N,N'-bis(2,4-dichlorobenzoyl)hydrazine: A diacyl impurity formed when the product, this compound, acts as a nucleophile and reacts with a second molecule of the ester, usually under forcing conditions.[3]

  • Route B: From 2,4-Dichlorobenzoyl Chloride. This method is very rapid and often used for larger-scale production. It involves the reaction of highly reactive 2,4-Dichlorobenzoyl chloride with hydrazine.[4] Due to the high reactivity of the acyl chloride, this reaction must be carefully controlled.

    • 2,4-Dichlorobenzoic Acid: Forms readily from the hydrolysis of the acyl chloride upon contact with moisture.[5] The quality of the starting acyl chloride is paramount.[6]

    • N,N'-bis(2,4-dichlorobenzoyl)hydrazine: Formation is a significant risk due to the high reactivity of the acyl chloride. This impurity is difficult to remove.

    • Hydrazine Salts: Hydrazine hydrochloride or dihydrochloride may form, depending on the stoichiometry and workup procedure.

Below is a diagram illustrating these synthetic pathways and the points at which key impurities can arise.

G cluster_A Route A: Ester Hydrazinolysis cluster_B Route B: Acyl Chloride Reaction ester Methyl 2,4-dichlorobenzoate product This compound (Target Product) ester->product + Hydrazine Hydrate (e.g., EtOH, Reflux) acid Impurity: 2,4-Dichlorobenzoic Acid ester->acid Hydrolysis (H₂O) unreacted_ester Impurity: Unreacted Ester ester->unreacted_ester Incomplete Reaction diacyl Impurity: N,N'-bis(2,4-dichlorobenzoyl)hydrazine product->diacyl + Ester (Excess Ester / High Temp) product->diacyl + Acyl Chloride (Poor Stoichiometry) hydrazine Hydrazine Hydrate hydrazine->product unreacted_acyl Impurity: Unreacted Acyl Chloride acyl_chloride 2,4-Dichlorobenzoyl Chloride acyl_chloride->product + Hydrazine Hydrate (e.g., THF, 0 °C) acyl_chloride->acid Hydrolysis (Moisture) acyl_chloride->unreacted_acyl Incomplete Reaction

Caption: Synthetic pathways and major impurity formation routes.
Q2: My reaction is complete, but purification by recrystallization is yielding an impure solid. What is the most likely cause and solution?

A2: The most common and challenging impurity to remove via recrystallization is N,N'-bis(2,4-dichlorobenzoyl)hydrazine . This diacyl impurity often has similar solubility characteristics to the desired product, causing it to co-crystallize.

Causality: The formation of this byproduct is a classic example of the product competing with the reagent as a nucleophile. The terminal -NH₂ group of the newly formed this compound can attack another molecule of the electrophilic starting material (ester or acyl chloride).

Prevention and Troubleshooting:

  • Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents).[7] This ensures that the electrophile is consumed quickly, minimizing its opportunity to react with the product. A large excess of hydrazine is generally unnecessary and can complicate purification.

  • Inverse Addition: For the highly reactive acyl chloride route, a technique of "inverse addition" is strongly recommended. Add the 2,4-Dichlorobenzoyl chloride solution slowly to a cooled (0-5 °C) solution of hydrazine hydrate. This maintains a constant excess of hydrazine in the reaction flask, kinetically favoring the formation of the desired mono-acyl product.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For the ester route, refluxing in ethanol is standard, but prolonged heating should be avoided once the reaction is complete (as monitored by TLC). For the acyl chloride route, the reaction should be run at low temperatures (0-10 °C).[4]

If the diacyl impurity has already formed, purification may require column chromatography, as recrystallization alone may be insufficient.

Q3: I have a persistent impurity identified as 2,4-Dichlorobenzoic acid. How can I prevent its formation and remove it?

A3: The presence of 2,4-Dichlorobenzoic acid is almost always due to the hydrolysis of your starting material.[3]

Prevention:

  • For the Acyl Chloride Route: This is critical. Use a high-purity, freshly opened or distilled bottle of 2,4-Dichlorobenzoyl chloride.[5] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to rigorously exclude moisture.

  • For the Ester Route: While less sensitive than the acyl chloride, using dry solvents and ensuring your glassware is free of water will minimize the risk of ester hydrolysis.

Removal:

Fortunately, 2,4-Dichlorobenzoic acid is easily removed. During the aqueous work-up, wash the organic layer containing your crude product with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic 2,4-Dichlorobenzoic acid will be deprotonated to form the water-soluble sodium 2,4-dichlorobenzoate salt, which will partition into the aqueous layer.

Table 1: Troubleshooting Guide for this compound Synthesis

Observed Issue Potential Impurity Likely Cause Prevention Strategy Removal Method
TLC shows spot with similar Rf to product, difficult to remove by recrystallization N,N'-bis(2,4-dichlorobenzoyl)hydrazine Improper stoichiometry (excess electrophile); high reaction temperature. Use slight excess of hydrazine (1.2-1.5 eq); for acyl chloride, use inverse addition at 0 °C. Column chromatography (if recrystallization fails).
Product has acidic properties; extra spot on TLC 2,4-Dichlorobenzoic Acid Hydrolysis of starting material (ester or acyl chloride) by moisture. Use anhydrous solvents and inert atmosphere, especially for the acyl chloride route.[5] Wash crude product solution with aq. NaHCO₃ or K₂CO₃ during work-up.

| Reaction stalls; TLC shows significant starting material | Unreacted Starting Material | Insufficient reaction time/temperature; poor quality hydrazine hydrate. | Monitor reaction by TLC to completion; use fresh, high-quality hydrazine hydrate. | Increase reaction time or temperature moderately. Purify by recrystallization.[3] |

Validated Experimental Protocols

The following protocols are designed to produce high-purity this compound.

Protocol 1: Synthesis via Hydrazinolysis of Methyl 2,4-dichlorobenzoate

This method is recommended for its reliability and control.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 2,4-dichlorobenzoate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.[3]

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour (Eluent: 1:1 Ethyl Acetate:Hexane). The product will have a lower Rf value than the starting ester. The reaction is typically complete in 2-4 hours.

  • Isolation: Once the starting material is consumed, cool the mixture to room temperature. Reduce the solvent volume by about half using a rotary evaporator.

  • Precipitation: Slowly add the concentrated mixture to a beaker of cold deionized water with stirring to precipitate the crude product.

  • Filtration: Collect the white solid by vacuum filtration, wash the filter cake thoroughly with cold water, and air-dry.

Protocol 2: Purification by Recrystallization

This procedure is effective for removing most common impurities.

  • Solvent Selection: Ethanol is a suitable solvent for recrystallization.[3]

  • Dissolution: Place the crude, dry this compound into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and heat for another 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.

The general experimental workflow is summarized in the diagram below.

G start Reaction Setup (Ester/Acyl Chloride + Hydrazine) monitor Reaction Monitoring (TLC) start->monitor workup Aqueous Work-up (& Optional Base Wash) monitor->workup Reaction Complete isolate Crude Product Isolation (Filtration) workup->isolate purify Purification (Recrystallization) isolate->purify analyze Purity Analysis (NMR, MP, HPLC) purify->analyze finish Pure Product analyze->finish

Caption: A general experimental workflow for synthesis and purification.

References

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?
  • Google Patents. (2019). CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
  • Gesher. (n.d.). The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride.
  • LookChem. (n.d.). Cas 13123-92-7, 2,4-Dichlorophenylhydrazine.
  • Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride.
  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).
  • Google Patents. (2005). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.

Sources

Technical Support Center: Solvent Effects on 2,4-Dichlorobenzhydrazide Reaction Rates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for experiments involving 2,4-Dichlorobenzhydrazide, focusing on the critical role of solvent selection in determining reaction kinetics and success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reactivity of this compound and the underlying principles of solvent effects.

Q1: What is the primary reaction involving this compound, and what is its fundamental mechanism?

A1: The most common reaction for this compound is its condensation with an aldehyde or ketone to form a 2,4-Dichlorobenzoylhydrazone.[1][2] This reaction is a cornerstone in medicinal chemistry for creating derivatives and is a classic example of a nucleophilic addition-elimination reaction.[3]

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The terminal nitrogen (-NH₂) of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.

  • Elimination (Dehydration): The carbinolamine intermediate is then dehydrated, typically under mild acid catalysis, to eliminate a molecule of water and form the final, stable hydrazone product with a C=N double bond.[3][4]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Carbinolamine Carbinolamine This compound->Carbinolamine Nucleophilic Attack Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Carbinolamine Hydrazone 2,4-Dichlorobenzoylhydrazone Carbinolamine->Hydrazone Dehydration (-H2O) Water Water Carbinolamine->Water

Caption: General mechanism for hydrazone formation.

Q2: My reaction rate is unexpectedly slow in methanol. Isn't a polar solvent supposed to be effective?

A2: This is a common and insightful observation. While methanol is a polar solvent, it is also a polar protic solvent, meaning it has an acidic hydrogen on an oxygen atom (-OH).[5] This has a dual, and often counterproductive, effect on the reaction:

  • Nucleophile Deactivation: Protic solvents form strong hydrogen bonds with the lone pair of electrons on the nitrogen of your this compound.[6] This creates a "solvent cage" around the nucleophile, stabilizing it but severely hindering its ability to attack the carbonyl carbon.[6][7] This effect often dominates and is the primary reason for slow reaction rates in protic solvents.

  • Electrophile Activation: On the other hand, the protic solvent can also hydrogen bond with the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.

For hydrazone formation, the deactivation of the hydrazide nucleophile is typically more significant, leading to a net decrease in the reaction rate.[6]

Q3: For which applications would a polar aprotic solvent like DMSO or Acetonitrile be a better choice?

A3: Polar aprotic solvents are an excellent choice for accelerating reactions that depend on the strength of a nucleophile, such as hydrazone formation. Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN) are polar enough to dissolve the reactants but lack the acidic hydrogen necessary for hydrogen bonding.[5][8]

By using a polar aprotic solvent, you avoid the "caging" effect seen with protic solvents.[6] The hydrazide nucleophile remains unsolvated and highly reactive, leading to a significant increase in the rate of the initial nucleophilic attack. It is not uncommon to see rate enhancements of several orders of magnitude when switching from a protic to a polar aprotic solvent for nucleophilic reactions.[6]

Q4: I'm trying to set up a kinetic study. Why is my reaction inconsistent, and how does solvent choice impact reproducibility?

A4: Reproducibility issues in kinetic studies often trace back to solvent quality and environmental control.

  • Water Content: As an acyl chloride derivative, this compound is sensitive to moisture. Trace amounts of water in your solvent can hydrolyze the starting material, altering its effective concentration and compromising your kinetic data. Always use anhydrous-grade solvents for kinetic experiments.[9][10]

  • Solvent Polarity and Stability: The stability of both the reactants and the transition state is highly dependent on the solvent's dielectric constant and its ability to solvate charged or polar species.[11] Even small variations in solvent composition (e.g., in a mixed solvent system) can lead to different stabilization energies and, therefore, different reaction rates.

  • Temperature Control: Reaction rates are highly sensitive to temperature.[12] Ensure your reaction vessel is in a thermostatically controlled bath to maintain a constant temperature throughout the kinetic run.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during experiments with this compound.

Issue Potential Cause & Explanation Recommended Solution
Slow or Stalled Reaction Inappropriate Solvent Choice: You are likely using a polar protic solvent (e.g., ethanol, water). The solvent is forming hydrogen bonds with the hydrazide, drastically reducing its nucleophilicity and slowing the rate-determining nucleophilic attack step.[5][6]Change to a Polar Aprotic Solvent: Switch to a solvent like Acetonitrile (MeCN), DMSO, or THF. These solvents will dissolve the reactants without deactivating the nucleophile, often leading to a dramatic rate increase.
Low Product Yield with Multiple Side Products Hydrolysis: The presence of water in the reaction medium is causing hydrolysis of the hydrazide starting material or the hydrazone product. This is especially problematic under acidic or basic conditions.[9]Ensure Anhydrous Conditions: Use dry, anhydrous-grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[9]
Difficulty Purifying the Hydrazone Product Poor Solubility: The formed hydrazone may be poorly soluble in the reaction solvent, precipitating out prematurely and trapping impurities. Conversely, it may be too soluble in common recrystallization solvents.[13]Strategic Solvent Selection: For the reaction, choose a solvent that keeps the product soluble (e.g., DMSO, DMF). For purification, perform recrystallization by testing various solvent systems. A common starting point is dissolving the crude product in a hot solvent like ethanol or ethyl acetate and allowing it to cool slowly.[4][14]
Inconsistent Kinetic Data Variable Solvation Effects: The reaction rate is highly sensitive to the microscopic environment. Minor changes in solvent purity, water content, or temperature can alter the solvation of the reactants and the transition state, leading to inconsistent results.[11]Standardize Kinetic Protocol: Use a single batch of high-purity, anhydrous solvent for the entire study. Employ a temperature-controlled spectrophotometer or reaction block. A detailed protocol is provided in Section 3.

Section 3: Experimental Protocols

To ensure trustworthy and reproducible results, the following protocols are provided.

Protocol 1: Kinetic Analysis of Hydrazone Formation via UV-Vis Spectrophotometry

This protocol outlines a standard method for determining the reaction rate of this compound with a carbonyl compound by monitoring the formation of the chromophoric hydrazone product.[12][15]

Objective: To determine the second-order rate constant (k) for the reaction in a chosen solvent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Anhydrous-grade solvent (e.g., Acetonitrile)

  • Acid catalyst (e.g., trace HCl in solvent)

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Methodology:

  • Determine λ_max: Prepare a dilute solution of the expected hydrazone product. Scan its absorbance from 200-600 nm to find the wavelength of maximum absorbance (λ_max). This wavelength will be used for kinetic monitoring.[15]

  • Prepare Stock Solutions: Create stock solutions of this compound and the carbonyl compound in the chosen anhydrous solvent. A typical concentration is 0.1 M.

  • Set Up Kinetic Run:

    • Set the spectrophotometer to λ_max and equilibrate the cuvette holder to the desired temperature (e.g., 25 °C).

    • In a cuvette, pipette a known volume of the this compound solution and dilute with the solvent to achieve the desired initial concentration (e.g., 1 mM).

    • Blank the spectrophotometer with this solution.

  • Initiate Reaction: Add a small, known volume of the carbonyl stock solution to the cuvette to initiate the reaction. Quickly mix by inverting the cuvette.

  • Monitor Reaction: Immediately begin recording the absorbance at λ_max over time. Continue until the absorbance value plateaus, indicating the reaction is complete.

  • Data Analysis:

    • Convert absorbance values to concentration of product using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) must be determined separately.

    • Plot the appropriate function of concentration versus time to determine the rate constant. For a second-order reaction, a plot of 1/[Reactant] vs. time will be linear, and the slope will be equal to the rate constant k.[15]

G A Prepare Anhydrous Stock Solutions (Hydrazide, Carbonyl, Solvent) C Equilibrate Spectrophotometer & Cuvette (Set λ_max and Temperature) A->C B Determine λ_max of Product B->C D Initiate Reaction in Cuvette (Mix Reactants) C->D E Monitor Absorbance vs. Time D->E F Analyze Data (Plot for Rate Constant k) E->F

Caption: Workflow for a kinetic study using UV-Vis spectrophotometry.

References

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Online]. Available: [Link]
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Online]. Available: [Link]
  • Journal articles: 'Protic and Aprotic Solvents'.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Online]. Available: [Link]
  • Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. [Online]. Available: [Link]
  • Palladium-Catalyzed Triazolopyridine Synthesis. Organic Syntheses. [Online]. Available: [Link]
  • Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Online]. Available: [Link]
  • Influence of protic and aprotic solvents on SN reactions. Chemistry Stack Exchange. [Online]. Available: [Link]
  • Cas 13123-92-7, 2,4-Dichlorophenylhydrazine. LookChem. [Online]. Available: [Link]
  • Kinetics study of hydrazodicarbonamide synthesis reaction.
  • Kinetics of the reaction between methyl 2,4-dichloro-3,5-dinitrobenzoate and piperidine — Solvent effect. SciSpace. [Online]. Available: [Link]
  • Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI. [Online]. Available: [Link]
  • Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. YouTube. [Online]. Available: [Link]
  • Kinetics and Mechanisms of the Oxidation of Hydrazine by Aqueous Iodine.
  • Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?
  • Addition-elimination reactions of aldehydes and ketones. Chemguide. [Online]. Available: [Link]
  • Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents and Three Binary Solvents.
  • 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones. YouTube. [Online]. Available: [Link]
  • Draw the mechanism for the reactions given below. Pearson. [Online]. Available: [Link]

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Technical Support Center: Catalyst Selection and Troubleshooting for 2,4-Dichlorobenzhydrazide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,4-Dichlorobenzhydrazide and its derivatives. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, presented in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Core Synthesis of this compound

This section addresses the fundamental step: the formation of the hydrazide backbone. The choice of starting material—either the carboxylic acid or its corresponding ester—dictates the synthetic strategy and catalytic requirements.

Q1: What are the primary synthetic and catalytic strategies for preparing this compound?

There are two principal, highly effective routes for synthesizing this compound. The optimal choice depends on the availability of starting materials and desired reaction conditions.

  • Route A: Hydrazinolysis of a 2,4-Dichlorobenzoate Ester. This is a classical and often straightforward method involving the nucleophilic acyl substitution of an ester (e.g., methyl or ethyl 2,4-dichlorobenzoate) with hydrazine hydrate.[1] This reaction is typically conducted under reflux in a protic solvent like ethanol and often proceeds to high yield without an external catalyst.[2]

G cluster_0 Route A cluster_1 Route B start Select Starting Material ester 2,4-Dichlorobenzoate Ester start->ester acid 2,4-Dichlorobenzoic Acid start->acid hydrazinolysis Hydrazinolysis (Reflux in Ethanol) ester->hydrazinolysis + Hydrazine Hydrate coupling Carbodiimide Coupling (DCC or EDC) acid->coupling + Hydrazine Hydrate product This compound hydrazinolysis->product coupling->product G cluster_main Carbodiimide-Mediated Hydrazide Synthesis A 2,4-Dichlorobenzoic Acid (R-COOH) B O-Acylisourea Intermediate (Highly Reactive) A->B + Carbodiimide (EDC/DCC) C This compound (Product) + Urea Byproduct B->C + Hydrazine (H2N-NH2) D N-Acylurea (Side Product) B->D Undesired Rearrangement

Caption: Mechanism of carbodiimide-mediated hydrazide formation.

Choosing Between EDC and DCC:

Your choice of carbodiimide significantly impacts reaction workup.

FeatureDCC (N,N'-Dicyclohexylcarbodiimide) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Solubility Soluble in organic solvents (DCM, THF, DMF). [5]Water-soluble (often used as HCl salt). [6][5]
Byproduct Dicyclohexylurea (DCU).1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).
Byproduct Removal DCU is insoluble in most organic solvents and is easily removed by filtration.EDU is water-soluble and is removed by an aqueous workup (extraction). [7]
Primary Use Case Ideal for organic-phase synthesis where filtration is a convenient purification step. [3]Preferred for aqueous-phase reactions, bioconjugation, or when filtration is difficult. [5][8]
Expert Insight For typical lab-scale synthesis of this compound in an organic solvent, DCC is often preferred due to the simple filtration-based removal of its byproduct.EDC is an excellent choice if subsequent steps are performed in aqueous media or if the product is sensitive to precipitation during filtration.
Q3: Can you provide a detailed protocol for synthesis via ester hydrazinolysis?

This protocol is adapted from standard procedures for hydrazide synthesis from esters. [1][2] Protocol: Synthesis of this compound from Ethyl 2,4-Dichlorobenzoate

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dichlorobenzoate (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 10-15 mL per gram of ester). Stir until the ester is fully dissolved.

  • Reagent Addition: Add hydrazine hydrate (85-100% solution, 2.0-3.0 eq) to the solution dropwise. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate PPE.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature. A white precipitate of the product should form. [2] * If precipitation is slow, the mixture can be cooled further in an ice bath or concentrated under reduced pressure.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate, followed by a small amount of cold ethanol. [2]6. Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a white crystalline solid.

Q4: Can you provide a detailed protocol for synthesis using DCC/HOBt coupling?

This protocol is based on established methods for peptide and hydrazide synthesis using carbodiimide activators. [9] Protocol: Synthesis of this compound from 2,4-Dichlorobenzoic Acid

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichlorobenzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Carbodiimide Addition: Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the cooled mixture. Stir for 20-30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise, ensuring the temperature remains at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor completion by TLC.

  • Workup & Isolation:

    • Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU byproduct.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with a mild acid (e.g., 1 M HCl) to remove any unreacted hydrazine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. [2]

Section 2: Troubleshooting the Core Synthesis

Even with robust protocols, challenges can arise. This section addresses the most common issues encountered during the synthesis of this compound.

Q5: My reaction yield is low or has failed. What are the common causes and how do I fix them?

Low yields can be traced to several factors related to reagents, reaction conditions, or workup procedures.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time or absorb CO₂ from the air. 2. Insufficient Reaction Time/Temp: The reaction may not have reached completion. [2] 3. Poor Quality Starting Material: Impurities in the ester or acid can inhibit the reaction. [1][2]1. Use fresh, high-quality hydrazine hydrate from a reputable supplier. 2. Extend the reflux time or reaction duration. Monitor progress closely with TLC until the limiting reagent is consumed. 3. Verify the purity of your starting materials using NMR or GC-MS. Purify if necessary.
Significant Byproduct Formation 1. Hydrolysis: Presence of water in the solvent or reagents can hydrolyze the starting ester back to the carboxylic acid. [1] 2. Diacylhydrazine Formation: The newly formed hydrazide can react with another molecule of the ester/activated acid, especially if hydrazine is the limiting reagent. [1] 3. N-Acylurea Formation (DCC/EDC): The O-acylisourea intermediate rearranged instead of reacting with hydrazine. [10][7]1. Use anhydrous solvents and high-concentration hydrazine hydrate. Minimize exposure to atmospheric moisture. 2. Ensure a slight excess of hydrazine hydrate (at least 1.5-2.0 eq) is used. 3. Add HOBt to the reaction to trap the active intermediate. [9]Ensure hydrazine is added promptly after the initial activation period.
Product Lost During Workup Premature Precipitation/Poor Solubility: The product may have precipitated with the DCU byproduct or was lost during aqueous extractions if it has partial water solubility.1. When filtering DCU, wash the filter cake with a small amount of the reaction solvent to recover any trapped product. 2. If product solubility in the organic phase is low, consider using a more polar solvent like ethyl acetate or performing a back-extraction.
Q6: I'm struggling with purification. What are the best methods?

Purification is critical for obtaining high-quality this compound.

  • Recrystallization: This is the most effective method for purifying the solid product. [2] * Protocol:

    • Dissolve the crude product in a minimum amount of a hot solvent (ethanol is commonly used). [2] 2. If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few more minutes.
    • Perform a hot filtration to remove the charcoal and any insoluble impurities (like residual DCU).
    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
    • Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. [2]
  • Removing DCU Byproduct: The dicyclohexylurea (DCU) from DCC coupling is notoriously insoluble. While most is removed by initial filtration, residual amounts can co-precipitate with your product. A thorough hot filtration during the recrystallization step is the most effective way to remove these final traces.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography using silica gel is a reliable alternative. [2]A typical eluent system would be a gradient of ethyl acetate in hexanes, with the exact ratio determined by TLC analysis.

Q7: My analytical data (NMR/IR) shows unexpected signals. How do I identify the impurities?

Unexpected peaks are almost always due to unreacted starting materials or side products.

Compound Key FT-IR Bands (cm⁻¹) Key ¹H NMR Signals (ppm)
This compound (Product) ~3300 (N-H stretch, broad), ~1640 (C=O stretch, amide I)Signals for the three aromatic protons, broad N-H signals (exchangeable with D₂O).
2,4-Dichlorobenzoic Acid (Impurity) 2500-3300 (O-H stretch, very broad), ~1700 (C=O stretch)A very broad singlet for the carboxylic acid proton (>10 ppm), aromatic signals.
Ethyl 2,4-Dichlorobenzoate (Impurity) ~1720 (C=O stretch, ester)Quartet (~4.4 ppm) and triplet (~1.4 ppm) for the ethyl group, aromatic signals.
N,N'-bis(2,4-dichlorobenzoyl)hydrazine (Impurity) ~3200 (N-H stretch), ~1660 (C=O stretch)Signals for two sets of aromatic protons, a downfield N-H singlet.
Dicyclohexylurea (DCU) (Impurity) ~3300 (N-H stretch), ~1625 (C=O stretch)Broad multiplets for the cyclohexyl protons (1-2 ppm and ~3.5 ppm).
Section 3: Synthesis of Hydrazone Derivatives

This compound is a valuable building block, most commonly used to synthesize hydrazones, which are known for their diverse biological activities. [11][12][13]

Q8: What is the standard catalytic approach for synthesizing hydrazones from this compound?

The synthesis of hydrazones is a condensation reaction between the nucleophilic -NH₂ group of the hydrazide and the electrophilic carbonyl carbon of an aldehyde or ketone. [11][13]The reaction is typically catalyzed by a small amount of acid.

Mechanism: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and activating it for attack by the hydrazide. A series of proton transfer steps followed by the elimination of a water molecule yields the stable C=N double bond of the hydrazone. [2]

G A This compound (R-CO-NH-NH2) D Tetrahedral Intermediate A->D Nucleophilic Attack B Aldehyde/Ketone (R'-CO-R'') C Protonated Carbonyl B->C H+ (Catalyst) C->D Nucleophilic Attack E Hydrazone (Product) D->E -H2O

Caption: Acid-catalyzed formation of a hydrazone derivative.

Q9: Can you provide a general protocol for hydrazone synthesis?

This is a robust, general procedure applicable to a wide range of aldehydes. [2][14] Protocol: General Synthesis of a this compound-Hydrazone

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, typically ethanol or methanol.

  • Aldehyde Addition: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated hydrochloric acid.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours. The formation of a precipitate often indicates product formation. [2]If the reaction is sluggish, it can be gently heated to reflux.

  • Isolation:

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the product with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Purification: The crude hydrazone is often of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol. [14]

References
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Nakajima, N., & Ikada, Y. (1995).
  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Wikipedia. Carbodiimide. Wikipedia.
  • RSC Publishing. Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry.
  • BenchChem. (2025).
  • Taylor & Francis. Carbodiimide – Knowledge and References. Taylor & Francis.
  • Hafeez, S., & Saeed, A. (2021). Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. RSC Advances.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • Arunkumar, A., Vanaja, G., Vivekanandan, K., & V.G. (n.d.). SYNTHESIS AND CHARACTERISATION OF AROYL HYDRAZONES AND ITS ANTI EPILEPTIC PROPERTY. International Journal of Pharmaceutical Sciences and Research.
  • Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. (2023). Journal of the American Chemical Society.
  • Google Patents. (2005). WO2005051870A2 - Hydrazides and derivatives production process from hydrazines and dicarboxylic acids.
  • Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogen
  • N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. (2023).
  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology.
  • I2-Promoted N-Acylation of Amines with Hydrazide: An Efficient Metal-Free Amidation. (2018).
  • Wang, S. S., et al. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research.
  • Pająk, M., et al. (2020).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. (2021). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • Reddit. (2023).
  • Organic Chemistry Portal. Hydrazone synthesis. Organic Chemistry Portal.
  • Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI.
  • p-Toluenesulfonylhydrazide. Organic Syntheses Procedure.
  • ResearchGate. 108 questions with answers in HYDRAZINE.
  • A Highly Active Catalyst 2,4,6‐Tris (di‐4‐chlorobenzamido)‐1,3,5‐triazine Palladium (II) Chloride for the Green Synthesis of Substituted Dihydrobenzo[b]thiophene in Ionic Liquid. (2025).
  • The development and preparation of the 2,4-dimethoxybenzyl arylhydrazine (DMBAH) "latent" safety-catch linker: Solid phase synthesis of ketopiperazines. (2025).
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). Molecules.
  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (2013). Iranian Journal of Pharmaceutical Research.
  • Approaches for synthesis and structural modification of functionally substituted 1,2,4-triazolo[3,4-b]t[6][7][8]hiadiazoles. (2024). Current Chemistry Letters.
  • BenchChem. (2025). identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis. BenchChem Technical Support.
  • Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. (2020).

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Technical Support Center: Monitoring 2,4-Dichlorobenzhydrazide Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring 2,4-Dichlorobenzhydrazide reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common challenges, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the expertise to not only troubleshoot your experiments but also to proactively design robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using TLC to monitor my this compound reaction?

A: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[1] In the context of a this compound reaction, for instance, the formation of a hydrazone, the polarity of the product will differ from the starting materials. As the reaction progresses, you will observe the disappearance of the starting material spots and the appearance of a new product spot with a different Retention Factor (Rf) on the TLC plate.[1] This visual progression allows for a rapid and effective assessment of the reaction's advancement.

Q2: How do I choose an appropriate solvent system for my TLC analysis?

A: The ideal solvent system, or mobile phase, should provide a good separation between your starting material (this compound), your product (e.g., a hydrazone), and any significant byproducts. A good starting point for many organic reactions is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] The goal is to find a ratio where the starting material or product has an Rf value between 0.2 and 0.4, allowing for clear separation from other spots.[2]

Q3: My this compound and its product are not colored. How can I see the spots on the TLC plate?

A: Since this compound and many of its derivatives are colorless, visualization techniques are necessary.[3] The most common non-destructive method is using a UV lamp (254 nm), as aromatic compounds like these will often absorb UV light and appear as dark spots on a fluorescent TLC plate.[4][5] Destructive methods involve staining the plate. For hydrazides and hydrazones, stains like iodine vapor or a p-anisaldehyde solution can be effective.[4][6]

Q4: What is a "co-spot" and why is it important?

A: A co-spot is a lane on the TLC plate where you apply a sample of your starting material and then, on top of that same spot, a sample of your reaction mixture. This is a critical control to confirm the identity of the starting material spot in your reaction lane, especially if the product's Rf is very close to that of the starting material.

In-Depth Experimental Protocol: Setting Up Your TLC System

This protocol provides a self-validating system for monitoring your this compound reaction.

Materials:

  • Silica gel TLC plates with a fluorescent indicator (e.g., F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase solvents (e.g., ethyl acetate, hexane)

  • Visualization tools (UV lamp, staining solution)

  • A dilute solution of your starting this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Your reaction mixture

Step-by-Step Methodology:

  • Chamber Saturation: Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. Close the chamber and allow it to saturate for at least 5-10 minutes. This ensures the atmosphere inside is saturated with solvent vapors, leading to better and more reproducible chromatograms.[1]

  • Plate Preparation: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica. Mark three small, evenly spaced points on this line for spotting.[1]

  • Spotting:

    • Lane 1 (Reference): Using a capillary tube, apply a small spot of your diluted this compound solution to the leftmost mark.

    • Lane 2 (Co-spot): Apply a spot of the starting material solution to the middle mark. After it dries, apply a spot of your reaction mixture directly on top of it.

    • Lane 3 (Reaction): Apply a small spot of your reaction mixture to the rightmost mark.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[1] Close the chamber and allow the solvent front to move up the plate.

  • Completion and Marking: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp and circle any visible spots with a pencil.[5]

    • If necessary, use a chemical stain for further visualization.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Troubleshooting Guide

Problem 1: No Spots are Visible on the TLC Plate
Potential Cause Explanation Solution
Sample too dilute The concentration of your compound is below the detection limit of the visualization method.Concentrate your sample before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications.[7]
Compound is not UV-active Not all compounds absorb UV light at 254 nm. Aromatic systems like this compound generally are, but this can vary.Use an alternative visualization method, such as an iodine chamber or a chemical stain like p-anisaldehyde.[4][6]
Solvent level in the chamber is too high If the origin line is below the solvent level, your spotted sample will dissolve into the solvent pool instead of migrating up the plate.Ensure the origin line is always above the solvent level in the developing chamber.[1]
Compound is volatile Highly volatile compounds may evaporate from the TLC plate before or during development.While less common for hydrazides, if suspected, try to minimize the time the plate is exposed to air before development.
Problem 2: Spots are Streaking or Tailing
Potential Cause Explanation Solution
Sample is overloaded Applying too much sample to the origin leads to a long, trailing spot instead of a compact one.Dilute your sample before spotting. The goal is to apply the smallest amount that is still visible.
Compound is highly polar or acidic/basic Hydrazides can have basic properties and may interact too strongly with the acidic silica gel, causing streaking.Add a small amount of a modifier to your mobile phase. For basic compounds like hydrazides, adding a few drops of triethylamine or ammonia can improve spot shape.
Sample was applied in a highly polar solvent If the spotting solvent is significantly more polar than the mobile phase, it can interfere with the initial adsorption onto the silica, causing streaking.If possible, dissolve your sample in a less polar, volatile solvent for spotting.
Problem 3: Poor Separation of Spots (Rf values are too close)
Potential Cause Explanation Solution
Inappropriate mobile phase polarity If the solvent system is too polar, all components will travel with the solvent front (high Rf). If it's not polar enough, everything will remain at the origin (low Rf).Adjust the ratio of your solvents. To decrease Rf values (for spots running too high), decrease the proportion of the polar solvent (e.g., from 30% ethyl acetate in hexane to 20%). To increase Rf values, do the opposite.[2]
Need for a different solvent system Sometimes, a simple hexane/ethyl acetate system doesn't provide enough selectivity for separation.Try a different solvent combination. For example, dichloromethane/methanol or toluene/acetone can offer different separation characteristics.
Problem 4: Inconsistent Rf Values
Potential Cause Explanation Solution
Unsaturated developing chamber An unsaturated chamber allows the more volatile components of the mobile phase to evaporate from the plate surface as it develops, changing the mobile phase composition and affecting Rf values.Always use a piece of filter paper and allow the chamber to fully saturate for at least 5-10 minutes before placing your plate inside.[1]
Changes in temperature Temperature can affect solvent viscosity and vapor pressure, leading to variations in Rf values.Conduct your TLC analyses in a temperature-stable environment.
Different TLC plates The properties of the silica gel can vary slightly between manufacturers or even between different batches from the same manufacturer.For a series of related experiments, try to use TLC plates from the same batch to ensure consistency.

Visualizing the Workflow and Troubleshooting Logic

To further clarify the experimental process and the decision-making involved in troubleshooting, the following diagrams are provided.

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis A 1. Prepare & Saturate Developing Chamber B 2. Prepare & Spot TLC Plate A->B Saturated chamber ready C 3. Develop Plate B->C Spotted plate ready D 4. Mark Solvent Front & Dry Plate C->D Elution complete E 5. Visualize Spots (UV and/or Stain) D->E Plate is dry F 6. Circle Spots & Calculate Rf Values E->F Spots are visible G 7. Interpret Results: Reaction Progress F->G Data recorded

Standard TLC workflow for reaction monitoring.

Troubleshooting_Flowchart cluster_issues Identify the Issue cluster_solutions_no_spots Solutions for No Spots cluster_solutions_streaking Solutions for Streaking cluster_solutions_poor_sep Solutions for Poor Separation Start Problem with TLC Result NoSpots No Spots Visible Start->NoSpots Streaking Streaking/Tailing Spots Start->Streaking PoorSep Poor Separation Start->PoorSep Sol1A Concentrate Sample or Multi-spot NoSpots->Sol1A Sol1B Use Alternative Visualization (Stain) NoSpots->Sol1B Sol1C Check Solvent Level in Chamber NoSpots->Sol1C Sol2A Dilute Sample Streaking->Sol2A Sol2B Add Modifier to Mobile Phase (e.g., TEA) Streaking->Sol2B Sol2C Use Less Polar Spotting Solvent Streaking->Sol2C Sol3A Adjust Mobile Phase Polarity PoorSep->Sol3A Sol3B Try a Different Solvent System PoorSep->Sol3B

A logical flowchart for troubleshooting common TLC issues.

References

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PubMed Central.
  • “Click-chemistry” inspired synthesis of hydrazone-based molecular glasses. (n.d.).
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (n.d.). PubMed Central.
  • Arunkumar, A., Vanaja, G., Vivekanandan, ., & V.G, . (n.d.). SYNTHESIS AND CHARACTERISATION OF AROYL HYDRAZONES AND ITS ANTI EPILEPTIC PROPERTY.
  • Rf values of compound L3 and compound L4. (n.d.). ResearchGate.
  • Support information. (n.d.). The Royal Society of Chemistry.
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024, May 22). MDPI.
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
  • Stains for Developing TLC Plates. (n.d.).
  • Visualizing a TLC plate. (2021, August 22). YouTube.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Thin Layer Chromatography and Hydrazine. (n.d.). ResearchGate.
  • FLASH OPTIMIZATION. (n.d.).
  • Solved 5. (a) Calculate the Rf values for compounds X, Y, |. (2019, February 24). Chegg.com.
  • Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. (n.d.). NIH.
  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018, November 1). PMC - NIH.
  • RSC Advances. (n.d.).

Sources

Technical Support Center: Characterization of 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 2,4-Dichlorobenzhydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental workflows.

Introduction to this compound

This compound is a chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Its proper characterization is crucial for quality control, impurity profiling, and understanding its stability. This guide will address key challenges related to its analysis by HPLC, Mass Spectrometry, and NMR spectroscopy, as well as its solubility and stability under stress conditions.

Part 1: Solubility and Sample Preparation

A common initial hurdle in the characterization of any compound is achieving appropriate dissolution for analysis. Inconsistent solubility can lead to inaccurate quantification and poor chromatographic performance.

Frequently Asked Questions (FAQs): Solubility

Q1: What are the best solvents for dissolving this compound for HPLC and NMR analysis?

A1: Based on the polarity of this compound, polar aprotic solvents are generally the most effective. For HPLC, acetonitrile and methanol are common choices for the organic component of the mobile phase and as diluents. For NMR, deuterated dimethyl sulfoxide (DMSO-d6 ) is often used due to its excellent solvating power for a wide range of organic molecules. Deuterated chloroform (CDCl3) can also be used, but solubility may be more limited.

Q2: I am observing particulate matter in my sample solution even after vigorous vortexing. What could be the issue?

A2: This indicates that the compound may not be fully dissolved. Consider the following troubleshooting steps:

  • Sonication: Use a sonicator bath to aid dissolution.

  • Gentle Warming: Gently warm the solution. However, be cautious as excessive heat can lead to degradation, especially if the solvent is not completely dry.

  • Solvent Combination: A mixture of solvents can sometimes enhance solubility. For instance, a small amount of DMSO in acetonitrile can improve solubility for HPLC analysis.

  • Filtration: After attempting to dissolve the sample, filter it through a 0.22 µm syringe filter to remove any undissolved particles before injection into an HPLC system. This will protect the column and instrument from clogging.

Quantitative Solubility Data

While extensive quantitative solubility data is not widely published, the following table provides an estimate based on the properties of structurally similar compounds and general solvent characteristics.

SolventPolarity IndexExpected SolubilityNotes
Water10.2Very LowThe hydrophobic dichlorophenyl ring limits aqueous solubility.
Methanol5.1Moderately SolubleSuitable for creating stock solutions.
Acetonitrile5.8SolubleA good choice for HPLC mobile phases and sample diluents.
DMSO7.2Highly SolubleExcellent for preparing concentrated stock solutions and for NMR.
Tetrahydrofuran (THF)4.0SolubleCan be used, but its reactivity and peroxide formation should be considered.

Part 2: Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and stability of this compound. However, developing a robust, stability-indicating method can be challenging.

Troubleshooting Guide: HPLC Analysis
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.- Sample overload.- Inappropriate mobile phase pH.- Use a base-deactivated column.- Reduce the sample concentration.- Adjust the mobile phase pH. For a weakly acidic compound like a hydrazide, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.
Poor Resolution between Parent and Impurity Peaks - Inadequate mobile phase composition.- Incorrect column chemistry.- Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.- Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl).
Ghost Peaks - Carryover from previous injections.- Contaminated mobile phase.- Implement a robust needle wash protocol.- Prepare fresh mobile phase and filter it.
Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Part 3: Mass Spectrometric (MS) Characterization

Mass spectrometry is essential for confirming the molecular weight and elucidating the structure of this compound and its potential degradation products or impurities.

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: What is the expected molecular ion peak for this compound?

A1: The monoisotopic mass of this compound (C7H6Cl2N2O) is approximately 203.98 g/mol . In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]+ at m/z 205. In negative ion mode, the deprotonated molecule [M-H]- would be at m/z 203. Due to the presence of two chlorine atoms, you will observe a characteristic isotopic pattern.

Q2: My mass spectrum shows a complex isotopic pattern for the molecular ion. Why?

A2: The complex isotopic pattern is due to the natural abundance of chlorine isotopes (35Cl and 37Cl). For a molecule with two chlorine atoms, you will observe three main peaks in the molecular ion cluster:

  • M: Contains two 35Cl atoms.

  • M+2: Contains one 35Cl and one 37Cl atom.

  • M+4: Contains two 37Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1.

Diagram: Predicted MS Fragmentation of this compound

G M [M+H]+ m/z 205 F1 [C7H5Cl2N2]+ m/z 188 M->F1 -NH3 F2 [C7H4Cl2O]+ m/z 174 M->F2 -N2H3 F3 [C6H3Cl2]+ m/z 145 F2->F3 -CO

Caption: Predicted fragmentation pathway of protonated this compound.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Troubleshooting Guide: NMR Analysis
IssuePotential Cause(s)Recommended Solution(s)
Broad Peaks - Presence of paramagnetic impurities.- Aggregation of the sample at high concentrations.- Chemical exchange of labile protons (e.g., -NH-NH2).- Treat the sample with a small amount of activated charcoal and filter.- Dilute the sample.- For exchangeable protons, adding a drop of D2O will cause the peak to disappear, confirming its identity.
Poor Signal-to-Noise Ratio - Low sample concentration.- Increase the number of scans.- Use a cryoprobe if available.
Residual Solvent Peaks - Incomplete drying of the sample or use of non-deuterated solvent.- Ensure the sample is thoroughly dried under vacuum.- Use high-purity deuterated solvents.
Expected 1H NMR Spectral Data

The 1H NMR spectrum of this compound in DMSO-d6 is expected to show signals for the aromatic protons and the hydrazide protons. The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The -NH and -NH2 protons will appear as broader signals and their chemical shifts can be concentration-dependent.

Part 5: Impurity Profiling and Forced Degradation Studies

Understanding the potential impurities and degradation products of this compound is critical for ensuring its quality and stability.

Potential Synthesis-Related Impurities

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine. Potential impurities can arise from starting materials or side reactions.[1]

  • 2,4-Dichlorobenzoic acid: From the hydrolysis of the starting material, 2,4-dichlorobenzoyl chloride.

  • Unreacted 2,4-dichlorobenzoyl chloride: If the reaction does not go to completion.

  • N,N'-bis(2,4-dichlorobenzoyl)hydrazine: Formed by the reaction of the product with another molecule of the starting acyl chloride.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods.[2]

Q: What conditions should I use for forced degradation studies of this compound?

A: The following conditions are a good starting point. The goal is to achieve 5-20% degradation.[3]

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample in solution to UV light (e.g., 254 nm) and visible light.

Workflow for Forced Degradation Studies

G start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize Acid/Base Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze pathway Identify Degradation Products and Propose Degradation Pathway analyze->pathway

Caption: Workflow for conducting forced degradation studies.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for...
  • SpectraBase. (n.d.). 2-Hydroxybenzaldehyde [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone - Optional[1H NMR] - Spectrum.
  • Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide.
  • Rane, K., & Patil, A. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4645-4651.
  • Bhatia, N., & Sharma, M. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38334-38339.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Knowbee Tutoring. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube.
  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube.
  • Kim, M. S., et al. (2020).
  • Li, Y., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLoS One, 13(1), e0190563.
  • Rasayan J. Chem. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASAYAN Journal of Chemistry, 15(2), 1085-1094.
  • Kangausaru, S. T., Khamanga, S. M. M., & Walker, R. B. (2013). Development and validation of RP-HPLC method for the quantitative analysis of hydralazine hydrochloride (HYD).
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • Google Patents. (n.d.). CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
  • Anerao, A., et al. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 1944-1956.
  • Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.
  • Delgado, D. R., et al. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.

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removing unreacted starting materials from 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted starting materials from 2,4-Dichlorobenzhydrazide synthesis. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Addressing Specific Purification Challenges

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Question 1: My crude this compound product is an oily or sticky solid after the initial reaction. How can I effectively handle and purify it?

Answer: An oily or sticky crude product often indicates the presence of residual solvents, unreacted starting materials, or byproducts. The first step is to attempt to solidify the product. This can often be achieved by trituration.

  • Causality: Unreacted 2,4-dichlorobenzoyl chloride is a liquid at room temperature, and hydrazine is also a liquid.[1][2][3] Their presence, along with reaction byproducts, can prevent the desired solid product from crystallizing properly.

  • Step-by-Step Protocol for Trituration:

    • Place the crude product in a beaker or flask.

    • Add a small amount of a solvent in which the desired product is known to be poorly soluble at room temperature, but the impurities are soluble. A good starting point is cold diethyl ether or hexane.

    • Use a glass rod to stir and break up the oily material in the solvent. The goal is to "wash" the impurities into the solvent, leaving behind the solid product.

    • Continue this process until the oily material transforms into a free-flowing solid.

    • Decant the solvent, which now contains the dissolved impurities.

    • Repeat the washing process with fresh cold solvent a few more times.

    • Collect the solid product by vacuum filtration and dry it thoroughly.

If trituration fails, it may be necessary to proceed with a liquid-liquid extraction to remove the highly soluble impurities.[4][5]

Question 2: After an initial workup, I suspect my this compound is still contaminated with unreacted hydrazine. How can I confirm its presence and remove it?

Answer: Unreacted hydrazine is a common impurity due to its high water solubility.[6][7][8] Its presence can be detrimental to downstream applications.

  • Confirmation: While direct spectroscopic confirmation in the crude mixture can be challenging, a simple and effective method for removal also serves as an indirect confirmation. A thorough aqueous wash during a liquid-liquid extraction is highly effective at removing hydrazine.

  • Step-by-Step Protocol for Aqueous Wash (Liquid-Liquid Extraction):

    • Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of deionized water and shake the funnel vigorously, remembering to vent frequently to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer will contain the water-soluble hydrazine.

    • Drain the lower aqueous layer.

    • Repeat the washing process with fresh deionized water two to three more times to ensure complete removal of hydrazine.

    • After the final wash, drain the organic layer into a clean flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude product, now free of hydrazine.

Question 3: My primary purification attempt by recrystallization resulted in poor recovery or no crystallization at all. What are the likely causes and how can I optimize the process?

Answer: Recrystallization is a powerful technique but is highly dependent on the choice of solvent and the purity of the crude material.[4][9]

  • Causality:

    • Inappropriate Solvent: The chosen solvent may be too good at dissolving the this compound at room temperature, preventing precipitation upon cooling. Conversely, the solvent might not dissolve the compound sufficiently even when hot.[4]

    • Supersaturation: The solution may not be sufficiently concentrated to induce crystallization upon cooling.

    • "Oiling Out": The compound may be melting instead of dissolving in the hot solvent, or precipitating as an oil rather than crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities.[4]

  • Troubleshooting and Optimization:

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, or mixtures like ethanol/water) to find a suitable one where the product is sparingly soluble at room temperature but highly soluble when hot.[4]

    • Inducing Crystallization: If crystals do not form upon cooling, try the following:

      • Scratch the inside of the flask with a glass rod at the meniscus.

      • Add a seed crystal of pure this compound.

      • Cool the solution in an ice bath or refrigerator.

    • Addressing "Oiling Out": If the product "oils out," you can:

      • Reheat the solution and add more solvent.

      • Try a different solvent system with a lower boiling point.

Frequently Asked Questions (FAQs)

What are the most common impurities in a this compound synthesis?

The most common impurities are unreacted starting materials: 2,4-dichlorobenzoyl chloride and hydrazine (or hydrazine hydrate).[4] Byproducts can also be present, such as the product of double acylation of hydrazine.

What are the key physical properties to consider when choosing a purification strategy?

Understanding the solubility and physical state of your product and impurities is crucial. The table below summarizes the relevant properties.

CompoundPhysical State at RTWater SolubilityOrganic Solvent Solubility
This compound SolidSparingly soluble (predicted)[10]Soluble in polar organic solvents
2,4-Dichlorobenzoyl Chloride Liquid[1][3]Reacts with water[1][11][12]Soluble in toluene, benzene, ether[1][13]
Hydrazine Liquid[2][6]Miscible[6][7][8]Soluble in ethanol, methanol[2][14]
Hydrazine Hydrochloride SolidSolubleSparingly soluble in alcohols

Is column chromatography a viable option for purifying this compound?

Yes, column chromatography can be an effective purification method.[4] However, hydrazides and their potential hydrazone byproducts can sometimes be sensitive to the acidic nature of silica gel.[15] To mitigate this, consider the following:

  • Use a mobile phase doped with a small amount of a basic modifier, such as 0.5-1% triethylamine, to neutralize the acidic sites on the silica.[16]

  • Alternatively, use a different stationary phase like basic alumina.

What safety precautions are essential when working with the starting materials?

Both 2,4-dichlorobenzoyl chloride and hydrazine are hazardous materials and require strict safety protocols.

  • Hydrazine: It is highly toxic, corrosive, and a suspected carcinogen.[17][18] Always handle hydrazine and its solutions in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or chloroprene are recommended).[17][19]

  • 2,4-Dichlorobenzoyl Chloride: It is corrosive and reacts with water, releasing hydrochloric acid.[1][11] Handle it in a fume hood with appropriate PPE.

Experimental Workflow for Purification

The following diagram and protocol outline a standard workflow for the purification of this compound.

PurificationWorkflow crude_product Crude this compound (Solid/Oil) extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) crude_product->extraction aqueous_layer Aqueous Layer (Contains Hydrazine & HCl) extraction->aqueous_layer Discard organic_layer Organic Layer (Contains Product & Unreacted Acyl Chloride) extraction->organic_layer drying Dry Organic Layer (e.g., Na2SO4) organic_layer->drying evaporation Solvent Evaporation drying->evaporation recrystallization_crude Crude Solid for Recrystallization evaporation->recrystallization_crude recrystallization Recrystallization (e.g., from Ethanol) recrystallization_crude->recrystallization pure_product Pure this compound (Crystals) recrystallization->pure_product

Caption: Purification workflow for this compound.

Detailed Protocol: Combined Extraction and Recrystallization

This protocol is a robust method for removing both water-soluble and organic-soluble impurities.

  • Liquid-Liquid Extraction:

    • Transfer the entire crude reaction mixture to a separatory funnel.

    • Add ethyl acetate to dissolve the organic components.

    • Add an equal volume of a dilute sodium bicarbonate solution to neutralize any hydrochloric acid byproduct. Shake gently and vent frequently.

    • Separate the layers and discard the aqueous layer.

    • Wash the organic layer twice with deionized water to remove any remaining hydrazine and salts.[4]

    • Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid.

  • Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.[20]

    • If the solution is colored, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

References

  • Wikipedia. (2024). Hydrazine.
  • Sciencemadness Wiki. (2023). Hydrazine.
  • Solubility of Things. (n.d.). Hydrazine.
  • PubChem. (n.d.). Hydrazine.
  • ChemBK. (n.d.). 2,4-Dichlorobenzoyl chloride.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5814-06-2).
  • Reddit. (2018). Need a purification method for a free hydrazone. r/Chempros.
  • ResearchGate. (2022). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?.
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. EH&S.
  • Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide.
  • ResearchGate. (2020). How to purify hydrazone?.
  • Wikipedia. (2024). Liquid–liquid extraction.
  • Centers for Disease Control and Prevention. (n.d.). Hydrazine. NIOSH Pocket Guide to Chemical Hazards.
  • Thieme. (2018). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Synfacts, 14(08), 0837.
  • Royal Society of Chemistry. (2025). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry.
  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
  • Reddit. (2020). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry.
  • Open Access Pub. (n.d.). Liquid-liquid Extraction. Journal of New Developments in Chemistry.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • K-Jhil. (2024). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices.
  • Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride.
  • Royal Society of Chemistry. (n.d.). Advances.
  • PrepChem.com. (n.d.). Synthesis of p-chlorobenzoylhydrazine.
  • University of Hertfordshire. (n.d.). 2,4-dichlorobenzoic acid. AERU.
  • Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
  • PubChem. (n.d.). 2,4-Dichlorobenzaldehyde.
  • PubChem. (n.d.). 2,4-Dichlorobenzoic Acid.
  • ResearchGate. (2012). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.

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Technical Support Center: Optimizing Storage and Handling of 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4-Dichlorobenzhydrazide. As a crucial intermediate in pharmaceutical synthesis and chemical research, its stability is paramount to achieving reproducible and accurate experimental outcomes. This guide provides field-proven insights and troubleshooting protocols to ensure the long-term integrity of your material. The hydrazide functional group is inherently reactive, making it susceptible to environmental factors. Understanding and controlling these factors is the key to reliable results.

Part 1: Fundamental Storage Principles

Proper storage is not merely about refrigeration; it's about creating a controlled micro-environment that minimizes degradation pathways. This compound, like many hydrazide derivatives, is sensitive to oxidation, hydrolysis, and light.[1][2][3] Failure to control these can lead to the formation of impurities that may compromise downstream applications.

The optimal storage conditions are summarized below, followed by a detailed explanation of the scientific rationale.

Table 1: Recommended Storage Conditions for this compound
ParameterRecommendationRationale & Causality
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of all degradation reactions. While stable at room temperature for short periods, long-term storage requires refrigeration to minimize thermal decomposition.[4][5]
Atmosphere Inert Gas (Nitrogen or Argon) The hydrazide moiety is susceptible to oxidation by atmospheric oxygen. Storing under an inert atmosphere is the most effective way to prevent oxidative degradation, which often manifests as discoloration.[2][6]
Humidity Dry / Desiccated Hydrazides can be hygroscopic and susceptible to hydrolysis. Moisture can lead to clumping and chemical decomposition. Always store in a dry environment, preferably within a desiccator.[1][2]
Light Protected from Light (Amber Vial) Photodegradation can occur upon exposure to UV or even ambient light, leading to the formation of radical species and subsequent decomposition.[1][3][7]
Container Tightly Sealed, Original Container Prevents exposure to air and moisture.[2][4][6][8] The original supplier container is made of non-reactive materials. If aliquoting, use amber glass vials with tight-fitting caps.
Incompatibilities Isolate from Strong Oxidizers, Acids, & Bases Hydrazides react vigorously with strong oxidizing agents.[4][5][9] Contact with strong acids or bases can catalyze hydrolysis and other decomposition reactions.[2]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers.

Q1: My vial of this compound has turned from white to a yellowish or beige color. Is it still usable?

A: Discoloration is a primary indicator of oxidative degradation. While a slight change in color may not significantly impact every application, it confirms that the compound is no longer at its highest purity. We strongly recommend performing a quality assessment (see Protocol 3.2) before using it in a sensitive synthesis. For applications requiring high purity, using a new, unopened vial is advised. The root cause is likely prolonged exposure to air. To prevent this, blanket the vial with an inert gas like nitrogen or argon after each use.[2]

Q2: I am observing inconsistent yields and new impurity spots on TLC in my reaction. Could the storage of my this compound be the cause?

A: Absolutely. This is a classic symptom of using a degraded starting material. Degradation products can act as inhibitors or participate in side reactions, leading to lower yields and a more complex product mixture. The most likely culprits are hydrolysis due to moisture absorption or oxidation from improper atmospheric control.[2][6] Before rerunning the reaction, validate the integrity of your reagent using the protocols in the next section.

Q3: The powder in my container has become clumpy and hard. What happened, and what should I do?

A: Clumping is a clear sign of moisture absorption. The compound is likely hygroscopic. This indicates that the container was not sealed properly or was opened frequently in a humid environment. The absorbed water can lead to hydrolysis, compromising the compound's integrity. If the material is critical, you may attempt to dry it under a high vacuum, but be aware that some chemical degradation may have already occurred. The best practice is to discard the compromised reagent and ensure future vials are stored in a desiccator.

Q4: What are the primary signs of significant degradation I should watch for?

A: Beyond the visual cues of discoloration and clumping, other signs include:

  • Poor Solubility: Degraded material may not dissolve as expected in the specified solvent.

  • Multiple Spots on TLC: A pure compound should ideally show a single spot. The appearance of new, often more polar, spots is a red flag.

  • Ammonia-like Odor: Some hydrazide degradation pathways can release ammonia or other volatile byproducts.[9]

Q5: How should I handle the compound for daily use versus long-term storage?

A: For long-term storage, the vial should remain unopened in a refrigerated, dark, and dry environment. For daily use, we recommend creating smaller aliquots in separate, properly labeled amber vials. This practice minimizes the exposure of the main stock to atmospheric conditions. After dispensing from the main stock bottle, flush the headspace with nitrogen or argon before resealing and returning it to cold storage.[2][7]

Part 3: Experimental Protocols for Quality Assessment

These protocols provide a self-validating system to assess the integrity of your this compound.

Protocol 3.1: Visual Inspection and Solubility Test
  • Visual Inspection: Examine the material under good lighting. The powder should be a consistent white to off-white crystalline solid.[9] Note any discoloration (yellow, tan, brown) or physical clumping.

  • Solubility Check: Prepare a solution at a typical concentration used in your experiments (e.g., 10 mg/mL) in an appropriate solvent (e.g., Ethanol, DMF).

  • Observation: The pure compound should dissolve completely to form a clear solution. Any haziness, suspended particles, or failure to dissolve indicates insolubility, which could be due to degradation or hydrolysis products.

Protocol 3.2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Sample Preparation: Prepare a ~1 mg/mL solution of your this compound in a suitable solvent like ethyl acetate or dichloromethane. If you have a new, unopened lot, prepare a solution of it as a reference standard.

  • Spotting: Carefully spot both your test sample and the reference standard (if available) onto the TLC plate.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v). The optimal ratio may require some experimentation.

  • Visualization: Visualize the plate under a UV lamp (254 nm). Circle any visible spots. Further visualization can be achieved by staining, for instance, with a potassium permanganate stain.

  • Analysis: A pure sample should yield a single, well-defined spot. The presence of additional spots, especially near the baseline (polar impurities from hydrolysis) or at different Rf values compared to the standard, confirms degradation.

Part 4: Visualization of Stability Factors

The following diagram illustrates the key relationships between environmental factors, degradation pathways, and the protective measures necessary to maintain the stability of this compound.

G cluster_degradation Degradation Pathways cluster_factors Environmental Stressors cluster_protection Protective Measures substance This compound Stability oxidation Oxidation oxidation->substance compromises hydrolysis Hydrolysis hydrolysis->substance compromises photodegradation Photodegradation photodegradation->substance compromises air Atmospheric Oxygen air->oxidation causes moisture Humidity / Water moisture->hydrolysis causes light UV / Light Exposure light->photodegradation causes temp High Temperature temp->oxidation accelerates temp->hydrolysis accelerates temp->photodegradation accelerates inert Inert Atmosphere (N2 / Ar) inert->oxidation prevents dessication Dessication dessication->hydrolysis prevents dark Light Protection (Amber Vials) dark->photodegradation prevents cold Refrigeration cold->temp mitigates

Caption: Factors influencing the stability of this compound.

References

  • CB-LSOP-Hydrazines.docx - The Brückner Research Group. Source: University of Connecticut. [Link]
  • Hydrazide MSDS/SDS | Supplier & Distributor - Histry Chem. Source: Histry Chem. [Link]
  • Hydrazine - Risk Management and Safety. Source: University of Notre Dame. [Link]
  • 2,4-DICHLOROBENZALDEHYDE | C7H4Cl2O - PubChem.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4-Dichlorobenzhydrazide. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chemical intermediate. We understand that the poor solubility of this compound can present significant challenges in reaction setup, progression, and product purity. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you overcome these hurdles effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: What are the general solubility characteristics of this compound?

A: this compound is a crystalline solid characterized by poor aqueous solubility.[1] Its structure, containing a rigid dichlorinated aromatic ring and a polar hydrazide group capable of strong hydrogen bonding, contributes to a high crystal lattice energy. Consequently, it shows limited solubility in non-polar solvents and water. It is moderately soluble in polar organic solvents, particularly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and polar protic solvents like ethanol and methanol, especially upon heating.[2][3]

Q2: Why is this compound poorly soluble in many common reaction solvents?

A: The poor solubility is a direct consequence of its molecular structure. The molecule possesses two key features that work against easy dissolution:

  • High Crystal Lattice Energy: The planar aromatic rings and the ability of the hydrazide moiety to form strong intermolecular hydrogen bonds create a very stable crystal structure. A significant amount of energy is required from the solvent (solvation energy) to break down this lattice.

  • Amphiphilic Nature: The molecule has a non-polar dichlorophenyl group and a highly polar hydrazide group. This makes it difficult for a single solvent to effectively solvate both ends of the molecule simultaneously, a classic "like dissolves like" challenge.[4]

Q3: What is the first step I should take when encountering a solubility issue?

A: Before modifying your reaction chemistry, the simplest and most effective first step is controlled heating. The solubility of most organic solids, including this compound, increases with temperature.[4][5] Gently warming the solvent and adding the hydrazide in portions can often achieve dissolution. This should always be done with careful consideration of the thermal stability of your other reactants and the boiling point of your chosen solvent.

Section 2: Troubleshooting Guide - Reaction-Specific Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My this compound won't dissolve in my reaction solvent (e.g., Ethanol) at room temperature. What should I do?

A: This is the most common scenario, particularly in reactions like Schiff base condensations where ethanol is a preferred solvent.[6][7]

  • Primary Action - Controlled Heating: Gently reflux the mixture. The increased kinetic energy will help solvent molecules break down the crystal lattice. Add the solid in portions to the hot solvent to prevent clumping.

  • Secondary Action - Sonication: If heating is not desirable or insufficient, use an ultrasonic bath. Sonication provides mechanical energy that can aid in breaking up solid agglomerates and increase the surface area available for solvation.

  • Tertiary Action - Solvent Screening: If the above methods fail, your chosen solvent may be inappropriate. A quick screening process is recommended. (See Protocol 3.1). Solvents like isopropanol, n-butanol, or THF can be effective alternatives or additions.[6]

Q2: Heating my reaction improves solubility, but my product or other starting materials are thermally sensitive. What are my options?

A: When thermal degradation is a concern, the strategy shifts from increasing kinetic energy to optimizing the chemical environment for solvation.[8]

  • Solution A - Co-Solvent Systems: Introduce a small amount of a stronger, miscible solvent to act as a "co-solvent".[9][10] For a primary solvent like ethanol, adding 5-10% (v/v) of DMSO or DMF can dramatically increase solubility without significantly changing the overall reaction medium. These polar aprotic solvents are excellent at disrupting hydrogen bonding networks.

  • Solution B - High Dielectric Constant Solvents: Switch to a solvent with a higher dielectric constant that can better stabilize the polar hydrazide group. Acetonitrile is an excellent choice for many reactions if heating is limited.[11]

Q3: I'm performing a Schiff base condensation, and the product is precipitating along with unreacted this compound. How can I keep everything in solution?

A: This indicates that both your starting material and product have poor solubility in the chosen solvent, a common issue with planar, aromatic products.

  • Solution A - Solvent System Optimization: The initial solvent choice may be suboptimal for the product. Ethanol is excellent for driving the reaction by precipitating the hydrazone product in some cases, but if you need everything to remain in solution for monitoring or further transformation, a stronger solvent system is needed.[6][11] Consider switching the primary solvent to THF or using a mixture such as Ethanol/DMF.[2]

  • Solution B - pH Modification: A small amount of acid catalyst (like glacial acetic acid) is often used in Schiff base formation. This can also serve to protonate the basic nitrogen atoms of the hydrazide, forming a more soluble salt in situ.[12] This micro-dosing of acid can keep the starting material soluble without drastically lowering the bulk pH. Be cautious, as excess acid can hydrolyze the final imine product.

Q4: My reaction seems to stall, and I suspect it's due to the poor solubility of the this compound. How can I confirm this and what is the solution?

A: This is a classic solid-liquid reaction problem where the concentration of the dissolved reactant is too low to sustain a reasonable reaction rate.

  • Confirmation - Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction.[13] If you observe the spot for your other reactant (e.g., an aldehyde) disappearing very slowly while a large amount of solid this compound remains, solubility is likely the rate-limiting factor.

  • Solution - Incremental Addition & Temperature: Heat the reaction to the highest tolerable temperature for your reactants. Instead of adding all the this compound at once, add it in small portions over time. This maintains a saturated solution without having a large amount of undissolved solid, ensuring the dissolved concentration is at its maximum to drive the reaction forward.

Section 3: Methodologies & Protocols

Protocol 3.1: Systematic Solvent Screening for Solubility Determination

This protocol allows for a rapid and material-sparing assessment of suitable solvents.

  • Preparation: Aliquot 10 mg of this compound into several small, labeled vials.

  • Solvent Addition: To each vial, add a different test solvent (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, THF, DMF, DMSO) in 0.1 mL increments.

  • Room Temperature Test: After each addition, vortex the vial for 30 seconds. Observe if the solid dissolves completely. Record the volume of solvent required.

  • Elevated Temperature Test: If the solid does not dissolve in 1 mL of solvent at room temperature, place the vial in a heating block set to 60°C (or 10-15°C below the solvent's boiling point) for 5 minutes.

  • Analysis: The solvent that dissolves the compound in the smallest volume is the most effective. This provides a strong starting point for your reaction or recrystallization.[11]

Protocol 3.2: Implementing a Co-Solvent System

This protocol describes how to use a co-solvent to enhance solubility in a primary reaction solvent.[9]

  • Primary Solvent: Add your primary reaction solvent (e.g., 90 mL of Ethanol) to the reaction vessel.

  • Co-Solvent Addition: Add the co-solvent (e.g., 10 mL of DMF) to the primary solvent and mix thoroughly.

  • Dissolution: Warm the solvent mixture gently (e.g., to 40-50°C).

  • Substrate Addition: Slowly add the this compound to the warm co-solvent system. In most cases, it will dissolve much more readily than in the primary solvent alone.

  • Reaction: Proceed with the addition of other reagents as per your reaction protocol.

Protocol 3.3: Utilizing pH Modification for Solubility Enhancement

This protocol is for reactions where the formation of a hydrazide salt can improve solubility.[12][]

  • Solvent & Substrate: Suspend the this compound in your chosen reaction solvent (e.g., Isopropanol).

  • Acidulant Addition: Add a catalytic amount of a suitable acid (e.g., 1-2 drops of glacial acetic acid or a small amount of p-toluenesulfonic acid).

  • Observation: Stir the mixture. The suspended solid should gradually dissolve as the more soluble hydrazinium salt is formed.

  • Reaction: Proceed with your reaction. The in situ salt formation provides a higher concentration of dissolved hydrazide to participate in the reaction.

  • Caution: This method is best for non-acid-sensitive reactions. The basicity of the hydrazide will be neutralized, which may affect its nucleophilicity. This is often desired in reactions like Schiff base formation but may be detrimental in others.

Section 4: Data & Visualization

Table 1: Properties of Recommended Solvents for this compound
SolventTypeBoiling Point (°C)Dielectric Constant (20°C)Notes on Use
WaterPolar Protic10080.1Very poor solubility.[1]
EthanolPolar Protic7824.5Common for Schiff base synthesis; solubility improves significantly with heat.[6][7]
MethanolPolar Protic6532.7Similar to ethanol, good for recrystallization.[11][15]
IsopropanolPolar Protic8218.3Good alternative to ethanol with a higher boiling point.
AcetonitrilePolar Aprotic8237.5Good for thermally sensitive reactions where heating is limited.[11]
Tetrahydrofuran (THF)Polar Aprotic667.6Good for dissolving less polar reactants alongside the hydrazide.[6]
N,N-Dimethylformamide (DMF)Polar Aprotic15336.7Excellent solvent, but high boiling point can make removal difficult. Often used as a co-solvent.[2]
Dimethyl Sulfoxide (DMSO)Polar Aprotic18946.7Excellent solvent with very high dissolving power; difficult to remove. Best used as a co-solvent.[2][3]
Diagrams

SolventSelectionWorkflow start Start: Poor Solubility of This compound check_thermal_stability Are reactants/products thermally stable? start->check_thermal_stability heat_primary Strategy 1: Heat Primary Solvent (e.g., Ethanol, IPA) check_thermal_stability->heat_primary Yes use_cosolvent Strategy 2: Use Co-Solvent System (e.g., EtOH/DMF, EtOH/DMSO) at lower temperature check_thermal_stability->use_cosolvent No check_dissolution Does it dissolve? heat_primary->check_dissolution proceed Proceed with Reaction check_dissolution->proceed Yes check_dissolution->use_cosolvent No check_cosolvent_dissolution Does it dissolve? use_cosolvent->check_cosolvent_dissolution check_cosolvent_dissolution->proceed Yes stronger_solvent Strategy 3: Switch to a Stronger Polar Aprotic Solvent (e.g., Acetonitrile, DMF) check_cosolvent_dissolution->stronger_solvent No stronger_solvent->proceed

Caption: Workflow for Selecting an Appropriate Solvent System.

TroubleshootingWorkflow start Problem: Reaction Stalls or Precipitate Forms check_precipitate What is the precipitate? start->check_precipitate start_material Mostly Starting Material: Solubility is rate-limiting. check_precipitate->start_material Unreacted Starting Material product_mix Mix of Product & Starting Material: Solvent is poor for both. check_precipitate->product_mix Product or Mixture solution_rate Action: 1. Increase Temperature. 2. Add substrate incrementally. 3. Consider pH modification. start_material->solution_rate solution_system Action: 1. Switch to a stronger solvent system (e.g., use co-solvents). 2. Use pH modification to solubilize starting material. product_mix->solution_system end Reaction Proceeds solution_rate->end solution_system->end

Caption: Troubleshooting Logic for Poor Solubility During Reaction.

Section 5: References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5814-06-2). Retrieved from [Link]

  • Wang, J., et al. (2019). Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)] in common pure solvents and binary solvents at different temperatures. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 2'-(2,4-Dichlorobenzoyl)-1-naphthohydrazide. Retrieved from [Link]

  • PubChem. (n.d.). (2,4-Dichlorophenyl)hydrazine. Retrieved from [Link]

  • ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Panacea Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). comparative study of different approaches used for solubility enhancement of poorly water. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). US5300688A - Method for making hydrazide or hydrazine compounds. Retrieved from

  • ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? Retrieved from [Link]

  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2024). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. Retrieved from [Link]

  • Iffat, R. (2024). pH adjustment: Significance and symbolism. Retrieved from [Link]

  • Hilaris Publisher. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Retrieved from [Link]

  • MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Chlorobenzohydrazide. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and characterization of a Schiff base and its metal (II) complexes derived from 2, 4-dinitrophenyl hydrazine and 2, 4- dichlorobenzaldehyde. Retrieved from [Link]

  • AERU - University of Hertfordshire. (n.d.). 2,4-dichlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzaldehyde. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • Acetylhydrazine Manufacturer. (2025). Effect of temperature on the solubility of acetylhydrazine and its application strategy. Retrieved from [Link]

  • ResearchGate. (2014). pH modulation: A mechanism to obtain pH-independent drug release. Retrieved from [Link]

  • Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine. Retrieved from

  • PMC - NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

  • ResearchGate. (2020). How to purify hydrazone? Retrieved from [Link]

  • PubMed. (n.d.). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents and Three Binary Solvents at 273.15–318.15 K | Request PDF. Retrieved from [Link]

  • Reddit. (2021). Recrystallizing 2,4 Dinitrophenylhydrazine from 1-butanol.I made them from Chlorobenzene. I made 2,4 Dinitrochlorobenzene and then reacted with hydrazine hydrate solution which gave these .link below : r/OrganicChemistry. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of 2,4-Dichlorobenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with diverse biological activities is a cornerstone of innovation. Among these, hydrazide-hydrazone derivatives have emerged as a versatile class of compounds with a broad spectrum of pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides an in-depth comparative analysis of the biological activity of 2,4-Dichlorobenzhydrazide derivatives, offering insights into their synthesis, experimental evaluation, and structure-activity relationships.

The 2,4-dichloro substitution pattern on the phenyl ring is a well-established pharmacophore in medicinal chemistry, often enhancing the biological efficacy of parent compounds. When incorporated into the benzhydrazide scaffold, it gives rise to derivatives with promising therapeutic applications. This guide will objectively compare the performance of these derivatives across various biological assays, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Versatility of the Hydrazone Linkage: A Gateway to Diverse Bioactivity

The core of the derivatives discussed herein is the hydrazone linkage (-CO-NH-N=CH-), an azomethine group that imparts a unique combination of structural and electronic features.[1] This functional group is crucial for the biological activity of these molecules, enabling interactions with various biological targets through hydrogen bonding and coordination with metal ions. The ease of synthesis, typically a condensation reaction between a hydrazide and an aldehyde or ketone, allows for the creation of large libraries of derivatives with diverse substitutions, facilitating the exploration of structure-activity relationships (SAR).

Comparative Analysis of Biological Activities

This section details the reported antimicrobial, antifungal, anticancer, and anti-inflammatory activities of various this compound derivatives and structurally related compounds. The data is presented to facilitate a comparative understanding of their potency.

Antimicrobial and Antifungal Activity

The search for novel antimicrobial agents is a pressing global health challenge. Hydrazone derivatives have shown considerable promise in this area. The introduction of the 2,4-dichloro moiety can significantly enhance the antimicrobial spectrum and potency.

Table 1: Comparative Antimicrobial and Antifungal Activity of 2,4-Dichloro Substituted Hydrazone Derivatives

Compound IDStructureTest OrganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
3a 2,4-dichloro-N'-(phenylmethylidene)benzohydrazideVancomycin-resistant Staphylococcus aureus12.525[2]
Escherichia coli12.525[2]
Proteus mirabilis12.525[2]
3b 2,4-dichloro-N'-(4-nitrophenylmethylidene)benzohydrazideMethicillin-resistant Staphylococcus aureus25100[2]
Vancomycin-resistant Staphylococcus aureus2550[2]
Escherichia coli2550[2]
Streptococcus pyogenes50100[2]
4q N'-(4-chlorobenzoyl)-2-(2,4-dichlorophenoxy)acetohydrazideCorynespora cassiicola- (87% efficacy)-[3]
4p N'-(4-methylbenzoyl)-2-(2,4-dichlorophenoxy)acetohydrazideCorynespora cassiicola- (85% efficacy)-[3]

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration). Lower values indicate higher potency.

From the data, it is evident that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2] For instance, compound 3a demonstrated a broad spectrum of activity with a low MIC of 12.5 µg/mL against multiple bacterial species. The introduction of a nitro group in compound 3b appears to modulate the activity, showing efficacy against methicillin-resistant Staphylococcus aureus.[2] In the realm of antifungal agents, N,N'-diacylhydrazines containing a 2,4-dichlorophenoxy moiety, such as compounds 4p and 4q , have shown high efficacy against phytopathogenic fungi.[3]

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The 2,4-dichloro substitution can contribute to the pro-apoptotic and anti-proliferative effects of these compounds.

Table 2: Comparative Anticancer Activity of Hydrazone Derivatives with 2,4-Dichloro Moiety

Compound IDStructureCancer Cell LineIC50 (µM)Reference
5 (E)-2,4-dichloro-N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)-5-methylbenzenesulfonamideAGS (gastric adenocarcinoma)0.89 µg/mL[4]
11 2-cyano-N'-(1-(1H-indol-3-yl)ethylidene)-2-cyanoacetohydrazideHCT-116 (colon carcinoma)2.5[5]
5b 2-cyano-N'-(4-bromobenzylidene)-2-cyanoacetohydrazideHCT-116 (colon carcinoma)3.2[5]
Cisplatin -HCT-116 (colon carcinoma)2.43[5]

Note: IC50 (Half-maximal inhibitory concentration). Lower values indicate higher potency.

The data indicates that chalcone derivatives incorporating a 2,4-dichlorobenzenesulfonamide moiety exhibit potent anticancer activity.[4] For example, compound 5 showed a very low IC50 value against the AGS gastric cancer cell line. While not direct derivatives of this compound, these results highlight the potential of the 2,4-dichloro substitution pattern in designing effective anticancer agents. Other hydrazide derivatives, such as compounds 11 and 5b , have also demonstrated significant cytotoxicity against the HCT-116 colon cancer cell line, with potencies comparable to the established chemotherapeutic agent, cisplatin.[5]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Hydrazone derivatives have been explored for their anti-inflammatory properties, often attributed to their ability to inhibit inflammatory mediators.

Experimental Protocols: A Foundation for Reliable Data

To ensure the scientific integrity and reproducibility of the findings, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Synthesis of this compound Schiff Bases

The synthesis of hydrazone derivatives is typically a straightforward condensation reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Reflux Reflux This compound->Reflux Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reflux Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reflux Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid)->Reflux Schiff Base Derivative Schiff Base Derivative Reflux->Schiff Base Derivative

Caption: General workflow for the synthesis of Schiff base derivatives.

Protocol:

  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol (20 mL) in a round-bottom flask.

  • Addition of Carbonyl Compound: To this solution, add the desired aldehyde or ketone (1 mmol).

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

  • Reflux: Heat the mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent.[7]

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8]

MIC_Workflow cluster_setup Plate Setup cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation Incubation & Reading 96-well plate 96-well plate Incubate Incubate 96-well plate->Incubate Broth Medium Broth Medium Broth Medium->96-well plate Compound Stock Compound Stock Two-fold dilution Two-fold dilution Compound Stock->Two-fold dilution Two-fold dilution->96-well plate Bacterial/Fungal Suspension Bacterial/Fungal Suspension Bacterial/Fungal Suspension->96-well plate Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubate->Visual/Spectrophotometric Reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Preparation: In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

  • Serial Dilution: Add 100 µL of the test compound stock solution (e.g., in DMSO) to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well. Include a positive control (microbes with a standard antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[5]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating acute anti-inflammatory activity.[10][11]

Protocol:

  • Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Carrageenan Injection: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[3]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of this compound derivatives is intricately linked to their chemical structure. The 2,4-dichloro substitution on the benzhydrazide moiety is a key determinant of activity.

SAR_Concept cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity This compound This compound Nature_of_Hydrazone_Linker Nature of Hydrazone Linker This compound->Nature_of_Hydrazone_Linker Substituents_on_Aldehyde_Ring Substituents on Aldehyde/Ketone Ring Antimicrobial Antimicrobial Substituents_on_Aldehyde_Ring->Antimicrobial Anticancer Anticancer Substituents_on_Aldehyde_Ring->Anticancer Anti-inflammatory Anti-inflammatory Substituents_on_Aldehyde_Ring->Anti-inflammatory Nature_of_Hydrazone_Linker->Substituents_on_Aldehyde_Ring

Caption: Key structural elements influencing the biological activity.

  • Electron-withdrawing and Donating Groups: The nature of the substituent on the aldehyde or ketone moiety significantly influences the biological activity. Electron-withdrawing groups, such as the nitro group in compound 3b , can enhance antibacterial activity, possibly by increasing the lipophilicity of the molecule and facilitating its transport across bacterial cell membranes.[2] Conversely, electron-donating groups can also modulate activity, suggesting a complex interplay of electronic and steric factors.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to penetrate cell membranes and reach its target. The dichloro substitutions contribute to the lipophilic character of the core scaffold.

  • Mechanism of Action: The antimicrobial mechanism of hydrazones is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is vital for DNA replication.[1] In the context of anticancer activity, hydrazone derivatives have been shown to induce apoptosis through various pathways, including the activation of caspases.[12] Their anti-inflammatory effects are often attributed to the inhibition of COX enzymes.[6]

Conclusion and Future Directions

This guide has provided a comprehensive comparison of the biological activities of this compound derivatives and related compounds. The presented data and protocols underscore the potential of this chemical scaffold in the development of novel therapeutic agents. The 2,4-dichloro substitution pattern, coupled with the versatile hydrazone linkage, offers a promising platform for the design of potent antimicrobial, anticancer, and anti-inflammatory drugs.

Future research should focus on the synthesis and evaluation of a systematic library of this compound derivatives to establish more definitive structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets and pathways responsible for their diverse biological effects. Such endeavors will undoubtedly pave the way for the development of new and effective therapies for a range of human diseases.

References

  • Application Notes and Protocols for Assessing the Antibacterial and Antifungal Activity of Hydrazone Deriv
  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. (2025).
  • Carrageenan induced Paw Edema Model. (n.d.).
  • Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety. (2013).
  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar R
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI.
  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. (2018). Slideshare.
  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2025). MDPI.
  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). PubMed.
  • MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,... (n.d.).
  • Application Notes and Protocols for Hydrazide Derivatives as Antimicrobial Agents. (2025). BenchChem.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI.
  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2025). PMC - PubMed Central.
  • MTT Cell Assay Protocol. (n.d.). T. Horton.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). PubMed.
  • Synthesis and antifungal activity of new hydrazide derivatives. (2013).
  • Studies on hydrazone derivatives as antifungal agents. (2008). Taylor & Francis Online.
  • MTT assay protocol. (n.d.). Abcam.
  • Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing. (2018). Pakistan Journal of Pharmaceutical Sciences.
  • Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (2021). PMC - PubMed Central.
  • Application Notes and Protocols for In Vitro Antibacterial Testing of Hydrazide Deriv
  • Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. (2019). Turkish Journal of Pharmaceutical Sciences.
  • Antimicrobial Activity of Some Steroidal Hydrazones. (2019). PMC - PubMed Central.
  • Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. (2009).
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2019). PMC - PubMed Central.
  • 3-Chlorobenzalaldehyde Isonicotinic Acid Hydrazone Evaluate the Biological Activity of Transition Metal Complexes and Schiff Bases. (2017). Der Pharma Chemica.
  • ISONICOTINOHYDRAZIDE DERIVED SCHIFF BASE–TRANSITION METAL COMPLEXES: STRUCTURE WITH BIOLOGICAL ACTIVITY. (2024).
  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia.
  • Isoniazid Derived Schiff Base Metal Complexes: Synthesis, Characterization, Thermal Stability, Antibacterial and Antioxidant. (2022). AWS.
  • Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. (2013). Asian Journal of Chemistry.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv

Sources

A Comparative Guide for Synthetic Chemists: 2,4-Dichlorobenzhydrazide vs. 4-Chlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the realms of medicinal and materials science, the selection of appropriate starting materials is a critical determinant of reaction efficiency, product yield, and ultimately, the biological or physical properties of the target molecules. Among the myriad of building blocks available to researchers, substituted benzhydrazides serve as pivotal precursors for a diverse array of heterocyclic compounds. This guide provides an in-depth technical comparison of two such precursors: 2,4-Dichlorobenzhydrazide and 4-chlorobenzhydrazide. We will explore their performance in key synthetic transformations, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

At a Glance: Structural and Electronic Profiles

The primary distinction between this compound and 4-chlorobenzhydrazide lies in the substitution pattern of the chloro groups on the phenyl ring. This seemingly subtle difference has significant implications for their reactivity.

  • 4-Chlorobenzhydrazide possesses a single chloro substituent at the para position. The chlorine atom exerts a -I (inductive) effect, withdrawing electron density from the ring, and a +M (mesomeric) effect, donating electron density through its lone pairs. Overall, the inductive effect is stronger, leading to a net deactivation of the ring, but the para-positioning allows for resonance effects to influence the carbonyl group.

  • This compound , on the other hand, features two chloro substituents at the ortho and para positions. The presence of two electron-withdrawing groups significantly deactivates the aromatic ring. The ortho-chloro group, in addition to its electronic effects, can also exert steric hindrance, potentially influencing the approach of reagents to the hydrazide moiety.

These electronic and steric differences are expected to manifest in the relative reactivity of the two compounds, influencing reaction rates, yields, and in some cases, the feasibility of certain synthetic routes.

Synthesis of Precursors

A crucial aspect of any comparative analysis is the accessibility of the starting materials. Both this compound and 4-chlorobenzhydrazide are typically synthesized from their corresponding carboxylic acid esters via hydrazinolysis.

Workflow for Benzhydrazide Synthesis

Ester Substituted Methyl Benzoate Reflux Reflux Ester->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Solvent Ethanol (Solvent) Solvent->Reflux Product Substituted Benzhydrazide Reflux->Product Hydrazinolysis

Caption: General workflow for the synthesis of substituted benzhydrazides.

Comparative Performance in Synthesis

We will now delve into a comparative analysis of this compound and 4-chlorobenzhydrazide in two common and important synthetic applications: the formation of Schiff bases (hydrazones) and the synthesis of 1,3,4-oxadiazoles.

I. Synthesis of Schiff Bases (Hydrazones)

The condensation of benzhydrazides with aldehydes is a fundamental reaction for the synthesis of N-acylhydrazones, commonly known as Schiff bases. These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities.

Hydrazide Substituted Benzhydrazide Reflux Reflux Hydrazide->Reflux Aldehyde Aromatic Aldehyde Aldehyde->Reflux Solvent Ethanol Solvent->Reflux Catalyst Glacial Acetic Acid (cat.) Catalyst->Reflux Product Schiff Base (Hydrazone) Reflux->Product Condensation

Caption: General workflow for the synthesis of Schiff bases from substituted benzhydrazides.

PrecursorAldehydeSolventCatalystReaction TimeYield (%)Reference
4-Chlorobenzhydrazide 4-ChlorobenzaldehydeMethanolGlacial Acetic Acid2 hoursHigh (not specified)[1]
This compound 2,4-DichlorobenzaldehydeMethanolConc. HCl (1 ml)1 hourHigh (not specified)[2]

Analysis of Performance:

The available protocols suggest that both precursors are highly effective in the synthesis of Schiff bases, typically affording high yields. The reaction with this compound was reported to be complete in a shorter time (1 hour) compared to a similar reaction with 4-chlorobenzhydrazide (2 hours), although the specific yields were not provided in both sources.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and methanol are excellent solvents for this reaction as they effectively dissolve both the hydrazide and the aldehyde, facilitating their interaction.

  • Catalyst: A catalytic amount of acid (glacial acetic acid or HCl) is crucial to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide.

  • Reactivity: The increased electron-withdrawing nature of the two chloro groups in this compound makes the carbonyl carbon slightly more electrophilic and the terminal nitrogen of the hydrazide moiety slightly less nucleophilic. However, the overall reaction rate appears to be rapid for both substrates. The slightly faster reaction time reported for the 2,4-dichloro derivative might be influenced by the specific aldehyde used in that particular synthesis.

Derivatives of both compounds have been investigated for their antimicrobial properties. For instance, Schiff bases derived from 4-chlorobenzaldehyde have demonstrated broad-spectrum antifungal and antibacterial activity.[3] Similarly, hydrazones with a 2,4-dichloro moiety have shown significant antibacterial and antifungal activities.[4]

II. Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. Another prevalent method is the reaction of a benzhydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

Hydrazide Substituted Benzhydrazide Reflux Reflux Hydrazide->Reflux Carboxylic_Acid Aromatic Carboxylic Acid Carboxylic_Acid->Reflux Dehydrating_Agent POCl₃ Dehydrating_Agent->Reflux Product 2,5-Disubstituted-1,3,4-Oxadiazole Reflux->Product Cyclodehydration

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

A direct comparison of the synthesis of the same 1,3,4-oxadiazole from both precursors under identical conditions is challenging to extract from the available literature. However, we can analyze representative examples to infer their relative performance. The synthesis of 1,3,4-oxadiazoles often proceeds in good to excellent yields from various substituted benzhydrazides.[1]

PrecursorCo-reactantDehydrating AgentYield (%)Reference
Various Benzhydrazides Various Benzoic AcidsPOCl₃8 - 70[5]
4-Chlorobenzhydrazide Various Carboxylic AcidsNot specifiedGood to Excellent[1]
2,4-Dichlorobenzoyl Hydrazide Carbon DisulfideKOHNot specified[6]

Analysis of Performance:

The synthesis of 1,3,4-oxadiazoles is a versatile reaction applicable to a wide range of substituted benzhydrazides, including both 4-chloro and 2,4-dichloro derivatives. While specific comparative yields are not available, the literature suggests that both precursors are suitable for the synthesis of this important heterocyclic scaffold. The overall yield is often more dependent on the specific co-reactant and the efficiency of the cyclodehydration agent.

Causality Behind Experimental Choices:

  • Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this transformation. Other reagents such as thionyl chloride and polyphosphoric acid can also be employed.[7]

  • Reaction Mechanism: The reaction proceeds through the formation of an N,N'-diacylhydrazine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,3,4-oxadiazole ring. The electron-withdrawing nature of the chloro substituents in both precursors can facilitate the cyclization step by making the carbonyl carbons more electrophilic.

Derivatives of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole have been synthesized and evaluated for their anticancer activity.[4] Similarly, derivatives of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione have been synthesized and their structures studied.[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorobenzhydrazide

This protocol is adapted from established methods for the hydrazinolysis of benzoate esters.

Materials:

  • Methyl 4-chlorobenzoate

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve methyl 4-chlorobenzoate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 3-5 equivalents).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Cool the concentrated solution in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of this compound

This protocol involves the reaction of the corresponding acyl chloride with hydrazine hydrate.

Materials:

  • 2,4-Dichlorobenzoyl chloride

  • Hydrazine hydrate

  • Suitable solvent (e.g., Tetrahydrofuran or Dichloromethane)

  • Stirring apparatus

Procedure:

  • In a flask equipped with a stirrer, dissolve 2,4-Dichlorobenzoyl chloride (1 equivalent) in a suitable anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrazine hydrate (2 equivalents) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid chloride and HCl byproduct.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: General Procedure for the Synthesis of Schiff Bases (Hydrazones)

Materials:

  • Substituted benzhydrazide (1 equivalent)

  • Aromatic aldehyde (1 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the substituted benzhydrazide in ethanol in a round-bottom flask.

  • Add the aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration, washed with cold ethanol, and dried.

Protocol 4: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Materials:

  • Substituted benzhydrazide (1 equivalent)

  • Aromatic carboxylic acid (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (excess)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, mix the substituted benzhydrazide and the aromatic carboxylic acid.

  • Carefully add an excess of phosphorus oxychloride.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia solution).

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

Conclusion and Outlook

Both this compound and 4-chlorobenzhydrazide are valuable and versatile precursors in synthetic organic chemistry. The choice between them will largely depend on the specific target molecule and the desired electronic properties of the final product.

  • Reactivity: While the presence of an additional chloro group in this compound might be expected to decrease the nucleophilicity of the hydrazide moiety, the available data suggests that both compounds react efficiently in the formation of Schiff bases and 1,3,4-oxadiazoles. The reaction conditions for these transformations are generally mild and the yields are often high for both precursors.

  • Product Properties: The key difference lies in the properties of the resulting products. The incorporation of a 2,4-dichlorophenyl moiety will impart a different electronic and steric profile compared to a 4-chlorophenyl group. This can have a profound impact on the biological activity, photophysical properties, and material characteristics of the final compounds. For instance, the increased lipophilicity and altered hydrogen bonding capacity of the 2,4-dichloro derivatives could be advantageous in drug design for enhancing membrane permeability or binding affinity to a target protein.

References

  • MDPI. (2025).
  • Ahsan, M., Rathod, V., et al. (2013). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Semantic Scholar. [Link]
  • ijcrcps. (2019). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 6(1), 17-23. [Link]
  • NIH. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
  • PubMed Central. (2019). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Chemistry Central Journal, 13(1), 1-11. [Link]
  • NIH. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300. [Link]
  • ResearchGate. (2018). Synthesis and characterization of a Schiff base and its metal (II) complexes derived from 2, 4-dinitrophenyl hydrazine and 2, 4- dichlorobenzaldehyde. Bayero Journal of Pure and Applied Sciences, 11(2), 8-12. [Link]
  • UTAR Institutional Repository. (2017). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. [Link]
  • ResearchGate. (2020). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Medicinal Chemistry Research, 29(10), 1836-1846. [Link]
  • ResearchGate. (2021). Synthesis and Structures of 5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazole-2-Thione Alkyl Derivatives and Estimation of the Aromaticity of the Oxadiazole Ring. Crystals, 11(9), 1083. [Link]

Sources

A Comparative Guide to the Validation of an Analytical Method for 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a robust analytical method for 2,4-Dichlorobenzhydrazide, a key intermediate in pharmaceutical synthesis. We will delve into the validation of a primary High-Performance Liquid Chromatography (HPLC) method, comparing its performance characteristics against alternative techniques such as Gas Chromatography (GC) and Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and compliant analytical methodology. All protocols and validation parameters are discussed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Criticality of Method Validation

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][4] For a compound like this compound, ensuring the accuracy, precision, and specificity of its analytical method is paramount for guaranteeing the quality, safety, and efficacy of the final drug product. Failure to properly validate an analytical method can lead to unreliable results, regulatory non-compliance, and potential patient risk.[5]

This guide will focus on a stability-indicating HPLC method, a cornerstone technique in pharmaceutical analysis, and provide a comparative analysis with other viable methods.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of many non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and versatility.

Rationale for HPLC Method Selection

The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the physicochemical properties of this compound. Its moderate polarity allows for excellent separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is suitable due to the presence of a chromophore in the molecule.

Experimental Protocol: Validated RP-HPLC Method

Objective: To develop and validate a precise, accurate, and specific stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL for linearity assessment.

  • Sample Solution: Prepare the test sample by dissolving an appropriate amount in the diluent to achieve a target concentration within the linear range.

Validation Parameters and Acceptance Criteria

The validation of the analytical method is performed according to ICH Q2(R1) guidelines, which outline the necessary validation characteristics.[1][2]

Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Reporting Dev Develop HPLC Method Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A streamlined workflow for the validation of an HPLC analytical method.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity / Selectivity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic).[6][7][8]The peak for this compound should be pure and well-resolved from any degradation products or excipients. Peak purity index should be > 0.999.
Linearity Analyze a minimum of five concentrations across the intended range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision)Repeatability: Six replicate injections of the same standard solution. Intermediate Precision: Analysis performed by different analysts, on different days, and with different equipment.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The analyte should be reliably detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The analyte can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits.
System Suitability Performed before each analytical run to ensure the system is performing adequately.Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 2.0%.

Alternative Analytical Methods: A Comparative Overview

While HPLC is a powerful technique, other methods may be suitable depending on the specific analytical need.

Gas Chromatography (GC)

GC is a viable alternative, particularly if the analyte is volatile or can be derivatized to increase its volatility.

Principle: Separation of volatile compounds in the gas phase followed by detection. For this compound, derivatization might be necessary to improve its thermal stability and volatility.[9][10]

Potential Advantages:

  • High sensitivity, especially with an electron capture detector (ECD) due to the presence of chlorine atoms.

  • Excellent resolution for complex mixtures.

Potential Disadvantages:

  • Derivatization adds a step to the sample preparation, which can introduce variability.

  • Potential for thermal degradation of the analyte in the injector port or column.

UV-Visible Spectrophotometry

A simpler and more rapid technique that can be used for quantification.

Principle: Measures the absorbance of light by the analyte at a specific wavelength. A method for determining hydrazides using trinitrobenzenesulfonic acid has been developed.[11]

Potential Advantages:

  • Simple, fast, and cost-effective.

  • Suitable for routine quality control assays where high throughput is required.

Potential Disadvantages:

  • Lacks the specificity of chromatographic methods.[12]

  • Susceptible to interference from other UV-absorbing compounds in the sample matrix.

  • Not a stability-indicating method on its own, as it cannot separate the analyte from its degradation products.

Comparative Analysis of Analytical Methods

The following table provides a side-by-side comparison of the validated HPLC method with GC and UV-Vis Spectrophotometry for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Principle Separation based on polarity with UV detection.Separation of volatile compounds with detection.Measurement of light absorbance.
Specificity High (Stability-indicating)High (with appropriate column and detector)Low (Prone to interference)
Sensitivity Good (µg/mL range)Very High (ng/mL range with ECD)Moderate (µg/mL range)
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Sample Preparation Simple dissolutionMay require derivatizationSimple dissolution
Analysis Time ~10-15 min per sample~15-20 min per sample~2-5 min per sample
Typical Application Routine QC, stability studies, impurity profiling.Trace analysis, analysis of volatile impurities.High-throughput screening, simple assays.

Logical Relationship of Validation Parameters

Validation Parameter Interdependence Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness LOQ LOQ Accuracy->LOQ Accuracy->Robustness Precision->Accuracy Precision->LOQ Precision->Robustness Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Linearity->Robustness LOD LOD LOD->LOQ

Caption: Interdependence of key analytical method validation parameters.

Conclusion and Recommendations

For the comprehensive analysis of this compound in a pharmaceutical setting, a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is unequivocally the most suitable choice. Its high degree of specificity, accuracy, and precision ensures reliable data for quality control, stability testing, and regulatory submissions.

While Gas Chromatography (GC) offers superior sensitivity for trace-level analysis, the potential need for derivatization and the risk of thermal degradation present challenges. UV-Visible Spectrophotometry , although rapid and simple, lacks the necessary specificity for a stability-indicating method and is best reserved for preliminary or high-throughput screening where interferences are minimal.

The selection of the most appropriate analytical method should always be guided by the specific requirements of the analysis, including the nature of the sample, the intended purpose of the data, and the regulatory landscape. The detailed validation of the chosen method, following established guidelines such as ICH Q2(R1), is a non-negotiable step in ensuring the generation of trustworthy and defensible analytical results.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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  • ICH. (n.d.). Quality Guidelines. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdJHRxg5MShdoPxsMROFI-rRVO14a7kE8GZTTA16zVY-U4qPY6lZg0raGfQumbQe8e3vZBvHT3DsAoCpRduoTALNSpMH1mzo5kXiFd7g1598MVanRIdph0wnhM8m3u39cKtlISHDs=
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  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2HC7zGLtke7mAO0hlTOvqVHDIXFzdghR8EtmT9k5yaemN7TDzjdN7EtNgqBN0FRRCqfXjv9tuqlsDyJ16T3VNogVFoZ6sxSvGNTiMVP0ZEYf4qb-LT58LERkkpCLwwUn9rlkgfvk_PgfV7ZVKWe1FUjkkTrWDfXwLNWhDaPG12h9ItG4VoUP-hAMDZE-VrL_1SuuH9pAKFoDEnJQlbeN8kuPU044ufp3r
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  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjzrZiqpuBejcGbbCgyCZDIQS0buBjd9aa4ZtXVJyfZ-6-g6Y2KRO8pOdHAY4X8n12EBoAecSzC0ag-Ng2nxAToxW8mKkFaMvX6Scj7sSe5YnoIfOIhs8ZLe4KKNLmwLM-QwQn5W1KxVPgJtnQl1A4hvdqCX6Hjbc8jeT7RRXRopp-KmTzDKjmvBrtWVvnRFiukMYgqsQAA7MPr4bst4kdGxB_fxFO8NTvEiGXOQ==
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  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRLWeBoVgJV1OB46aYoDF9FtowvS8nBYXBGaF4Qx2xaTJl7pVp0TTXGED3Xx3rjuJ4fnwQaWrU4a0tduxHxAuAjtvStDXn69NvGnk_9vWRD3DpmaRWtir88oT7HOmKRUDx2i7QV-SolrEheTz1K1K

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comparative study of different synthesis routes for 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 2,4-Dichlorobenzhydrazide

Introduction: The Significance of this compound

This compound (C₇H₆Cl₂N₂O) is a pivotal chemical intermediate. As a derivative of benzoic acid, it belongs to the acylhydrazide class of compounds, characterized by a hydrazine moiety attached to a carbonyl group. This structural motif is a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Consequently, this compound serves as a crucial building block in the development of novel pharmaceuticals, agrochemicals, and specialty materials.[1] The presence of the dichloro-substituted phenyl ring often imparts specific biological activities or modifies the physicochemical properties of the final products.

The selection of an appropriate synthetic pathway is a critical decision in any research or development campaign, directly impacting yield, purity, scalability, and cost. This guide provides a comprehensive, head-to-head comparison of the two primary and most practical synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to assist researchers in making an informed choice.

Route A: One-Step Synthesis from 2,4-Dichlorobenzoyl Chloride

This is the most direct and rapid method, proceeding via a classic nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of hydrazine.

Mechanistic Principle

The reaction mechanism involves the attack of the terminal nitrogen atom of hydrazine hydrate on the carbonyl carbon of 2,4-dichlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the stable hydrazide product. The reaction is typically fast and highly exothermic.

Experimental Protocol: Acylation of Hydrazine

Materials:

  • 2,4-Dichlorobenzoyl chloride (1 equiv.)

  • Hydrazine hydrate (~64-85% solution, 2-3 equiv.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (2-3 equiv.) in the chosen solvent (e.g., DCM). Cool the flask in an ice bath to 0-5 °C.

  • Dissolve 2,4-dichlorobenzoyl chloride (1 equiv.) in a separate portion of the same solvent and load it into the dropping funnel.

  • Add the 2,4-dichlorobenzoyl chloride solution dropwise to the stirred, cooled hydrazine solution. Causality: This slow, controlled addition is critical to manage the exothermic nature of the reaction and to minimize the formation of the 1,2-diacylhydrazine byproduct.[2][3] Maintaining a molar excess of hydrazine ensures it acts as both the nucleophile and a base to neutralize the HCl byproduct, favoring the formation of the desired mono-acyl product.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold distilled water.

  • If the product precipitates, it can be collected by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold solvent to remove impurities.

  • If the product remains in the organic layer, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted starting material or HCl, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Workflow Diagram: Route A

Route_A cluster_start Starting Materials cluster_process Process cluster_product Product SM1 2,4-Dichlorobenzoyl chloride P1 Nucleophilic Acyl Substitution (Solvent: DCM or THF) Temp: 0-5°C -> RT SM1->P1 SM2 Hydrazine Hydrate SM2->P1 FP This compound P1->FP Yield: ~55-95%

Caption: Workflow for the one-step synthesis from 2,4-Dichlorobenzoyl chloride.

Route B: Two-Step Synthesis from 2,4-Dichlorobenzoic Acid

Mechanistic Principles
  • Step 1: Fischer Esterification: The carboxylic acid is reacted with an alcohol (typically methanol or ethanol) under acidic catalysis (e.g., H₂SO₄). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol, ultimately yielding the ester and water.

  • Step 2: Hydrazinolysis: The synthesized ester undergoes nucleophilic acyl substitution with hydrazine hydrate. While less reactive than an acyl chloride, the ester's carbonyl carbon is still sufficiently electrophilic to be attacked by hydrazine, leading to the formation of the hydrazide and releasing an alcohol molecule as a byproduct.

Experimental Protocol: Esterification & Hydrazinolysis

Step 1: Synthesis of Methyl 2,4-Dichlorobenzoate

  • To a solution of 2,4-dichlorobenzoic acid (1 equiv.) in methanol (5-10 equiv.), cautiously add a catalytic amount of concentrated sulfuric acid (0.1 equiv.).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess methanol.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester, which can be used directly in the next step or purified by distillation. Yields for this step are typically high, often in the range of 83-96% for analogous benzoic acids.[4]

Step 2: Synthesis of this compound

  • Dissolve the methyl 2,4-dichlorobenzoate (1 equiv.) from Step 1 in ethanol.

  • Add hydrazine hydrate (2-3 equiv.) to the solution.

  • Heat the reaction mixture to reflux for 6-12 hours. The product often begins to precipitate from the hot solution as it forms.

  • Monitor the reaction for the disappearance of the ester spot by TLC.

  • Once complete, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials or impurities.

  • The product is often of high purity, but can be further recrystallized if necessary. Yields for the hydrazinolysis step typically range from 67-85%.[4]

Workflow Diagram: Route B

Route_B cluster_start Starting Material cluster_process1 Step 1: Esterification cluster_intermediate Intermediate cluster_process2 Step 2: Hydrazinolysis cluster_product Final Product SM1 2,4-Dichlorobenzoic acid P1 Reagents: Methanol, H₂SO₄ (cat.) Conditions: Reflux SM1->P1 INT1 Methyl 2,4-Dichlorobenzoate P1->INT1 Yield: ~83-96% P2 Reagents: Hydrazine Hydrate, Ethanol Conditions: Reflux INT1->P2 FP This compound P2->FP Yield: ~67-85%

Caption: Workflow for the two-step synthesis from 2,4-Dichlorobenzoic acid.

Head-to-Head Comparative Analysis

The choice between these synthetic routes depends on laboratory resources, scale, timeline, and safety considerations.

ParameterRoute A: From Acyl ChlorideRoute B: From Carboxylic AcidJustification & Insights
Starting Material 2,4-Dichlorobenzoyl chloride2,4-Dichlorobenzoic acidThe carboxylic acid is generally cheaper, more stable, and safer to handle than the highly reactive and moisture-sensitive acyl chloride.[2]
Number of Steps 12Route A is significantly faster, making it ideal for rapid synthesis of small batches or for library generation.
Estimated Overall Yield 55-95%55-82%Route A can achieve very high yields, but is sensitive to byproduct formation. Route B's overall yield is a product of two high-yielding steps.[2][4]
Process Complexity SimplerMore ComplexThe single-step nature of Route A simplifies the overall workflow, requiring fewer workup and isolation procedures.
Key Challenge Controlling exothermicity and minimizing the formation of the 1,2-diacylhydrazine byproduct.[3]Longer reaction times and the need to isolate or carry over the intermediate ester.Careful control of stoichiometry and temperature is paramount in Route A. Route B is more forgiving but requires more time and resources.
Ideal Application Rapid, small-to-medium scale synthesis where the acyl chloride is available and speed is a priority.Large-scale or cost-sensitive synthesis where starting material stability and a potentially cleaner final product are prioritized.

Conclusion and Recommendation

As a Senior Application Scientist, my recommendation is contingent on the researcher's specific goals.

  • For rapid discovery and derivatization, Route A is the superior choice. Its single-step, high-yield nature allows for the quick production of material needed for subsequent reactions. However, extreme care must be taken during the addition of the acyl chloride to control the reaction temperature and stoichiometry to prevent the formation of the undesired di-acylated byproduct.

  • For process development, scale-up, and applications where cost is a major driver, Route B is the more robust and economical option. 2,4-Dichlorobenzoic acid is a more stable and less expensive starting material.[5] While the process involves an additional step, the reactions are generally cleaner, easier to control on a larger scale, and avoid the handling of a highly reactive acyl chloride.

Ultimately, both routes are validated and effective methods for producing this compound. The optimal path is determined by balancing the experimental variables of time, cost, scale, and available resources.

References

  • (Reference unavailable)
  • Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Org. Synth. 2013, 90, 287-300.
  • Gawel, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
  • Ningbo Innopharmchem Co., Ltd. (Date unavailable). The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride.
  • Google Patents. (Date unavailable). A kind of preparation method of 2,4 dichloro phenyl hydrazine.
  • ResearchGate. (2023). Synthesis of hydrazide–hydrazones of 2,4-dihydroxybenzoic acid.
  • Organic Syntheses. (Date unavailable). Hydrazine, methyl-, sulfate. Org. Synth.
  • Popova, E. A., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PubMed Central.
  • Google Patents. (Date unavailable). Processes for making hydrazides.
  • LookChem. (Date unavailable). Cas 13123-92-7, 2,4-Dichlorophenylhydrazine.
  • ResearchGate. (Date unavailable). Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent.

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A Senior Application Scientist’s Guide to the Purity Assessment of 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2,4-Dichlorobenzhydrazide is a highly functionalized chemical intermediate. Its molecular architecture, featuring a hydrazide moiety and a dichlorinated benzene ring, makes it a valuable precursor in the synthesis of a range of target molecules, particularly in the pharmaceutical and agrochemical sectors. The reactivity of the hydrazide group allows for the formation of hydrazones and other derivatives, which are common pharmacophores.

The purity of this intermediate is not a trivial matter; it is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) or product. The presence of impurities—be they residual starting materials, by-products from synthesis, or degradation products—can lead to downstream reaction failures, the generation of toxic metabolites in the final product, or reduced shelf-life. Consequently, a robust, validated, and precise analytical strategy for purity assessment is a cornerstone of quality control.

This guide provides a comparative overview of state-of-the-art analytical methodologies for the purity determination of this compound. We will delve into the causality behind method selection, the indispensable role of a Certified Reference Standard (CRS), and provide a field-proven, self-validating protocol for immediate application.

The Role of the Certified Reference Standard: The Analytical Anchor

In any purity assessment, the analysis is only as reliable as the benchmark against which it is measured. A Certified Reference Standard (CRS) is a highly purified and characterized substance that serves as this benchmark.[1][2][3] Its role is twofold:

  • Identity Confirmation: The primary identification of this compound in a sample is achieved by comparing its analytical signature (e.g., retention time in chromatography, NMR spectrum) to that of the CRS under identical conditions.

  • Accurate Quantification: The CRS, with its assigned purity value, is used to calibrate the analytical instrument and accurately quantify the amount of this compound in a test sample, thereby allowing for a precise purity calculation.

The use of a CRS from an accredited source (e.g., produced under ISO 17034) ensures metrological traceability and provides the highest level of confidence in analytical results, which is essential for regulatory compliance.[2][4][5]

A Comparative Analysis of Core Analytical Methodologies

The choice of analytical technique is dictated by the physicochemical properties of this compound and the potential impurities that may be present. No single method is universally superior; rather, a multi-faceted approach often provides the most comprehensive purity profile.

Technique Primary Application Strengths Limitations
HPLC-UV Quantitative purity and impurity profiling.Versatile for non-volatile compounds, high precision, robust, widely available.Requires a chromophore for UV detection; may not resolve all co-eluting impurities.
GC-FID Analysis of volatile or semi-volatile impurities.High resolution for volatile compounds, excellent sensitivity for hydrocarbons.Requires the analyte to be thermally stable and volatile; not suitable for the parent compound if it degrades at high temperatures.[6]
LC-MS / GC-MS Identification of unknown impurities.Provides molecular weight information, enabling structural elucidation of unknown peaks.More complex instrumentation, quantification can be more challenging than UV or FID.
qNMR Absolute purity determination (primary method).Provides an absolute measure of purity without needing an identical analyte standard; highly specific and structurally informative.[7][8]Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer, can be complex to set up.[9][10]

From an operational and quality control perspective, High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for routine purity analysis of compounds like this compound. It provides an excellent balance of specificity, sensitivity, and robustness. For a truly comprehensive assessment, a primary method like quantitative NMR (qNMR) can be used to assign the purity of the reference standard itself, while LC-MS is invaluable for characterizing any significant unknown impurities detected during HPLC analysis.

Workflow for Purity Assessment

The logical flow from sample receipt to a final, defensible purity value is critical. This process ensures that all steps are controlled and documented.

Purity_Assessment_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis (HPLC) cluster_data 3. Data Processing & Reporting Sample Receive Test Sample of This compound Prep_Sol Prepare Mobile Phase, Diluent, and Solutions Sample->Prep_Sol CRS Procure Certified Reference Standard (CRS) CRS->Prep_Sol SST Perform System Suitability Test (SST) Prep_Sol->SST System Setup Inject_Std Inject CRS Solution (Identity & Calibration) SST->Inject_Std If SST Passes Inject_Sample Inject Test Sample Solution Inject_Std->Inject_Sample Integrate Integrate Chromatograms (Identify & Quantify Peaks) Inject_Sample->Integrate Calculate Calculate Purity (% Area, Assay vs. CRS) Integrate->Calculate Report Generate Final Report (Include Data & SST Results) Calculate->Report

Caption: Overall Purity Assessment Workflow.

Field-Proven Protocol: Purity of this compound by HPLC-UV

This protocol is designed to be a self-validating system by incorporating a rigorous System Suitability Test (SST) prior to sample analysis. Adherence to ICH Q2(R1) guidelines for validation is mandatory for methods used in a regulated environment.[11][12]

Reagents and Materials
  • This compound Certified Reference Standard (CRS)

  • This compound test sample

  • Acetonitrile (HPLC Grade or higher)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Formic Acid (LC-MS Grade)

  • Volumetric flasks (Class A)

  • Autosampler vials

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatography Data System (CDS) for control and data processing.

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 3.5 µm (A common choice for retaining moderately non-polar compounds).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or determined by UV scan of the main peak)

  • Injection Volume: 10 µL

Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Reference Standard Solution (0.2 mg/mL): Accurately weigh ~10 mg of this compound CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Test Sample Solution (0.2 mg/mL): Accurately weigh ~10 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

System Suitability Test (SST) - The Self-Validation Step

Before any sample analysis, the system's performance must be verified. This ensures the data generated is reliable.

  • Inject the Reference Standard Solution five consecutive times.

  • Evaluate the following parameters:

    • Tailing Factor (T): For the main this compound peak, T must be ≤ 2.0. (This ensures good peak shape).

    • Relative Standard Deviation (%RSD): The %RSD of the peak areas from the five injections must be ≤ 2.0%. (This confirms injection precision).

    • Theoretical Plates (N): Must be ≥ 2000. (This confirms column efficiency).

Causality: The SST is not merely a procedural step; it is the foundation of trustworthy data. Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument, invalidating any subsequent sample data.

Analysis Procedure
  • Once the SST criteria are met, inject a blank (Diluent) to ensure no carryover.

  • Inject the Reference Standard Solution once.

  • Inject the Test Sample Solution in duplicate.

  • Inject the Reference Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to verify system stability.

Calculation and Interpretation

The purity is typically calculated using the area percent method, which assumes that all impurities have a similar UV response to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate "assay" value, the response of the sample is compared directly against the certified reference standard:

Assay (%) = (Area_sample / Area_std) x (Conc_std / Conc_sample) x Purity_std

Any impurity exceeding the reporting threshold (e.g., 0.05% as per ICH guidelines) should be identified and quantified.

Logic of Analytical Method Validation

The protocol provided is a starting point. For use in drug development, it must be fully validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[13][14] The relationship between key validation parameters is illustrated below.

Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD Informs LOQ Quantitation Limit (LOQ) Linearity->LOQ Informs Range->Accuracy Range->Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOQ->Accuracy Must be Accurate & Precise at LOQ LOQ->Precision Robustness Robustness

Caption: Interrelationship of ICH Q2(R1) Validation Parameters.

Conclusion

Assessing the purity of this compound is a multi-faceted task that demands a combination of orthogonal analytical techniques, a deep understanding of their principles, and an unwavering reliance on a Certified Reference Standard. While HPLC-UV stands out as the primary workhorse for routine quality control due to its robustness and precision, techniques like qNMR and LC-MS provide deeper insights into absolute purity and impurity identification, respectively. The implementation of self-validating protocols, anchored by rigorous System Suitability Tests, ensures that every analysis is scientifically sound and defensible. This comprehensive approach is fundamental to guaranteeing the quality of intermediates and, ultimately, the safety and efficacy of the final products derived from them.

References

  • Why Analytical Reference Standards are Critical in Pharma Research. Aquigen Bio Sciences. URL: https://aquigenbio.com/blog/analytical-reference-standards-in-pharma-research/
  • Pharmaceutical Reference Standards: Role, Types & Applications. SynThink. URL: https://www.synthink.com/blog/pharmaceutical-reference-standards/
  • A Guide to Quantitative NMR (qNMR). Emery Pharma. URL: https://emerypharma.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. URL: https://www.eca-academy.com/guidelines/gmp-guidelines/ich/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
  • Quality Guidelines. International Council for Harmonisation (ICH). URL: https://www.ich.org/page/quality-guidelines
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. URL: https://www.starodub.
  • Reference Standards. Cambrex Corporation. URL: https://www.cambrex.com/analytical-services/analytical-testing/reference-standards/
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A Comparative Guide to the Efficacy of 2,4-Dichlorobenzhydrazide-Based Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms is of paramount importance. Among the promising candidates, hydrazide-hydrazone derivatives and their cyclized counterparts, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, have garnered significant attention. This guide provides a comprehensive comparison of the efficacy of antimicrobials based on the 2,4-dichlorobenzhydrazide scaffold, offering insights into their synthesis, antimicrobial spectrum, and potential mechanisms of action, supported by experimental data from peer-reviewed literature.

Introduction: The Rationale for this compound Scaffolds

The 2,4-dichlorophenyl moiety is a well-established pharmacophore in medicinal chemistry, known to enhance the biological activity of various compounds. When incorporated into a hydrazide or hydrazone framework, it can confer potent antimicrobial properties. The core structure, characterized by the presence of a reactive hydrazide (-CONHNH2) or hydrazone (-CONHN=CH-) group, provides a versatile platform for the synthesis of a diverse library of derivatives with a broad spectrum of activity against both bacterial and fungal pathogens.

The primary rationale for exploring this compound-based antimicrobials lies in their potential to exhibit novel mechanisms of action, thereby addressing the challenge of multidrug-resistant (MDR) organisms. The structural features of these compounds, including the lipophilic dichlorophenyl ring and the hydrogen-bonding capabilities of the hydrazide/hydrazone linker, are believed to facilitate interactions with various microbial targets.

Comparative Efficacy of 2,4-Dichlorobenzoylhydrazones

While direct studies commencing from this compound are limited in the readily available literature, a significant body of research exists on the antimicrobial activity of closely related 2,4-dichlorobenzylidenehydrazides (also known as 2,4-dichlorobenzoylhydrazones). These compounds are typically synthesized through the condensation of 2,4-dichlorobenzaldehyde with various hydrazides. The resulting hydrazones have demonstrated significant efficacy against a range of microbial strains.

A key study by Babalola et al. investigated the antimicrobial activities of two hydrazones bearing the 2,4-dichloro moiety. Their findings revealed significant antibacterial and antifungal activities, with efficacy comparable to standard drugs like ciprofloxacin and fluconazole[1][2][3][4]. One of the synthesized compounds, featuring a para-nitro group on the aniline fragment, exhibited a broader spectrum of activity[1].

Table 1: Comparative Antimicrobial Activity of 2,4-Dichlorobenzoylhydrazones

Compound/DrugTest OrganismMIC (μg/mL)MBC/MFC (μg/mL)Zone of Inhibition (mm)Reference
Hydrazone 3a Staphylococcus aureus255028[1]
Proteus mirabilis12.55031[1]
Candida tropicalis252524[1]
Hydrazone 3b Staphylococcus aureus255030[1]
Proteus mirabilis12.52532[1]
Candida albicans5010022[1]
Ciprofloxacin Staphylococcus aureus--34[1]
Proteus mirabilis--36[1]
Fluconazole Candida albicans--28[1]

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration). Data extracted from Babalola et al., 2022.

The data clearly indicates that these hydrazone derivatives possess potent antimicrobial activity, in some cases against organisms resistant to standard antibiotics. For instance, the synthesized hydrazones were active against methicillin-resistant Staphylococcus aureus (MRSA)[1].

Expansion of the Antimicrobial Spectrum through Heterocyclic Derivatives

The versatility of the this compound scaffold extends to its use as a precursor for the synthesis of various heterocyclic compounds with enhanced antimicrobial properties. The hydrazide functional group is a key intermediate for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles, both of which are known to exhibit a wide range of biological activities.

1,3,4-Oxadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the cyclization of N,N'-diacylhydrazines, which are readily prepared from the corresponding hydrazide. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups and is known to be metabolically stable. This structural modification has been shown to yield compounds with significant antibacterial and antifungal activities[5][6]. Studies on various 1,3,4-oxadiazole derivatives have demonstrated their efficacy against a broad spectrum of pathogens, including drug-resistant strains[7].

1,2,4-Triazole Derivatives

Another important class of heterocyclic compounds derivable from hydrazides are 1,2,4-triazoles. The synthesis typically involves the reaction of a hydrazide with a suitable reagent to form a thiosemicarbazide intermediate, which is then cyclized. 1,2,4-triazole derivatives are the core structure of several clinically used antifungal agents, such as fluconazole and itraconazole. Research has shown that novel 1,2,4-triazole derivatives exhibit potent antimicrobial activity against various bacterial and fungal species[8][9][10].

Proposed Mechanisms of Action

The precise mechanism of action for this compound-based antimicrobials is still under investigation; however, several plausible targets have been proposed based on the activity of related compounds.

Disruption of Cell Wall and Membrane Integrity

The lipophilic nature of the 2,4-dichlorophenyl group, combined with the hydrogen bonding capacity of the hydrazone linker, suggests a potential for interaction with and disruption of the microbial cell membrane[11][12][13][14]. This disruption can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death. Hydrazides and hydrazones have been suggested to affect the strength of the cell wall and cell membrane of microbial cells[15].

Inhibition of Essential Enzymes

Another proposed mechanism is the inhibition of crucial microbial enzymes. The hydrazone moiety can act as a chelating agent, binding to metal ions that are essential cofactors for many enzymes. Furthermore, these compounds may act as competitive or non-competitive inhibitors of enzymes involved in vital metabolic pathways. For instance, some studies have pointed towards the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication[15].

dot graph "Enzyme_Inhibition_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Caption: Proposed mechanism of enzyme inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are crucial. The following are detailed methodologies for key antimicrobial susceptibility tests.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Protocol:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on a suitable agar medium. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is further diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Antimicrobial Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control (broth with inoculum but no drug).

dot graph "MIC_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Perform MIC Test: The MIC test is performed as described above.

  • Subculturing: Following the MIC reading, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: The agar plates are incubated under the same conditions as the initial MIC test.

  • Reading of Results: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible growth on the subculture plates).

Conclusion and Future Directions

This compound-based antimicrobials, particularly their hydrazone and heterocyclic derivatives, represent a promising class of compounds with significant potential to combat microbial infections. The available data demonstrates their potent and broad-spectrum activity, often comparable or superior to existing clinical agents.

Future research should focus on several key areas:

  • Synthesis of Novel Derivatives: A systematic exploration of the chemical space around the this compound scaffold is warranted to optimize antimicrobial potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action is crucial for rational drug design and for predicting and overcoming potential resistance.

  • In Vivo Efficacy and Toxicity: Promising lead compounds must be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combinatorial Studies: Investigating the synergistic effects of these compounds with existing antibiotics could provide a valuable strategy to enhance their efficacy and combat drug resistance.

By addressing these research questions, the full therapeutic potential of this compound-based antimicrobials can be realized, contributing to the development of the next generation of effective treatments for infectious diseases.

References

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  • Meti, M. D., et al. (2015). Synthesis, crystal structures, and antibacterial activity of a series of hydrazone compounds derived from 4-methylbenzohydrazide. Journal of the Serbian Chemical Society, 80(10), 1269-1280.
  • Mkam and Kannan. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-thiazole-hydrazone hybrids: Synthesis, biological evaluation, and molecular modeling studies. Drug Design, Development and Therapy.
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  • Taha, M., et al. (2016). Synthesis and antibacterial activity of some new 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. Journal of the Chinese Chemical Society, 63(7), 570-575.
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  • Wyrzykiewicz, E., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389.
  • Yellol, J., et al. (2020). Outer Membrane Disruption Overcomes Intrinsic, Acquired, and Spontaneous Antibiotic Resistance. mBio, 11(5), e01615-20.
  • Zampieri, D., et al. (2022). Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. ACS Medicinal Chemistry Letters, 13(3), 438-445.
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The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichlorobenzhydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the hydrazone scaffold stands as a privileged structure, a versatile building block for novel therapeutic agents. Within this class, 2,4-dichlorobenzhydrazide and its analogs have emerged as a focal point of research, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of these analogs, offering a comparative analysis of their performance supported by experimental data. We will dissect the subtle molecular modifications that govern their efficacy as antimicrobial, anticancer, and enzyme inhibitory agents, providing researchers and drug development professionals with a comprehensive resource to inform future design strategies.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound moiety serves as an excellent starting point for medicinal chemists. The presence of the dichloro-substituted phenyl ring creates a unique electronic and steric environment, influencing the molecule's interaction with biological targets. The hydrazide functional group (-CONHNH2) is a key pharmacophore, readily undergoing condensation with various aldehydes and ketones to generate a diverse library of hydrazone analogs. This synthetic tractability, coupled with the inherent biological activities of the core structure, makes it a fertile ground for the development of potent and selective therapeutic agents.

Unraveling the Structure-Activity Relationship: A Multifaceted Analysis

The biological activity of this compound analogs is exquisitely sensitive to structural modifications. By systematically altering different parts of the molecule, we can fine-tune its pharmacological profile.

Antimicrobial Activity: Targeting Microbial Defenses

Hydrazone derivatives of 2,4-dichlorobenzaldehyde have shown significant promise as antimicrobial agents. The general structure consists of the 2,4-dichlorophenyl ring connected to a hydrazone linkage (-C=N-NH-), which is further substituted.

A key determinant of antimicrobial potency lies in the nature of the substituent on the aniline fragment of the hydrazone. For instance, the introduction of a para-nitro group on the aniline fragment has been shown to broaden the spectrum of activity.[1][2][3] This is likely due to the electron-withdrawing nature of the nitro group, which can enhance the molecule's ability to interfere with microbial processes.

Comparative Antimicrobial Activity of 2,4-Dichlorobenzylidenehydrazone Analogs

Compound IDAniline Fragment SubstituentTest OrganismActivity Metric (MIC in µg/mL)Reference
3a Unsubstituted PhenylProteus mirabilis>25[1][2]
Staphylococcus aureus>25[1][2]
Candida stellatoidea>25[2]
3b 4-NitrophenylProteus mirabilis12.5[1][2]
Staphylococcus aureus25[1][2]
Candida stellatoidea25[2]

The data clearly indicates that the presence of the para-nitro group in compound 3b leads to a significant increase in antimicrobial activity against various pathogens compared to the unsubstituted analog 3a .[1][2]

The proposed mechanism of action for many hydrazone-based antimicrobials involves the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication and repair.[4] The structural features of the this compound analogs likely facilitate their binding to the active site of these enzymes, leading to microbial cell death.

Anticancer Activity: A Strategy of Selective Cytotoxicity

The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, with hydrazones demonstrating significant potential. Analogs of this compound have been investigated for their ability to inhibit the proliferation of cancer cells.

The mode of action for anticancer hydrazones is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The specific substitutions on the hydrazone molecule dictate which of these mechanisms are engaged and the potency of the effect. For instance, the presence of certain heterocyclic rings or substituted aromatic moieties can enhance cytotoxicity towards cancer cell lines. While specific SAR data for a broad range of this compound analogs in cancer is an area of active research, general principles from related hydrazone families can be extrapolated. For example, substitutions that increase the molecule's planarity and ability to intercalate with DNA or interact with key enzymatic pockets are often associated with enhanced anticancer activity.

Enzyme Inhibition: Modulating Biological Pathways

The this compound scaffold has also been utilized in the design of enzyme inhibitors, particularly targeting carbonic anhydrases (CAs). CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

The inhibitory activity of these analogs is largely dependent on the nature of the substituents that can interact with the zinc ion and amino acid residues in the active site of the enzyme. While the provided search results focus more on 2,4-dichlorobenzenesulfonamides as CA inhibitors, the principles of molecular recognition can be applied to the design of this compound-based inhibitors. Key interactions would involve the hydrazide moiety coordinating with the zinc ion and the dichlorophenyl ring occupying a hydrophobic pocket within the active site.

Experimental Corner: Protocols for Synthesis and Evaluation

To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs (Hydrazones)

The synthesis of this compound-based hydrazones is typically a straightforward condensation reaction.

Protocol: Synthesis of (E)-N'-(substituted-benzylidene)-2,4-dichlorobenzohydrazide

  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent, such as ethanol (20 mL).

  • Addition of Aldehyde/Ketone: To this solution, add the desired substituted aldehyde or ketone (1.1 mmol).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure hydrazone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Product & Analysis 2_4_Dichlorobenzhydrazide 2_4_Dichlorobenzhydrazide Reaction_Mixture Reaction_Mixture 2_4_Dichlorobenzhydrazide->Reaction_Mixture 1 mmol Substituted_Aldehyde_Ketone Substituted_Aldehyde_Ketone Substituted_Aldehyde_Ketone->Reaction_Mixture 1.1 mmol Solvent_Ethanol Solvent (Ethanol) Solvent_Ethanol->Reaction_Mixture Catalyst_Acetic_Acid Catalyst (Glacial Acetic Acid) Catalyst_Acetic_Acid->Reaction_Mixture Reflux Reflux (2-4 hours) Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Hydrazone Pure_Hydrazone Recrystallization->Pure_Hydrazone Characterization Spectroscopic Characterization Pure_Hydrazone->Characterization Reaction_Mixture->Reflux

Biological Evaluation Protocols

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [5]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (a known antibiotic/antifungal), a negative control (medium with inoculum but no compound), and a sterility control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compounds in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Wells Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Wells Add_Controls Include Positive, Negative, and Sterility Controls Inoculate_Wells->Add_Controls Incubate_Plate Incubate Plate at Appropriate Temperature Add_Controls->Incubate_Plate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End

Protocol: MTT Assay for Cell Viability [6][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Protocol: Colorimetric Assay for Carbonic Anhydrase Inhibition [8][9]

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the carbonic anhydrase enzyme, and a solution of the substrate p-nitrophenyl acetate (p-NPA).

  • Plate Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode over a set period. The rate of increase in absorbance corresponds to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[8]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies, though still evolving, have highlighted key molecular features that govern their antimicrobial, anticancer, and enzyme inhibitory activities. The synthetic accessibility of these compounds, coupled with their diverse biological profiles, makes them attractive candidates for further investigation.

Future research should focus on expanding the library of this compound analogs and conducting comprehensive SAR studies to delineate the precise structural requirements for optimal activity and selectivity against various biological targets. The integration of computational modeling and molecular docking studies will be instrumental in rationalizing the observed biological data and guiding the design of next-generation analogs with enhanced therapeutic potential. The detailed experimental protocols provided in this guide serve as a robust foundation for researchers to build upon in their quest for novel and effective drugs.

References

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  • Hafez, H. N., et al. (2008). Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives. Acta Pharmaceutica, 58(4), 395–408.
  • Al-Ghorbani, M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3501.
  • Wang, B., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(35), 22964–22975.

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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2,4-Dichlorobenzhydrazide in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of bioanalysis, particularly in drug development and toxicology, the specificity of an immunoassay is paramount. An assay's value is directly tied to its ability to measure a target analyte without interference from structurally similar compounds. This guide provides an in-depth technical framework for evaluating the cross-reactivity of 2,4-Dichlorobenzhydrazide, a compound of interest due to its chemical motifs that may appear in various drug candidates or metabolites. We will explore the causal logic behind designing a robust competitive immunoassay, present a detailed experimental protocol, and offer a clear methodology for data interpretation. This document is structured to empower researchers to generate reliable and defensible specificity data, a critical component of any validated bioanalytical method.

The Imperative of Specificity: Understanding Cross-Reactivity

Immunoassays leverage the highly specific binding between an antibody and its antigen to quantify a target molecule.[1] However, this "lock and key" relationship is not always absolute. Cross-reactivity occurs when an antibody binds to non-target molecules that share structural similarities with the intended analyte.[2] This can lead to inaccurate quantification and false-positive results, compromising the integrity of research and clinical decisions.

1.1 The Analyte in Focus: this compound

This compound features a dichlorinated benzene ring coupled to a hydrazide group. This structure presents several epitopes—the specific parts of an antigen recognized by an antibody—that could be shared by other molecules. For instance, analogs with different halogenation patterns (e.g., 3,4-Dichlorobenzhydrazide) or related benzhydrazide structures are prime candidates for cross-reactivity. Understanding the potential for off-target binding is a non-negotiable step in the validation of any immunoassay targeting this compound.

Experimental Design: The Competitive ELISA as a Gold Standard

For small molecules like this compound (often termed haptens in immunology), the competitive enzyme-linked immunosorbent assay (ELISA) is the most effective format for assessing cross-reactivity.[3][4]

2.1 Rationale for the Competitive Format

In a competitive immunoassay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[3][5] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[1] This format is ideal for small molecules because it does not require two different antibodies to bind simultaneously, which is often sterically hindered with small targets.[6]

The principle is illustrated below: a higher concentration of the target analyte (or a cross-reactant) in the sample will result in less of the labeled analyte binding to the antibody, leading to a weaker signal.

Competitive Immunoassay Principle cluster_well Microplate Well Surface Ab Limited Capture Antibody Signal Colorimetric Signal (Inversely Proportional to Analyte) Ab->Signal Generates Analyte This compound (in sample) Analyte->Ab Binds CrossReactant Potential Cross-Reactant (e.g., 3,4-Dichlorobenzhydrazide) CrossReactant->Ab Competes for Binding LabeledAnalyte Enzyme-Labeled Analyte Conjugate LabeledAnalyte->Ab Competes for Binding

Caption: Principle of Competitive Immunoassay for Cross-Reactivity Assessment.

2.2 Selection of Potential Cross-Reactants

The selection of compounds to test for cross-reactivity should be a logical process based on structural similarity. For this compound, a robust panel would include:

  • Positional Isomers: e.g., 3,4-Dichlorobenzhydrazide, 2,5-Dichlorobenzhydrazide.

  • Analogs with Different Halogenation: e.g., 2-Chlorobenzhydrazide, 4-Chlorobenzhydrazide, 2,4-Dibromobenzhydrazide.

  • Related Core Structures: e.g., Benzhydrazide, Isonicotinohydrazide.

  • Potential Metabolites or Precursors.

Experimental Protocol: A Step-by-Step Workflow

This protocol outlines a competitive ELISA for determining the cross-reactivity of compounds against a polyclonal antibody raised for this compound.

Experimental Workflow start Start coat 1. Coat Plate with Capture Antibody start->coat wash1 2. Wash coat->wash1 block 3. Block Nonspecific Sites wash1->block wash2 4. Wash block->wash2 add_reagents 5. Add Standards/Samples & Enzyme-Analyte Conjugate wash2->add_reagents incubate 6. Incubate (Competition Reaction) add_reagents->incubate wash3 7. Wash incubate->wash3 add_substrate 8. Add Substrate wash3->add_substrate develop 9. Incubate (Color Development) add_substrate->develop stop 10. Stop Reaction develop->stop read 11. Read Absorbance (e.g., 450 nm) stop->read analyze 12. Analyze Data (Calculate IC50 & %CR) read->analyze end End analyze->end

Caption: Step-by-step workflow for the competitive ELISA protocol.

3.1 Materials & Reagents

  • High-binding 96-well microplates

  • Anti-2,4-Dichlorobenzhydrazide polyclonal antibody (capture antibody)

  • This compound-HRP conjugate (enzyme-labeled analyte)

  • This compound standard

  • Potential cross-reactant compounds

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Assay Buffer (e.g., 0.5% BSA in PBST)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

3.2 Detailed Methodology

  • Plate Coating: Dilute the capture antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL, determined during assay development). Add 100 µL to each well. Incubate overnight at 4°C.

    • Causality: This step immobilizes the antibody on the plate surface, which is essential for the subsequent binding reactions.[3]

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

    • Causality: Washing removes unbound antibodies, reducing background noise.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

    • Causality: Blocking prevents nonspecific binding of subsequent reagents to the plate surface, which is a critical step for minimizing background signal.[3]

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.

    • Immediately add 50 µL of the pre-diluted this compound-HRP conjugate to all wells.

    • Causality: This is the core competitive step. The free analyte (standard or cross-reactant) and the enzyme-conjugated analyte compete for the limited antibody sites.

  • Incubation: Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the wash step as in step 2, but increase to 5 washes to ensure removal of all unbound conjugate.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor for color change.

    • Causality: The HRP enzyme on the bound conjugate converts the TMB substrate into a blue-colored product. The intensity of the color is proportional to the amount of bound conjugate.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance of each well at 450 nm within 15 minutes of stopping the reaction.

Data Analysis and Interpretation

4.1 Calculating IC50

For each compound tested (the standard and potential cross-reactants), plot the absorbance (Y-axis) against the logarithm of the compound's concentration (X-axis). Use a four-parameter logistic (4PL) curve fit to generate a sigmoidal dose-response curve.

The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value is a key measure of the antibody's binding affinity for that specific compound.

4.2 Quantifying Cross-Reactivity

Cross-reactivity (CR) is typically expressed as a percentage and is calculated using the IC50 values.[2] The formula is:

% CR = (IC50 of this compound / IC50 of Test Compound) x 100

A higher % CR value indicates a greater potential for the test compound to interfere with the assay.

4.3 Comparative Data Summary

The results should be summarized in a clear, tabular format for easy comparison.

Compound TestedIC50 (ng/mL)% Cross-ReactivityStructural Notes
This compound 15.2 100% Target Analyte
3,4-Dichlorobenzhydrazide45.833.2%Positional Isomer
4-Chlorobenzhydrazide310.54.9%Single Halogenation
Benzhydrazide1550.0< 1.0%No Halogenation
Isonicotinohydrazide> 10,000< 0.1%Different Ring Structure

Note: The data presented above is hypothetical and for illustrative purposes only.

Conclusion and Implications

A systematic evaluation of cross-reactivity is a cornerstone of robust immunoassay validation.[7][8] By employing a competitive ELISA format and testing a panel of structurally related compounds, researchers can quantitatively define the specificity of their assay for this compound. The data generated from this guide will provide confidence in the accuracy of sample measurements and satisfy the stringent requirements of regulatory bodies. An assay with well-characterized specificity is not just a tool, but a guarantee of reliable and reproducible science.

References

  • Competitive laboratory immunoassays for small molecules. ResearchGate.
  • Immunoassay Methods. NCBI Bookshelf.
  • A modified ELISA technique for anti-hapten antibodies. PubMed.
  • Technical Guide for ELISA. SeraCare.
  • Types Of Immunoassay - And When To Use Them. Quanterix.
  • General principle of immunoassay Theoretical basis and optimization of immunoassay. SlideShare.
  • Immunoassay developed to detect small molecules. Drug Target Review.
  • Cross-reactivity. Wikipedia.
  • Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites... PubMed.
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A Comparative Guide to the Evaluation of 2,4-Dichlorobenzhydrazide as a Potential IDO1 Inhibitor Drug Lead

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond mere protocol execution to encompass the strategic rationale behind drug discovery campaigns. This guide provides an in-depth evaluation of 2,4-Dichlorobenzhydrazide, a molecule of interest due to its hydrazide scaffold, as a potential drug lead targeting the critical immuno-oncology enzyme, Indoleamine 2,3-dioxygenase 1 (IDO1). We will dissect its potential by comparing it to established inhibitors and outline a rigorous, self-validating experimental workflow for its characterization.

The Therapeutic Rationale: Targeting IDO1 in Cancer Immunotherapy

Cancer's ability to evade the immune system is a key hallmark of the disease. One critical mechanism of immune evasion is the metabolic manipulation of the tumor microenvironment (TME).[1] The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant therapeutic target because it is a key regulator of innate and adaptive immunity.[2]

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3] In the TME, upregulated IDO1 activity leads to two primary immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T-cells, which are highly sensitive to its availability.[4]

  • Kynurenine Accumulation: The accumulation of tryptophan metabolites, particularly kynurenine, actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells, further dampening the anti-tumor immune response.[5]

Therefore, inhibiting IDO1 is a promising strategy to reverse this immunosuppression and enhance the efficacy of other cancer therapies, particularly immune checkpoint inhibitors.[3][6]

IDO1_Pathway cluster_effects Effects on T-Cells TumorCell Tumor Cell / APC IDO1 IDO1 Upregulation TumorCell->IDO1 IFN-γ Kynurenine Kynurenine IDO1->Kynurenine Tryptophan L-Tryptophan Tryptophan->IDO1 Catabolism TCell Effector T-Cell Tryptophan->TCell Required for Proliferation Kynurenine->TCell Induces Apoptosis Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation Suppression Immune Suppression TCell->Suppression Inhibition Treg->Suppression Promotion

Figure 1: The IDO1-mediated immune suppression pathway in the tumor microenvironment.

Lead Candidate Profile: this compound

The hydrazide moiety (-CO-NH-NH2) is a versatile functional group in medicinal chemistry.[7] Notably, hydrazine derivatives, such as phenylhydrazine, have been identified as potent inhibitors of IDO1, acting through direct interaction with the enzyme's heme cofactor.[8][9] This positions this compound as an intriguing, albeit uncharacterized, candidate for a new class of IDO1 inhibitors.

The rationale for its selection is based on a structure-activity relationship (SAR) hypothesis:

  • Hydrazine Core: Provides the essential functionality for heme binding and enzyme inhibition.[8]

  • Benzoyl Scaffold: Offers a rigid core for presenting the hydrazine group and allows for substitutions to modulate physiochemical properties.

  • Dichloro Substitution: The 2,4-dichloro pattern on the phenyl ring can enhance binding affinity through halogen bonding and hydrophobic interactions within the enzyme's active site, while also influencing metabolic stability.[10][11]

Comparative Analysis with Established IDO1 Inhibitors

To objectively evaluate the potential of this compound, we must compare it against well-characterized alternatives that have progressed to clinical trials. This comparison provides benchmarks for potency, selectivity, and mechanism of action.

FeatureThis compound (Hypothesized)Epacadostat (INCB024360)Navoximod (GDC-0919)
Scaffold DichlorobenzhydrazideN-HydroxyamidineImidazoisoindole
Mechanism of Action Heme-binding, likely competitive with Tryptophan.[8]Competitive inhibitor with respect to Tryptophan.[2]Non-competitive inhibitor with respect to Tryptophan.[2]
Reported Potency (IC50) Unknown; Phenylhydrazine IC50 = 0.25 µM.[8]Enzymatic IC50 ≈ 72 nM; Cellular IC50 ≈ 12 nM.[2][12]Cellular IC50 ≈ 69 nM.[13]
Selectivity Unknown; potential for off-target redox activity.[12]Highly selective for IDO1 over IDO2 and TDO.[2]~20-fold selective for IDO1 over TDO.[2]
Clinical Status Preclinical explorationPhase III trials were terminated due to lack of efficacy in combination with Pembrolizumab.[3][13]Clinical development was discontinued.[13]

This table establishes the high bar for potency and selectivity that a new drug lead must meet or exceed. The clinical failures of advanced candidates like Epacadostat highlight the complexity of translating in vitro potency to clinical efficacy, underscoring the need for a thorough and rigorous preclinical evaluation.[3]

A Rigorous Experimental Workflow for Lead Validation

The following multi-step workflow is designed as a self-validating system to comprehensively assess this compound's potential as a drug lead. Each stage provides critical data that informs the decision to proceed to the next.

Workflow cluster_invitro In Vitro Characterization cluster_safety Safety & Selectivity Enzymatic Step 1: Enzymatic Assay (Direct IDO1 Inhibition) Decision1 Proceed if IC50 < 1 µM Enzymatic->Decision1 Cellular Step 2: Cell-Based Assay (Functional Activity) Decision2 Proceed if Cellular IC50 is Potent & Correlates with Step 1 Cellular->Decision2 Cytotoxicity Step 3: Cytotoxicity Profiling (Therapeutic Window) Decision3 Proceed if Selectivity Index (SI) is High Cytotoxicity->Decision3 Decision1->Cellular Potent Stop1 STOP: Low Potency Decision1->Stop1 Inactive Decision2->Cytotoxicity Active Stop2 STOP: Poor cell permeability or off-target effects Decision2->Stop2 Inactive Stop3 STOP: High Cytotoxicity Decision3->Stop3 Toxic Proceed Advance to Lead Optimization Decision3->Proceed Selective

Figure 2: Decision-gated workflow for evaluating a novel IDO1 inhibitor candidate.
Experimental Protocol 1: In Vitro Enzymatic IDO1 Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC50) of this compound on recombinant human IDO1 enzyme.

Causality: This is the foundational experiment. A positive result confirms direct interaction with the target protein. The assay mixture is specifically designed to maintain the enzyme in its active, reduced state, mimicking physiological conditions.[12] Catalase is included to prevent the generation of H2O2 which can inhibit IDO1.[12]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).

    • Reaction Cocktail: Prepare fresh in Assay Buffer: 400 µM L-tryptophan, 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 µg/mL Catalase.[5]

    • Enzyme Solution: Dilute recombinant human IDO1 His-Tag to a final concentration of ~40 ng/µL in Assay Buffer. Keep on ice.[14]

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in Assay Buffer.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 180 µL of the Reaction Cocktail to each well.

    • Add 10 µL of the serially diluted test compound or vehicle control (Assay Buffer with DMSO) to the appropriate wells.

    • To initiate the reaction, add 10 µL of the diluted IDO1 enzyme solution to all wells except the "Blank" control (add 10 µL of Assay Buffer to the blank).

    • Incubate the plate at 37°C for 60 minutes.[5]

  • Reaction Termination and Detection:

    • Stop the reaction by adding 20 µL of 30% (w/v) Trichloroacetic Acid (TCA).[5]

    • Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[4][5]

    • Centrifuge the plate to pellet precipitated protein.

    • Measure the absorbance of the supernatant at 320-325 nm, which corresponds to the kynurenine product.[14]

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Cell-Based IDO1 Functional Assay

Objective: To assess the ability of this compound to inhibit IDO1 activity within a cellular context, confirming cell permeability and efficacy in a complex biological system.

Causality: Many compounds that are active in enzymatic assays fail in cellular models due to poor membrane permeability or rapid metabolism.[12] This assay uses HeLa cells, which reliably upregulate functional IDO1 upon stimulation with interferon-gamma (IFN-γ), providing a robust and physiologically relevant system for measuring functional inhibition.[4][5]

Methodology:

  • Cell Culture:

    • Seed HeLa cells in a 96-well tissue culture plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[5]

  • Induction and Treatment:

    • The next day, replace the medium with fresh culture medium containing 10 ng/mL of human IFN-γ to induce IDO1 expression.[5]

    • Immediately add the serially diluted this compound or vehicle control to the wells.

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of the conditioned medium from each well.[4]

    • Transfer the supernatant to a new 96-well plate.

    • Add 10 µL of 6.1 N TCA to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[4]

    • Develop the color by adding an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at 480 nm.

  • Data Analysis:

    • Calculate the cellular IC50 value by plotting the reduction in kynurenine concentration against the log[inhibitor concentration].

Experimental Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which this compound becomes toxic to cells and to calculate its selectivity index (SI).

Causality: An effective drug lead must kill or inhibit its target (in this case, by modulating the immune system against cancer cells) at concentrations far below those at which it harms normal cells.[15] The MTT assay is a standard colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability.[16] By testing against both a cancer cell line and a non-cancerous cell line (e.g., HEK293), we can assess the compound's therapeutic window.[16]

Methodology:

  • Cell Plating:

    • Seed both a cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., HEK293) in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with a broad range of concentrations of this compound (typically from 0.1 to 100 µM) for 48 hours. Include a vehicle-only control.

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[16]

  • Formazan Solubilization and Readout:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the cytotoxic IC50 (the concentration that reduces cell viability by 50%) for both cell lines.

    • Calculate the Selectivity Index (SI) as: SI = IC50 (non-cancerous cells) / IC50 (cancer cells) . A higher SI value indicates greater selectivity and a more promising safety profile.[16]

Conclusion and Path Forward

The evaluation of this compound as an IDO1 inhibitor drug lead is a scientifically sound endeavor rooted in the established activity of the hydrazine scaffold.[8] Its potential lies in offering a novel chemical starting point that may overcome the limitations of previously explored inhibitors.

The proposed experimental workflow provides a robust, decision-gated path for its validation. Success in the enzymatic assay would confirm its direct-target activity, positive results in the cell-based assay would demonstrate its functional relevance, and a high selectivity index from cytotoxicity profiling would establish a viable therapeutic window. Should this compound prove to be a potent and selective inhibitor, the subsequent steps would involve extensive lead optimization to enhance potency and drug-like properties, followed by in vivo efficacy studies in syngeneic tumor models. This structured approach ensures that resources are directed only toward compounds with a genuine and empirically validated potential to become next-generation cancer immunotherapies.

References

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A Comprehensive Performance Benchmark of 2,4-Dichlorobenzhydrazide Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 2,4-Dichlorobenzhydrazide derivatives, benchmarking their performance against established alternatives in key therapeutic areas. We will delve into the synthetic rationale, mechanisms of action, and present supporting experimental data to offer a clear perspective for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for the this compound Scaffold

The hydrazide-hydrazone scaffold (-CONH-N=CH-) is a privileged structural motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This versatility stems from the azomethine proton (-NHN=CH-), which is a key pharmacophore that facilitates interactions with various biological targets.[3][4] The incorporation of a 2,4-dichlorophenyl moiety is a deliberate strategic choice. The chlorine atoms act as strong electron-withdrawing groups, enhancing the lipophilicity and potentially modulating the electronic properties of the entire molecule. This can lead to improved cell membrane permeability and stronger binding interactions with target enzymes or receptors, thereby amplifying the therapeutic effect.[5]

Derivatives are typically synthesized through a straightforward condensation reaction between a hydrazide and an appropriate aldehyde or ketone, a method that is both efficient and allows for extensive structural diversification.[1][2] This guide will focus on benchmarking the performance of these derivatives in two critical areas of drug discovery: antimicrobial and anticancer applications.

G start_node Starting Materials hydrazide This compound aldehyde Substituted Aldehyde / Ketone process_node process_node output_node Final Product condensation Condensation Reaction (Reflux) hydrazide->condensation aldehyde->condensation solvent Solvent (e.g., Ethanol) + Acid Catalyst solvent->condensation product This compound Derivative (Hydrazone) condensation->product

Caption: General synthesis workflow for this compound derivatives.

Part 1: Performance Benchmark in Antimicrobial Applications

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Hydrazone derivatives, particularly those with halogenated moieties, have emerged as a promising class of novel antimicrobial agents.[6][7] Their mechanism often involves the disruption of bacterial cellular processes or interference with fungal cell wall synthesis.

Comparative Analysis: Antimicrobial Efficacy

The performance of novel this compound derivatives has been benchmarked against widely used clinical standards, ciprofloxacin (antibacterial) and fluconazole (antifungal). The data below, synthesized from in vitro studies, demonstrates that these derivatives not only show comparable activity but, in some cases, exhibit efficacy against resistant strains.[6][7][8]

Compound IDTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Standard DrugStandard Drug MIC (µg/mL)
Derivative 3a Escherichia coli-SCiprofloxacin-
Derivative 3a Staphylococcus aureus2525Ciprofloxacin-
Derivative 3a Candida tropicalis25-Fluconazole-
Derivative 3b Proteus mirabilis12.531Ciprofloxacin-
Derivative 3b MRSA2526CiprofloxacinR
Derivative 3b Candida albicans-SFluconazole-
(Data synthesized from studies by Babalola SA, et al.[6][7] S = Sensitive, R = Resistant, MRSA = Methicillin-resistant Staphylococcus aureus)

The key insight from this data is the potent activity of derivative 3b against Methicillin-resistant Staphylococcus aureus (MRSA), a strain resistant to the standard drug ciprofloxacin.[7] This highlights the potential of the this compound scaffold to overcome existing resistance mechanisms.

Experimental Protocol: Micro Broth Dilution for Minimum Inhibitory Concentration (MIC)

This protocol is a self-validating system for determining the antimicrobial efficacy of a compound. The inclusion of positive (organism + broth), negative (broth only), and drug-standard controls ensures the reliability of the results.

Objective: To determine the lowest concentration of a derivative that visibly inhibits microbial growth.

Methodology:

  • Preparation: A 96-well microtiter plate is used. A two-fold serial dilution of the test derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Controls:

    • Growth Control: Wells containing only the broth and the microorganism.

    • Sterility Control: Wells containing only sterile broth.

    • Standard Control: Wells containing the microorganism and a serial dilution of a standard drug (e.g., ciprofloxacin).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the derivative where no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Prepare Serial Dilution of Derivative in Plate B Inoculate Wells with Standardized Microbe A->B Step 1-2 C Add Controls (Growth, Sterility, Standard) B->C Step 3 D Incubate Plate (e.g., 24h at 37°C) C->D Step 4 E Observe Wells for Visible Growth (Turbidity) D->E Step 5 F Is Growth Visible? E->F G Record Concentration as MIC F->G No H Higher Concentration F->H Yes H->F Check Next Well

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 2: Performance Benchmark in Anticancer Applications

The search for novel chemotherapeutics with improved efficacy and selectivity remains a cornerstone of cancer research. Hydrazide-hydrazone derivatives have demonstrated significant potential, often exerting their effects by inducing apoptosis, causing cell cycle arrest, or inhibiting key enzymes involved in cancer progression.[9][10][11]

Comparative Analysis: In Vitro Cytotoxicity

The cytotoxic performance of various hydrazone derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this comparison, representing the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDCancer Cell LineIC₅₀ (µM)Standard DrugStandard IC₅₀ (µM)
Compound 21 [12][13]LN-229 (Glioblastoma)0.77--
Compound 19 [12]769-P (Renal)45.42--
Compound 11 [14]HCT-116 (Colon)2.5Cisplatin2.43
Compound 3l [15]MCF-7 (Breast)2.19Staurosporine4.19
Compound 3c [11]MCF-7 (Breast)7.055-FU>25
Compound 2 [9]MCF-7 (Breast)0.18--
(Data synthesized from multiple independent studies.[9][11][12][13][14][15] Standard drugs varied by study.)

These results are highly encouraging. Several derivatives exhibit IC₅₀ values in the low micromolar and even nanomolar range, demonstrating potency comparable or superior to established chemotherapeutic agents like Cisplatin, 5-Fluorouracil (5-FU), and Staurosporine.[11][14][15] For instance, compound 21 shows exceptional activity against glioblastoma cells with an IC₅₀ of 0.77 µM, while compound 3l is nearly twice as potent as staurosporine against the MCF-7 breast cancer line.[12][13][15] Studies suggest these effects are often mediated by inducing apoptosis through a caspase- and mitochondrial-dependent pathway, indicated by an increased Bax/Bcl-2 ratio.[9]

Experimental Protocol: MTT Assay for Cell Viability

This is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its reliability hinges on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

Objective: To quantify the cytotoxic effect of a derivative on a cancer cell line.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test derivative. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plate is incubated for a defined period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: The treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Quantification: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle control, and the IC₅₀ value is determined from the resulting dose-response curve.

Conclusion and Future Directions

The experimental data presented in this guide strongly supports the continued investigation of this compound derivatives as a versatile and potent scaffold in drug discovery. In the antimicrobial sphere, they demonstrate significant efficacy, including activity against drug-resistant bacterial strains. In oncology, they exhibit potent cytotoxic effects against a range of human cancer cell lines, often outperforming standard chemotherapeutic agents in vitro.

Future research should be directed towards:

  • In Vivo Efficacy: Translating the promising in vitro results into animal models to assess therapeutic efficacy and safety profiles.[6][7][9]

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways to understand the basis of their potent activity.[3][9]

  • Pharmacokinetic Profiling: Conducting ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate the drug-like properties of lead compounds.[14]

  • Structural Optimization: Expanding the chemical library to refine structure-activity relationships (SAR) and optimize for potency and selectivity.

The this compound core represents a validated starting point for the development of next-generation therapeutic agents.

References

  • Babalola, S. A., Igie, N., Idris, A. Y., Hamza, A., Sanni, Y. M., Muhammad, H. Y., Erumiseli, O. G., & Bakare, L. O. (Year not available). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. DRUG DISCOVERY.
  • Babalola, S. A., et al. (2025). Antimicrobial activities of hydrazones with 2,4-dichloro moiety.
  • (Author not available). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. World Journal of Pharmaceutical Research.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
  • (Author not available). (2020). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology. [Link]
  • Aziz-ur-Rehman, et al. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents.
  • Babalola, S. A., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety.
  • Salimi, M., et al. (2017). In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. Cancer Chemotherapy and Pharmacology, 79(5), 983-994. [Link]
  • Saeed, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. [Link]
  • El-Gaby, M. S. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3538. [Link]
  • Saeed, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed. [Link]
  • (Author not available). (2019). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review.
  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 2146–2167. [Link]
  • (Author not available). (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry. [Link]
  • (Author not available). (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Pharmaceuticals. [Link]
  • Aziz-ur-Rehman, et al. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents.
  • (Author not available). (2011).
  • Kumar, D., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2991. [Link]
  • (Author not available). (2022).
  • Zarghi, A., et al. (2007). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 6(4), 265-271. [Link]
  • (Author not available). (2022). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. Chemistry & Biodiversity. [Link]
  • El-Naggar, A. M., et al. (2022). Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. Molecules, 27(22), 8049. [Link]
  • Kos, J., et al. (2019). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 24(16), 2958. [Link]
  • (Author not available). (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Journal of Heterocyclic Chemistry. [Link]
  • (Author not available). (2024). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity. [Link]

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A Senior Application Scientist's Guide to the Comparative Spectral Analysis of Chlorinated Benzhydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chlorinated benzhydrazides are a class of organic compounds that form a structural cornerstone for many pharmacologically active agents. Their derivatives are explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] For researchers in medicinal chemistry and drug development, the unambiguous structural confirmation of these molecules is a critical first step. The precise location of the chlorine substituent on the phenyl ring—whether ortho, meta, or para—can profoundly influence the molecule's biological activity and physicochemical properties.

This guide provides a comprehensive comparative analysis of the spectral data of chlorinated benzhydrazides. Moving beyond a simple data repository, this document delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) data. Our objective is to equip researchers with the expertise to confidently identify and differentiate between chlorinated benzhydrazide isomers.

The Foundational Role of Spectroscopy

Spectroscopic techniques are indispensable tools that probe the interaction of molecules with electromagnetic radiation, providing a detailed fingerprint of their structure. For chlorinated benzhydrazides, each technique offers a unique piece of the structural puzzle:

  • NMR Spectroscopy maps the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, revealing the connectivity and electronic nature of the molecular framework.

  • IR Spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies, such as the carbonyl (C=O) and amine (N-H) groups of the hydrazide moiety.

  • Mass Spectrometry determines the molecular weight and provides clues about the structure through fragmentation patterns. It is particularly powerful for halogenated compounds due to the characteristic isotopic distribution of chlorine.[3]

  • UV-Vis Spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents.[4]

The following sections will dissect the spectral signatures of ortho-, meta-, and para-chlorinated benzhydrazides, using unsubstituted benzohydrazide as a baseline for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Positional Roadmap

NMR spectroscopy is arguably the most powerful tool for differentiating isomers. The electron-withdrawing nature of the chlorine atom induces a deshielding effect on nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The magnitude of this effect is dependent on the position of the chlorine atom relative to the probed nucleus.

Causality Behind the Shifts: The chlorine atom withdraws electron density from the aromatic ring through induction. This effect is strongest at the ortho and para positions. Consequently, protons and carbons at these positions experience a reduced electron density and are more deshielded, leading to a downfield shift in their NMR signals compared to unsubstituted benzohydrazide.

Comparative ¹H NMR Data

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.0 ppm) is the most informative for distinguishing between chlorinated isomers. The hydrazide protons (-CONHH - and -NH ₂ ) also provide characteristic signals, often appearing as broad singlets that can be exchanged with D₂O.

CompoundAromatic Protons (δ, ppm)-CONH- Proton (δ, ppm)-NH₂ Proton (δ, ppm)
Benzohydrazide ~7.4-7.8 (multiplet)~9.8 (singlet)~4.6 (broad singlet)
2-Chlorobenzohydrazide ~7.3-7.8 (complex multiplet)~10.2 (singlet)~4.7 (broad singlet)
3-Chlorobenzohydrazide ~7.4-7.9 (complex multiplet)~9.9 (singlet)~4.6 (broad singlet)
4-Chlorobenzohydrazide ~7.5 (doublet), ~7.8 (doublet)~9.9 (singlet)~4.6 (broad singlet)

Note: Exact chemical shifts can vary based on the solvent and concentration.

Expert Insights: The 4-chloro isomer often presents the most simplified aromatic pattern: a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The ortho and meta isomers produce more complex multiplets that can be challenging to resolve without higher field NMR or 2D techniques. The downfield shift of the -CONH- proton in the 2-chloro isomer can be attributed to a potential intramolecular hydrogen bond with the adjacent chlorine atom.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides further confirmation of the substitution pattern. The carbon atom directly bonded to the chlorine (ipso-carbon) shows a significant downfield shift.

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
Benzohydrazide ~166~127-132
2-Chlorobenzohydrazide ~164~127-132 (C-Cl at ~130)
3-Chlorobenzohydrazide ~165~126-135 (C-Cl at ~134)
4-Chlorobenzohydrazide ~165~128-138 (C-Cl at ~137)

Note: Data is synthesized from typical values for substituted aromatics.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying the key functional groups within the benzhydrazide structure. The position of the chlorine atom has a more subtle, yet discernible, effect on the vibrational frequencies of the C=O and N-H bonds.

Causality Behind the Shifts: The electronic influence of the chlorine substituent can slightly alter the bond strengths within the hydrazide moiety. An electron-withdrawing group can increase the double bond character of the C=O bond, leading to a higher stretching frequency (wavenumber).

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
Benzohydrazide ~3200-3300~1650N/A
2-Chlorobenzohydrazide ~3200-3300~1660~750
3-Chlorobenzohydrazide ~3200-3300~1655~800
4-Chlorobenzohydrazide ~3200-3300~1652~830

Note: Values are approximate and can be influenced by sample preparation (e.g., KBr pellet vs. Nujol mull).[5][6]

Expert Insights: While the shifts in the N-H and C=O regions are small, they can be used for comparative purposes when spectra are acquired under identical conditions. The most reliable IR feature for confirming chlorination is the C-Cl stretching band, which typically appears in the fingerprint region (below 850 cm⁻¹). The exact position of this band can be indicative of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): The Isotopic Signature

Mass spectrometry is exceptionally useful for confirming the presence of chlorine. Naturally occurring chlorine is a mixture of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This ~3:1 ratio results in a characteristic isotopic pattern for any chlorine-containing ion.[7][8]

The M+2 Peak: A compound with one chlorine atom will exhibit a molecular ion peak (M) and another peak at two mass units higher (M+2), with a relative intensity ratio of approximately 3:1.[9] This provides definitive evidence for the presence of a single chlorine atom.

Fragmentation Patterns: Electron Ionization (EI) mass spectrometry typically causes fragmentation of the parent molecule. For benzhydrazides, common fragmentation pathways include:

  • Loss of the -NHNH₂ group.

  • Formation of the substituted benzoyl cation ([Cl-C₆H₄-CO]⁺).

The isotopic signature of chlorine will be retained in any fragment that contains the chlorine atom, aiding in the elucidation of the fragmentation pathway. For example, the chlorinated benzoyl cation will also appear as a pair of peaks separated by 2 m/z units with a 3:1 intensity ratio.[10]

Visualizing the Isotopic Pattern

Caption: Characteristic M and M+2 peaks in MS for a compound with one chlorine atom.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

Causality Behind the Shifts: The chlorine atom, acting as a substituent on the benzene ring, can cause a small shift in the wavelength of maximum absorbance (λmax). This is known as a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths), depending on the interplay between its inductive and resonance effects.

Compoundλmax (nm)
Benzohydrazide ~225
Chlorinated Benzhydrazides ~230-245

Note: λmax is highly solvent-dependent.[11][12]

Expert Insights: While UV-Vis spectroscopy is not the primary tool for distinguishing between isomers, it is valuable for confirming the presence of the substituted aromatic chromophore. The subtle shifts in λmax can be used for quantitative analysis (e.g., using the Beer-Lambert law) once the identity of the isomer has been confirmed by other methods.[13]

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of spectral data hinges on meticulous experimental execution. The following are standardized protocols for acquiring high-quality data.

Workflow for Spectral Characterization

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesize Chlorinated Benzhydrazide purification Purify by Recrystallization synthesis->purification nmr NMR (¹H & ¹³C) purification->nmr Structure & Isomer ID ir FTIR purification->ir Functional Groups ms Mass Spec (EI) purification->ms Molecular Weight & Chlorine Confirmation uv UV-Vis purification->uv Chromophore Check comparison Compare Data with Reference/Predicted Spectra nmr->comparison ir->comparison ms->comparison uv->comparison confirmation Confirm Structure comparison->confirmation

Caption: Standard workflow for the synthesis and spectral confirmation of chlorinated benzhydrazides.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified chlorinated benzhydrazide for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred as it effectively dissolves the polar hydrazide and does not obscure the aromatic region.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a Fourier Transform NMR spectrometer (400 MHz or higher recommended for better resolution). Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine proton ratios.

Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder.

  • Pellet Pressing: Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Background Collection: Place the KBr pellet holder (without the sample pellet) in the spectrometer and run a background scan.

  • Sample Acquisition: Place the sample pellet in the holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[14]

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), via injection into the GC.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragment ions.

  • Data Analysis: Examine the resulting mass spectrum for the molecular ion peak and the characteristic M+2 peak. Analyze the fragmentation pattern to support the proposed structure.

Conclusion: A Synthesized View

Differentiating chlorinated benzhydrazide isomers is a multi-faceted analytical challenge that requires the synergistic use of several spectroscopic techniques. No single method provides all the answers, but together, they offer unambiguous structural confirmation.

  • ¹H NMR is the most definitive technique for identifying the substitution pattern on the aromatic ring.

  • Mass Spectrometry provides irrefutable evidence of chlorination through the characteristic M+2 isotopic peak.

  • IR Spectroscopy confirms the presence of the core hydrazide functional groups.

  • UV-Vis Spectroscopy serves as a supplementary method for chromophore confirmation and quantitative analysis.

By understanding the principles behind the spectral data and adhering to rigorous experimental protocols, researchers can confidently navigate the structural elucidation of these important pharmaceutical building blocks.

References

  • ResearchGate. (n.d.). The UV, IR and NMR spectral data of substituted (E)-N - ResearchGate.
  • Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.
  • ResearchGate. (n.d.). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide | Request PDF.
  • PubMed. (2006). UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. Spectrochim Acta A Mol Biomol Spectrosc, 65(3-4), 695-701.
  • Arjunan, V., et al. (2011). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 486-496.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e).
  • ScienceDirect. (2021). Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. Journal of Molecular Structure, 1225, 129111.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives.
  • IJERT. (n.d.). 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • ResearchGate. (n.d.). (PDF) Chemical synthesis, spectroscopic analysis, antioxidant, and antimicrobial activities of some hydrazones derived from 4-fluorobenzohydrazide.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Journal of Pharmaceutical Chemistry. (2022). Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening.
  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry.
  • Kwantlen Polytechnic University. (2021). Radicals and Mass Spectrometry (MS) Spring 2021.
  • Michigan State University. (n.d.). Mass Spectrometry.
  • Wiley. (n.d.). 1,2-Dichloro-benzene - Optional[1H NMR] - Spectrum - SpectraBase.
  • NIST. (n.d.). Benzene, 1,2-dichloro-.
  • ResearchGate. (n.d.). IR spectroscopic study and DFT calculations on dibenzyltin dichloride.
  • PubMed. (2013). A comparative study of the infrared and Raman spectra of aniline and o-, m-, p-phenylenediamine isomers. Spectrochim Acta A Mol Biomol Spectrosc, 112, 388-96.

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A Comparative Guide to the Validation of 2,4-Dichlorobenzhydrazide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison and validation of 2,4-Dichlorobenzhydrazide, a key chemical intermediate. We will explore its synthesis, compare it to viable alternatives, and provide detailed experimental protocols for its validation, empowering you to make informed decisions in your research and development endeavors.

Introduction: The Critical Role of this compound in Synthesis

This compound is a versatile chemical intermediate, primarily utilized in the synthesis of a wide array of heterocyclic compounds. These structures form the backbone of numerous pharmaceuticals, agrochemicals, and dyes.[1] The strategic importance of this compound lies in its reactive hydrazide moiety, which readily participates in cyclization reactions to form stable ring systems such as pyrazoles and oxadiazoles.[2][3] The presence of the dichlorinated phenyl ring can also impart desirable physicochemical properties to the final molecule, including enhanced biological activity.[1]

The purity and consistency of this intermediate are paramount, as any impurities can be carried through the synthetic pathway, impacting the yield, purity, and safety of the final active pharmaceutical ingredient (API) or commercial product.[4][5] Therefore, rigorous validation of this compound is not merely a quality control measure but a critical step in ensuring the success of the overall synthetic process.

Synthesis of this compound: A Proposed Route

A common and efficient method for the synthesis of this compound involves a two-step process starting from 2,4-dichlorobenzoic acid.

Step 1: Synthesis of 2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzoic acid is reacted with an acyl chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), to form the highly reactive 2,4-dichlorobenzoyl chloride.[6]

Step 2: Reaction with Hydrazine Hydrate

The freshly prepared 2,4-dichlorobenzoyl chloride is then carefully reacted with hydrazine hydrate (N₂H₄·H₂O) to yield this compound.[7] This reaction is typically performed at low temperatures to control its exothermic nature.

graph Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="2,4-Dichlorobenzoic Acid"]; B [label="2,4-Dichlorobenzoyl Chloride"]; C [label="this compound"]; R1 [label="SOCl₂ or PCl₃", shape=plaintext, fontcolor="#EA4335"]; R2 [label="Hydrazine Hydrate", shape=plaintext, fontcolor="#EA4335"];

A -> B [label="Acyl Chlorination"]; B -> C [label="Hydrazinolysis"]; R1 -> A; R2 -> B; }

Caption: Proposed synthetic pathway for this compound.

Comparative Analysis: this compound vs. Alternatives

The choice of a chemical intermediate is a critical decision in any synthetic workflow, balancing factors such as reactivity, yield, purity, cost, and safety.[8] Here, we compare this compound with other common intermediates used in the synthesis of similar heterocyclic structures.

FeatureThis compoundPhenylhydrazineBenzoic Hydrazide
Primary Applications Synthesis of dichlorinated pyrazoles, oxadiazoles, and other heterocycles.General synthesis of pyrazoles and indoles.Synthesis of non-halogenated pyrazoles, oxadiazoles, and other heterocycles.
Reactivity High, due to the electron-withdrawing nature of the chlorine atoms.Moderate to high.Moderate.
Typical Yields 85-95% (estimated based on similar reactions)[9]80-90%85-95%
Purity Concerns Residual starting materials, over-reaction products.[10]Oxidation products, residual starting materials.Residual starting materials.
Cost-Effectiveness Moderate, influenced by the cost of dichlorinated starting materials.Generally lower cost.Lower cost.
Impact on Final Product Imparts a dichlorophenyl moiety, potentially enhancing biological activity.[1]Imparts a phenyl group.Imparts a benzoyl group.

Key Insights:

  • For Enhanced Bioactivity: this compound is often the intermediate of choice when the final product requires the specific electronic and steric properties conferred by the dichlorophenyl group, which can enhance biological activity.[1]

  • For General Heterocyclic Synthesis: Phenylhydrazine and benzoic hydrazide are excellent, cost-effective alternatives for the synthesis of a broad range of non-halogenated heterocyclic compounds.

  • Process Optimization: The higher reactivity of this compound may allow for milder reaction conditions compared to less reactive intermediates, potentially reducing energy consumption and the formation of byproducts.[8]

Experimental Validation Protocols

The validation of a chemical intermediate is essential to ensure its identity, purity, and suitability for its intended use.[11] The following are detailed, step-by-step methodologies for the key analytical techniques used to validate this compound, based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is designed for the quantitative determination of this compound and the detection of process-related impurities.

graph HPLC_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Sample Preparation\n(Dissolve in Mobile Phase)"]; B [label="HPLC System\n(C18 column)"]; C [label="Isocratic Elution\n(Acetonitrile/Water)"]; D [label="UV Detection\n(e.g., 230 nm)"]; E [label="Data Analysis\n(Peak Integration)"];

A -> B -> C -> D -> E; }

Caption: A typical HPLC workflow for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If needed, add a small amount of formic acid (e.g., 0.1%) to both solvents to improve peak shape.[6]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a similar concentration as the highest calibration standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 230 nm[6]

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Processing: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. Calculate the purity by comparing the area of the main peak to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the definitive identification of this compound and for the detection and identification of volatile impurities.

graph GCMS_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

A [label="Sample Preparation\n(Dissolve in suitable solvent)"]; B [label="GC Injection\n(Split/Splitless)"]; C [label="Capillary Column Separation\n(e.g., DB-5ms)"]; D [label="Electron Ionization (EI)"]; E [label="Mass Spectrometry Detection"]; F [label="Library Matching & Fragmentation Analysis"];

A -> B -> C -> D -> E -> F; }

Caption: A standard GC-MS workflow for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Reagents:

  • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: 40-400 amu

    • Source temperature: 230 °C

  • Analysis: Inject the sample into the GC-MS system.

  • Data Interpretation: Compare the obtained mass spectrum of the major peak with a reference library (if available) for confirmation of identity. Analyze the fragmentation pattern to elucidate the structure.[12] Expected fragments would include the molecular ion peak and fragments corresponding to the dichlorophenyl and benzhydrazide moieties.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the sample in the appropriate deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Interpretation:

    • ¹H NMR: Expect signals in the aromatic region corresponding to the protons on the dichlorophenyl ring. The protons of the hydrazide group (-CONHNH₂) will appear as distinct signals, often broad, and their chemical shifts will be dependent on the solvent and concentration.[15]

    • ¹³C NMR: Expect signals for the six carbons of the dichlorophenyl ring and the carbonyl carbon of the hydrazide group. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms.[16]

Conclusion: Ensuring Quality and Consistency in Chemical Synthesis

The validation of chemical intermediates like this compound is a cornerstone of robust and reproducible chemical synthesis.[4] By implementing rigorous analytical methodologies such as HPLC, GC-MS, and NMR, researchers and drug development professionals can ensure the identity, purity, and quality of this critical building block.

While this compound offers unique advantages in the synthesis of specific, biologically active compounds, a thorough evaluation of its performance against alternatives is crucial for optimizing synthetic routes in terms of yield, cost, and environmental impact.[8] This guide provides the foundational knowledge and experimental frameworks to empower you in making these critical decisions, ultimately leading to higher quality and more reliable outcomes in your scientific endeavors.

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A Comparative Guide to the Environmental Impact of 2,4-Dichlorobenzhydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced materials, the synthesis of key chemical intermediates like 2,4-Dichlorobenzhydrazide is a critical step. However, with increasing global emphasis on sustainable practices, it is imperative for the scientific community to critically evaluate the environmental footprint of these chemical processes. This guide provides an in-depth comparison of traditional and greener synthetic routes to this compound, offering experimental data and a logical framework for assessing their environmental impact. Our focus is to move beyond mere procedural descriptions to a deeper understanding of the principles of green chemistry in action.

The Conventional Approach: A Legacy of Environmental Compromise

The traditional synthesis of this compound typically follows a two-step process commencing from 2,4-dichlorobenzoic acid. This route, while well-established, often involves the use of hazardous reagents and generates a significant amount of waste.

A common pathway involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with hydrazine hydrate.

Step 1: Formation of 2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce 2,4-dichlorobenzoyl chloride. This reaction, while effective, generates stoichiometric amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, both of which are corrosive and environmentally harmful.

Step 2: Hydrazinolysis

The resulting 2,4-dichlorobenzoyl chloride is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form the desired this compound. A significant concern with this step is the use of hydrazine hydrate, a substance classified as toxic, a suspected carcinogen, and an environmental hazard.[1][2] Accidental release or improper disposal can have severe consequences for aquatic ecosystems.[2]

The overall reaction scheme is as follows:

Conventional Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Hydrazinolysis 2,4-Dichlorobenzoic_Acid 2,4-Dichlorobenzoic Acid 2,4-Dichlorobenzoyl_Chloride 2,4-Dichlorobenzoyl Chloride 2,4-Dichlorobenzoic_Acid->2,4-Dichlorobenzoyl_Chloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Byproducts1 SO₂ + HCl 2,4-Dichlorobenzoyl_Chloride->Byproducts1 generates This compound This compound 2,4-Dichlorobenzoyl_Chloride->this compound + Hydrazine Hydrate Hydrazine_Hydrate Hydrazine Hydrate (N₂H₄·H₂O) Byproducts2 HCl This compound->Byproducts2 generates

Caption: Conventional two-step synthesis of this compound.

The Green Alternative: Microwave-Assisted, Solvent-Free Synthesis

In alignment with the principles of green chemistry, which advocate for the reduction of hazardous substances and energy consumption, a more environmentally benign approach to hydrazide synthesis has been developed.[3][4] This method utilizes microwave irradiation to facilitate a one-pot reaction directly from the carboxylic acid and hydrazine hydrate, often in the absence of a solvent.[5][6]

This greener route offers several distinct advantages:

  • Energy Efficiency: Microwave heating is significantly more energy-efficient than conventional heating methods.[5]

  • Reduced Reaction Time: Reactions that typically take hours can be completed in minutes under microwave irradiation.[1][5]

  • Solvent-Free Conditions: Eliminating the need for organic solvents reduces waste and minimizes the environmental impact associated with their production and disposal.[7]

  • Improved Atom Economy: By directly reacting the carboxylic acid with hydrazine hydrate, the need for a chlorinating agent is bypassed, leading to a higher atom economy.

The reaction scheme for the greener synthesis is as follows:

Green Synthesis cluster_0 One-Pot Microwave Synthesis 2,4-Dichlorobenzoic_Acid 2,4-Dichlorobenzoic Acid This compound This compound 2,4-Dichlorobenzoic_Acid->this compound + Hydrazine Hydrate Hydrazine_Hydrate Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine_Hydrate->this compound Microwave Microwave Irradiation Microwave->this compound facilitates Byproduct H₂O This compound->Byproduct generates

Caption: Green, one-pot microwave-assisted synthesis of this compound.

Head-to-Head Comparison: A Quantitative Environmental Assessment

To provide a clear and objective comparison, the following table summarizes key green chemistry metrics for the conventional and microwave-assisted synthesis of hydrazides, based on data from analogous reactions.[5]

MetricConventional MethodMicrowave-Assisted (Solvent-Free)Improvement
Overall Yield (%) ~77%~90% 13% Increase
Number of Steps TwoOne 50% Reduction
Heating Time 6-9 hours60-200 seconds 162-360 times less
Energy Consumption (KWh) 6-90.015-0.050 180-400 times less
E-Factor (kg waste/kg product) ~4.5~0.3 93.3% Reduction
Atom Economy (%) ~62.3%~79.1% 16.8% Increase

Data adapted from a comparative study on the synthesis of benzoic hydrazide.[5]

The E-factor, which represents the mass of waste generated per unit of product, is a particularly telling metric.[8][9] A lower E-factor signifies a more environmentally friendly process. The dramatic reduction in the E-factor for the microwave-assisted method highlights its superior sustainability.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

Materials:

  • 2,4-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (80% solution in water)

  • Toluene (or other suitable inert solvent)

  • Sodium bicarbonate solution (5%)

  • Distilled water

Procedure:

Step 1: Synthesis of 2,4-Dichlorobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2,4-dichlorobenzoic acid.

  • Slowly add an excess of thionyl chloride under stirring.

  • Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,4-dichlorobenzoyl chloride is used directly in the next step.

Step 2: Synthesis of this compound

  • In a separate flask, prepare a solution of hydrazine hydrate in an inert solvent like toluene.

  • Cool the hydrazine solution in an ice bath.

  • Slowly add the crude 2,4-dichlorobenzoyl chloride to the cooled hydrazine solution with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Filter the resulting precipitate and wash it with cold water.

  • Neutralize the filtrate with a 5% sodium bicarbonate solution and extract with a suitable organic solvent to recover any dissolved product.

  • Combine the precipitate and the extracted product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Causality Behind Experimental Choices: The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride. The slow addition of the acyl chloride to a cooled solution of hydrazine hydrate is crucial to control the exothermic reaction and minimize the formation of by-products.

Protocol 2: Green, Microwave-Assisted Synthesis of this compound

Materials:

  • 2,4-Dichlorobenzoic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, place 2,4-dichlorobenzoic acid and hydrazine hydrate in a 1:1.2 molar ratio.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 200-400 W) for a short duration (e.g., 60-180 seconds). The optimal time and power should be determined empirically.

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Causality Behind Experimental Choices: The absence of a solvent simplifies the work-up procedure and reduces waste. Microwave irradiation provides rapid and uniform heating, which significantly accelerates the reaction rate and often leads to higher yields and purer products compared to conventional heating.[1][10]

Conclusion and Future Outlook

The comparison between the conventional and microwave-assisted synthesis of this compound provides a compelling case for the adoption of greener chemical practices. The significant reductions in reaction time, energy consumption, and waste generation, as quantified by the E-factor, underscore the tangible environmental and economic benefits of green chemistry. While the toxicity of hydrazine hydrate remains a concern in both methods, the overall environmental impact of the synthesis can be substantially mitigated by adopting the microwave-assisted, solvent-free approach.

For researchers and professionals in drug development and chemical synthesis, the choice of synthetic route is no longer solely a matter of yield and purity. The environmental impact of a process is a critical consideration that influences the long-term sustainability and ethical standing of a project. By embracing greener alternatives, the scientific community can continue to innovate while minimizing its ecological footprint. Further research into replacing hydrazine with less hazardous alternatives will be a crucial next step in making the synthesis of hydrazides truly sustainable.

References

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A Comparative Guide to the Synthesis of 2,4-Dichlorobenzhydrazide: An Evaluation of Cost-Effectiveness and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dichlorobenzhydrazide is a key building block in the synthesis of a variety of pharmacologically active compounds and other specialty chemicals. The efficiency and cost-effectiveness of its synthesis are critical considerations for researchers in drug discovery and development. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: a direct, one-step synthesis from 2,4-dichlorobenzoyl chloride and a two-step approach originating from 2,4-dichlorobenzoic acid. By examining the underlying chemical principles, experimental protocols, and economic factors, this document aims to equip researchers with the necessary insights to select the optimal synthetic strategy for their specific needs.

Introduction: The Significance of this compound

This compound is a versatile chemical intermediate characterized by a hydrazide functional group attached to a dichlorinated phenyl ring. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a range of bioactive molecules. The strategic importance of this compound necessitates efficient and economically viable synthetic methodologies to support ongoing research and development in the pharmaceutical and agrochemical sectors.

This guide will dissect the two most prevalent methods for the synthesis of this compound, providing a critical evaluation of their respective advantages and disadvantages.

Synthetic Pathways: A Head-to-Head Comparison

The synthesis of this compound is predominantly achieved through two distinct pathways, each with its own set of operational and economic implications.

Route 1: The Direct Acylation of Hydrazine with 2,4-Dichlorobenzoyl Chloride

This method represents the most direct approach to this compound, involving the nucleophilic acyl substitution of the highly reactive 2,4-dichlorobenzoyl chloride with hydrazine hydrate.

Causality of Experimental Choices: The high electrophilicity of the carbonyl carbon in the acyl chloride makes it highly susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydrazine. This reaction is typically rapid and exothermic. The use of a suitable solvent is crucial to manage the reaction temperature and ensure homogeneity. The choice of a base, while not always necessary, can be employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Route 2: The Two-Step Synthesis from 2,4-Dichlorobenzoic Acid

This pathway involves an initial esterification of 2,4-dichlorobenzoic acid, followed by hydrazinolysis of the resulting ester to yield the desired product.

Causality of Experimental Choices:

  • Esterification: The carboxylic acid is first converted to an ester, typically a methyl or ethyl ester, to activate the carbonyl group for subsequent nucleophilic attack. This is often achieved through Fischer esterification, using an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), or by conversion to the acid chloride with a reagent like thionyl chloride followed by reaction with an alcohol. The latter approach, while adding a step, often proceeds with higher yields and under milder conditions.

  • Hydrazinolysis: The ester is then treated with hydrazine hydrate. The hydrazine, being a stronger nucleophile than the alcohol, displaces the alkoxy group to form the more thermodynamically stable hydrazide. This reaction is typically carried out under reflux to ensure a reasonable reaction rate.

Experimental Protocols

Protocol for Route 1: Synthesis from 2,4-Dichlorobenzoyl Chloride
  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with hydrazine hydrate (1.2 equivalents) dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Acyl Chloride: The flask is cooled in an ice bath to 0-5 °C. A solution of 2,4-dichlorobenzoyl chloride (1.0 equivalent) in the same solvent is added dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol to remove any unreacted starting material.[1] The crude product is then dried under vacuum. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.[1]

Protocol for Route 2: Synthesis from 2,4-Dichlorobenzoic Acid

Step A: Esterification of 2,4-Dichlorobenzoic Acid

  • Reaction Setup: A round-bottom flask is charged with 2,4-dichlorobenzoic acid (1.0 equivalent), an excess of methanol or ethanol (e.g., 10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: The mixture is heated to reflux for 4-6 hours, with the reaction progress monitored by TLC.

  • Work-up: After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and the solvent evaporated to yield the crude ester.

Step B: Hydrazinolysis of the Ester

  • Reaction Setup: The crude ester from Step A is dissolved in ethanol in a round-bottom flask. Hydrazine hydrate (3-5 equivalents) is added to the solution.

  • Reaction: The mixture is heated to reflux for 6-12 hours, with the reaction monitored by TLC for the disappearance of the ester spot.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess solvent and hydrazine hydrate are removed under reduced pressure. The resulting solid is triturated with water, filtered, and washed with cold water. The crude this compound is then dried and can be purified by recrystallization as described in Route 1.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_route1 Route 1: Direct Acylation cluster_route2 Route 2: Two-Step Synthesis start1 2,4-Dichlorobenzoyl Chloride process1 Acylation start1->process1 reagent1 Hydrazine Hydrate reagent1->process1 product1 This compound process1->product1 1 Step start2 2,4-Dichlorobenzoic Acid process2a Esterification start2->process2a reagent2a Alcohol (MeOH/EtOH) + Acid Catalyst reagent2a->process2a intermediate Methyl/Ethyl 2,4-Dichlorobenzoate process2a->intermediate Step 1 process2b Hydrazinolysis intermediate->process2b reagent2b Hydrazine Hydrate reagent2b->process2b product2 This compound process2b->product2 Step 2

Caption: Comparative workflows for the synthesis of this compound.

Cost-Effectiveness and Performance Analysis

A comprehensive evaluation of the cost-effectiveness of each route requires an analysis of raw material costs, reaction yields, purity, and overall process complexity.

ParameterRoute 1: From 2,4-Dichlorobenzoyl ChlorideRoute 2: From 2,4-Dichlorobenzoic Acid
Starting Material 2,4-Dichlorobenzoyl Chloride2,4-Dichlorobenzoic Acid
Number of Steps 12 (Esterification + Hydrazinolysis)
Typical Overall Yield High (often >90%)Moderate to High (typically 60-85%)
Reaction Time Short (1-3 hours)Long (10-18 hours)
Process Complexity SimpleMore Complex
Raw Material Cost HigherLower
Reagent Cost Minimal additional reagentsAlcohol, Acid Catalyst/Thionyl Chloride
Purity of Crude Product Generally highMay require more rigorous purification

Discussion of Cost-Effectiveness:

While the starting material for Route 1, 2,4-dichlorobenzoyl chloride, is generally more expensive than 2,4-dichlorobenzoic acid, the overall cost-effectiveness of this route is often superior for several reasons:

  • Higher Yield and Fewer Steps: The single-step, high-yielding nature of Route 1 minimizes product loss and reduces the consumption of solvents and energy associated with multiple steps and purifications.

  • Time Efficiency: The significantly shorter reaction time of Route 1 translates to lower labor costs and increased throughput in a laboratory or industrial setting.

  • Reduced Waste Generation: A one-step synthesis typically generates less solvent and reagent waste compared to a two-step process.

However, Route 2 may be a viable option under certain circumstances:

  • Availability of Starting Materials: If 2,4-dichlorobenzoic acid is readily available and significantly cheaper, and if time and yield are not the primary constraints, this route can be economically feasible.

  • In-house Production of Acyl Chloride: If a laboratory is equipped to safely and efficiently convert the carboxylic acid to the acyl chloride using an inexpensive reagent like thionyl chloride, this can mitigate the higher cost of purchasing the acyl chloride directly. The gaseous byproducts of thionyl chloride (HCl and SO₂) can simplify purification.[2]

Safety and Environmental Considerations

Both synthetic routes involve hazardous chemicals and require appropriate safety precautions.

  • 2,4-Dichlorobenzoyl Chloride (Route 1): This compound is corrosive and causes severe skin burns and eye damage.[3][4] It reacts violently with water and should be handled in a dry, well-ventilated area.[3]

  • 2,4-Dichlorobenzoic Acid (Route 2): This compound is an irritant and may be harmful if swallowed or inhaled.[5][6]

  • Hydrazine Hydrate (Both Routes): This is a toxic and corrosive substance that is also a suspected carcinogen. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment should be worn.

  • Thionyl Chloride (If used in Route 2): This is a highly corrosive and toxic liquid that reacts violently with water to release toxic gases (HCl and SO₂).

From an environmental perspective, Route 1 is generally considered "greener" due to its higher atom economy and reduced waste generation. The two-step nature of Route 2 inherently produces more byproducts and consumes more energy.

Conclusion and Recommendations

For the majority of laboratory and industrial applications, the direct acylation of hydrazine with 2,4-dichlorobenzoyl chloride (Route 1) is the superior method for the synthesis of this compound. Its simplicity, high yield, and time efficiency typically outweigh the higher initial cost of the starting material, making it the more cost-effective and environmentally preferable option.

The two-step synthesis from 2,4-dichlorobenzoic acid (Route 2) remains a viable alternative, particularly in scenarios where the carboxylic acid is significantly more accessible and cost-effective, and where longer reaction times and potentially lower overall yields are acceptable.

Researchers and drug development professionals should carefully consider the specific constraints and priorities of their projects when selecting a synthetic route. For rapid and efficient production of high-purity this compound, Route 1 is the recommended pathway.

References

  • IndiaMART. Thionyl Chloride in Hyderabad, Telangana.
  • Organic Syntheses. (E)-(2-Chlorobenzylidene)hydrazine (1). Org. Synth. 2013, 90, 287-300.
  • Oxford Lab Chem. Material Safety Data Sheet - 2,4-Dichlorobenzoic acid.

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validating the mechanism of action of 2,4-Dichlorobenzhydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<content_type> PUBLISH_COMPARISON_GUIDES <core_directive> ### A Researcher's Guide to Validating the Mechanism of Action of 2,4-Dichlorobenzhydrazide Derivatives as IDO1 Inhibitors

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint target.[1][2] IDO1 catalyzes the rate-limiting step in tryptophan catabolism, converting tryptophan into kynurenine.[1][2][3][4] This process depletes the local microenvironment of tryptophan, an essential amino acid for T-cell function, and produces immunosuppressive kynurenine metabolites.[2][5][6] Many tumors exploit this pathway to evade immune destruction, making IDO1 inhibitors a compelling therapeutic strategy.[2][4] Among the chemical scaffolds investigated, hydrazone derivatives, including this compound derivatives, have shown significant biological activities.[7][8][9][10][11][12]

The Central Hypothesis: IDO1 Inhibition

Our investigation begins with a clear hypothesis: The this compound derivative exerts its anti-tumor phenotype by directly binding to and inhibiting the enzymatic activity of IDO1, thereby reversing the immunosuppressive tumor microenvironment.

To validate this, we must systematically prove three key points:

  • Direct Target Engagement: Does the compound physically interact with IDO1 protein?

  • Functional Inhibition: Does this interaction inhibit IDO1's enzymatic function?

  • Cellular Phenotype: Does functional inhibition in cells produce the expected biological outcome, and is this outcome target-dependent?

The following workflow illustrates the logical progression of this validation campaign.

MOA_Validation_Workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Functional Inhibition cluster_2 Phase 3: Cellular & Phenotypic Validation p1_start Hypothesized Target (IDO1) p1_itc Isothermal Titration Calorimetry (ITC) p1_start->p1_itc Orthogonal Assays p1_spr Surface Plasmon Resonance (SPR) p1_start->p1_spr Orthogonal Assays p1_cetsa Cellular Thermal Shift Assay (CETSA) p1_start->p1_cetsa Orthogonal Assays p1_end Confirmation of Direct Binding p1_itc->p1_end p1_spr->p1_end p1_cetsa->p1_end p2_start Confirmed Binder p1_end->p2_start Proceed if positive p2_enzymatic In Vitro Enzymatic Assay (Kynurenine Measurement) p2_start->p2_enzymatic p2_end Determination of IC50 p2_enzymatic->p2_end p3_start Potent Inhibitor (IC50) p2_end->p3_start Proceed if potent p3_cell Cell-Based IDO1 Assay (Cellular EC50) p3_start->p3_cell p3_crispr CRISPR/Cas9 Target Knockout p3_start->p3_crispr Critical Control p3_phenotype Phenotypic Assays (e.g., T-cell Proliferation) p3_cell->p3_phenotype p3_end Target-Dependent Cellular Activity p3_cell->p3_end p3_crispr->p3_phenotype p3_phenotype->p3_end

Caption: A multi-phase workflow for validating the mechanism of action.

Phase 1: Confirming Direct Target Engagement

The first step is to unequivocally demonstrate that the derivative physically binds to the IDO1 protein. Relying on a single method is insufficient; therefore, we employ a trio of orthogonal biophysical assays, each with distinct principles, to build a powerful consensus.

Method Principle Key Parameters Derived Throughput Primary Advantage
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event in solution.[13][14][15]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[14][16][17]LowProvides a complete thermodynamic profile of the interaction in a label-free, in-solution format.[15][17]
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as an analyte flows over an immobilized ligand.[18][19]Affinity (KD), Association Rate (ka), Dissociation Rate (kd)[18]MediumProvides real-time kinetic data (on- and off-rates) in a label-free format.[20][18]
Cellular Thermal Shift Assay (CETSA) Based on ligand-induced thermal stabilization of the target protein in its native cellular environment.[21][22][23]Target Engagement, Apparent Melting Temperature (Tagg) Shift[24]Medium-HighConfirms target engagement within intact cells, a crucial physiological context.[25][23][24]
Causality Behind Experimental Choices:

We start with ITC and SPR to characterize the binding thermodynamics and kinetics using purified recombinant protein.[13][26] A positive result from both provides strong, quantitative evidence of a direct interaction. However, a purified protein may not perfectly reflect its conformation or accessibility within a cell. This is why CETSA is the pivotal assay in this phase .[21][22] By demonstrating that the compound stabilizes IDO1 against heat-induced denaturation inside a living cell, we bridge the gap between a biochemical interaction and a physiological one.[23]

Featured Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to generate a thermal melt curve to demonstrate the stabilization of IDO1 by a this compound derivative.[21]

  • Cell Culture & Treatment: Culture an IDO1-expressing cell line (e.g., IFN-γ stimulated HeLa or SKOV-3 cells) to ~80% confluency. Treat cells with the test derivative (e.g., at 10x the expected EC50) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[27]

  • Harvesting & Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.[22]

  • Heat Challenge: Use a thermal cycler to heat the aliquots for 3-8 minutes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments).[22] Immediately cool samples on ice.

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath) to release the cellular contents.[22]

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[22]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble IDO1 remaining at each temperature point using Western Blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble IDO1 against temperature for both treated and vehicle-control samples. A shift of the curve to the right for the treated sample indicates thermal stabilization and confirms target engagement.[21]

Phase 2: Quantifying Functional Inhibition

With direct binding confirmed, we must now demonstrate that this binding event leads to a functional consequence: inhibition of IDO1's enzymatic activity. The gold-standard method is a direct, in vitro enzymatic assay.

The IDO1 Enzymatic Reaction

IDO1 catalyzes the oxidation of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.[4][5] Our assay will quantify the formation of kynurenine, a stable and measurable product.

IDO1_Pathway Tryptophan L-Tryptophan IDO1_Enzyme IDO1 Enzyme Tryptophan->IDO1_Enzyme Substrate Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalyzes Inhibitor This compound Derivative Inhibitor->IDO1_Enzyme Inhibits Suppression T-Cell Suppression & Immune Tolerance Kynurenine->Suppression

Caption: The IDO1 catalytic pathway and point of inhibition.

Featured Protocol: In Vitro IDO1 Enzymatic Assay (Absorbance-Based)

This protocol measures the IC50 value of the derivative by quantifying kynurenine production.[5][27]

  • Prepare Assay Mixture: In a 96-well UV-transparent plate, prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[5][27]

  • Add Inhibitor: Add the this compound derivative at various concentrations (e.g., a 10-point serial dilution) to the wells. Include a vehicle control (DMSO) for 0% inhibition and a no-enzyme control for background.

  • Add Enzyme: Add purified recombinant human IDO1 protein to each well (except the no-enzyme control).

  • Initiate Reaction: Start the reaction by adding L-tryptophan substrate.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes.

  • Terminate Reaction: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[5][27]

  • Hydrolyze Product: Incubate the plate at 50°C for 30 minutes to ensure the complete conversion of N-formylkynurenine to kynurenine.[5][27]

  • Measure Kynurenine: Centrifuge the plate to pellet precipitate. Transfer the supernatant to a new plate and add 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid. This reacts with kynurenine to form a yellow product. Measure the absorbance at 480 nm.[5][27]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Phase 3: Establishing Target-Dependent Cellular Activity

The final and most critical phase is to validate that the compound's activity in a complex cellular system is solely due to its inhibition of IDO1. This requires moving beyond simple phenotypic observation to include a definitive genetic control.

Comparison of Cellular Validation Strategies
Method Principle Data Output Trustworthiness
Cell-Based IDO1 Assay Measures kynurenine secreted into the culture medium from IFN-γ stimulated cells treated with the inhibitor.[27][28]Cellular EC50Good: Confirms cell permeability and activity in a physiological context.
Phenotypic Assays Measures a downstream biological consequence, such as the reversal of IDO1-mediated T-cell suppression in a co-culture system.% T-cell proliferation, Cytokine levelsGood: Links target inhibition to a therapeutically relevant outcome.
CRISPR/Cas9 Knockout (KO) Control Compares the inhibitor's effect in wild-type cells versus cells where the IDO1 gene has been permanently deleted.[29][30][31]Differential phenotypic responseAuthoritative: Provides the strongest evidence for on-target activity. If the compound has no effect in KO cells, the phenotype is confirmed to be IDO1-dependent.[31][32]
The Self-Validating System: The Power of CRISPR

The use of a CRISPR/Cas9-generated IDO1 knockout cell line is the cornerstone of a self-validating protocol.[29][30] The logic is simple and powerful: if the this compound derivative works by inhibiting IDO1, it should have a potent effect on a relevant phenotype (like T-cell proliferation) in wild-type cells, but no effect in cells that genetically lack the IDO1 target.[31] This control definitively separates on-target effects from potential off-target toxicity or other confounding mechanisms.

Featured Workflow: CRISPR-Mediated Target Validation
  • Model Generation: Using CRISPR/Cas9 technology, generate a stable IDO1 knockout (IDO1-KO) cell line from the parental line used in your assays (e.g., HeLa). Validate the knockout by Western Blot and Sanger sequencing.[]

  • Establish Co-Culture System: Co-culture activated human T-cells with either wild-type (WT) or IDO1-KO HeLa cells that have been pre-stimulated with IFN-γ to induce the IDO1 pathway (in WT cells).

  • Inhibitor Treatment: Treat both co-culture systems (T-cells + WT HeLa; T-cells + IDO1-KO HeLa) with a dose-response of the this compound derivative.

  • Phenotypic Readout: After 48-72 hours, measure T-cell proliferation (e.g., via CFSE dilution by flow cytometry).

  • Data Interpretation:

    • Expected Result: The derivative should rescue T-cell proliferation in the WT co-culture in a dose-dependent manner. In the IDO1-KO co-culture, T-cell proliferation should already be high (as there is no IDO1-mediated suppression) and should be unaffected by the addition of the derivative.

By systematically progressing through these three phases—confirming direct binding with orthogonal methods, quantifying functional inhibition, and validating the cellular phenotype with a definitive genetic control—researchers can build an unassailable case for the mechanism of action of their this compound derivatives. This rigorous, logic-driven approach ensures scientific integrity and provides the high-quality, trustworthy data necessary to advance promising candidates in the drug development pipeline.

References

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (n.d.).
  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025, August 21). YouTube. [Link]
  • A beginner's guide to surface plasmon resonance. (2023, February 13). Portland Press. [Link]
  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]
  • How does SPR work in Drug Discovery?. (2025, June 11). deNOVO Biolabs. [Link]
  • Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. [Link]
  • What are IDO1 inhibitors and how do they work?. (2024, June 21).
  • How Is Surface Plasmon Resonance Used In Drug Discovery?. (2025, June 2). Chemistry For Everyone. [Link]
  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011, September 7). JoVE. [Link]
  • Isothermal Titration Calorimetry. (2016, February 18). Malvern Panalytical. [Link]
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20).
  • Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. (n.d.). Taylor & Francis Online. [Link]
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  • Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2019, September 17).
  • Target Validation with CRISPR. (2022, October 28). Biocompare.com. [Link]
  • Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2019, October 10). PubMed. [Link]
  • Cornerstones of CRISPR-Cas in drug development and therapy. (n.d.). PubMed Central. [Link]
  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (n.d.). Frontiers. [Link]
  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (n.d.). PubMed Central. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. [Link]
  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (n.d.). Taylor & Francis Online. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
  • IDO1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
  • Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. (n.d.). PubMed Central. [Link]
  • CETSA. (n.d.). CETSA. [Link]
  • How to experimentally validate drug-target interactions?. (2012, December 17).
  • Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online. [Link]
  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.).
  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017, August 7). PubMed Central. [Link]
  • Network Pharmacology and Experimental Validation to Explore Th
  • Biological Activities of Hydrazone Deriv
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024, July 30). MDPI. [Link]
  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (n.d.). PubMed Central. [Link]
  • Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. (2025, November 11). PubMed Central. [Link]
  • New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. (n.d.). PubMed Central. [Link]
  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][13][14]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. (n.d.).
  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Deriv

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In our pursuit of scientific advancement, the responsible management of chemical reagents is not just a regulatory hurdle; it is a cornerstone of our commitment to safety, environmental stewardship, and the integrity of our work. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2,4-Dichlorobenzhydrazide. My objective is to move beyond mere procedural lists and empower you with the causal logic behind these essential safety practices, ensuring a self-validating system of chemical handling within your laboratory.

The Dual-Risk Profile: Understanding this compound

Effective disposal begins with a deep understanding of the compound's inherent hazards. This compound presents a dual-risk profile derived from its structural components: a chlorinated aromatic ring and a hydrazide functional group.

  • Chlorinated Aromatic System: This portion of the molecule is a cause for significant environmental concern. Chlorinated aromatic compounds are well-documented for their potential toxicity, environmental persistence, and capacity for bioaccumulation.[1] Improper disposal can lead to long-term contamination of soil and water systems.

  • Hydrazide Group: Hydrazine and its derivatives are classified by the U.S. Environmental Protection Agency (EPA) as hazardous substances.[2] They are known for their acute toxicity if ingested, inhaled, or absorbed through the skin, and many are treated as potential carcinogens.[3][4]

Therefore, every handling and disposal decision must account for both its immediate toxicological risk to personnel and its long-term environmental impact.

Key Compound Data

The following table summarizes essential quantitative data for a related and representative compound, (2,4-Dichlorophenyl)hydrazine, which informs our safety and handling protocols.

PropertyValueSource
Chemical Name (2,4-Dichlorophenyl)hydrazine hydrochloride
CAS Number 5446-18-4
Molecular Formula C₆H₆Cl₂N₂ · HCl
GHS Hazard Class Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Eye Irritation[5]
Disposal Advisory Dispose of contents/container to an approved waste disposal plant.[6][7]

The Regulatory Framework: Adherence to EPA and OSHA Standards

Compliance is non-negotiable. Two primary federal agencies govern the lifecycle of hazardous chemicals in the laboratory:

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that all personnel be informed of the hazards of the chemicals they work with.[8][9] This is achieved through Safety Data Sheets (SDSs), container labeling, and comprehensive training.[8]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste from "cradle to grave."[10] This includes everything from waste determination and segregation to transportation and final treatment.[11][12]

Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations and implementing site-specific procedures. Never attempt to dispose of this chemical without first consulting your EHS office.

Pre-Disposal Protocol: Safe Handling and Accumulation

Proper disposal begins long before the waste container is full. It starts with meticulous handling and storage.

Personal Protective Equipment (PPE)

Based on the known hazards of dichlorophenylhydrazines and related compounds, the following minimum PPE is required when handling this compound in any form (pure solid, solution, or waste):

  • Eye Protection: Chemical safety goggles with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: A standard lab coat.

All handling of the solid material or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Waste Accumulation and Storage
  • Designated Waste Container: Use only a container approved by your EHS office for hazardous solid waste. The container must be made of a compatible material and have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Waste this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Segregation: Store the this compound waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as directed by your EHS department.[11] It is critical to store it separately from incompatible materials, particularly strong oxidizing agents, to prevent dangerous reactions.

  • Container Management: Keep the waste container closed at all times except when adding waste.[11][13] Store it in a cool, dry, and well-ventilated area.[13]

Step-by-Step Disposal Workflow

The following protocol outlines the systematic process for disposing of this compound waste. This procedure must be executed in strict accordance with your institution's EHS guidelines and all local, state, and federal regulations.

Step 1: Waste Generation and Immediate Containment

  • At the point of generation (e.g., weighing paper, contaminated consumables), immediately place the waste into the designated, pre-labeled hazardous waste container located within the fume hood.

  • For solutions, use a designated hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

Step 2: Spill and Decontamination Management

  • In the event of a small spill, do not panic. Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep up the absorbed material and place it into the hazardous waste container.[7]

  • Decontaminate the surface according to your lab's standard operating procedures. All contaminated cleaning materials must also be disposed of as hazardous waste.

Step 3: Managing the Accumulation Area

  • Regularly inspect the waste container for any signs of degradation, leaks, or improper labeling.

  • Adhere strictly to the accumulation time limits set by the EPA and your institutional policies.

Step 4: Arranging for Professional Disposal

  • This is the most critical step. Under no circumstances should you or your lab personnel attempt to treat, neutralize, or dispose of this compound waste independently.[4][14]

  • Contact your institution's EHS department to schedule a hazardous waste pickup. They are responsible for engaging a licensed and certified hazardous waste disposal contractor.

  • Provide the EHS office with an accurate accounting of the waste material and its container.

Step 5: Documentation and Record-Keeping

  • Your EHS office will manage the creation of a Hazardous Waste Manifest. This is a legal document that tracks the waste from your laboratory to its final disposal facility.[11][12]

  • Retain all records related to the disposal of this compound as required by your institution and the EPA.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe and compliant disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_accumulate Accumulation cluster_disposal Final Disposal cluster_emergency Contingency start Waste Generated (Solid or Solution) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Fume Hood ppe->hood container Place in Approved, Labeled Waste Container hood->container segregate Store in Designated SAA Segregated from Incompatibles container->segregate container_check Keep Container Closed Inspect Regularly segregate->container_check contact_ehs Contact EHS for Pickup container_check->contact_ehs vendor Licensed Vendor Collects Waste contact_ehs->vendor manifest Complete & Sign Hazardous Waste Manifest vendor->manifest dispose Final Disposal at Permitted Facility (e.g., Incineration) manifest->dispose spill Spill Occurs spill_protocol Follow Spill Protocol: Absorb, Collect, Decontaminate spill->spill_protocol spill_protocol->container

Caption: Decision workflow for handling and disposal of this compound.

Conclusion

The proper disposal of this compound is a direct reflection of our professional standards as scientists. By understanding the compound's dual-risk profile, adhering rigorously to regulatory frameworks, and following a systematic disposal protocol, we protect ourselves, our colleagues, and the environment. Let this guide serve not as a static document, but as an integrated part of a dynamic culture of safety and excellence in your laboratory.

References

  • Disposal Methods for Chlorinated Arom
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  • OSHA Rules for Hazardous Chemicals.DuraLabel.
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  • Safety Data Sheet: 2,5-Dichlorophenylhydrazine.Fisher Scientific.
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  • Best Practices for Hazardous Waste Disposal.AEG Environmental.
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Personal protective equipment for handling 2,4-Dichlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 2,4-Dichlorobenzhydrazide

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a wide array of chemical compounds. Among these is this compound, a molecule that, while valuable in synthesis, requires a methodical and informed approach to safety. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as an irritant.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][3][4] It may also cause respiratory irritation.[1][2][3][4] A thorough understanding of these hazards, as outlined in the Globally Harmonized System (GHS), is the first step in mitigating risk.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic/Harmful if swallowed[2][3][5]
Acute Toxicity, DermalCategory 3/4Toxic/Harmful in contact with skin[2][3][5]
Acute Toxicity, InhalationCategory 3/4Toxic/Harmful if inhaled[2][3][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3][4][5]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation[1][2][3][4][5]
Specific target organ toxicityCategory 3May cause respiratory irritation[1][2][3][4][5]

This data is synthesized from multiple safety data sheets for this compound and its hydrochloride salt.

The foundation of laboratory safety is the hierarchy of controls. This principle prioritizes the most effective control measures to minimize exposure to hazards.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE caption Hierarchy of Controls

Hierarchy of controls for chemical handling.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls are not sufficient to eliminate exposure, Personal Protective Equipment (PPE) is the final and critical line of defense. The selection of appropriate PPE is paramount when handling this compound.

Step-by-Step PPE Protocol:
  • Eye and Face Protection :

    • Requirement : Wear chemical safety goggles that meet ANSI Z87.1 standards.[6] A face shield should be worn in addition to goggles when there is a risk of splashing.[7]

    • Rationale : This combination protects the eyes and face from splashes and airborne particles of the solid compound.

  • Skin and Body Protection :

    • Requirement : A chemically resistant lab coat or coveralls is mandatory.[7] Ensure clothing provides full body coverage.

    • Rationale : Protects the skin from accidental contact and contamination of personal clothing.

  • Hand Protection :

    • Requirement : Wear chemical-resistant gloves, such as nitrile gloves.[7] Do not wear leather or fabric gloves as they can absorb and retain the chemical.[8]

    • Rationale : Prevents dermal absorption, a primary route of exposure. Always inspect gloves for tears or punctures before use.

  • Respiratory Protection :

    • Requirement : If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with a P2 filter for solid and liquid particles should be used.

    • Rationale : This protects against inhalation of the compound, which can cause respiratory irritation.[1][3][4]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][9]

  • Keep the container tightly closed and store it locked up.[5][10]

Handling and Use:
  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid the formation of dust.[5][10]

  • Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.

  • Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[5]

Spill Response:

In the event of a spill, a calm and methodical response is essential.

Spill Response Workflow cluster_1 This compound Spill Response Alert Alert Personnel & Evacuate Area Assess Assess the Spill (Size and Location) Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain the Spill (Use absorbent pads) PPE->Contain Clean Clean the Spill (Sweep solid material) Contain->Clean Decontaminate Decontaminate the Area (Soap and water) Clean->Decontaminate Dispose Dispose of Waste (In a sealed, labeled container) Decontaminate->Dispose caption Spill Response Workflow

Workflow for responding to a chemical spill.

Immediate Actions for Exposure:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical component of the laboratory safety protocol and is governed by local, state, and federal regulations.

  • Waste Collection : Collect all waste material, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed container.

  • Disposal Procedure : Dispose of the waste through a licensed hazardous waste disposal company.[5][10] Do not dispose of it down the drain or in the regular trash.[2] Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[2]

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. Your diligence in the proper handling of chemicals like this compound is a testament to your commitment to responsible research.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Accuform. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard.
  • Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories.
  • Vanderbilt University. (n.d.). The Laboratory Standard.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Landscaping - Pesticides - Personal Protective Equipment.
  • Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet - 2,5-Dichlorophenylhydrazine.
  • Thermo Fisher Scientific. (2021, December 24). Safety Data Sheet - 2,4-Dichlorophenylhydrazine hydrochloride.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - 2,3-Dichlorophenylhydrazine hydrochloride.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet - 2,4-Dichlorophenylhydrazine hydrochloride.
  • MilliporeSigma. (2024, September 6). Safety Data Sheet.
  • Oregon Occupational Safety and Health. (2018, December). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • National Institute for Occupational Safety and Health. (1978). Criteria for a Recommended Standard: Occupational Exposure to Hydrazines.
  • Centers for Disease Control and Prevention. (2012, March 9). Hydrazine - NIOSH Workplace Safety and Health Topic.
  • Occupational Safety and Health Administration. (n.d.). Hydrazine.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • Echemi. (n.d.). Hydrazine, (2,4-dichlorophenyl)-, hydrochloride (1:1) Safety Data Sheets.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 2,4-D.
  • Centers for Disease Control and Prevention. (n.d.). Hydrazine | NIOSH.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Occupational Safety and Health Administration. (n.d.). Hydrazine Method no.: Matrix: OSHA standard: Target concentration: Procedure.
  • ChemicalBook. (n.d.). This compound | 5814-06-2.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,4-Dichlorobenzaldehyde.
  • Loba Chemie. (n.d.). 2,4-DICHLOROBENZALDEHYDE.
  • CDH Fine Chemical. (n.d.). 2,4-DICHLOROBENZALDEHYDE CAS No 874-42-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary.
  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
  • Santa Cruz Biotechnology. (n.d.). (2,4-dichlorobenzyl)hydrazine hydrochloride.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2,5-DICHLOROBENZHYDRAZIDE.
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.

Sources

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